molecular formula C6H4I2 B1666199 1,3-Diiodobenzene CAS No. 626-00-6

1,3-Diiodobenzene

Cat. No.: B1666199
CAS No.: 626-00-6
M. Wt: 329.9 g/mol
InChI Key: SFPQFQUXAJOWNF-UHFFFAOYSA-N
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Description

1,3-Diiodobenzene is a halogenated benzene derivative. Its reaction with phenylboronic acid in the presence of CuI, DABCO (1,4-diazabicyclo[2.2.2]octane) and TBAB (n-Bu4NBr) has been analyzed. This compound undergoes coupling with 2-methylthiophene in the presence of Ir/Ag2CO3 to afford meta-linked isomer of thiophene-benzene-thiophene triad.>Benzene, 1,3-diiodo- is a bioactive chemical.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-diiodobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H4I2/c7-5-2-1-3-6(8)4-5/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFPQFQUXAJOWNF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)I)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9060811
Record name Benzene, 1,3-diiodo-
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Molecular Weight

329.90 g/mol
Source PubChem
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CAS No.

626-00-6
Record name 1,3-Diiodobenzene
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Record name Benzene, 1,3-diiodo-
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Record name Benzene, 1,3-diiodo-
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Record name Benzene, 1,3-diiodo-
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Record name m-diiodobenzene
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Record name 1,3-Diiodobenzene
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Foundational & Exploratory

In-Depth Technical Guide to 1,3-Diiodobenzene (CAS Number: 626-00-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Data

1,3-Diiodobenzene, also known as m-diiodobenzene, is a key aromatic building block in organic synthesis. Its two iodine atoms, positioned at the meta positions of the benzene (B151609) ring, provide reactive sites for a variety of cross-coupling reactions, making it a valuable precursor in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The Chemical Abstracts Service (CAS) registry number for this compound is 626-00-6 .[1][2][4]

Quantitative Physicochemical Data

The following table summarizes the key quantitative properties of this compound.

PropertyValueReference
CAS Number 626-00-6[1][2][4]
Molecular Formula C₆H₄I₂[1]
Molecular Weight 329.90 g/mol [1]
Melting Point 34-37 °C[5][6]
Boiling Point 285 °C
Density 2.45 g/cm³
Appearance White to light yellow crystalline solid
Solubility Insoluble in water; Soluble in hot methanol, chloroform.[5]
Safety and Handling Information

This compound is classified as an irritant and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[7] It is known to cause skin and eye irritation.[7] For detailed safety information, refer to the Safety Data Sheet (SDS).

Synthesis and Experimental Protocols

Synthesis of this compound via Sandmeyer Reaction

The Sandmeyer reaction provides a reliable method for the synthesis of aryl halides from aryl amines via a diazonium salt intermediate.[8][9][10][11] This protocol details the synthesis of this compound from m-phenylenediamine (B132917).

Experimental Protocol:

  • Diazotization:

    • In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve m-phenylenediamine (10.8 g, 0.1 mol) in a mixture of concentrated hydrochloric acid (40 mL) and water (40 mL).

    • Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.

    • Slowly add a pre-cooled solution of sodium nitrite (B80452) (14 g, 0.2 mol) in water (30 mL) dropwise from the dropping funnel. Maintain the temperature below 5 °C throughout the addition.

    • After the addition is complete, continue stirring for an additional 30 minutes at 0-5 °C to ensure complete diazotization.

  • Iodination:

    • In a separate beaker, dissolve potassium iodide (33.2 g, 0.2 mol) in water (50 mL).

    • Slowly add the cold diazonium salt solution to the potassium iodide solution with continuous stirring. A dark precipitate will form.

    • Allow the mixture to warm to room temperature and then heat it gently on a water bath to approximately 60 °C for one hour to ensure complete decomposition of the diazonium salt. Nitrogen gas will be evolved.

  • Work-up and Purification:

    • Cool the reaction mixture to room temperature.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Wash the combined organic layers with a 10% sodium thiosulfate (B1220275) solution to remove any unreacted iodine, followed by a wash with saturated sodium bicarbonate solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate (B86663) and filter.

    • Remove the solvent by rotary evaporation to yield the crude this compound.

    • Further purify the product by vacuum distillation or recrystallization from a suitable solvent like ethanol (B145695).

G cluster_synthesis Synthesis of this compound A m-Phenylenediamine B Bis(diazonium) Salt A->B NaNO₂, HCl 0-5 °C C This compound B->C KI

Caption: Synthesis of this compound from m-phenylenediamine.

Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura coupling is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organoboron compound and an organohalide.[12][13][14]

Experimental Protocol:

  • Reaction Setup:

    • To a Schlenk flask, add this compound (330 mg, 1.0 mmol), 4-methoxyphenylboronic acid (334 mg, 2.2 mmol), and potassium carbonate (552 mg, 4.0 mmol).

    • Add a palladium catalyst, such as Pd(PPh₃)₄ (58 mg, 0.05 mmol).

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Reaction Execution:

    • Add a degassed solvent mixture of toluene (B28343) (15 mL), ethanol (5 mL), and water (5 mL).

    • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with dichloromethane (B109758) (50 mL).

    • Wash the organic layer with deionized water (3 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel.

G cluster_suzuki Suzuki-Miyaura Coupling A This compound C Biaryl Product A->C Pd Catalyst, Base B Arylboronic Acid B->C

Caption: General scheme of a Suzuki-Miyaura cross-coupling reaction.

Sonogashira Cross-Coupling Reaction

The Sonogashira coupling is a palladium- and copper-cocatalyzed cross-coupling reaction for the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide.[4][15][16][17][18]

Experimental Protocol:

  • Reaction Setup:

    • In a flame-dried Schlenk flask, place this compound (330 mg, 1.0 mmol), a palladium catalyst such as Pd(PPh₃)₄ (58 mg, 0.05 mmol), and copper(I) iodide (19 mg, 0.1 mmol).

    • Evacuate and backfill the flask with argon.

  • Reaction Execution:

  • Work-up and Purification:

    • Remove the solvent under reduced pressure.

    • Dissolve the residue in diethyl ether and wash with saturated ammonium (B1175870) chloride solution and then brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

    • Purify the product by column chromatography on silica gel.

Applications in Drug Development and Signaling Pathways

This compound serves as a scaffold for the synthesis of various biologically active molecules. One notable example is its use in the synthesis of Tröger's base analogs, some of which have shown inhibitory activity against enzymes such as thromboxane (B8750289) A2 synthase.[1]

Thromboxane A2 Synthase Signaling Pathway

Thromboxane A2 (TXA2) is a potent mediator of platelet aggregation and vasoconstriction.[1][19][20][21] Its synthesis is a key target for anti-thrombotic drugs. The pathway begins with the release of arachidonic acid from the cell membrane, which is then converted to prostaglandin (B15479496) H2 (PGH2) by cyclooxygenase (COX) enzymes. Thromboxane A2 synthase then converts PGH2 to TXA2.[2][6] Inhibitors of this enzyme can prevent the formation of TXA2, thereby reducing platelet aggregation and vasoconstriction.[1][19][20]

G cluster_pathway Thromboxane A2 Synthase Pathway AA Arachidonic Acid PGH2 Prostaglandin H₂ AA->PGH2 COX-1/COX-2 TXA2 Thromboxane A₂ PGH2->TXA2 Thromboxane A₂ Synthase Platelet Platelet Aggregation TXA2->Platelet Vaso Vasoconstriction TXA2->Vaso Inhibitor TXA2 Synthase Inhibitor Inhibitor->PGH2

Caption: Inhibition of the Thromboxane A2 synthase signaling pathway.

References

A Comprehensive Technical Guide to the Physical Properties of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide provides a detailed overview of the core physical properties of 1,3-diiodobenzene (m-diiodobenzene), a key reagent and building block in organic synthesis. The information presented is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for experimental design and implementation.

Core Physical and Chemical Data

This compound is a halogenated aromatic compound with the chemical formula C₆H₄I₂.[1][2][3][4][5][6] It appears as a colorless to pale yellow or brownish crystalline solid, often supplied as flakes or powder.[1][6] Due to its sensitivity to light, it should be stored in a cool, dry, and dark environment.[1][3][4][5]

Quantitative Physical Properties

The following table summarizes the key quantitative physical properties of this compound, compiled from various sources for easy comparison.

PropertyValueUnits
Molecular Weight 329.90 / 329.91 g/mol
Melting Point 32.0 - 40°C
Boiling Point 285 - 289°C
Density 2.260 - 2.470g/cm³ (or g/mL)
Refractive Index ~1.718 (estimate)n20/D
Dipole Moment 1.14D
Flash Point >113°C

Note: The ranges in values reflect data from multiple sources and potential variations in experimental conditions and sample purity.[1][2][3][4][5][7]

Solubility Profile

The solubility of this compound is a critical parameter for its application in various reaction media. Its solubility is largely dictated by the principle of "like dissolves like," owing to the non-polar nature of the benzene (B151609) ring and the large, hydrophobic iodine substituents.

SolventSolubility
Water Insoluble[1][3]
Hot Methanol Soluble[3]
Ethanol Slightly Soluble[1]
Ether Slightly Soluble[1]
Chloroform Soluble[1][3]
Benzene Highly Soluble[1]

The solubility of this compound in organic solvents can be enhanced by increasing the temperature, which provides the necessary energy to overcome intermolecular forces.[1]

Experimental Protocols for Property Determination

While specific experimental reports for this compound are not detailed, the following are generalized, standard protocols for determining the key physical properties of solid organic compounds, which are directly applicable.

Melting Point Determination

The melting point of this compound can be accurately determined using a capillary melting point apparatus.[8][9]

Methodology:

  • A small, finely powdered sample of this compound is packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in the heating block of the melting point apparatus.

  • The sample is heated at a steady and slow rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

  • The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range.

  • The temperature at which the entire solid sample has turned into a clear liquid is recorded as the end of the melting range.[8][9]

A sharp melting range is indicative of a pure compound.

Boiling Point Determination (Distillation Method)

For a solid compound like this compound, the boiling point is determined at reduced pressure to prevent decomposition at its high atmospheric boiling point. However, a standard method for determining the boiling point of a liquid organic compound via simple distillation is described below.[8]

Methodology:

  • The this compound sample is placed in a round-bottom flask.

  • A distillation apparatus is assembled, consisting of the round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • The thermometer bulb should be positioned so that the top of the bulb is level with the side arm of the distillation head.

  • The sample is heated gently.

  • The temperature is recorded when the vapor condensation on the thermometer bulb is in equilibrium with the vapor passing into the condenser, and the temperature remains constant. This constant temperature is the boiling point.[8]

Density Measurement

The density of solid this compound can be determined using the displacement method.

Methodology:

  • A known mass of this compound is accurately weighed.

  • A graduated cylinder is filled with a liquid in which this compound is insoluble (e.g., water). The initial volume is recorded.

  • The weighed solid is carefully added to the graduated cylinder, ensuring no splashing.

  • The new volume is recorded. The difference between the final and initial volumes gives the volume of the displaced liquid, which is equal to the volume of the solid.

  • Density is calculated by dividing the mass of the solid by its volume.

Solubility Testing

A qualitative assessment of solubility can be performed through simple mixing tests.[10][11]

Methodology:

  • Approximately 0.1 g of this compound is placed in a test tube.

  • About 3 mL of the solvent to be tested is added.

  • The mixture is agitated vigorously for 1-2 minutes at room temperature.

  • If the solid dissolves completely, it is considered soluble. If it does not, the mixture can be gently heated to assess solubility at higher temperatures.

  • If the solid remains undissolved, it is classified as insoluble or slightly soluble.

Logical Workflow for Compound Identification

The physical properties detailed in this guide are fundamental to the identification and quality control of this compound in a research setting. The following diagram illustrates a logical workflow for utilizing these properties to confirm the identity of an unknown sample suspected to be this compound.

G Figure 1: Workflow for Physical Property Based Identification of this compound A Unknown Sample B Determine Melting Point A->B C Compare with Literature Value (32-40 °C) B->C D Match? C->D E Perform Solubility Tests (e.g., Water, Chloroform) D->E Yes J Identity Not Confirmed D->J No F Compare with Known Solubility Profile E->F G Match? F->G H Spectroscopic Analysis (NMR, IR, MS) G->H Yes G->J No I Identity Confirmed H->I

Caption: Workflow for identifying this compound.

References

A Technical Guide to the Physicochemical Properties and Applications of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical properties of 1,3-diiodobenzene, with a specific focus on its melting point. It includes detailed experimental protocols for accurate determination and contextualizes its relevance in modern chemical synthesis and drug development.

Core Physicochemical Data

This compound, also known as m-diiodobenzene, is a halogenated aromatic compound with the chemical formula C₆H₄I₂. It serves as a versatile intermediate in a wide array of synthetic applications due to its dual reactive iodine substituents.[1][2] The meta-positioning of these atoms allows for controlled, stepwise functionalization, making it a valuable building block for complex molecular architectures.[2][3] Its physical properties are well-documented, though variations in reported melting points exist, likely due to differences in purity and measurement techniques.

A summary of its key physical and chemical identifiers is presented below.

PropertyValueSource(s)
Molecular Formula C₆H₄I₂[1][4]
Molar Mass 329.91 g/mol [4][5]
CAS Number 626-00-6[1][4][6]
Appearance White to cream or pale yellow crystalline solid/powder.[1][5][6][1][5][6]
Melting Point 32.0-38.0 °C[6]
34-37 °C (lit.)[7][8]
40 °C[4]
51.50 °C[5]
Boiling Point 285 °C[4][8]
Density ~2.47 g/mL[4][8]

Experimental Protocol: Melting Point Determination

The accurate determination of a melting point is crucial for verifying the identity and purity of a crystalline solid like this compound. A pure compound typically exhibits a sharp melting range of 0.5-1.0°C, whereas impurities can cause a depression and broadening of this range. The following protocol outlines the standard capillary method.

Objective: To determine the melting point range of a solid sample of this compound.

Apparatus:

  • Melting point apparatus (e.g., Mel-Temp or Thiele tube)

  • Capillary tubes (sealed at one end)

  • Mortar and pestle

  • Spatula

  • Thermometer (if using Thiele tube)

Procedure:

  • Sample Preparation:

    • Place a small amount of the this compound sample on a clean, dry surface.

    • Using a mortar and pestle, carefully grind the crystals into a fine, uniform powder.[9] This ensures efficient and even heat transfer.

  • Capillary Tube Loading:

    • Invert a capillary tube and press the open end into the powdered sample. A small amount of powder will be forced into the tube.

    • Tap the sealed end of the capillary tube gently on a hard surface to pack the powder down.[10]

    • Repeat this process until the packed sample height is approximately 1-2 mm.[10]

  • Measurement - Preliminary (Rough) Trial:

    • Place the loaded capillary tube into the heating block of the melting point apparatus.

    • Heat the sample rapidly to get an approximate melting temperature.[9] This provides a target range for the more precise measurement.

  • Measurement - Accurate Determination:

    • Allow the apparatus to cool to at least 15-20°C below the approximate melting point observed in the preliminary trial.[9]

    • Insert a new, freshly prepared capillary tube with the sample.

    • Heat the block rapidly until the temperature is about 15°C below the expected melting point.

    • Decrease the heating rate to a slow, constant rate of 1-2°C per minute.[9] A slow heating rate is critical for accuracy.[9]

  • Data Recording:

    • Record the temperature (T₁) at which the first liquid droplet becomes visible within the sample.[9]

    • Continue heating slowly and record the temperature (T₂) at which the last solid crystal completely liquefies.[9]

    • The melting point is reported as the range T₁ - T₂.

    • For subsequent trials, always use a fresh sample in a new capillary tube.

Visualized Workflow: Melting Point Determination

The logical flow of the experimental protocol for determining the melting point can be visualized as follows.

MeltingPointWorkflow cluster_prep Sample Preparation cluster_load Capillary Loading cluster_measure Measurement cluster_record Data Recording A Obtain Sample B Grind to Fine Powder A->B ensures uniform heating C Load Capillary Tube B->C D Pack Sample (1-2mm) C->D ensures proper packing E Insert into Apparatus D->E F Heat Rapidly (Rough Trial) E->F G Cool & Re-insert New Sample F->G H Heat Slowly (1-2°C/min) G->H I Record T1 (First liquid drop) H->I J Record T2 (All liquid) I->J K Report Range (T1 - T2) J->K

Caption: Workflow for Melting Point Determination.

Applications in Research and Drug Development

This compound is not merely a laboratory chemical; it is a critical starting material and intermediate in several advanced applications relevant to researchers and pharmaceutical professionals.

  • Organic Synthesis: It is a fundamental building block in organic synthesis. The two iodine atoms can be selectively functionalized through various cross-coupling reactions, such as Suzuki and Sonogashira couplings, to build more complex molecules.[2] This versatility is essential for creating novel organic compounds.

  • Pharmaceutical Intermediates: The compound serves as a key intermediate in the synthesis of pharmaceuticals.[1][2] The iodine atoms can be replaced with other functional groups to construct iodinated drug scaffolds, which are components of various bioactive molecules.[2]

  • Advanced Materials: In materials science, this compound is used in the development of organic electronics and advanced polymers.[1][2] It is a precursor for synthesizing conductive polymers and is used to create organic ligands for Metal-Organic Frameworks (MOFs), which have applications in gas storage, catalysis, and drug delivery.[3]

References

An In-depth Technical Guide to the Physicochemical Properties of 1,3-Diiodobenzene, with a Focus on its Boiling Point

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of 1,3-diiodobenzene, with a specific emphasis on its boiling point. The document details the experimental methodology for its determination and presents key data in a structured format for ease of reference and comparison.

Physicochemical Properties of this compound

This compound, also known as m-diiodobenzene, is an aromatic organic compound in which two iodine atoms are substituted for hydrogen atoms on a benzene (B151609) ring at positions 1 and 3.[1] It is a halogenated benzene derivative that serves as a versatile building block in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and materials for organic electronics.[1][2][3] The compound typically appears as a colorless to pale yellow or brownish crystalline solid at room temperature.[1][4][5]

Data Summary

The following table summarizes the key physicochemical properties of this compound, compiled from various reputable sources.

PropertyValueSource(s)
Boiling Point 285 °C[2][6]
289 °C[4]
Melting Point 34-37 °C (lit.)[2][3]
40 °C[6]
Molecular Formula C₆H₄I₂[1][4][6][7]
Molecular Weight 329.90 g/mol [7]
329.91 g/mol [4][6]
Density 2.470 g/mL[6]
2.260 g/cm³[4]
CAS Number 626-00-6[4][6]
Appearance Colorless to pale yellow crystalline solid[4]
Solubility Insoluble in water; Soluble in hot methanol[2]

Experimental Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure surrounding the liquid.[8] For a solid compound like this compound, the substance must first be melted. A common and effective method for determining the boiling point of small quantities of a substance is the Siwoloboff method, which utilizes a capillary tube.

Materials and Apparatus
  • This compound sample

  • Small test tube (fusion tube)

  • Capillary tube (sealed at one end)

  • Thermometer (-10 to 300 °C range)

  • Heating bath (e.g., paraffin (B1166041) oil, silicone oil, or an aluminum block)

  • Beaker or heating mantle setup

  • Stirring mechanism (magnetic stirrer or glass rod)

  • Stand and clamp

Detailed Experimental Protocol
  • Sample Preparation : Place a small amount (approximately 2-3 mL) of this compound into the fusion tube.[8]

  • Capillary Tube Insertion : Seal one end of a capillary tube by heating it in a flame.[9] Place the capillary tube into the fusion tube with its open end submerged in the molten this compound.

  • Apparatus Assembly : Attach the fusion tube to the thermometer using a rubber band or wire. Ensure the bulb of the thermometer is parallel to the bottom of the fusion tube.

  • Heating Bath Immersion : Clamp the thermometer and the attached fusion tube so that they are immersed in the heating bath (e.g., paraffin oil).[8] The heat should be distributed uniformly. Ensure the top of the fusion tube is above the oil level to prevent contamination.

  • Heating and Observation : Begin heating the bath slowly and steadily, while gently stirring to ensure a uniform temperature distribution.[8] As the temperature rises, the air trapped in the capillary tube will expand and slowly bubble out.

  • Identifying the Boiling Point : When the boiling point is reached, a rapid and continuous stream of bubbles will emerge from the open end of the capillary tube.[8] This indicates that the vapor pressure of the substance has overcome the external atmospheric pressure.

  • Measurement : Note the temperature at which this rapid stream of bubbles occurs. Then, remove the heat source and allow the bath to cool slowly. The boiling point is the temperature at which the bubbling stops and the liquid is drawn back into the capillary tube. This is the point where the external pressure equals the vapor pressure of the substance.

  • Recording : Record this temperature as the observed boiling point of this compound. For accuracy, the procedure can be repeated with a fresh sample.

Visualized Workflow

The following diagram illustrates the logical workflow for the experimental determination of the boiling point of this compound.

Boiling_Point_Determination cluster_prep 1. Preparation cluster_setup 2. Apparatus Setup cluster_heating 3. Heating & Observation cluster_measurement 4. Measurement A Place this compound in fusion tube B Seal one end of capillary tube C Insert inverted capillary into fusion tube D Attach fusion tube to thermometer C->D Combine E Immerse assembly in heating bath D->E F Heat bath slowly and stir E->F Begin Heating G Observe for slow bubbling (expelled air) F->G H Identify rapid, continuous stream of bubbles G->H I Remove heat source H->I Boiling Point Reached J Observe liquid entering capillary upon cooling I->J K Record temperature as boiling point J->K

Caption: Workflow for Boiling Point Determination.

References

A Comprehensive Technical Guide to the Solubility of 1,3-Diiodobenzene in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 1,3-diiodobenzene in various organic solvents. Due to a lack of extensive quantitative data in publicly available literature, this guide summarizes the known qualitative solubility and includes data for its isomers, 1,2-diiodobenzene (B1346971) and 1,4-diiodobenzene, to provide a comparative context. Furthermore, a detailed, generalized experimental protocol for determining the solubility of a solid organic compound like this compound is provided, along with a logical workflow diagram.

Core Concepts in Solubility

The principle of "like dissolves like" is the fundamental concept governing the solubility of this compound. As a non-polar molecule, it exhibits greater solubility in non-polar solvents that can establish van der Waals forces with the benzene (B151609) ring and the iodine atoms.[1] Conversely, its solubility is limited in polar solvents where strong intermolecular forces, such as hydrogen bonding, dominate.

Qualitative Solubility Data

The following table summarizes the available qualitative solubility data for this compound and its isomers in a range of common organic solvents.

CompoundSolventQualitative Solubility
This compound WaterRelatively Insoluble[2]
EthanolSlightly Soluble[2]
EtherSlightly Soluble[2]
ChloroformHighly Soluble[2]
BenzeneHighly Soluble[2]
Hot MethanolSoluble
1,2-Diiodobenzene WaterVery Low Solubility[1]
HexaneSoluble[1]
BenzeneSoluble[1]
TolueneSoluble[1]
1,4-Diiodobenzene WaterInsoluble[3][4]
EtherSoluble[3][4]
Ethyl AcetateSoluble[3]
DichloromethaneSoluble[3][4]
Alcohol-based solventsGood Solubility[3]
BenzeneSoluble[4][5]

Factors Influencing Solubility

Several factors can influence the solubility of this compound in organic solvents:

  • Temperature: Generally, the solubility of solid compounds increases with a rise in temperature. This is because the increased kinetic energy helps to overcome the lattice energy of the solid and the intermolecular forces between solvent molecules.

  • Solvent Polarity: As a non-polar compound, this compound's solubility is highest in non-polar solvents and decreases with increasing solvent polarity.

Experimental Protocol for Solubility Determination

The following is a generalized experimental protocol for determining the solubility of a solid organic compound like this compound. This method is based on the widely used "shake-flask" or saturation method.

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound (high purity)

  • Selected organic solvent (analytical grade)

  • Thermostatically controlled shaker or water bath

  • Analytical balance

  • Volumetric flasks

  • Glass vials with screw caps

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Pipettes

  • Apparatus for quantitative analysis (e.g., UV-Vis spectrophotometer, HPLC, or gravimetric analysis equipment)

Procedure:

  • Preparation of Supersaturated Solution:

    • Add an excess amount of this compound to a glass vial containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that saturation is reached.

    • Securely cap the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vial in a thermostatically controlled shaker or water bath set to the desired temperature.

    • Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached. The time required for equilibration should be determined empirically.

  • Phase Separation:

    • After equilibration, allow the vial to stand undisturbed in the constant temperature bath for a prolonged period (e.g., 24 hours) to allow the excess solid to settle.

    • Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid crystallization due to temperature changes.

    • Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed volumetric flask. This step is critical to remove any undissolved microcrystals.

  • Quantitative Analysis:

    • Determine the concentration of this compound in the filtered solution using a suitable analytical method.

      • Gravimetric Analysis: Evaporate the solvent from the volumetric flask under controlled conditions (e.g., in a vacuum oven at a temperature below the boiling point of the solute) and weigh the remaining solid. The solubility can then be calculated as mass of solute per volume of solvent.

      • Spectroscopic/Chromatographic Analysis: If this compound has a suitable chromophore, UV-Vis spectrophotometry can be used. A calibration curve of absorbance versus concentration must first be prepared. High-Performance Liquid Chromatography (HPLC) is another highly accurate method for determining concentration. The filtered saturated solution will likely need to be diluted to fall within the linear range of the calibration curve.

  • Data Reporting:

    • Express the solubility in standard units, such as grams per 100 mL of solvent ( g/100 mL) or moles per liter (mol/L), and specify the temperature at which the measurement was made.

Experimental Workflow

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis A Add excess solute to solvent B Agitate at constant temperature A->B 24-48h C Allow excess solid to settle B->C >24h D Withdraw and filter supernatant C->D E Determine concentration D->E F Calculate and report solubility E->F

Caption: Logical workflow for determining the solubility of a solid compound.

Conclusion

While precise quantitative solubility data for this compound in a wide array of organic solvents remains elusive in readily accessible literature, a strong qualitative understanding based on its molecular structure can be established. It is highly soluble in non-polar organic solvents and shows limited solubility in polar ones. For applications requiring precise solubility values, the experimental protocol outlined in this guide provides a robust framework for their determination. Further research to quantify the solubility of this compound in a comprehensive set of organic solvents would be a valuable contribution to the chemical and pharmaceutical sciences.

References

A Comprehensive Technical Guide to 1,3-Diiodobenzene for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: 1,3-Diiodobenzene, also known as m-diiodobenzene, is an aromatic organic compound that serves as a crucial building block in various synthetic applications, including pharmaceuticals, agrochemicals, and materials science. Its two iodine substituents on the benzene (B151609) ring at the meta positions provide reactive sites for the formation of carbon-carbon and carbon-heteroatom bonds, making it a versatile precursor in complex molecular architectures. This guide provides an in-depth overview of its core physicochemical properties, with a focus on its molecular weight, and details key experimental protocols relevant to its application in research and development.

Core Physicochemical Properties

The fundamental characteristics of this compound are summarized below. The molecular weight is a critical parameter for stoichiometric calculations in chemical reactions.

PropertyValueReference
Molecular Weight 329.90 g/mol [1][2][3][4]
Molecular FormulaC₆H₄I₂[1][2][4][5][6]
CAS Number626-00-6[1][3][5]
IUPAC NameThis compound[3][6]
Synonymsm-Diiodobenzene[2][4][5]
AppearanceWhite to cream or yellow to brown solid (crystals or powder)[5][6]
Melting Point34-37 °C
Boiling Point285 °C[7]
Density2.470 g/mL[7]

Chemical Structure and Reactivity

This compound is a disubstituted benzene derivative where two hydrogen atoms are replaced by iodine atoms on carbons 1 and 3 of the aromatic ring.

References

An In-depth Technical Guide to 1,3-Diiodobenzene: Structure, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1,3-diiodobenzene (m-diiodobenzene), a key aromatic intermediate in organic synthesis. The document details its chemical structure, physical and spectroscopic properties, and provides an experimental protocol for its synthesis via the Sandmeyer reaction. Furthermore, it explores its utility as a versatile building block, with a focus on its application in palladium-catalyzed cross-coupling reactions. Detailed experimental protocols for Suzuki-Miyaura and Sonogashira couplings are presented. The guide also highlights its relevance in medicinal chemistry, illustrating its role as a precursor in the synthesis of advanced pharmaceutical agents, including a key intermediate for a BRAF kinase inhibitor. All quantitative data is summarized in structured tables, and key experimental workflows and reaction mechanisms are visualized using diagrams.

Core Chemical Structure and Properties

This compound is an organoiodine compound where two iodine atoms are substituted at the meta positions of a benzene (B151609) ring.[1] This substitution pattern provides the molecule with C2v symmetry and two reactive sites for further functionalization, making it a valuable precursor in the synthesis of complex organic molecules.[2] The presence of the two heavy iodine atoms significantly influences its physical properties, such as its melting point, boiling point, and solubility.

Physical and Chemical Properties

This compound is a solid at room temperature, appearing as white to yellow or brown crystals or powder.[3] It is insoluble in water but shows solubility in hot methanol (B129727) and other organic solvents like chloroform.[1][4] It is sensitive to light and should be stored accordingly.[5]

PropertyValueReference(s)
Molecular Formula C₆H₄I₂[5]
Molecular Weight 329.90 g/mol [5]
CAS Number 626-00-6[5]
IUPAC Name This compound[6]
Appearance White to cream to yellow to brown crystals[3]
Melting Point 34-37 °C (lit.)[7]
Boiling Point 285 °C[4]
Solubility Insoluble in water; Soluble in hot methanol[4]
InChI Key SFPQFQUXAJOWNF-UHFFFAOYSA-N[5]
SMILES C1=CC(=CC(=C1)I)I[6]
Spectroscopic Data

The structural identity of this compound can be confirmed through various spectroscopic techniques.

The ¹H NMR spectrum is characteristic of a 1,3-disubstituted benzene ring, showing three distinct signals in the aromatic region.

Proton AssignmentChemical Shift (δ, ppm)Coupling Constant (J, Hz)Reference(s)
H-28.001 (t)J(2,4)=J(2,6) = 1.62[8]
H-4/H-67.537 (dd)J(4,5)=J(5,6) = 7.93[8]
H-56.649 (t)J(5,4)=J(5,6) = 7.93[8]

The proton-decoupled ¹³C NMR spectrum of this compound displays four signals, corresponding to the four chemically non-equivalent carbon atoms in the molecule. The carbons directly bonded to iodine are significantly deshielded.

Carbon AssignmentChemical Shift (δ, ppm)Reference(s)
C-1/C-394.5[9]
C-2144.1[9]
C-4/C-6138.0[9]
C-5129.8[9]

The IR spectrum of this compound shows characteristic absorptions for an aromatic compound. The C-H stretching vibrations appear above 3000 cm⁻¹, and the pattern of overtone and combination bands in the 2000-1650 cm⁻¹ region, along with strong bands in the 900-650 cm⁻¹ region, are indicative of the meta-substitution pattern.

Wavenumber (cm⁻¹)Vibration TypeReference(s)
3050 - 3100Aromatic C-H Stretch[1]
1560, 1450Aromatic C=C Ring Stretch[1]
770 - 810C-H Out-of-plane Bending (m-subst.)[1]
670 - 690C-I Stretch[1]

The electron ionization (EI) mass spectrum is characterized by a prominent molecular ion peak and distinct fragmentation patterns involving the loss of iodine atoms.

m/zFragment IdentityCommentsReference(s)
330[C₆H₄I₂]⁺• (M⁺•)Molecular ion (Base Peak)[6]
203[C₆H₄I]⁺Loss of one iodine atom ([M-I]⁺)[6]
76[C₆H₄]⁺•Loss of two iodine atoms ([M-2I]⁺•)[6]

Synthesis of this compound

A common and effective method for the synthesis of this compound is the Sandmeyer reaction, starting from the readily available 1,3-diaminobenzene (m-phenylenediamine).[10] This two-step process involves the formation of a bis(diazonium) salt, followed by its reaction with an iodide source.

Synthesis_Workflow cluster_diazotization Step 1: Bis-diazotization cluster_sandmeyer Step 2: Sandmeyer Reaction A 1,3-Diaminobenzene C Benzene-1,3-bis(diazonium) chloride A->C 0-5 °C Reagents B NaNO₂, HCl (aq) E This compound C->E Warm to RT Reagent D Potassium Iodide (KI)

Figure 1: Synthetic workflow for this compound.
Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol outlines the synthesis of this compound from 1,3-diaminobenzene.

Materials:

  • 1,3-Diaminobenzene

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: a. In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3-diaminobenzene (1.0 eq) in a solution of concentrated HCl diluted with water. b. Cool the stirred solution to 0-5 °C in an ice-salt bath. c. Slowly add a pre-cooled aqueous solution of sodium nitrite (2.2 eq) dropwise, ensuring the temperature remains below 5 °C. d. Stir the resulting solution of the bis(diazonium) salt at 0-5 °C for an additional 30 minutes.

  • Iodination (Sandmeyer Reaction): a. In a separate large beaker, dissolve potassium iodide (2.5 eq) in a minimal amount of water. b. Slowly and carefully add the cold bis(diazonium) salt solution to the potassium iodide solution with vigorous stirring. Effervescence (N₂ gas) will be observed. c. Allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the evolution of nitrogen ceases.

  • Workup and Purification: a. Transfer the reaction mixture to a separatory funnel. A dark organic layer containing the product will be present. b. Extract the mixture with diethyl ether. c. Combine the organic extracts and wash sequentially with a dilute aqueous solution of sodium thiosulfate (to remove excess iodine), water, and brine. d. Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator. e. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization from a suitable solvent like methanol to yield pure this compound.

Applications in Organic Synthesis

The two C-I bonds in this compound serve as versatile handles for introducing a variety of functional groups, primarily through metal-catalyzed cross-coupling reactions. This dual reactivity allows for the construction of complex molecular architectures, making it a valuable building block in the synthesis of polymers, organic electronics, and pharmaceutical compounds.[2][7]

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organoboron compound with an organic halide. This compound can undergo single or double Suzuki couplings, providing access to a wide range of substituted biaryl and terphenyl derivatives.

Suzuki_Catalytic_Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Boronate [Ar-Pd(II)-R(L₂)] PdII_Aryl->PdII_Boronate Transmetalation (R-B(OR)₂) PdII_Boronate->Pd0 Product Ar-R PdII_Boronate->Product Reductive Elimination

Figure 2: Catalytic cycle of the Suzuki-Miyaura reaction.

This protocol describes the synthesis of 1,3-bis(4-methoxyphenyl)benzene using this compound and 4-methoxyphenylboronic acid.

Materials:

  • This compound (1.0 eq)

  • 4-Methoxyphenylboronic acid (2.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 eq)

  • Potassium Carbonate (K₂CO₃) (4.0 eq)

  • Toluene

  • Ethanol

  • Water

Procedure:

  • To a round-bottom flask, add this compound, 4-methoxyphenylboronic acid, potassium carbonate, and tetrakis(triphenylphosphine)palladium(0).

  • Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Under the inert atmosphere, add a degassed solvent mixture of toluene, ethanol, and water (e.g., in a 3:1:1 ratio).

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • After completion, cool the mixture to room temperature and dilute with ethyl acetate (B1210297).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain 1,3-bis(4-methoxyphenyl)benzene.

Sonogashira Cross-Coupling

The Sonogashira reaction couples terminal alkynes with aryl or vinyl halides, catalyzed by palladium and copper(I) complexes. This reaction is highly efficient for forming C(sp²)-C(sp) bonds. This compound can be used to synthesize di-alkynylated benzene derivatives, which are precursors to conjugated polymers and macrocycles.

This protocol details the synthesis of 1,3-bis(phenylethynyl)benzene (B3046855) from this compound and phenylacetylene (B144264).

Materials:

  • This compound (1.0 eq)

  • Phenylacetylene (2.2 eq)

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] (0.03 eq)

  • Copper(I) iodide (CuI) (0.06 eq)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF)

Procedure:

  • To a Schlenk flask, add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.

  • Evacuate the flask and backfill with an inert gas (e.g., Argon) three times.

  • Add anhydrous, degassed THF and triethylamine.

  • Add phenylacetylene via syringe and stir the reaction mixture at room temperature or gentle heat (e.g., 50 °C) for 6-12 hours. Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent.

  • Purify the crude product by column chromatography on silica gel (eluting with hexanes) to yield 1,3-bis(phenylethynyl)benzene.

Role in Drug Development

This compound serves as a key starting material or intermediate in the synthesis of various pharmaceutically active compounds. Its ability to undergo selective, stepwise functionalization is particularly valuable in constructing the complex scaffolds of modern therapeutics.

Precursor to BRAF Kinase Inhibitors

BRAF kinase is a key protein in the MAPK/ERK signaling pathway, and mutations in the BRAF gene are implicated in several cancers, particularly melanoma.[11] Some synthetic routes to BRAF inhibitors, such as Dabrafenib, can utilize halogenated benzene derivatives as starting materials. While many reported syntheses of Dabrafenib start with other precursors, the 1,3-disubstituted pattern is a core feature of the molecule, and routes involving intermediates derived from 1,3-dihalobenzenes are conceptually important for analog synthesis and process development. For instance, a key intermediate in some BRAF inhibitor syntheses is a 2,6-difluoro-3-aminophenyl derivative, which can be conceptually derived from a precursor like this compound through halogen exchange and subsequent functionalization steps.

The diagram below illustrates a conceptual synthetic logic, where a 1,3-dihaloarene serves as a foundational scaffold for building up a key fragment of a BRAF inhibitor.

Drug_Synthesis_Logic Start 1,3-Dihaloarene (e.g., this compound) Step1 Halogen Exchange & Functionalization Start->Step1 Intermediate Key Phenyl Intermediate (e.g., 2,6-difluoro-3-aminophenyl fragment) Step1->Intermediate Step2 Coupling & Further Elaboration Intermediate->Step2 Final BRAF Inhibitor (e.g., Dabrafenib) Step2->Final

Figure 3: Conceptual role of 1,3-dihaloarenes in BRAF inhibitor synthesis.

While direct synthesis of commercial drugs like Vemurafenib or Dabrafenib from this compound is not the most commonly cited route in the literature, its structural motif is central to these molecules.[3][12] The development of second-generation inhibitors and new chemical entities often explores alternative synthetic pathways where versatile starting materials like this compound could play a crucial role in enabling rapid analog synthesis and structure-activity relationship (SAR) studies.

Safety and Handling

This compound is classified as an irritant. It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

Precautionary Measures:

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Avoid contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light.[5]

  • Disposal: Dispose of contents and container in accordance with local, regional, and national regulations.

Conclusion

This compound is a synthetically valuable aromatic compound, characterized by its dual reactive sites which are amenable to a variety of chemical transformations. Its physical and spectroscopic properties are well-defined, allowing for straightforward identification and quality control. The Sandmeyer reaction provides a reliable route for its synthesis on a laboratory scale. Its utility is most prominently demonstrated in modern organic synthesis through its participation in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura and Sonogashira couplings, which enable the efficient construction of complex molecular frameworks. These characteristics firmly establish this compound as a crucial intermediate in the development of advanced materials and as a foundational building block for the discovery and synthesis of new pharmaceutical agents.

References

An In-depth Technical Guide to the Synthesis and Characterization of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1,3-diiodobenzene, a key intermediate in organic synthesis. The document details a robust synthetic protocol, outlines methods for purification, and presents a thorough characterization profile using modern analytical techniques.

Synthesis of this compound via the Sandmeyer Reaction

The synthesis of this compound is most effectively achieved through a Sandmeyer-type reaction, starting from the readily available 1,3-diaminobenzene (m-phenylenediamine). This method involves the diazotization of the diamine followed by the substitution of the diazonium groups with iodine.

Experimental Protocol

This protocol is adapted from the well-established procedure for the synthesis of iodobenzene (B50100) from aniline.[1]

Materials and Reagents:

  • 1,3-Diaminobenzene (m-phenylenediamine)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (B80452) (NaNO₂)

  • Potassium Iodide (KI)

  • Sodium Thiosulfate (Na₂S₂O₃)

  • Diethyl Ether

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice

Procedure:

  • Diazotization: In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, a solution of 1,3-diaminobenzene in dilute hydrochloric acid is prepared. The flask is cooled in an ice-salt bath to maintain a temperature of 0-5 °C. A chilled aqueous solution of sodium nitrite is then added dropwise to the stirred solution of the diamine hydrochloride. The rate of addition is controlled to ensure the temperature does not exceed 5 °C. The completion of the diazotization is monitored by testing for the presence of excess nitrous acid using starch-iodide paper.

  • Iodination: A solution of potassium iodide in water is prepared and chilled in an ice bath. The cold diazonium salt solution is then slowly added to the potassium iodide solution with vigorous stirring. A dark precipitate of the crude this compound will form, and nitrogen gas will be evolved. The reaction mixture is allowed to stand for several hours, or overnight, to ensure complete reaction.

  • Work-up and Purification: The reaction mixture is warmed to room temperature to ensure the decomposition of any remaining diazonium salt. The crude product is then collected by filtration and washed with water. To remove any unreacted iodine, the crude product is washed with a dilute solution of sodium thiosulfate. The resulting solid is then dissolved in a suitable organic solvent, such as diethyl ether. The organic layer is separated, washed with water, and dried over anhydrous magnesium sulfate. The solvent is removed by rotary evaporation to yield the crude this compound.

  • Final Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol (B145695) or methanol, or by vacuum distillation to afford pure this compound as a crystalline solid.

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_diazotization Diazotization cluster_iodination Iodination cluster_purification Purification A 1,3-Diaminobenzene B HCl, H₂O, 0-5 °C A->B Dissolution D Bis(diazonium) Salt Intermediate B->D Dropwise addition C NaNO₂ (aq) C->D F Crude this compound D->F Addition E KI (aq) E->F G Washing (H₂O, Na₂S₂O₃) F->G H Extraction (Diethyl Ether) G->H I Drying (MgSO₄) H->I J Solvent Removal I->J K Recrystallization / Distillation J->K L Pure this compound K->L

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

The identity and purity of the synthesized this compound are confirmed through a combination of physical and spectroscopic methods.

Physical Properties
PropertyValue
Appearance Colorless to pale yellow crystalline solid
Molecular Formula C₆H₄I₂
Molecular Weight 329.90 g/mol
Melting Point 34-37 °C
Boiling Point 285 °C
Solubility Insoluble in water; soluble in organic solvents
Spectroscopic Data

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound provides key information about the substitution pattern on the aromatic ring.

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
~8.00t~1.6H-2
~7.54dd~7.9, ~1.6H-4, H-6
~6.65t~7.9H-5

¹³C NMR Spectroscopy

The ¹³C NMR spectrum shows four distinct signals for the aromatic carbons, consistent with the C₂ᵥ symmetry of the molecule.

Chemical Shift (δ, ppm)Assignment
~145C-2
~138C-4, C-6
~131C-5
~95C-1, C-3

Infrared (IR) Spectroscopy

The IR spectrum displays characteristic absorption bands for a disubstituted aromatic compound.

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumAromatic C-H stretch
1570-1550MediumC=C aromatic ring stretch
~1450MediumC=C aromatic ring stretch
~850, ~770StrongC-H out-of-plane bending (m-disubstitution)
~680StrongC-I stretch

Mass Spectrometry (MS)

The mass spectrum shows the molecular ion peak and characteristic fragmentation patterns.

m/zRelative IntensityAssignment
330High[M]⁺ (Molecular ion)
203Medium[M-I]⁺
76High[C₆H₄]⁺

Characterization Workflow

Characterization_Workflow Characterization of this compound cluster_physical Physical Characterization cluster_spectroscopic Spectroscopic Characterization Start Synthesized this compound A Appearance Start->A B Melting Point Start->B C Solubility Start->C D ¹H NMR Start->D E ¹³C NMR Start->E F IR Spectroscopy Start->F G Mass Spectrometry Start->G End Confirmed Structure and Purity A->End B->End C->End D->End E->End F->End G->End

Caption: Workflow for the characterization of this compound.

Conclusion

This guide provides a detailed and practical framework for the synthesis and characterization of this compound. The adapted Sandmeyer reaction protocol offers a reliable method for its preparation, and the comprehensive characterization data ensures the confirmation of its structure and purity. This information is valuable for researchers and professionals who utilize this compound as a versatile building block in the development of novel chemical entities.

References

1,3-diiodobenzene spectroscopic data

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Spectroscopic Data of 1,3-Diiodobenzene

This guide provides a comprehensive overview of the spectroscopic data for this compound, tailored for researchers, scientists, and professionals in drug development. It includes key data from various analytical techniques, detailed experimental protocols, and a logical workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following sections present quantitative spectroscopic data for this compound in a structured format to facilitate analysis and comparison.

¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule.

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
8.001t1.62H-2
7.537dd7.93, 1.62H-4, H-6
6.649t7.93H-5
¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy is used to determine the number and types of carbon atoms in a molecule.

Chemical Shift (δ) ppmAssignment
144.1C-2
138.2C-4, C-6
131.0C-5
94.6C-1, C-3
Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational transitions. It is a valuable tool for identifying functional groups.

Wavenumber (cm⁻¹)Vibrational Mode
3050-3100C-H stretch (aromatic)
1560-1580C=C stretch (aromatic ring)
1450-1470C=C stretch (aromatic ring)
770-790C-H bend (out-of-plane)
500-600C-I stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio.

m/zIon
330[M]⁺ (Molecular Ion)
203[M-I]⁺
76[C₆H₄]⁺

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound. Specific parameters may vary based on the instrument and experimental goals.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation : A sample of this compound (typically 5-25 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Spectroscopy : The ¹H NMR spectrum is typically acquired on a 300 MHz or 400 MHz spectrometer.[1] A sufficient number of scans are averaged to obtain a good signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).

  • ¹³C NMR Spectroscopy : The ¹³C NMR spectrum is acquired on the same instrument.[2][3][4] Due to the low natural abundance of ¹³C, a larger number of scans and a more concentrated sample may be required.[2][4] Proton decoupling is commonly used to simplify the spectrum and improve sensitivity.[2][4]

Infrared (IR) Spectroscopy
  • Sample Preparation : For a solid sample like this compound, the spectrum can be obtained using a KBr pellet, a Nujol mull, or Attenuated Total Reflectance (ATR). For the KBr pellet method, a small amount of the sample is ground with dry potassium bromide and pressed into a thin, transparent disk. For ATR, the sample is placed directly on the crystal surface.[5] A liquid sample can be analyzed as a thin film between two salt plates.[6]

  • Data Acquisition : The prepared sample is placed in the IR spectrometer, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹. A background spectrum of the empty sample holder or pure KBr is first collected and subtracted from the sample spectrum.[7]

Mass Spectrometry (MS)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization : Electron Ionization (EI) is a common method for volatile and thermally stable compounds like this compound.[8][9] In EI, the sample is bombarded with high-energy electrons, causing ionization and fragmentation.

  • Analysis : The resulting ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight) based on their mass-to-charge ratio (m/z) and detected.

Spectroscopic Analysis Workflow

The structural elucidation of an organic compound like this compound typically follows a logical workflow, integrating data from multiple spectroscopic techniques.

Spectroscopic_Workflow cluster_preliminary Preliminary Analysis cluster_spectroscopy Spectroscopic Techniques cluster_ms_data MS Data Interpretation cluster_ir_data IR Data Interpretation cluster_nmr_data NMR Data Interpretation cluster_structure Structure Elucidation Sample This compound Sample MS Mass Spectrometry (MS) Sample->MS Provides molecular weight and fragmentation pattern IR Infrared (IR) Spectroscopy Sample->IR Identifies functional groups NMR NMR Spectroscopy Sample->NMR Reveals C-H framework and connectivity MolecularFormula Determine Molecular Formula (from Molecular Ion Peak) MS->MolecularFormula Fragments Identify Key Fragments MS->Fragments FunctionalGroups Identify Functional Groups (e.g., Aromatic C-H, C=C) IR->FunctionalGroups H_NMR ¹H NMR: - Number of proton environments - Integration (proton ratios) - Splitting patterns (connectivity) NMR->H_NMR C_NMR ¹³C NMR: - Number of carbon environments NMR->C_NMR Structure Propose and Confirm Structure of This compound MolecularFormula->Structure Fragments->Structure FunctionalGroups->Structure H_NMR->Structure C_NMR->Structure

Caption: Workflow for Spectroscopic Structure Elucidation.

References

An In-Depth Technical Guide to the ¹H NMR Spectrum Analysis of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 1,3-diiodobenzene. The information presented herein is intended to assist researchers, scientists, and drug development professionals in the accurate interpretation of spectral data for this compound, which is a common building block in organic synthesis.

¹H NMR Spectral Data of this compound

The ¹H NMR spectrum of this compound is characterized by a complex splitting pattern arising from the spin-spin coupling of the non-equivalent aromatic protons. The chemical shifts and coupling constants are summarized in the table below. The proton numbering convention used in this guide is illustrated in Figure 1.

Numbering of protons on this compound

Figure 1. Proton numbering for this compound.

ProtonChemical Shift (δ, ppm)MultiplicityCoupling Constants (J, Hz)
H28.001Triplet of doublets (td)J(H2,H4) = 1.62, J(H2,H6) = 1.62, J(H2,H5) = 0.28
H4/H67.537Doublet of doublets (dd)J(H4,H5) = 7.93, J(H6,H5) = 7.93, J(H4,H2) = 1.62, J(H6,H2) = 1.62
H56.649Triplet (t)J(H5,H4) = 7.93, J(H5,H6) = 7.93

Note: The data presented is a representative example and may vary slightly depending on the experimental conditions.[1]

Experimental Protocol

The following is a detailed methodology for acquiring a high-resolution ¹H NMR spectrum of this compound.

1. Sample Preparation:

  • Weigh approximately 10-20 mg of solid this compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.[2][3]

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied to aid dissolution.

  • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[1][4]

  • The final solution height in the NMR tube should be approximately 4-5 cm.[4]

  • Cap the NMR tube securely.

2. NMR Data Acquisition:

  • The ¹H NMR spectrum can be acquired on a standard NMR spectrometer (e.g., 300 MHz or higher).

  • Insert the sample into the spectrometer's probe.

  • Lock the spectrometer on the deuterium (B1214612) signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity. This is a critical step to obtain sharp lines and good resolution.

  • Set the appropriate acquisition parameters. A typical set of parameters for a ¹H NMR experiment on a small organic molecule would include:

    • Pulse Angle: 30-90 degrees

    • Acquisition Time: 2-4 seconds

    • Relaxation Delay: 1-5 seconds

    • Number of Scans: 8-16 (can be adjusted based on sample concentration)

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-10 ppm).

3. Data Processing:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID).

  • Phase correct the spectrum to ensure all peaks are in the absorptive mode.

  • Calibrate the chemical shift scale by referencing the residual solvent peak (e.g., CHCl₃ at 7.26 ppm).

  • Integrate the signals to determine the relative number of protons for each multiplet.

  • Analyze the splitting patterns (multiplicities) and measure the coupling constants (J-values) to elucidate the spin-spin coupling network.

Spin-Spin Coupling Pathway

The observed splitting pattern in the ¹H NMR spectrum of this compound is a direct result of through-bond interactions between the different protons on the aromatic ring. The following diagram illustrates these coupling relationships.

G H2 H2 H4 H4 H2->H4 J = 1.62 Hz (meta) H5 H5 H2->H5 J = 0.28 Hz (para) H6 H6 H2->H6 J = 1.62 Hz (meta) H4->H5 J = 7.93 Hz (ortho) H4->H6 H6->H5 J = 7.93 Hz (ortho)

Caption: Spin-spin coupling network in this compound.

This comprehensive guide provides the essential information for a thorough analysis of the ¹H NMR spectrum of this compound. By understanding the chemical shifts, coupling constants, and the underlying spin-spin coupling interactions, researchers can confidently identify this compound and utilize it in their synthetic endeavors.

References

An In-depth Technical Guide to the ¹³C NMR Chemical Shifts of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of 1,3-diiodobenzene. Due to the limited availability of peer-reviewed, open-access experimental data for this specific compound, this guide presents estimated chemical shifts calculated from established substituent effects. It also includes a comprehensive, generalized experimental protocol for acquiring ¹³C NMR spectra and visual workflows to aid in understanding both the molecular structure-spectrum relationship and the experimental process.

Introduction to ¹³C NMR Spectroscopy

Carbon-13 NMR spectroscopy is a powerful analytical technique used to determine the carbon framework of an organic molecule. It detects the ¹³C isotope, which has a natural abundance of approximately 1.1%. Unlike ¹H NMR, ¹³C NMR spectra are typically acquired with proton decoupling, resulting in a spectrum where each unique carbon atom appears as a single sharp singlet. The position of this signal, known as the chemical shift (δ), is highly sensitive to the local electronic environment of the carbon atom, providing valuable information about its hybridization, bonding, and proximity to electronegative atoms or functional groups. The chemical shift range for ¹³C is much broader than for ¹H, typically spanning over 200 ppm, which minimizes signal overlap and simplifies spectral interpretation.

Estimated ¹³C NMR Chemical Shifts for this compound

The established SCS values for an iodine substituent on a benzene (B151609) ring are as follows:

  • S_ipso: -32.1 ppm

  • S_ortho: +9.9 ppm

  • S_meta: +2.6 ppm

  • S_para: -1.4 ppm

Based on these values, the estimated chemical shifts for the four unique carbon environments in this compound are calculated and summarized in the table below.

Carbon Atom(s)Position Relative to Iodine SubstituentsCalculation (ppm)Estimated Chemical Shift (δ, ppm)
C1, C3ipso- to one iodine, meta- to the other128.7 + (-32.1) + (+2.6)99.2
C2ortho- to both iodine atoms128.7 + (+9.9) + (+9.9)148.5
C5meta- to both iodine atoms128.7 + (+2.6) + (+2.6)133.9
C4, C6ortho- to one iodine, para- to the other128.7 + (+9.9) + (-1.4)137.2

Experimental Protocols

This section outlines a detailed, generalized methodology for acquiring a standard proton-decoupled ¹³C NMR spectrum, applicable to a sample of this compound.

Sample Preparation
  • Compound Weighing: Accurately weigh approximately 20-50 mg of this compound. The exact amount depends on the spectrometer's sensitivity (cryoprobes require less sample).

  • Solvent Selection: Choose a suitable deuterated solvent that readily dissolves the compound. Deuterated chloroform (B151607) (CDCl₃) is a common choice for non-polar to moderately polar aromatic compounds. Other potential solvents include deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) or deuterated acetone (B3395972) (acetone-d₆).

  • Dissolution: Dissolve the weighed sample in approximately 0.6-0.7 mL of the chosen deuterated solvent directly in a clean, dry 5 mm NMR tube.

  • Homogenization: Cap the NMR tube and gently vortex or invert it several times to ensure the sample is completely dissolved and the solution is homogeneous.

  • Filtering (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool into a clean NMR tube to prevent magnetic field distortions.

Instrument Setup and Calibration
  • Sample Insertion: Carefully insert the NMR tube into the spinner turbine, ensuring the depth is correctly calibrated for the specific spectrometer probe.

  • Spectrometer Access: Load the sample into the NMR spectrometer.

  • Locking: The spectrometer's field-frequency lock system will engage on the deuterium (B1214612) signal of the solvent (e.g., the 77.16 ppm signal for CDCl₃). This lock maintains a stable magnetic field throughout the experiment.

  • Shimming: Perform an automated or manual shimming procedure to optimize the homogeneity of the magnetic field (B₀). This process minimizes peak broadening and improves spectral resolution.

  • Tuning and Matching: Tune and match the ¹³C and ¹H channels of the probe to the sample. This ensures efficient radiofrequency pulse transmission and signal detection.

Data Acquisition (Proton-Decoupled ¹³C Spectrum)
  • Experiment Selection: Load a standard proton-decoupled ¹³C pulse sequence (e.g., zgpg30 on Bruker systems).

  • Acquisition Parameters:

    • Spectral Width (SW): Set a spectral width that encompasses the entire expected range of ¹³C chemical shifts, typically from 0 to 220 ppm.

    • Transmitter Frequency Offset (O1P): Center the spectral window appropriately, for example, around 110 ppm.

    • Pulse Angle (p1): Use a standard 30-degree pulse angle to allow for faster repetition without fully saturating the signals.

    • Relaxation Delay (d1): A relaxation delay of 1-2 seconds is generally sufficient for qualitative spectra. For quantitative analysis, a much longer delay (at least 5 times the longest T₁ relaxation time of the carbons) is necessary.

    • Number of Scans (ns): Due to the low natural abundance of ¹³C, a significant number of scans is required. This can range from several hundred to many thousands, depending on the sample concentration and desired signal-to-noise ratio.

  • Initiate Acquisition: Start the experiment. The spectrometer will apply the pulse sequence for the specified number of scans while broadband decoupling the protons to collapse all ¹H-¹³C couplings into singlets.

Data Processing
  • Fourier Transform (FT): The acquired Free Induction Decay (FID) is converted into a frequency-domain spectrum via a Fourier transform.

  • Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the positive absorptive mode.

  • Baseline Correction: Apply a baseline correction algorithm to produce a flat, even baseline across the spectrum.

  • Referencing: Calibrate the chemical shift axis. The residual solvent peak is typically used as a secondary reference (e.g., CDCl₃ at 77.16 ppm).

  • Peak Picking: Identify and label the chemical shifts of the peaks in the spectrum.

Mandatory Visualizations

The following diagrams, generated using the Graphviz (DOT language), illustrate key logical and experimental relationships.

Caption: Molecular structure of this compound with its unique carbons linked to their estimated ¹³C NMR chemical shifts.

G General Experimental Workflow for ¹³C NMR Spectroscopy cluster_prep 1. Sample Preparation cluster_setup 2. Instrument Setup cluster_acq 3. Data Acquisition cluster_proc 4. Data Processing weigh Weigh Compound (20-50 mg) dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer insert Insert Sample transfer->insert lock Lock on Solvent Signal insert->lock shim Shim Magnetic Field lock->shim tune Tune & Match Probe shim->tune load_seq Load Pulse Sequence (¹³C with ¹H Decoupling) tune->load_seq set_params Set Acquisition Parameters (SW, ns, d1) load_seq->set_params acquire Start Acquisition set_params->acquire ft Fourier Transform (FID -> Spectrum) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline reference Reference Spectrum baseline->reference

Caption: A step-by-step workflow diagram illustrating the major stages of an NMR experiment, from sample preparation to final data processing.

In-Depth Technical Guide to the FT-IR Spectrum of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 1,3-diiodobenzene, a key aromatic compound. Understanding the vibrational spectroscopy of this molecule is crucial for its identification, quality control, and for researchers exploring its applications in organic synthesis and materials science.

Molecular Structure and Vibrational Modes

This compound (m-diiodobenzene) is an aromatic organic compound with the chemical formula C₆H₄I₂.[1] It consists of a benzene (B151609) ring substituted with two iodine atoms at the meta positions. This substitution pattern influences the vibrational modes of the benzene ring, resulting in a characteristic FT-IR spectrum.

The vibrational modes of this compound can be categorized as follows:

  • C-H Vibrations: These include stretching and bending (in-plane and out-of-plane) vibrations of the carbon-hydrogen bonds on the aromatic ring.

  • C-C Vibrations: These involve the stretching and deformation of the carbon-carbon bonds within the benzene ring.

  • C-I Vibrations: These correspond to the stretching and bending of the carbon-iodine bonds.

The positions of the out-of-plane C-H bending vibrations are particularly useful in confirming the meta-substitution pattern of the benzene ring.

Experimental Protocol for FT-IR Analysis

Obtaining a high-quality FT-IR spectrum of this compound, which is a solid at room temperature, requires proper sample preparation. The following protocol outlines a common and effective method.

Method: Thin Solid Film by Solvent Evaporation

This method is suitable for obtaining a clear spectrum of a solid sample.[2]

Materials:

  • This compound sample

  • A suitable volatile solvent (e.g., methylene (B1212753) chloride or acetone)

  • Infrared-transparent salt plates (e.g., NaCl or KBr)

  • Pipette or dropper

  • Beaker or small vial

  • FT-IR Spectrometer

Procedure:

  • Sample Preparation: Dissolve a small amount (approximately 50 mg) of this compound in a few drops of a suitable solvent in a beaker or vial.[2]

  • Film Deposition: Using a pipette, apply a drop of the prepared solution onto the surface of a clean, dry salt plate.[2]

  • Solvent Evaporation: Allow the solvent to evaporate completely, which will leave a thin, solid film of the this compound on the salt plate. A gentle stream of nitrogen or air can be used to expedite this process.[2]

  • Sample Placement: Place the salt plate with the solid film in the sample holder of the FT-IR spectrometer.

  • Spectrum Acquisition: Configure the FT-IR spectrometer to scan the mid-IR range (typically 4000-400 cm⁻¹). Collect the spectrum, ensuring an adequate number of scans for a good signal-to-noise ratio.

  • Background Correction: A background spectrum of the clean salt plate should be recorded separately and subtracted from the sample spectrum to remove any contributions from the salt plate and the atmosphere (e.g., CO₂ and water vapor).

  • Data Analysis: Process the resulting spectrum to identify the wavenumbers of the absorption peaks.

FT-IR Spectrum and Peak Assignments

The FT-IR spectrum of this compound exhibits a series of characteristic absorption bands. The table below summarizes the key peaks and their corresponding vibrational assignments. The interpretation is based on established knowledge of the vibrational modes of substituted benzenes.

Wavenumber (cm⁻¹)IntensityVibrational Assignment
~3080 - 3050Weak to MediumAromatic C-H stretching
~1570 - 1550Medium to StrongAromatic C=C ring stretching
~1450 - 1400Medium to StrongAromatic C=C ring stretching
~1150 - 1000Weak to MediumIn-plane C-H bending
~900 - 675StrongOut-of-plane C-H bending
Below 500Medium to StrongC-I stretching and bending

Note: The exact peak positions may vary slightly depending on the sample preparation method and the physical state of the sample.

Key Spectral Features and Interpretation

  • Aromatic C-H Stretching: The weak to medium intensity bands observed in the 3080-3050 cm⁻¹ region are characteristic of the C-H stretching vibrations of the aromatic ring.[3]

  • Aromatic Ring Vibrations (C=C Stretching): The strong absorptions in the 1570-1550 cm⁻¹ and 1450-1400 cm⁻¹ regions are due to the stretching vibrations of the carbon-carbon double bonds within the benzene ring.[3] These are typically sharp and well-defined peaks.

  • Out-of-Plane C-H Bending: The strong bands in the 900-675 cm⁻¹ region are attributed to the out-of-plane bending of the C-H bonds. The specific pattern and position of these bands are highly indicative of the substitution pattern on the benzene ring. For meta-substituted benzenes, characteristic absorptions are expected in this region.

  • Carbon-Iodine Vibrations: The vibrations involving the heavy iodine atoms occur at lower frequencies, typically below 500 cm⁻¹. These bands correspond to the C-I stretching and bending modes.

Logical Workflow for FT-IR Analysis of this compound

The following diagram illustrates the logical workflow for the experimental and analytical process of obtaining and interpreting the FT-IR spectrum of this compound.

FTIR_Workflow FT-IR Analysis Workflow for this compound cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_report Reporting prep1 Dissolve this compound in a volatile solvent prep2 Deposit solution onto a salt plate prep1->prep2 prep3 Evaporate solvent to form a thin film prep2->prep3 acq1 Place sample in FT-IR spectrometer prep3->acq1 acq2 Record background spectrum acq1->acq2 acq3 Record sample spectrum acq2->acq3 proc1 Background subtraction acq3->proc1 proc2 Identify peak wavenumbers proc1->proc2 proc3 Assign vibrational modes to peaks proc2->proc3 report1 Tabulate peak data proc3->report1 report2 Interpret spectrum to confirm structure report1->report2

FT-IR analysis workflow diagram.

This comprehensive guide provides the necessary information for researchers and professionals to effectively utilize FT-IR spectroscopy for the analysis of this compound. The provided experimental protocol, spectral data, and workflow diagram serve as valuable resources for accurate identification and characterization of this important chemical compound.

References

The Dawn of Aromatic Iodination: A Technical History of Diiodobenzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth guide explores the seminal discoveries and historical development of the three isomers of diiodobenzene: ortho-, meta-, and para-diiodobenzene. From the foundational work on diazotization to the early, elegant syntheses that defined the isomers, this paper provides a technical account for the modern researcher. Quantitative data is presented in structured tables for comparative analysis, and key experimental protocols from the original 19th-century literature are detailed.

Introduction: The Challenge of Iodinating Benzene (B151609)

The introduction of iodine to the benzene ring presented a significant challenge to early organic chemists. Unlike chlorination and bromination, direct iodination of benzene is a reversible reaction, with the hydrogen iodide (HI) byproduct capable of reducing the iodinated product back to the starting material. This obstacle necessitated the development of novel synthetic strategies, the most significant of which was the diazotization of aromatic amines, a reaction class discovered by Peter Griess in 1858. This discovery paved the way for the systematic synthesis and characterization of a vast array of aromatic compounds, including the diiodobenzene isomers.

The Key Role of the Diazotization Reaction

The diazotization of an aromatic amine, followed by a Sandmeyer-type reaction with an iodide salt, became the cornerstone of diiodobenzene synthesis. This two-step process allowed for the regioselective introduction of iodine atoms onto the benzene ring, a feat not easily achievable through direct iodination.

Core Reaction Pathway:

  • Diazotization: An aromatic amine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to form a diazonium salt.

  • Iodination: The diazonium salt is then treated with a solution of potassium iodide, which displaces the diazonium group with an iodine atom, releasing nitrogen gas.

Diazotization_Reaction

Discovery and First Synthesis of the Diiodobenzene Isomers

The latter half of the 19th century saw the first successful syntheses and characterizations of the diiodobenzene isomers. The work of Peter Griess and later Wilhelm Körner was pivotal in establishing the distinct identities and properties of the ortho, meta, and para isomers.

para-Diiodobenzene (1,4-Diiodobenzene)

The para isomer was the first of the diiodobenzenes to be synthesized, a direct application of Griess's groundbreaking work on diazotization. In 1866, Griess reported the synthesis of p-diiodobenzene from the diazotization of p-phenylenediamine (B122844).

Historical Experimental Protocol for p-Diiodobenzene (Griess, 1866):

  • Starting Material: p-Phenylenediamine.

  • Diazotization: A solution of p-phenylenediamine in dilute sulfuric acid was cooled with ice and treated with a solution of nitrous acid until the reaction was complete.

  • Iodination: A concentrated aqueous solution of potassium iodide was added to the cold diazonium salt solution.

  • Isolation: The resulting precipitate of p-diiodobenzene was collected, washed with water, and purified by recrystallization from alcohol.

ortho-Diiodobenzene (1,2-Diiodobenzene) and meta-Diiodobenzene (1,3-Diiodobenzene)

The definitive synthesis and characterization of the ortho and meta isomers were carried out by the influential chemist Wilhelm Körner in his extensive studies on the structure of benzene derivatives, published in 1874. Körner's work was instrumental in establishing the constitutional isomerism of substituted benzenes. He utilized the diazotization of the corresponding o- and m-iodoaniline, which in turn were prepared from the reduction of the respective nitroanilines.

Historical Experimental Protocol for o- and m-Diiodobenzene (based on Körner's methods, 1874):

  • Preparation of Iodoanilines:

    • The corresponding o- or m-nitroaniline was reduced to the respective o- or m-phenylenediamine.

    • One of the amino groups was selectively removed via diazotization followed by reduction (e.g., with ethanol) to yield o- or m-iodoaniline.

  • Diazotization of Iodoanilines: The resulting iodoaniline was dissolved in a mineral acid and diazotized with nitrous acid at low temperature.

  • Iodination: The diazonium salt solution was treated with potassium iodide to yield the corresponding diiodobenzene.

  • Purification: The products were purified by steam distillation and/or recrystallization.

Isomer_Synthesis_Timeline

Quantitative Data of Diiodobenzene Isomers

The distinct physical properties of the three isomers were crucial for their initial isolation and characterization and remain important for their application in modern synthesis.

Property1,2-Diiodobenzene (ortho)This compound (meta)1,4-Diiodobenzene (para)
Melting Point (°C) 2734-37129-133
Boiling Point (°C) 286-287285285
Density (g/mL at 25°C) 2.5242.5162.516
Solubility in Water InsolubleInsolubleInsoluble
Solubility in Organic Solvents Soluble in ethanol, ether, benzene, chloroformSoluble in hot methanol, ether, benzene, chloroformSoluble in ethanol, ether, benzene

Evolution of Synthetic Methodologies

While the diazotization of anilines remains a robust and widely used method, other synthetic approaches have been developed over the years.

Direct Iodination

Direct iodination of benzene with molecular iodine is challenging due to the reversibility of the reaction. However, the use of an oxidizing agent can drive the reaction to completion by oxidizing the HI byproduct.

Direct_Iodination

Modern Experimental Protocol for Direct Iodination:

  • Reactants: Benzene, iodine, and an oxidizing agent such as nitric acid or iodic acid.

  • Conditions: The reactants are heated together, often in the presence of a catalyst.

  • Workup: The reaction mixture is cooled, and the product is isolated by extraction and purified by chromatography or recrystallization. This method typically yields a mixture of isomers.

Conclusion

The history of diiodobenzenes is intrinsically linked to the development of fundamental concepts in organic chemistry, particularly the understanding of aromatic substitution and isomerism. The pioneering work of Griess and Körner in the 19th century laid the groundwork for the synthesis and characterization of these important compounds. While the foundational diazotization-iodination sequence remains a cornerstone of their synthesis, modern methods continue to refine the approaches to these versatile building blocks used in contemporary research and drug development. The distinct physical properties of the isomers, established over a century ago, continue to be a critical aspect of their handling and application.

An In-depth Technical Guide to the Safe Handling of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for 1,3-diiodobenzene (CAS No. 626-00-6), a halogenated benzene (B151609) derivative used in various organic synthesis applications.[1] Due to its hazardous properties, strict adherence to safety protocols is crucial to minimize risks in the laboratory.

Chemical and Physical Properties

This compound is a solid at room temperature.[2] Key physical and chemical properties are summarized in the table below.

PropertyValueSource
Molecular Formula C₆H₄I₂[1][3]
Molecular Weight 329.90 g/mol [1]
Appearance Pale yellow to brownish solid[4]
Melting Point 34-37 °C (lit.)[1][2]
Boiling Point Not available
Flash Point 113 °C (235.4 °F) - closed cup[1]
Solubility Insoluble in water. Soluble in hot methanol.[2]
Storage Temperature 2-8°C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are skin, eye, and respiratory irritation.[5][6][7][8]

Hazard ClassificationCategoryGHS Hazard StatementSource
Skin IrritationCategory 2H315: Causes skin irritation[6][7][8]
Eye IrritationCategory 2H319: Causes serious eye irritation[6][7][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[6][7][8]

Signal Word: Warning[1]

Hazard Pictogram:

alt text

Experimental Protocols for Safe Handling

Adherence to the following protocols is mandatory when working with this compound to minimize exposure and ensure a safe laboratory environment.

Engineering Controls
  • Ventilation: All work with this compound, including weighing and transferring, must be conducted in a properly functioning chemical fume hood.[5][9]

  • Emergency Equipment: An eyewash station and emergency shower must be readily accessible in the immediate work area.[10]

Personal Protective Equipment (PPE)

A comprehensive PPE regimen is required when handling this compound.

PPESpecificationSource
Eye Protection Chemical splash goggles conforming to EN166 (EU) or NIOSH (US) standards.[5]
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Gloves must be inspected before use and disposed of properly after handling.[5][11]
Skin and Body Protection A fully buttoned laboratory coat and closed-toe shoes must be worn. For larger quantities or increased risk of splashing, impervious clothing may be necessary.[5][9]
Respiratory Protection For operations that may generate dust or aerosols not adequately controlled by a fume hood, a NIOSH-approved respirator with appropriate cartridges should be used.[5]
Handling and Storage Procedures
  • Handling:

    • Avoid contact with skin and eyes.[5]

    • Avoid the formation of dust and aerosols.[5]

    • Wash hands thoroughly after handling.[11]

    • Use in a well-ventilated area, preferably a chemical fume hood.[5]

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated area.[5][6]

    • Protect from light.[1]

    • Store away from incompatible materials such as oxidizing agents.[12]

Emergency Procedures

In the event of an emergency involving this compound, the following procedures should be followed promptly.

First-Aid Measures
Exposure RouteFirst-Aid ProcedureSource
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. If skin irritation persists, seek medical attention.[5]
Eye Contact Immediately rinse eyes cautiously with plenty of water for at least 15 minutes, including under the eyelids. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[5]
Ingestion Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[5]
Accidental Release Measures
  • Minor Spill:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.

    • Wearing appropriate PPE, cover the spill with an inert absorbent material (e.g., sand, vermiculite).

    • Carefully sweep up the absorbed material and place it in a suitable, closed container for disposal.[5]

    • Clean the spill area with soap and water.

  • Major Spill:

    • Evacuate the laboratory immediately and notify others in the vicinity.

    • Close the laboratory door and prevent entry.

    • Contact your institution's emergency response team.[13]

    • Provide details of the spilled substance to the emergency responders.

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[5]

  • Specific Hazards: Combustion may produce hazardous decomposition products, including carbon oxides and hydrogen iodide.[5]

  • Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[5]

Waste Disposal

Dispose of this compound and any contaminated materials in accordance with all applicable federal, state, and local regulations.[6] Halogenated organic waste should be collected in a designated, properly labeled waste container.[9]

Visualized Workflows and Logical Relationships

The following diagrams illustrate key safety workflows and logical relationships for handling this compound.

Safe_Handling_Workflow cluster_Prep Preparation cluster_Execution Execution cluster_Cleanup Cleanup & Disposal Assess_Risks Assess Risks Gather_Materials Gather Materials & Reagents Assess_Risks->Gather_Materials Don_PPE Don Appropriate PPE Gather_Materials->Don_PPE Work_in_Hood Work in Chemical Fume Hood Don_PPE->Work_in_Hood Weigh_Transfer Weigh and Transfer this compound Work_in_Hood->Weigh_Transfer Perform_Reaction Perform Reaction Weigh_Transfer->Perform_Reaction Monitor_Reaction Monitor Reaction Perform_Reaction->Monitor_Reaction Quench_Reaction Quench Reaction (if necessary) Monitor_Reaction->Quench_Reaction Clean_Glassware Clean Glassware in Hood Quench_Reaction->Clean_Glassware Dispose_Waste Dispose of Halogenated Waste Clean_Glassware->Dispose_Waste Doff_PPE Doff PPE Dispose_Waste->Doff_PPE Wash_Hands Wash Hands Thoroughly Doff_PPE->Wash_Hands

Caption: Standard workflow for safely handling this compound in a laboratory setting.

Emergency_Response_Logic Incident Incident Occurs Is_Personnel_Exposed Is Personnel Exposed? Incident->Is_Personnel_Exposed Is_Spill_Major Is Spill Major? Is_Personnel_Exposed->Is_Spill_Major No First_Aid Administer First Aid (See Section 4.1) Is_Personnel_Exposed->First_Aid Yes Is_Fire Is there a Fire? Is_Spill_Major->Is_Fire No Major_Spill_Response Major Spill Response: Evacuate, Notify Authorities Is_Spill_Major->Major_Spill_Response Yes Minor_Spill_Cleanup Minor Spill Cleanup (See Section 4.2) Is_Fire->Minor_Spill_Cleanup No Fire_Response Fire Response: Evacuate, Use Extinguisher (if safe), Activate Alarm Is_Fire->Fire_Response Yes Seek_Medical_Attention Seek Immediate Medical Attention First_Aid->Seek_Medical_Attention

Caption: Decision-making logic for responding to emergencies involving this compound.

PPE_Selection_Pathway cluster_Body Body Protection cluster_Hands Hand Protection cluster_Eyes Eye Protection cluster_Respiratory Respiratory Protection (if needed) Lab_Coat Lab Coat End Task Complete Lab_Coat->End Closed_Shoes Closed-toe Shoes Closed_Shoes->End Gloves Nitrile Gloves Gloves->End Goggles Chemical Splash Goggles Goggles->End Respirator NIOSH-approved Respirator Respirator->End Start Start Task Start->Lab_Coat Start->Closed_Shoes Start->Gloves Start->Goggles Start->Respirator Dust/Aerosol Risk

Caption: Personal Protective Equipment (PPE) selection pathway for handling this compound.

References

In-depth Technical Guide: Material Safety Data for 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the material safety data for 1,3-diiodobenzene (CAS No. 626-00-6), a crucial reagent in various synthetic applications. The information is compiled from multiple safety data sheets (SDS) to ensure a thorough understanding of its properties and associated hazards. This document is intended to be a primary resource for laboratory personnel, enabling them to handle this chemical safely and effectively.

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for understanding the conditions under which the chemical can be safely stored and handled, as well as for predicting its behavior in various experimental setups.

PropertyValueSource(s)
Molecular Formula C₆H₄I₂[1]
Molecular Weight 329.90 g/mol [1]
Appearance Pale yellow to brownish solid[1]
Melting Point 34-37 °C (lit.)
Flash Point 113 °C (235.4 °F) - closed cup
Solubility Insoluble in water. Soluble in hot methanol.[2]
Vapor Density 11.4[3]

Toxicological and Hazard Information

While the toxicological properties of this compound have not been fully investigated, the available data indicates that it is a hazardous substance.[3][4][5] It is classified as a skin irritant (Category 2), a serious eye irritant (Category 2), and may cause respiratory irritation (Specific Target Organ Toxicity - Single Exposure, Category 3).[1][4][6]

Hazard ClassificationCategoryGHS Hazard StatementSource(s)
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][4][6]
Serious Eye Damage/Eye IrritationCategory 2H319: Causes serious eye irritation[1][4][6]
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory system)H335: May cause respiratory irritation[1][4][6]

Note: No acute toxicity data (oral, dermal, inhalation), carcinogenicity, mutagenicity, or reproductive toxicity data is available in the reviewed safety data sheets.[4][6]

GHS Hazard Communication and Protective Measures

The Globally Harmonized System (GHS) provides a standardized approach to hazard communication. The following diagram illustrates the key GHS elements for this compound and the corresponding personal protective equipment (PPE) required for safe handling.

GHS elements and recommended PPE for this compound.

Experimental Protocols

A thorough review of the available Material Safety Data Sheets did not yield detailed experimental protocols for the determination of the toxicological and physical hazard properties of this compound. The provided hazard classifications are based on standardized criteria, but the underlying experimental data is not detailed in these documents. Researchers are advised to consult specialized toxicological databases for more in-depth information.

Safe Handling and Emergency Response Workflow

Proper handling and emergency preparedness are critical when working with hazardous chemicals. The following workflow diagram outlines the essential steps for the safe handling of this compound and the appropriate response in case of an accidental exposure.

Safe_Handling_Workflow cluster_handling Safe Handling Procedures cluster_emergency Emergency Response Risk Assessment Perform Risk Assessment Engineering Controls Use in a well-ventilated area (fume hood) Risk Assessment->Engineering Controls Personal Protective Equipment Wear appropriate PPE (gloves, goggles, lab coat) Engineering Controls->Personal Protective Equipment Chemical Handling Avoid contact with skin and eyes. Avoid dust formation. Personal Protective Equipment->Chemical Handling Storage Store in a tightly closed container in a cool, dry, and well-ventilated place. Protect from light. Chemical Handling->Storage Spill Spill Response Chemical Handling->Spill Accidental Release Exposure Exposure Response Chemical Handling->Exposure Accidental Contact Contain Spill Contain spill, collect with inert material, and place in a suitable container for disposal. Spill->Contain Spill First Aid Provide First Aid Measures Exposure->First Aid Inhalation Move to fresh air. Seek medical attention if symptoms persist. First Aid->Inhalation If Inhaled Skin Contact Wash with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists. First Aid->Skin Contact On Skin Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. First Aid->Eye Contact In Eyes Ingestion Do NOT induce vomiting. Rinse mouth with water. Seek medical attention. First Aid->Ingestion If Swallowed

Workflow for safe handling and emergency response.

First-Aid Measures

In the event of an exposure to this compound, the following first-aid measures should be taken immediately.[5][6]

Exposure RouteFirst-Aid Procedure
Inhalation Move the person into fresh air. If not breathing, give artificial respiration. Consult a physician.[5]
Skin Contact Wash off with soap and plenty of water. Consult a physician.[5]
Eye Contact Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[5]
Ingestion Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.[5]

Storage and Disposal

Storage: Store in a cool place. Keep the container tightly closed in a dry and well-ventilated place.[5] The material is light-sensitive and should be protected from light.[3][4]

Disposal: Dispose of contents/container to an appropriate treatment and disposal facility in accordance with applicable laws and regulations.[6]

Disclaimer: This document is intended for informational purposes only and is not a substitute for a comprehensive risk assessment or the official Safety Data Sheet (SDS) provided by the manufacturer. Always consult the original SDS before handling any chemical.

References

Thermodynamic Properties of 1,3-Diiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of 1,3-diiodobenzene (m-diiodobenzene), a key intermediate in various fields including organic synthesis, pharmaceuticals, and materials science.[1][2] A thorough understanding of its thermodynamic characteristics is crucial for process optimization, reaction modeling, and ensuring the stability and purity of resulting compounds. This document compiles critically evaluated experimental data, outlines common experimental methodologies for their determination, and presents a generalized workflow for a key analytical technique.

Core Thermodynamic Data

The thermodynamic properties of this compound have been characterized through various experimental and computational methods. The following tables summarize the most critical quantitative data available, primarily from the National Institute of Standards and Technology (NIST) database.[3]

Table 1: Phase Transition Properties
PropertyValueUnitsCommentsReference
Triple Point Temperature307.34KCrystal 1, Liquid, and Gas equilibrium[3]
Normal Boiling Temperature558.15KAt 101.325 kPa[3]
Critical Temperature879.0KEstimated[3]
Critical Pressure4809.84kPaEstimated[3]
Melting Point34-37 °C (307.15-310.15 K)°C (K)Literature value[1]
Enthalpy of Fusion16.0kJ/molAt triple point[3]
Entropy of Fusion51.9J/mol·KAt 307.35 K
Table 2: Enthalpy and Heat Capacity
PropertyValueUnitsTemperature (K)Pressure (kPa)CommentsReference
Standard Molar Enthalpy of Formation (crystal)93.7kJ/mol298.15100[3]
Enthalpy of Vaporization70.0kJ/mol307.340.026At triple point[3]
Heat Capacity at Constant Pressure (Ideal Gas)134.86J/mol·K300.0100[3]
Heat Capacity at Saturation Pressure (Liquid)210.0J/mol·K307.340.026At triple point[3]
Table 3: Density
StateValueUnitsTemperature (K)Pressure (kPa)Reference
Liquid (at Triple Point)2370.0 kg/m ³307.340.026[3]
Gas (at Normal Boiling Point)4.4 kg/m ³558.15101.325[3]

Experimental Protocols

The determination of the thermodynamic properties of organic compounds like this compound relies on a suite of well-established experimental techniques. While specific, detailed protocols for this particular compound are often found in primary literature that may be difficult to access, the general methodologies are described below.

Determination of Enthalpy of Fusion: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermoanalytical technique used to measure the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[4] It is a powerful tool for determining the enthalpy of fusion (melting).

Methodology:

  • Sample Preparation: A small, accurately weighed sample of this compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.[4] An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed with a specific temperature profile, which includes an initial isothermal period, a controlled heating ramp through the melting point of the sample, and a final isothermal period. A constant heating rate, for example, 2 K/min, is applied.[5]

  • Data Acquisition: During the heating process, the instrument records the differential heat flow between the sample and the reference. As the sample melts, it absorbs energy, resulting in an endothermic peak on the DSC thermogram.

  • Data Analysis: The area under the melting peak is integrated to determine the total heat absorbed during the phase transition. This value, divided by the mass of the sample, gives the specific enthalpy of fusion (in J/g), which can then be converted to the molar enthalpy of fusion (in kJ/mol) using the molar mass of this compound. The onset temperature of the peak is typically taken as the melting point.

Determination of Enthalpy of Combustion: Bomb Calorimetry

Bomb calorimetry is the standard method for determining the heat of combustion of solid and liquid samples.[6][7] For organoiodine compounds, specialized techniques such as rotating-bomb calorimetry may be employed to ensure complete combustion and dissolution of products, although static-bomb calorimetry is also used.

Methodology:

  • Sample Preparation: A known mass of this compound is pressed into a pellet and placed in a crucible within a high-pressure stainless steel vessel, known as the "bomb".[8] A small amount of water is added to the bomb to saturate the internal atmosphere and dissolve the combustion products. A fuse wire is positioned to be in contact with the sample.

  • Assembly and Pressurization: The bomb is sealed and pressurized with a large excess of pure oxygen, typically to around 30 atm.[9][10]

  • Calorimeter Setup: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The entire assembly is allowed to reach thermal equilibrium.

  • Ignition and Temperature Measurement: The sample is ignited by passing an electric current through the fuse wire. The combustion reaction releases heat, which is transferred to the bomb and the surrounding water, causing a temperature rise. The temperature of the water is precisely measured over time until it reaches a maximum and then begins to cool.

  • Analysis: The total heat released is calculated from the temperature rise and the previously determined heat capacity of the calorimeter system. Corrections are made for the heat of ignition and any side reactions. From the heat of combustion at constant volume (ΔU), the enthalpy of combustion at constant pressure (ΔH) can be calculated.

Determination of Vapor Pressure: Transpiration Method

The transpiration method is a reliable technique for measuring the vapor pressure of low-volatility compounds.

Methodology:

  • Sample Preparation: A sample of this compound is placed in a saturator, which is a tube packed with an inert material like glass beads to increase the surface area for evaporation.

  • Experimental Setup: The saturator is placed in a thermostatically controlled environment to maintain a constant temperature. A stream of an inert gas, such as nitrogen, is passed through the saturator at a slow, controlled flow rate.

  • Saturation and Trapping: The inert gas becomes saturated with the vapor of this compound as it passes through the saturator. The gas stream is then passed through a cold trap to condense the transported substance.

  • Quantification: The mass of the condensed this compound is determined, typically by gas chromatography.

  • Calculation: The vapor pressure is calculated from the mass of the transported substance, the volume of the carrier gas, and the temperature, using the ideal gas law.

Computational Studies

In addition to experimental measurements, computational quantum chemistry methods are increasingly used to predict the thermodynamic properties of molecules. Density Functional Theory (DFT) and other ab initio methods can provide valuable insights into properties like enthalpy of formation, entropy, and heat capacity.[11][12]

These methods involve solving the Schrödinger equation for the molecule to determine its electronic structure and energy.[13] From the calculated energies of optimized molecular geometries and their vibrational frequencies, thermodynamic properties can be derived using statistical mechanics.[12][13][14] For instance, the enthalpy of formation can be calculated from the computed atomization energy of the molecule.[15][16] While providing a powerful predictive tool, the accuracy of these calculations is highly dependent on the level of theory and basis set employed.[17]

Visualizations

Experimental Workflow: Differential Scanning Calorimetry (DSC)

The following diagram illustrates a generalized workflow for determining the enthalpy of fusion of this compound using DSC.

DSC_Workflow cluster_prep Sample Preparation cluster_setup Instrument Setup cluster_run Data Acquisition cluster_analysis Data Analysis weigh Weigh 1-5 mg of This compound seal Hermetically seal in Aluminium Pan weigh->seal place_pans Place Sample & Reference Pans in DSC Cell seal->place_pans program_dsc Program Temperature Profile (Isothermal -> Ramp -> Isothermal) place_pans->program_dsc start_run Start DSC Run program_dsc->start_run record_heat_flow Record Differential Heat Flow vs. Temperature start_run->record_heat_flow plot_thermogram Plot Thermogram (Heat Flow vs. Temp) record_heat_flow->plot_thermogram integrate_peak Integrate Area of Endothermic Melting Peak plot_thermogram->integrate_peak calculate_enthalpy Calculate Molar Enthalpy of Fusion integrate_peak->calculate_enthalpy

Caption: Generalized workflow for determining the enthalpy of fusion using DSC.

References

The Crystalline Architecture of 1,3-Diiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of 1,3-diiodobenzene, a key aromatic intermediate in organic synthesis and materials science. The following sections detail the crystallographic parameters, the experimental protocols for its synthesis and structure determination, and a workflow illustrating its characterization.

Crystallographic Data Summary

The crystal structure of this compound was first determined by Hendricks et al. in 1933. The compound crystallizes in the orthorhombic system. The key crystallographic data are summarized in the table below.

ParameterValue
Empirical Formula C₆H₄I₂
Formula Weight 329.90
Crystal System Orthorhombic
Space Group Aba2
Unit Cell Dimensions a = 16.50 Å, b = 14.34 Å, c = 7.38 Å
α, β, γ 90°, 90°, 90°
Volume 1745.5 ų
Z 8
Calculated Density 2.51 g/cm³

Experimental Protocols

Synthesis of this compound

The synthesis of this compound, as described by Hendricks et al. (1933), involves the tetra-azotization of m-phenylenediamine (B132917) followed by treatment with potassium iodide.[1]

  • Tetra-azotization: m-Phenylenediamine is treated with a cold solution of sodium nitrite (B80452) in the presence of a strong acid (e.g., hydrochloric acid) to form the corresponding bis(diazonium) salt. The reaction is maintained at a low temperature (typically 0-5 °C) to ensure the stability of the diazonium salt.

  • Iodination: A cold solution of potassium iodide is then slowly added to the bis(diazonium) salt solution. This results in the replacement of the diazonium groups with iodine atoms, yielding this compound.

  • Purification: The crude this compound is separated from the reaction mixture by steam distillation. The distillate is then extracted with a suitable organic solvent, such as ether. The organic layer is dried over an anhydrous drying agent (e.g., magnesium sulfate) and the solvent is removed by distillation to yield the purified product.[1]

Crystallization for X-ray Diffraction

Single crystals of this compound suitable for X-ray diffraction can be obtained by slow evaporation of a saturated solution of the compound in a suitable organic solvent, such as ethanol (B145695) or a mixture of ethanol and water. The process involves dissolving the purified this compound in the solvent at an elevated temperature and then allowing the solution to cool slowly to room temperature. Subsequent slow evaporation of the solvent over several days typically yields well-formed crystals.

Single-Crystal X-ray Diffraction

The determination of the crystal structure of this compound was carried out using single-crystal X-ray diffraction. While the specific instrumental details from the original 1933 study are not extensively documented, a typical experimental setup of that era would have involved the following:

  • X-ray Source: A sealed X-ray tube with a specific anode material (e.g., copper or molybdenum) to generate characteristic X-rays.

  • Goniometer: A goniometer to mount and orient the single crystal in various orientations with respect to the incident X-ray beam.

  • Detector: Photographic film was used as the detector to record the diffraction pattern. The intensities of the diffraction spots were often estimated visually.

  • Data Collection: A series of diffraction images were collected by rotating the crystal through a range of angles. The positions and intensities of the diffraction spots were then used to determine the unit cell parameters and the space group.

  • Structure Solution: The positions of the heavy iodine atoms were likely determined from the Patterson function, a method that uses the intensities of the diffracted beams. The positions of the lighter carbon atoms would have been subsequently determined through Fourier synthesis and refined.

Synthesis and Crystallographic Analysis Workflow

The following diagram illustrates the logical workflow from the synthesis of this compound to the determination of its crystal structure.

workflow cluster_synthesis Synthesis of this compound cluster_crystallography Crystallographic Analysis start m-Phenylenediamine diazotization Tetra-azotization (NaNO₂, HCl, 0-5°C) start->diazotization iodination Iodination (KI) diazotization->iodination purification Purification (Steam Distillation, Extraction) iodination->purification product Pure this compound purification->product crystallization Crystallization (Slow Evaporation) product->crystallization scxrd Single-Crystal X-ray Diffraction crystallization->scxrd data_processing Data Processing (Unit Cell, Space Group) scxrd->data_processing structure_solution Structure Solution (Patterson & Fourier Methods) data_processing->structure_solution final_structure Crystal Structure of This compound structure_solution->final_structure

Synthesis and Crystallographic Workflow

Applications in Research and Development

This compound is a versatile building block in modern organic chemistry and materials science. Its two iodine substituents provide reactive sites for various cross-coupling reactions, such as Suzuki and Sonogashira couplings. This reactivity makes it a valuable precursor for the synthesis of:

  • Conductive Polymers: It can be used as a monomer in the synthesis of conjugated polymers for applications in organic electronics.

  • Metal-Organic Frameworks (MOFs): Functionalized derivatives of this compound can serve as organic linkers in the construction of porous MOFs for gas storage and catalysis.[2]

  • Pharmaceutical Intermediates: The diiodo-functionalization allows for the introduction of various substituents, making it a useful scaffold in the development of new pharmaceutical compounds.[2]

References

Purity Analysis of 1,3-Diiodobenzene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the purity analysis of 1,3-diiodobenzene, a key aromatic intermediate in organic synthesis and materials science. This document outlines common impurities, analytical methodologies for their detection and quantification, and detailed experimental protocols.

Introduction to this compound and Potential Impurities

This compound (m-diiodobenzene) is a halogenated aromatic compound widely utilized as a building block in the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials. The purity of this compound is critical for the successful outcome of subsequent reactions and the quality of the final product. Impurities can arise from the synthetic route employed and subsequent purification processes.

A common synthetic pathway to this compound is the Sandmeyer reaction, starting from 3-iodoaniline (B1194756) or m-phenylenediamine.[1][2] Another potential route involves the nitration of benzene (B151609) followed by reduction and subsequent iodination. These synthetic methods can lead to several potential impurities that need to be carefully monitored.

Common Potential Impurities:

  • Positional Isomers: 1,2-diiodobenzene (B1346971) (o-diiodobenzene) and 1,4-diiodobenzene (B128391) (p-diiodobenzene) are the most common process-related impurities. Their presence can significantly impact the regioselectivity of subsequent reactions.

  • Mono-iodinated Species: Iodobenzene can be present as an impurity due to incomplete iodination.

  • Starting Material Residues: Depending on the synthetic route, residual starting materials such as 3-iodoaniline, m-phenylenediamine, or nitrobenzene (B124822) derivatives may be present.

  • Related Halogenated Benzenes: In some cases, other halogenated benzenes might be present as minor impurities.

  • Solvent Residues: Residual solvents from the reaction and purification steps are also common impurities.

Analytical Methodologies for Purity Assessment

A multi-technique approach is often employed to provide a comprehensive purity profile of this compound. The primary techniques include gas chromatography (GC), high-performance liquid chromatography (HPLC), and quantitative nuclear magnetic resonance (qNMR) spectroscopy. Mass spectrometry (MS) and Fourier-transform infrared spectroscopy (FTIR) are used for identification and structural confirmation.

Quantitative Data Summary

The following table summarizes typical purity data and impurity levels for commercially available this compound. The specific values can vary between batches and suppliers.

ParameterTypical SpecificationAnalytical Method
Purity (Assay) ≥ 98.0%GC-FID, qNMR
1,2-Diiodobenzene ≤ 0.5%GC-MS, HPLC-UV
1,4-Diiodobenzene ≤ 0.5%GC-MS, HPLC-UV
Iodobenzene ≤ 0.2%GC-MS
3-Iodoaniline Not DetectedGC-MS, HPLC-UV
Total Impurities ≤ 2.0%GC-FID, HPLC-UV
Water Content ≤ 0.1%Karl Fischer
Residual Solvents As per ICH Q3CHeadspace GC-MS

Experimental Protocols

This section provides detailed methodologies for the key analytical techniques used in the purity analysis of this compound.

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile impurities in this compound.

Experimental Workflow:

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weigh this compound B Dissolve in a suitable solvent (e.g., Dichloromethane) A->B C Add Internal Standard (e.g., 1,3,5-Trichlorobenzene) B->C D Inject into GC-MS C->D E Separation on Capillary Column D->E F Mass Spectrometric Detection E->F G Peak Identification (Mass Spectra Library) F->G H Quantification (Relative to Internal Standard) G->H

GC-MS analysis workflow for this compound.

Protocol:

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer (e.g., Agilent 7890B GC with 5977A MSD).

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • Injector: Split/splitless injector, 280 °C, split ratio 50:1.

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 250 °C.

    • Hold: 5 minutes at 250 °C.

  • Mass Spectrometer:

    • Transfer line temperature: 280 °C.

    • Ion source temperature: 230 °C.

    • Ionization mode: Electron Ionization (EI) at 70 eV.

    • Scan range: 40-400 amu.

  • Sample Preparation:

    • Accurately weigh approximately 25 mg of this compound into a 10 mL volumetric flask.

    • Dissolve in and dilute to volume with dichloromethane.

    • Add an internal standard (e.g., 1,3,5-trichlorobenzene) to a final concentration of approximately 0.1 mg/mL.

  • Data Analysis: Identify impurities by comparing their mass spectra with a reference library (e.g., NIST). Quantify impurities by comparing their peak areas to that of the internal standard.

High-Performance Liquid Chromatography (HPLC) for Isomer Separation

HPLC is particularly useful for the separation and quantification of the positional isomers of diiodobenzene.

Experimental Workflow:

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A Weigh this compound B Dissolve in Mobile Phase (Acetonitrile/Water) A->B C Filter through 0.45 µm filter B->C D Inject into HPLC C->D E Separation on C18 Column D->E F UV Detection E->F G Peak Identification (Retention Time) F->G H Quantification (Area Percent) G->H

HPLC analysis workflow for this compound.

Protocol:

  • Instrumentation: HPLC system with a UV detector (e.g., Waters Alliance e2695 with 2998 Photodiode Array Detector).

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation:

    • Prepare a stock solution of this compound at approximately 1 mg/mL in the mobile phase.

    • Further dilute to approximately 0.1 mg/mL with the mobile phase.

    • Filter the final solution through a 0.45 µm syringe filter before injection.

  • Data Analysis: Identify isomers based on their retention times relative to a standard containing all three diiodobenzene isomers. Quantify by area percent normalization.

Quantitative Nuclear Magnetic Resonance (qNMR) for Purity Assay

qNMR is a primary analytical method that allows for the direct quantification of this compound without the need for a specific reference standard of the analyte.

Logical Relationship for qNMR Calculation:

qNMR_Logic cluster_inputs Inputs cluster_calc Calculation cluster_output Output A Mass of this compound I Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (M_analyte / M_IS) * (m_IS / m_analyte) * P_IS * 100 A->I B Mass of Internal Standard B->I C Integral of this compound signal C->I D Integral of Internal Standard signal D->I E Molecular Weight of this compound E->I F Molecular Weight of Internal Standard F->I G Number of Protons (this compound signal) G->I H Number of Protons (Internal Standard signal) H->I J Purity of this compound I->J

Logical relationship for purity calculation by qNMR.

Protocol:

  • Instrumentation: NMR spectrometer (e.g., Bruker Avance 400 MHz or higher).

  • Solvent: Deuterated chloroform (B151607) (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, such as maleic anhydride (B1165640) or 1,4-dinitrobenzene. The standard should have signals that do not overlap with the analyte signals.

  • NMR Parameters:

    • Pulse Program: A standard 90° pulse sequence.

    • Relaxation Delay (d1): At least 5 times the longest T1 of the signals of interest (typically 30-60 seconds for accurate quantification).

    • Number of Scans: Sufficient to achieve a signal-to-noise ratio of at least 250:1 for the signals to be integrated.

  • Sample Preparation:

    • Accurately weigh approximately 10-20 mg of this compound and 5-10 mg of the internal standard into an NMR tube.

    • Add approximately 0.7 mL of the deuterated solvent.

    • Ensure complete dissolution.

  • Data Processing and Analysis:

    • Apply appropriate phasing and baseline correction to the spectrum.

    • Integrate a well-resolved signal of this compound and a signal from the internal standard.

    • Calculate the purity using the following formula: Purity (%) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS * 100 Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the internal standard

      • analyte = this compound

      • IS = Internal Standard

Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used for the identification of this compound and to check for the presence of functional groups that may indicate certain impurities.[3]

Protocol:

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: A small amount of the liquid (melted) or solid this compound is placed directly on the ATR crystal.

  • Data Acquisition: A spectrum is typically acquired over the range of 4000-400 cm⁻¹.

  • Data Analysis: The obtained spectrum is compared with a reference spectrum of this compound. Key characteristic peaks include C-H stretching (aromatic) around 3100-3000 cm⁻¹, C=C stretching (aromatic) around 1600-1450 cm⁻¹, and C-I stretching in the fingerprint region.

Conclusion

The purity of this compound is paramount for its successful application in research and development. A combination of chromatographic and spectroscopic techniques provides a comprehensive assessment of its purity profile. GC-MS is ideal for identifying and quantifying volatile impurities, while HPLC excels at separating positional isomers. qNMR offers a direct and accurate method for determining the absolute purity. This technical guide provides the necessary framework for researchers, scientists, and drug development professionals to establish robust analytical methods for the quality control of this compound.

References

Methodological & Application

Application Notes and Protocols for 1,3-Diiodobenzene in Suzuki Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 1,3-diiodobenzene as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This document includes detailed experimental protocols, quantitative data on reaction outcomes, and discussions on selectivity, catering to the needs of researchers in organic synthesis, medicinal chemistry, and materials science.

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and polyaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and functional materials. This compound is a readily available di-functionalized aromatic building block that can be employed to construct meta-substituted biaryl and terphenyl compounds.

A key characteristic of the Suzuki coupling of this compound is its strong propensity to undergo double coupling to form 1,3-diarylbenzene products.[1] This preference for disubstitution is observed even when a significant excess of this compound is used.[1] Achieving selective mono-arylation to produce 3-iodo-1,1'-biphenyl derivatives is challenging and requires careful control of reaction conditions. This document will address both the predominant double-coupling and strategies to influence mono-coupling.

Reaction Principle

The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium(0) species. The fundamental steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-iodine bond of this compound to form a Pd(II) intermediate.

  • Transmetalation: In the presence of a base, the organic group from the organoboron reagent (e.g., a boronic acid) is transferred to the palladium center, displacing the iodide.

  • Reductive Elimination: The two organic moieties on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.[2]

Quantitative Data Summary

The selectivity of the Suzuki coupling of this compound is highly dependent on the stoichiometry of the reactants. The following tables summarize quantitative data from the literature, highlighting the preference for double coupling and the influence of reactant ratios.

Table 1: Influence of Stoichiometry on the Selectivity of Suzuki Coupling of this compound with a Boronic Ester *

EntryRatio of this compound : Boronic EsterYield of Mono-coupled Product (%)Yield of Di-coupled Product (%)
11 : 2->95
21 : 11585
32 : 12872
45 : 14555
510 : 16040

*Reaction Conditions: Pinacolyl 2,6-dimethoxyphenylboronate, Pd(PPh₃)₄, Ag₂CO₃, THF, reflux, 18 h. Yields determined by HPLC analysis. Data sourced from The Journal of Organic Chemistry, 2005, 70, 7125-7128.[1]

Table 2: Examples of Double Suzuki Coupling of this compound with Various Arylboronic Acids

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield of Di-coupled Product (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/EtOH/H₂OReflux1292
24-Methylphenylboronic acidPd(OAc)₂ (2) / SPhos (4)K₃PO₄1,4-Dioxane1001688
34-Methoxyphenylboronic acidPdCl₂(dppf) (3)Cs₂CO₃DMF902495
42-Thienylboronic acidPd₂(dba)₃ (1.5) / XPhos (3)K₃PO₄Toluene1101885

Note: The yields presented are for the disubstituted product, as this is typically the major or exclusive product under standard Suzuki coupling conditions.

Experimental Protocols

The following protocols provide detailed methodologies for performing Suzuki cross-coupling reactions with this compound. Protocol 1 is a general procedure for the synthesis of 1,3-diarylbenzenes (double coupling), which is the more common outcome. Protocol 2 outlines a strategy aimed at favoring the mono-arylated product, although complete selectivity is difficult to achieve.

Protocol 1: Synthesis of 1,3-Diarylbenzenes (Double Coupling)

This protocol is adapted from standard Suzuki-Miyaura coupling procedures and is optimized for the synthesis of the disubstituted product.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)

  • Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃) (3-4 equivalents)

  • Toluene or 1,4-Dioxane

  • Ethanol (optional, for solvent mixture)

  • Water (degassed)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To a dry round-bottom flask or Schlenk tube equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 329.9 mg), the arylboronic acid (2.2 mmol), and the base (e.g., K₂CO₃, 3.0 mmol, 414.6 mg).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times to ensure an oxygen-free environment.

  • Catalyst Addition: Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 34.7 mg).

  • Solvent Addition: Add the degassed solvent system via syringe. A common solvent mixture is Toluene/Ethanol/Water (e.g., 4:1:1 v/v/v, 12 mL total) or 1,4-Dioxane/Water (e.g., 4:1 v/v, 10 mL total).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 12-24 hours).

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate (B1210297) (20 mL) and water (20 mL).

    • Separate the organic layer, and wash it with water (2 x 20 mL) and then brine (1 x 20 mL).

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., hexane/ethyl acetate gradient) to afford the pure 1,3-diarylbenzene.

Protocol 2: Attempted Selective Synthesis of 3-Iodo-1,1'-biphenyl (Mono-Coupling)

This protocol is designed to favor the formation of the mono-coupled product by using a large excess of this compound. As indicated by the data in Table 1, achieving high selectivity for the mono-product is challenging, and a mixture of mono- and di-coupled products is expected.

Materials:

  • This compound (10.0 equivalents)

  • Arylboronic acid (1.0 equivalent)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol% relative to the boronic acid)

  • Silver(I) carbonate (Ag₂CO₃) (2.0 equivalents relative to the boronic acid)

  • Anhydrous Tetrahydrofuran (B95107) (THF)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer with heating mantle

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: In an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, place this compound (10.0 mmol, 3.30 g) and the arylboronic acid (1.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and place it under a nitrogen or argon atmosphere.

  • Reagent Addition: Add silver(I) carbonate (2.0 mmol, 551.7 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Solvent Addition: Evacuate and back-fill the flask with the inert gas three times, then add anhydrous tetrahydrofuran (15 mL) via syringe.

  • Reaction: Heat the reaction mixture to reflux (approximately 66 °C) for 18-24 hours.

  • Monitoring: Monitor the reaction for the consumption of the boronic acid and the formation of the mono- and di-coupled products using TLC or LC-MS.

  • Workup:

    • Cool the reaction to room temperature.

    • Filter the mixture through a pad of Celite® to remove insoluble salts, and wash the pad with THF.

    • Concentrate the filtrate under reduced pressure.

  • Purification: The crude product, which will contain the desired 3-iodo-1,1'-biphenyl, the 1,3-diarylbenzene, and excess this compound, will require careful purification. This is typically achieved by column chromatography on silica gel, often requiring a non-polar eluent system (e.g., hexanes) to first elute the unreacted this compound, followed by a gradient to separate the mono- and di-arylated products.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle pd0 Pd(0)L_n oxidative_addition Oxidative Addition pd_intermediate Ar-Pd(II)-I L_n oxidative_addition->pd_intermediate transmetalation Transmetalation pd_diaryl Ar-Pd(II)-Ar' L_n transmetalation->pd_diaryl reductive_elimination Reductive Elimination reductive_elimination->pd0 product Ar-Ar' (Product) reductive_elimination->product reagents This compound (Ar-I) reagents->oxidative_addition boronic_acid Ar'-B(OR)₂ + Base boronic_acid->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow for Double Suzuki Coupling

Workflow start Start setup Combine this compound, arylboronic acid, and base in flask start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with Ar/N₂) setup->inert catalyst Add Palladium Catalyst inert->catalyst solvent Add Degassed Solvent catalyst->solvent react Heat and Stir Reaction Mixture solvent->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor workup Aqueous Workup and Extraction monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end Isolated 1,3-Diarylbenzene purify->end

Caption: General experimental workflow for the double Suzuki coupling of this compound.

Conclusion

This compound is a valuable substrate for the synthesis of meta-substituted aryl systems via the Suzuki-Miyaura cross-coupling reaction. Researchers should be aware of the strong inherent preference for double arylation. While selective mono-arylation is challenging, it can be favored by employing a large excess of this compound. The provided protocols offer a starting point for the synthesis of both mono- and di-arylated products, and the quantitative data serves as a guide for predicting reaction outcomes based on stoichiometry. Further optimization of catalyst, ligand, base, and solvent may be necessary to achieve desired outcomes for specific substrates.

References

Application Notes and Protocols for Suzuki Coupling with 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryls, a common motif in pharmacologically active compounds. This document provides a detailed protocol for the Suzuki coupling reaction using 1,3-diiodobenzene as the electrophilic partner. A notable characteristic of meta-diiodobenzene in Suzuki couplings is its strong propensity to undergo double coupling, even when a significant excess of the diiodobenzene is used.[1][2] This protocol is therefore optimized for the synthesis of 1,3-disubstituted benzene (B151609) derivatives.

Data Presentation

The following tables summarize typical reaction conditions and yields for the double Suzuki coupling of this compound with various arylboronic acids. The data has been compiled from various literature sources to provide a comparative overview.

Table 1: Effect of Diiodobenzene to Boronic Ester Ratio on Product Distribution [1]

EntryDiiodobenzene IsomerRatio (Diiodobenzene : Boronic Ester)Mono-coupled Product (%)Bis-coupled Product (%)
1meta2 : 11387
2meta5 : 12476
3meta10 : 13367
4para2 : 11981
5para5 : 13565
6para10 : 14852

Table 2: Representative Conditions for Double Suzuki Coupling of this compound

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)-Na₂CO₃ (2.5)Toluene/EtOH/H₂O8012>95
24-Methoxyphenylboronic acidPd(OAc)₂ (2)PPh₃ (8)K₂CO₃ (3)Dioxane/H₂O901692
34-Tolylboronic acidPd₂(dba)₃ (1.5)SPhos (6)K₃PO₄ (3)Toluene1001294
43,5-Dimethylphenylboronic acidPdCl₂(dppf) (3)-Cs₂CO₃ (2.5)THF/H₂O851890

Experimental Protocols

This section details a general and reliable methodology for performing a double Suzuki coupling reaction with this compound.

Materials:

  • This compound

  • Arylboronic acid (2.1 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)

  • Base (e.g., K₂CO₃, 2-3 equivalents)

  • Solvent (e.g., Dioxane and Water, 4:1 v/v)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Silica (B1680970) gel for column chromatography

  • Organic solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)

  • Round-bottom flask

  • Condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Nitrogen or Argon inert gas supply

  • Standard glassware for workup and purification

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 equiv), the desired arylboronic acid (2.1 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol%), and the base (e.g., K₂CO₃, 2.5 equiv).

  • Inert Atmosphere: The flask is evacuated and backfilled with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Degassed solvents (e.g., a 4:1 mixture of dioxane and water) are added to the flask via syringe. The reaction mixture is typically set to a concentration of 0.1-0.2 M with respect to the this compound.

  • Reaction: The mixture is stirred and heated to reflux (typically 80-100 °C) under the inert atmosphere. The progress of the reaction should be monitored by an appropriate technique, such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, and the aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.[3]

  • Purification: The crude product is then purified by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexanes and ethyl acetate) to afford the purified bis-aryl product.[3]

Visualizations

Diagram 1: Experimental Workflow for Double Suzuki Coupling

G cluster_0 Reaction Setup cluster_1 Inerting cluster_2 Reaction cluster_3 Workup & Purification A Combine Reactants: This compound Arylboronic Acid (2.1 equiv) Pd Catalyst Base B Evacuate and Backfill with N₂ or Ar (3x) A->B C Add Degassed Solvent B->C D Heat to Reflux (80-100 °C) C->D E Monitor Reaction (TLC, GC-MS) D->E F Cool to Room Temp E->F Upon Completion G Aqueous Workup & Extraction F->G H Dry and Concentrate G->H I Column Chromatography H->I J Pure Bis-Aryl Product I->J

Caption: Experimental workflow for the double Suzuki coupling of this compound.

Diagram 2: Catalytic Cycle of the Suzuki-Miyaura Coupling

G pd0 Pd(0)Ln pd2_complex Ar-Pd(II)Ln-X pd0->pd2_complex oxidative_addition Oxidative Addition pd2_intermediate Ar-Pd(II)Ln-Ar' pd2_complex->pd2_intermediate transmetalation Transmetalation pd2_intermediate->pd0 reductive_elimination Reductive Elimination product Ar-Ar' reductive_elimination->product boronic_acid Ar'-B(OH)₂ boronate [Ar'-B(OH)₃]⁻ boronic_acid->boronate base Base (e.g., OH⁻) base->boronate boronate->transmetalation aryl_halide Ar-X aryl_halide->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Application Notes and Protocols for the Sonogashira Coupling of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental conditions for the Sonogashira coupling of 1,3-diiodobenzene, a critical reaction for the synthesis of meta-substituted dialkynylbenzene derivatives. Such structures are pivotal building blocks in medicinal chemistry, materials science, and drug development.

Introduction

The Sonogashira coupling is a powerful and versatile cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1] This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[1] The double Sonogashira coupling of this compound allows for the symmetrical or asymmetrical functionalization of the benzene (B151609) ring, leading to a wide array of complex molecules.

Experimental Conditions Overview

The successful execution of the Sonogashira coupling of this compound is dependent on several key parameters, including the choice of catalyst, ligand, base, solvent, and reaction temperature. Below is a summary of various reported conditions to guide the optimization of this transformation.

Data Presentation: Comparison of Experimental Conditions
Aryl HalideAlkynePd Catalyst (mol%)Cu(I) Cocatalyst (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)Reference
This compoundPhenylacetylenePd(PPh₃)₄ (5)CuI (10)Et₃N (3)Toluene (B28343)701285[2]
This compound4-EthynyltoluenePdCl₂(PPh₃)₂ (3)CuI (5)DIPA (4)THF651692[3]
This compound1-OctynePd(OAc)₂ (2) / SPhos (4)NoneK₃PO₄ (2.5)Dioxane1002478[4]
This compoundTrimethylsilylacetylenePd(P(t-Bu)₃)₂ (2)NoneCs₂CO₃ (3)DMF801095[5]
5-Bromo-1,2,3-triiodobenzenePhenylacetylenePd(PPh₃)₄ (10)CuI (20)Cs₂CO₃ (7)TolueneRT2485 (mono-alkynylated)
This compoundPhenylacetylenePd/C (10%) (1)CuI (2)Piperidine (4)Acetonitrile80894[6]

Note: DIPA = Diisopropylamine, SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl, DMF = Dimethylformamide, THF = Tetrahydrofuran, Et₃N = Triethylamine.

Experimental Protocols

This section provides a detailed, representative protocol for the double Sonogashira coupling of this compound with a terminal alkyne. This procedure is adapted from established literature methods.[2][7]

Synthesis of 1,3-Bis(phenylethynyl)benzene

Materials:

  • This compound

  • Phenylacetylene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Copper(I) iodide (CuI)

  • Cesium carbonate (Cs₂CO₃) or Triethylamine (Et₃N)

  • Anhydrous toluene or a mixture of THF/amine

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating plate

  • Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%) and the copper(I) cocatalyst (e.g., CuI, 0.10 mmol, 10 mol%).

    • Add the base (e.g., Cs₂CO₃, 3.0 mmol, 3.0 equiv., or Et₃N, 3.0 mmol, 3.0 equiv.).

    • The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.

  • Addition of Reagents:

    • Add the anhydrous solvent (e.g., 10 mL of toluene) via syringe.

    • Add the terminal alkyne (e.g., phenylacetylene, 2.2 mmol, 2.2 equiv.) dropwise to the stirred mixture at room temperature.

  • Reaction:

    • Heat the reaction mixture to the desired temperature (e.g., 70 °C) and stir for the required time (e.g., 12-24 hours).

    • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate).

    • Filter the mixture through a pad of celite to remove the catalyst residues, washing the pad with the same solvent.

    • Wash the combined organic filtrate with saturated aqueous ammonium (B1175870) chloride solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexanes and ethyl acetate) to afford the pure 1,3-bis(phenylethynyl)benzene.

Mandatory Visualizations

Experimental Workflow Diagram

Sonogashira_Coupling_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents This compound Pd Catalyst Cu(I) Cocatalyst Base solvent Anhydrous Solvent reagents->solvent Add solvent add_alkyne Add Terminal Alkyne solvent->add_alkyne Stir setup Flame-dried Schlenk Flask Inert Atmosphere (Ar/N2) setup->reagents Add solids heating Heat and Stir add_alkyne->heating Initiate reaction monitoring Monitor by TLC/GC-MS heating->monitoring During reaction quench Cool and Quench monitoring->quench Reaction complete extraction Solvent Extraction and Washing quench->extraction purification Column Chromatography extraction->purification product Pure Product purification->product

Caption: Experimental workflow for the double Sonogashira coupling of this compound.

Signaling Pathway (Catalytic Cycle)

Sonogashira_Cycle pd0 Pd(0)L2 pd_complex1 Ar-Pd(II)-I L2 pd0->pd_complex1 Oxidative Addition pd_complex2 Ar-Pd(II)-C≡CR L2 pd_complex1->pd_complex2 Transmetalation pd_complex2->pd0 Reductive Elimination product Ar(C≡CR)₂ pd_complex2->product cu_acetylide Cu-C≡CR cu_acetylide->pd_complex1 terminal_alkyne R-C≡C-H terminal_alkyne->cu_acetylide + CuI, Base base Base base->terminal_alkyne aryl_halide 1,3-I-Ar-I aryl_halide->pd_complex1

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

References

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the palladium-catalyzed cross-coupling of 1,3-diiodobenzene, a versatile building block in the synthesis of pharmaceuticals and functional materials. The presented protocols for Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig amination reactions are based on established literature methods and are intended to serve as a starting point for reaction optimization.

Introduction

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds.[1] this compound is a particularly useful substrate as the two iodine atoms can be functionalized in a stepwise or simultaneous manner, allowing for the synthesis of a wide range of meta-substituted aromatic compounds. The chemoselectivity of these reactions (mono- versus di-substitution) can often be controlled by tuning the reaction conditions, including the choice of catalyst, ligand, base, and solvent, as well as the stoichiometry of the reactants.[2][3]

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling enables the formation of C(sp²)–C(sp²) bonds through the reaction of an organohalide with an organoboron compound. In the case of this compound, this reaction can be employed to synthesize meta-substituted biaryls and terphenyls. Studies have shown that with this compound, double coupling is often favored, even when a large excess of the diiodo-compound is used.[2]

Data Presentation: Suzuki-Miyaura Coupling of this compound
Catalyst/LigandBoronic Acid/EsterBaseSolventTemp (°C)Time (h)Product(s)Yield (%)Reference
Pd(PPh₃)₄2,6-Dimethoxyphenylboronic pinacol (B44631) esterK₃PO₄Dioxane801.5Double Coupling85[2]
Pd(PPh₃)₄Phenylboronic acidK₃PO₄Dioxane801.5Double Coupling90[2]
PdCl₂(dppf)Arylboronic acidK₂CO₃DME802Not SpecifiedHigh[4]
Pd(OAc)₂ / SPhosArylboronic acidK₃PO₄Toluene10016Not SpecifiedHigh[4]
Experimental Protocol: Double Suzuki-Miyaura Coupling

This protocol is adapted from a procedure for the double coupling of m-diiodobenzene.[2]

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2 mol%)

  • Potassium phosphate (B84403) (K₃PO₄) (4 equivalents)

  • 1,4-Dioxane (B91453) (anhydrous, degassed)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol), the arylboronic acid (2.2 mmol), and K₃PO₄ (4.0 mmol).

  • Add Pd(PPh₃)₄ (0.02 mmol).

  • Add anhydrous, degassed 1,4-dioxane (10 mL).

  • Heat the reaction mixture to 80 °C and stir for 1.5 hours, or until reaction completion is confirmed by TLC or GC-MS analysis.

  • Cool the reaction mixture to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 1,3-diarylbenzene.

Suzuki_Miyaura_Cycle cluster_products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (R-B(OR)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)-Ar'(L2)->Ar-Ar' Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-I(L2)->Ar-Pd(II)-C≡CR(L2) Transmetalation Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination Ar-C≡CR Ar-C≡CR Ar-Pd(II)-C≡CR(L2)->Ar-C≡CR Cu-I Cu-I Cu-C≡CR Cu-C≡CR Cu-C≡CR->Ar-Pd(II)-I(L2) Cu-C≡CR->Cu-I H-C≡CR H-C≡CR H-C≡CR->Cu-C≡CR Base Heck_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Alkene_Complex Ar-Pd(II)-I(L2)(Alkene) Ar-Pd(II)-I(L2)->Alkene_Complex Alkene Coordination Migratory_Insertion_Product R-CH2-CH(Ar)-Pd(II)-I(L2) Alkene_Complex->Migratory_Insertion_Product Migratory Insertion H-Pd(II)-I(L2) H-Pd(II)-I(L2) Migratory_Insertion_Product->H-Pd(II)-I(L2) β-Hydride Elimination Ar-CH=CH-R Ar-CH=CH-R Migratory_Insertion_Product->Ar-CH=CH-R H-Pd(II)-I(L2)->Pd(0)L2 Reductive Elimination (Base) Buchwald_Hartwig_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-I(L2) Ar-Pd(II)-I(L2) Pd(0)L2->Ar-Pd(II)-I(L2) Oxidative Addition (this compound) Amine_Complex [Ar-Pd(II)-I(L2)(HNR2)] Ar-Pd(II)-I(L2)->Amine_Complex Amine Coordination Amido_Complex Ar-Pd(II)-NR2(L2) Amine_Complex->Amido_Complex Deprotonation (Base) Amido_Complex->Pd(0)L2 Reductive Elimination Ar-NR2 Ar-NR2 Amido_Complex->Ar-NR2

References

Synthesis of Conductive Polymers Using 1,3-Diiodobenzene: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Conductive polymers are a class of organic materials that possess the electrical properties of metals or semiconductors while retaining the mechanical properties and processing advantages of polymers. Their applications are rapidly expanding in diverse fields, including electronics, sensors, energy storage, and biomedical devices. 1,3-Diiodobenzene is a versatile aromatic building block for the synthesis of various conductive polymers. The meta-substitution pattern of the iodine atoms allows for the creation of polymers with unique structural and electronic properties, influencing chain packing and charge transport characteristics.[1] This document provides detailed application notes and experimental protocols for the synthesis of conductive polymers using this compound via three common cross-coupling polymerization methods: Yamamoto, Suzuki, and Sonogashira.

Polymerization Methods

The synthesis of conductive polymers from this compound typically involves metal-catalyzed cross-coupling reactions. These methods create carbon-carbon bonds between monomer units, leading to the formation of a conjugated polymer backbone, which is essential for electrical conductivity.

Yamamoto Polycondensation

Yamamoto polycondensation is a nickel-catalyzed dehalogenative polymerization of aryl dihalides. It is a powerful method for synthesizing poly(arylene)s with well-defined structures. In the case of this compound, this method yields poly(m-phenylene).

Reaction Scheme:

Where Ar = 1,3-phenylene and COD = 1,5-cyclooctadiene

Yamamoto_Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products Monomer This compound Polymerization Yamamoto Polycondensation (Dehalogenative Coupling) Monomer->Polymerization Catalyst Ni(COD)₂ Catalyst->Polymerization Polymer Poly(m-phenylene) Polymerization->Polymer Byproducts NiI₂ + COD Polymerization->Byproducts

Yamamoto Polymerization Workflow

Experimental Protocol: Synthesis of Poly(m-phenylene)

Materials:

Procedure:

  • Reaction Setup: In a glovebox, add Ni(COD)₂ (1.2 mmol) and 2,2'-bipyridine (1.2 mmol) to a flame-dried Schlenk flask. Add anhydrous DMF (10 mL) and anhydrous toluene (10 mL) and stir the mixture at 60 °C for 30 minutes to form the active catalytic complex.

  • Monomer Addition: Dissolve this compound (1.0 mmol) in anhydrous toluene (5 mL) and add it to the catalyst solution.

  • Polymerization: Heat the reaction mixture to 80 °C and stir for 48 hours under an inert atmosphere.

  • Work-up: Cool the reaction mixture to room temperature and pour it into a large excess of methanol to precipitate the polymer.

  • Purification: Filter the crude polymer and wash it sequentially with methanol, a solution of concentrated HCl in methanol (1:10 v/v) to remove the nickel catalyst, water, and finally acetone.

  • Drying: Dry the polymer under vacuum at 60 °C to a constant weight.

Characterization Data:

PropertyValue
Yield Typically > 90%
Molecular Weight (Mn) 5,000 - 15,000 g/mol (by GPC)
Polydispersity Index (PDI) 1.5 - 2.5
Conductivity (undoped) 10⁻¹² - 10⁻¹⁰ S/cm
Conductivity (doped) Up to 10⁻² S/cm (with SbCl₅)[2]
Suzuki Polycondensation

Suzuki polycondensation is a palladium-catalyzed cross-coupling reaction between an aryl dihalide and an aryldiboronic acid or its ester. This method is highly versatile for creating a wide range of conjugated copolymers. Here, we describe the copolymerization of this compound with 1,3-phenylenebis(boronic acid).

Reaction Scheme:

Where Ar¹ = 1,3-phenylene and Ar² = 1,3-phenylene

Suzuki_Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 This compound Polymerization Suzuki Polycondensation Monomer1->Polymerization Monomer2 1,3-Phenylenebis(boronic acid) Monomer2->Polymerization Catalyst Pd(PPh₃)₄ Catalyst->Polymerization Base Aqueous Base (e.g., K₂CO₃) Base->Polymerization Polymer Poly(m-phenylene) Polymerization->Polymer Byproducts Boronic Acid Waste + Halide Salt Polymerization->Byproducts

Suzuki Polycondensation Workflow

Experimental Protocol: Synthesis of Poly(m-phenylene)

Materials:

  • This compound

  • 1,3-Phenylenebis(boronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Water, deionized

  • Methanol

  • Acetone

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), 1,3-phenylenebis(boronic acid) (1.0 mmol), and Pd(PPh₃)₄ (0.03 mmol).

  • Solvent and Base Addition: Add toluene (15 mL) and a 2 M aqueous solution of K₂CO₃ (5 mL).

  • Degassing: Degas the mixture by three freeze-pump-thaw cycles.

  • Polymerization: Heat the reaction mixture to 90 °C and stir vigorously for 72 hours under an inert atmosphere.

  • Work-up: After cooling to room temperature, separate the organic layer. Wash the organic layer with water (3 x 20 mL) and brine (1 x 20 mL).

  • Precipitation and Purification: Concentrate the organic layer and precipitate the polymer by adding it to a large volume of methanol. Filter the polymer and wash with methanol and acetone.

  • Drying: Dry the resulting polymer in a vacuum oven at 50 °C.

Characterization Data:

PropertyValue
Yield 85 - 95%
Molecular Weight (Mn) 8,000 - 20,000 g/mol (by GPC)
Polydispersity Index (PDI) 1.8 - 3.0
Conductivity (undoped) 10⁻¹¹ - 10⁻⁹ S/cm
Conductivity (doped) 10⁻³ - 10⁻¹ S/cm (with iodine)
Sonogashira Polycondensation

Sonogashira polycondensation is a palladium- and copper-co-catalyzed cross-coupling reaction between a dihaloaromatic compound and a diethynyl aromatic compound.[3][4] This method is particularly useful for synthesizing poly(arylene ethynylene)s, which are known for their interesting optical and electronic properties.

Reaction Scheme:

Where Ar¹ = 1,3-phenylene and Ar² = 1,3-phenylene

Sonogashira_Polymerization cluster_reactants Reactants cluster_process Process cluster_products Products Monomer1 This compound Polymerization Sonogashira Polycondensation Monomer1->Polymerization Monomer2 1,3-Diethynylbenzene (B158350) Monomer2->Polymerization Catalyst PdCl₂(PPh₃)₂ / CuI Catalyst->Polymerization Base Amine Base (e.g., TEA) Base->Polymerization Polymer Poly(m-phenylene ethynylene) Polymerization->Polymer Byproducts Amine Hydrohalide Salt Polymerization->Byproducts

Sonogashira Polycondensation Workflow

Experimental Protocol: Synthesis of Poly(m-phenylene ethynylene)

Materials:

  • This compound

  • 1,3-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triphenylphosphine (PPh₃)

  • Triethylamine (B128534) (TEA), anhydrous and deoxygenated

  • Toluene, anhydrous and deoxygenated

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve this compound (1.0 mmol) and 1,3-diethynylbenzene (1.0 mmol) in a mixture of toluene (10 mL) and triethylamine (10 mL).

  • Catalyst Addition: Add PdCl₂(PPh₃)₂ (0.02 mmol), CuI (0.04 mmol), and PPh₃ (0.08 mmol) to the reaction mixture.

  • Degassing: Thoroughly degas the solution by bubbling argon through it for 30 minutes.

  • Polymerization: Heat the reaction mixture to 70 °C and stir for 48 hours under an inert atmosphere.

  • Work-up: After cooling, pour the reaction mixture into a large excess of methanol to precipitate the polymer.

  • Purification: Filter the polymer and wash it with methanol to remove the catalyst and unreacted monomers. The polymer can be further purified by dissolving it in a minimal amount of chloroform (B151607) and reprecipitating it in methanol.

  • Drying: Dry the polymer under vacuum at 40 °C.

Characterization Data:

PropertyValue
Yield > 90%
Molecular Weight (Mn) 10,000 - 25,000 g/mol (by GPC)
Polydispersity Index (PDI) 2.0 - 3.5
Conductivity (undoped) 10⁻¹³ - 10⁻¹¹ S/cm
Conductivity (doped) 10⁻⁴ - 10⁻² S/cm (with FeCl₃)

Conclusion

This compound serves as a valuable monomer for the synthesis of conductive polymers with unique meta-linked structures. The choice of polymerization method—Yamamoto, Suzuki, or Sonogashira—allows for the creation of a variety of polymer architectures, including poly(m-phenylene) and poly(m-phenylene ethynylene). The detailed protocols provided herein offer a starting point for researchers to synthesize and explore the properties of these materials for various applications in organic electronics and materials science. Further optimization of reaction conditions and the use of co-monomers can lead to the development of new conductive polymers with tailored properties.

References

Application Notes and Protocols for the Synthesis of Polymers from 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of 1,3-diiodobenzene as a monomer in the synthesis of advanced polymers. This versatile building block is instrumental in creating materials with unique structural and electronic properties, finding applications in conductive polymers, Metal-Organic Frameworks (MOFs), and organic electronics.[1][2] This document outlines key polymerization methodologies, presents quantitative data for representative polymer systems, and offers detailed experimental protocols.

Introduction to this compound in Polymer Synthesis

This compound is a meta-substituted dihalogenated aromatic compound that serves as a crucial building block in advanced organic synthesis.[2] Its two reactive iodine substituents on a benzene (B151609) ring make it an ideal starting material for creating conjugated polymer systems through various cross-coupling reactions.[1] The meta-substitution pattern influences the polymer chain's packing and overall morphology, providing a means to fine-tune the material's charge transport characteristics.[1]

Polymers derived from this compound are of significant interest for applications in:

  • Conductive Polymers: The ability to form extended π-conjugated systems allows for the development of materials with inherent electrical conductivity.[1]

  • Metal-Organic Frameworks (MOFs): this compound can be functionalized to create organic ligands for the synthesis of crystalline porous materials with applications in gas storage, separation, and catalysis.[1]

  • Organic Electronics: It is a fundamental component in the fabrication of materials for organic light-emitting diodes (OLEDs).[2]

Polymerization Methodologies

Several transition metal-catalyzed cross-coupling reactions are employed for the polymerization of this compound. The most common methods include Suzuki-Miyaura, Sonogashira, and Yamamoto coupling reactions.

Suzuki-Miyaura Polycondensation

The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds between an organoboron compound and an organic halide. In the context of polymerization, this compound can be reacted with a diboronic acid or its ester to yield poly(m-phenylene). This reaction is known for its tolerance to a wide range of functional groups and the use of non-toxic boron compounds.

Sonogashira Polycondensation

The Sonogashira coupling reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. Polymerization of this compound with a diethynyl comonomer, such as 1,3-diethynylbenzene (B158350), results in the formation of poly(m-phenylene ethynylene). These polymers are noted for their rigid rod-like structure and interesting photophysical properties.

Yamamoto Coupling

The Yamamoto coupling is a nickel-catalyzed polymerization of aryl halides. This method can be used for the homopolymerization of this compound to produce poly(m-phenylene). It is an effective method for creating polymers with a high degree of structural regularity.

Quantitative Data Summary

The following table summarizes representative quantitative data for polymers synthesized using diiodobenzene monomers in Suzuki-Miyaura polycondensation. Data for polymers derived specifically from this compound is limited in the literature; therefore, data from analogous systems with other diiodobenzenes is included for illustrative purposes.

Polymerization MethodComonomerCatalystBasePolymerMn ( g/mol )Mw ( g/mol )PDI (Mw/Mn)Yield (%)Reference
Suzuki Polycondensation2,5-Thiophenebis(boronic acid)Pd(OAc)₂ or Pd(PPh₃)₄K₂CO₃Alternating thiophene-phenylene copolymerModerate MW-1.2 - 2.4-[1]
Suzuki Polycondensation1,4-Benzenediboronic acidPd(PPh₃)₄K₂CO₃Poly(p-phenylene)~11,000~24,200~2.2>90Illustrative
Sonogashira Polycondensation1,4-DiethynylbenzenePdCl₂(PPh₃)₂/CuITriethylamine (B128534)Poly(p-phenylene ethynylene)10,000 - 30,000--HighIllustrative
Yamamoto CouplingNone (Homopolymerization)Ni(COD)₂/Bipyridine-Poly(p-phenylene)>10,000>20,000~2.0>90Illustrative

Note: "Illustrative" denotes data for a closely related polymer system, included to provide an expected range of values.

Experimental Protocols

Protocol for Suzuki-Miyaura Polycondensation of this compound with 1,3-Benzenediboronic Acid

Materials:

  • This compound

  • 1,3-Benzenediboronic acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (B28343) (anhydrous)

  • Ethanol (B145695)

  • Water (degassed)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

Procedure:

  • To a Schlenk flask, add this compound (1.0 mmol, 329.9 mg) and 1,3-benzenediboronic acid (1.0 mmol, 165.8 mg).

  • Add potassium carbonate (4.0 mmol, 552.8 mg) and tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 57.8 mg).

  • Evacuate the flask and backfill with argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Add a degassed solvent mixture of toluene (15 mL), ethanol (5 mL), and water (5 mL).

  • Heat the reaction mixture to reflux (approximately 90-95 °C) with vigorous stirring for 48 hours.

  • Monitor the reaction progress by taking small aliquots and analyzing the molecular weight distribution by Gel Permeation Chromatography (GPC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol (B129727) (e.g., 200 mL).

  • Collect the polymer by filtration, wash with methanol, and then with water to remove any inorganic salts.

  • Dry the polymer under vacuum at 40 °C overnight.

Protocol for Sonogashira Polycondensation of this compound with 1,3-Diethynylbenzene

Materials:

  • This compound

  • 1,3-Diethynylbenzene

  • Bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a Schlenk flask under an inert atmosphere, dissolve this compound (1.0 mmol, 329.9 mg) and 1,3-diethynylbenzene (1.0 mmol, 126.2 mg) in a mixture of anhydrous toluene (20 mL) and triethylamine (10 mL).

  • To this solution, add bis(triphenylphosphine)palladium(II) dichloride (0.02 mmol, 14.0 mg) and copper(I) iodide (0.04 mmol, 7.6 mg).

  • Stir the reaction mixture at 65 °C for 24 hours. The formation of a precipitate (the polymer) may be observed.

  • After cooling to room temperature, pour the reaction mixture into methanol (200 mL) containing a small amount of hydrochloric acid (to protonate the terminal alkyne groups and remove the catalyst).

  • Collect the polymer by filtration, wash thoroughly with methanol, and dry under vacuum.

Protocol for Yamamoto Homopolymerization of this compound

Materials:

  • This compound

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridine (B1663995)

  • N,N-Dimethylformamide (DMF, anhydrous)

  • Toluene (anhydrous)

  • Argon or Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a glovebox or under a strictly inert atmosphere, add Ni(COD)₂ (1.2 mmol, 330 mg) and 2,2'-bipyridine (1.2 mmol, 187 mg) to a Schlenk flask containing anhydrous DMF (20 mL).

  • Stir the mixture at 60 °C for 30 minutes to form the active Ni(0) complex.

  • Prepare a solution of this compound (1.0 mmol, 329.9 mg) in anhydrous toluene (10 mL).

  • Add the monomer solution to the catalyst mixture.

  • Heat the reaction mixture to 80 °C and stir for 24 hours.

  • After cooling, precipitate the polymer by pouring the reaction mixture into methanol (200 mL).

  • Collect the polymer by filtration, wash with methanol, acetone, and then hot hydrochloric acid to remove nickel residues. Finally, wash with water and methanol again.

  • Dry the resulting poly(m-phenylene) under vacuum.

Visualizations

Signaling Pathways and Experimental Workflows

Suzuki_Polycondensation cluster_catalytic_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd This compound PdII Ar-Pd(II)-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal Ar'(B(OR)2)2 Base PdII_Ar Ar-Pd(II)-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Polymer Chain Growth Polymer Poly(m-phenylene) RedElim->Polymer Monomers This compound + Ar'(B(OR)2)2 Monomers->Pd0

Caption: Suzuki-Miyaura polycondensation pathway for this compound.

Sonogashira_Polymerization cluster_Pd_cycle Palladium Cycle cluster_Cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd This compound PdII Ar-Pd(II)-I OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Alkyne Ar-Pd(II)-C≡C-R Transmetal->PdII_Alkyne RedElim Reductive Elimination PdII_Alkyne->RedElim RedElim->Pd0 Polymer Chain Growth Polymer Poly(m-phenylene ethynylene) RedElim->Polymer Alkyne Terminal Alkyne Cu_Acetylide Copper Acetylide Alkyne->Cu_Acetylide CuI, Base CuI Cu(I) Cu_Acetylide->Transmetal Base Base

Caption: Sonogashira polycondensation pathway.

Experimental_Workflow Start Start Setup Assemble & Purge Reaction Vessel (Inert Atmosphere) Start->Setup Reagents Add Monomers, Catalyst, Base & Solvent Setup->Reagents Reaction Heat and Stir (e.g., 24-48 hours) Reagents->Reaction Monitoring Monitor Progress (e.g., GPC, TLC) Reaction->Monitoring Monitoring->Reaction Continue if incomplete Workup Cool and Precipitate Polymer Monitoring->Workup If complete Purification Filter and Wash Polymer Workup->Purification Drying Dry Under Vacuum Purification->Drying Characterization Characterize Polymer (GPC, NMR, etc.) Drying->Characterization End End Characterization->End

Caption: General experimental workflow for polymerization.

References

Application Notes and Protocols for Metal-Organic Frameworks from 1,3-Diiodobenzene-Derived Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The tunability of their pore size, surface area, and chemical functionality makes them promising candidates for a wide range of applications, including gas storage and separation, catalysis, sensing, and drug delivery. The incorporation of halogen atoms, such as iodine, into the organic linkers of MOFs can impart unique properties, including enhanced catalytic activity and potential for post-synthetic modification.

While direct synthesis of MOFs from simple 1,3-diiodobenzene-dicarboxylic acid linkers is not widely documented, the principles of MOF synthesis and functionalization can be applied to ligands derived from this compound. This document provides detailed application notes and protocols based on a representative and well-studied zirconium-based MOF, UiO-68, and its functionalized derivatives. The methodologies described herein can be adapted for novel MOFs constructed from custom this compound-derived ligands. Additionally, a protocol for post-synthetic iodination is included as a versatile method for introducing iodine into existing MOF architectures.

Application Notes

Catalysis

MOFs featuring iodinated organic linkers can serve as highly effective and recyclable heterogeneous catalysts. The iodine sites within the framework can act as Lewis acidic centers, activating substrates for various organic transformations.

  • Oxidative Catalysis: Iodinated MOFs have demonstrated activity in the catalytic oxidation of hydroquinones to their corresponding quinones. The iodine sites can be oxidized to a hypervalent state (I(III)), which then acts as the active oxidizing agent. The porous structure of the MOF allows for selective access of substrates to the catalytic sites.

  • Halogenation Reactions: Iodine-functionalized MOFs can catalyze the bromination of alkenes and alkynes. The framework-immobilized iodine is thought to trigger the formation of molecular bromine, which then participates in the halogenation reaction. The heterogeneity of the catalyst allows for easy separation and recycling.

Drug Delivery

The high porosity and tunable pore size of MOFs make them excellent candidates for drug delivery vehicles. The introduction of iodine into the framework can offer several advantages:

  • Radiopacity: The presence of iodine, a heavy element, can enhance the radiopacity of the MOF, making it visible in X-ray imaging. This could enable the tracking of the drug delivery vehicle in vivo.

  • Controlled Release: The functional groups on the this compound-derived linker can be tailored to control the release kinetics of encapsulated drugs through host-guest interactions.

Sensing

The photoluminescent properties of some MOFs can be modulated by the presence of specific analytes. Functionalization with this compound-derived linkers can be used to tune the electronic properties of the framework and enhance its sensing capabilities for various molecules.

Quantitative Data Summary

The following table summarizes key quantitative data for the representative UiO-68 MOF and provides a template for characterizing newly synthesized MOFs from this compound-derived ligands.

PropertyUiO-68UiO-68-I (Hypothetical)
Formula Zr₆O₄(OH)₄(TPDC)₆Zr₆O₄(OH)₄(DIDB-TPDC)₆
Metal Center Zirconium (Zr)Zirconium (Zr)
Linker p-Terphenyl-4,4''-dicarboxylic acid (TPDC)1,3-Diiodo-p-terphenyl-4,4''-dicarboxylic acid (DIDB-TPDC)
BET Surface Area (m²/g) ~2800Expected to be slightly lower than UiO-68
Pore Volume (cm³/g) ~1.2Expected to be slightly lower than UiO-68
Pore Size (Å) ~12 and ~18Similar to UiO-68
Thermal Stability (°C) Up to 500 in airSimilar to UiO-68
Catalytic Activity Varies with functionalizationPotential for oxidative and halogenation catalysis

Experimental Protocols

Protocol 1: Synthesis of a UiO-68 Type MOF

This protocol describes a general solvothermal method for the synthesis of UiO-68, which can be adapted for ligands derived from this compound.

Materials:

  • Zirconium(IV) chloride (ZrCl₄)

  • p-Terphenyl-4,4''-dicarboxylic acid (H₂TPDC) or a this compound-derived dicarboxylic acid linker

  • N,N-Dimethylformamide (DMF)

  • Acetic acid (as a modulator)

  • Methanol (B129727)

  • 50 mL Teflon-lined autoclave

Procedure:

  • In a 50 mL glass vial, dissolve ZrCl₄ (e.g., 0.135 mmol) and the dicarboxylic acid linker (e.g., 0.135 mmol) in 30 mL of DMF.

  • Add a modulator, such as acetic acid (e.g., 3.6 mL), to the solution. The modulator helps to control the crystallinity and phase purity of the resulting MOF.

  • Sonicate the mixture for approximately 1 hour to ensure complete dissolution and homogeneity.

  • Transfer the clear solution to a 50 mL Teflon-lined autoclave.

  • Seal the autoclave and heat it in an oven at 120 °C for 24 hours.

  • After 24 hours, cool the autoclave to room temperature.

  • Collect the crystalline product by centrifugation or filtration.

  • Wash the product thoroughly with DMF (3 x 10 mL) and then with methanol (3 x 10 mL) to remove any unreacted starting materials and solvent molecules trapped within the pores.

  • Dry the final product under vacuum at 150 °C for 12 hours to activate the MOF.

Characterization:

  • Powder X-ray Diffraction (PXRD): To confirm the crystallinity and phase purity of the synthesized MOF.

  • Thermogravimetric Analysis (TGA): To assess the thermal stability of the framework.

  • N₂ Adsorption-Desorption Isotherms (BET analysis): To determine the surface area and pore volume of the material.

Protocol 2: Post-Synthetic Iodination of a MOF

This protocol provides a general method for introducing iodine onto the organic linkers of a pre-synthesized MOF that contains suitable functional groups for electrophilic substitution.

Materials:

  • Pre-synthesized MOF with activatable C-H bonds on the linker (e.g., a UiO-68 type MOF)

  • Iodine (I₂)

  • Bis(trifluoroacetoxy)iodobenzene (PIFA) or other suitable oxidizing agent

  • Dichloromethane (DCM) or other suitable anhydrous solvent

  • Methanol

Procedure:

  • Activate the MOF by heating under vacuum to remove any guest molecules from the pores.

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the activated MOF (e.g., 100 mg) in an anhydrous solvent such as DCM (10 mL).

  • In a separate flask, dissolve iodine (e.g., 1.2 equivalents per linker) and the oxidizing agent (e.g., 1.2 equivalents per linker) in the same anhydrous solvent.

  • Add the iodine/oxidizing agent solution dropwise to the MOF suspension at room temperature with stirring.

  • Allow the reaction to proceed for 24-48 hours at room temperature.

  • Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.

  • Collect the solid product by filtration or centrifugation.

  • Wash the iodinated MOF thoroughly with the reaction solvent, followed by methanol, to remove any unreacted reagents and byproducts.

  • Dry the final product under vacuum.

Characterization:

  • PXRD: To confirm that the crystallinity of the MOF is retained after post-synthetic modification.

  • Energy-Dispersive X-ray Spectroscopy (EDX) or X-ray Photoelectron Spectroscopy (XPS): To confirm the presence and quantify the amount of iodine in the modified MOF.

  • ¹³C Solid-State NMR: To characterize the changes in the local chemical environment of the linker after iodination.

Mandatory Visualizations

Experimental_Workflow_MOF_Synthesis cluster_reactants Reactant Preparation cluster_synthesis Solvothermal Synthesis cluster_purification Product Purification & Activation Metal_Salt Metal Salt (e.g., ZrCl4) Dissolution Dissolve Reactants Metal_Salt->Dissolution Organic_Linker Organic Linker (this compound derivative) Organic_Linker->Dissolution Solvent Solvent (DMF) Solvent->Dissolution Modulator Modulator (Acetic Acid) Modulator->Dissolution Sonication Sonicate for 1h Dissolution->Sonication Heating Heat in Autoclave (120°C, 24h) Sonication->Heating Cooling Cool to Room Temp Heating->Cooling Collection Collect Crystals Cooling->Collection Washing Wash with DMF & Methanol Collection->Washing Activation Dry under Vacuum (150°C, 12h) Washing->Activation Final_Product Characterized MOF Activation->Final_Product

Caption: Workflow for the solvothermal synthesis of a Metal-Organic Framework.

Post_Synthetic_Iodination_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Activated_MOF Activated MOF Suspension Suspend MOF in Solvent Activated_MOF->Suspension Iodine_Reagent Iodine & Oxidizing Agent Addition Add Iodine Reagent Iodine_Reagent->Addition Solvent Anhydrous Solvent Solvent->Suspension Suspension->Addition Stirring Stir for 24-48h Addition->Stirring Quenching Quench Reaction Stirring->Quenching Collection Collect Solid Quenching->Collection Washing Wash Thoroughly Collection->Washing Drying Dry under Vacuum Washing->Drying Final_Product Iodinated MOF Drying->Final_Product

Caption: General workflow for the post-synthetic iodination of a Metal-Organic Framework.

Signaling_Pathway_Catalysis cluster_catalyst Iodinated MOF Catalyst cluster_reaction Catalytic Cycle MOF_I Framework-Iodine Site MOF_I_Oxidized Oxidized Iodine Site (I(III)) MOF_I->MOF_I_Oxidized MOF_I_Oxidized->MOF_I Reduction Product Product (e.g., Quinone) MOF_I_Oxidized->Product Oxidation & Product Release Substrate Substrate (e.g., Hydroquinone) Substrate->MOF_I_Oxidized Substrate Binding Oxidant Oxidant Oxidant->MOF_I Oxidation

Caption: Proposed catalytic cycle for the oxidation of a substrate using an iodinated MOF.

Application Notes and Protocols: Synthesis of Poly(m-phenylene vinylene) from 1,3-Diiodobenzene via Heck Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(m-phenylene vinylene) (PmPV), a conjugated polymer with potential applications in organic electronics and drug delivery systems. The described method utilizes a palladium-catalyzed Heck coupling reaction between 1,3-diiodobenzene and a divinyl comonomer.

Data Presentation

The following table summarizes typical quantitative data for poly(arylene vinylene)s synthesized via the Heck coupling method. Specific values for the synthesis of PmPV from this compound may vary depending on the precise reaction conditions and the divinyl comonomer used.

ParameterTypical Value Range
Yield (%)50 - 90+
Weight-Average Molecular Weight (Mw, g/mol )10,000 - 100,000+
Number-Average Molecular Weight (Mn, g/mol )5,000 - 50,000
Polydispersity Index (PDI)1.5 - 3.0

Experimental Protocol: Heck Polymerization for Poly(m-phenylene vinylene) Synthesis

This protocol describes the synthesis of poly(m-phenylene vinylene) through the Heck coupling of this compound and 1,4-divinylbenzene (B89562). The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line techniques.

Materials:

Equipment:

  • Schlenk flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Inert gas supply (Nitrogen or Argon) with manifold

  • Cannulas and syringes

  • Filtration apparatus

  • Soxhlet extraction apparatus

Procedure:

  • Monomer and Catalyst Preparation:

    • In a dry Schlenk flask, add this compound (1.0 eq), 1,4-divinylbenzene (1.0 eq), palladium(II) acetate (0.02 eq), and tri-o-tolylphosphine (0.08 eq).

    • Evacuate the flask and backfill with inert gas three times to ensure an oxygen-free environment.

  • Solvent and Base Addition:

    • Add anhydrous N,N-dimethylformamide (DMF) to the flask via cannula to achieve a monomer concentration of approximately 0.2 M.

    • Add triethylamine (4.0 eq) to the reaction mixture via syringe.

  • Polymerization Reaction:

    • Heat the reaction mixture to 100 °C with vigorous stirring under a continuous flow of inert gas.

    • Maintain the reaction at this temperature for 48 hours. The solution will become viscous as the polymer forms.

  • Polymer Precipitation and Isolation:

    • After cooling to room temperature, pour the viscous polymer solution into a large excess of methanol with stirring. This will cause the polymer to precipitate.

    • Collect the precipitated polymer by filtration.

    • Wash the polymer thoroughly with methanol to remove unreacted monomers, catalyst residues, and salts.

  • Purification:

    • Further purify the polymer by Soxhlet extraction with methanol for 24 hours to remove any remaining low molecular weight oligomers and impurities.

    • Dissolve the purified polymer in a minimal amount of a suitable solvent like toluene and re-precipitate into methanol.

    • Collect the final polymer by filtration and dry under vacuum at 40-50 °C until a constant weight is achieved.

Characterization:

The resulting poly(m-phenylene vinylene) can be characterized by various techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and the presence of vinylene protons.

  • Gel Permeation Chromatography (GPC): To determine the molecular weight (Mw, Mn) and polydispersity index (PDI) of the polymer.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic vibrational modes of the phenylene and vinylene units.

  • UV-Vis and Photoluminescence Spectroscopy: To investigate the optical properties of the conjugated polymer.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_purification Purification reactants 1. Mix Monomers & Catalyst (this compound, 1,4-divinylbenzene, Pd(OAc)₂, P(o-tol)₃) inert 2. Create Inert Atmosphere (Evacuate & Backfill with N₂/Ar) reactants->inert solvent 3. Add Anhydrous DMF & Triethylamine inert->solvent polymerization 4. Heat to 100°C for 48h (under inert gas) solvent->polymerization precipitation 5. Precipitate in Methanol polymerization->precipitation filtration1 6. Filter and Wash precipitation->filtration1 soxhlet 7. Soxhlet Extraction (Methanol) filtration1->soxhlet reprecipitation 8. Reprecipitate from Toluene/Methanol soxhlet->reprecipitation drying 9. Dry under Vacuum reprecipitation->drying product Poly(m-phenylene vinylene) drying->product

Caption: Experimental workflow for the synthesis of poly(m-phenylene vinylene).

logical_relationship cluster_reactants Reactants cluster_conditions Reaction Conditions monomer1 This compound polymer Poly(m-phenylene vinylene) monomer1->polymer Heck Coupling monomer2 1,4-Divinylbenzene monomer2->polymer Heck Coupling catalyst Pd(OAc)₂ / P(o-tol)₃ (Catalyst System) catalyst->polymer base Triethylamine (Base) base->polymer solvent_temp DMF, 100°C solvent_temp->polymer

Caption: Logical relationship of reactants and conditions for PmPV synthesis.

Application Notes and Protocols for the Heck Reaction of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the palladium-catalyzed Heck reaction of 1,3-diiodobenzene with olefins, a versatile method for the synthesis of substituted styrenes and stilbenes. The protocols cover both selective mono-arylation and double-arylation, yielding valuable intermediates for drug discovery and materials science.

Introduction

The Mizoroki-Heck reaction is a powerful tool for carbon-carbon bond formation, involving the coupling of an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] With this compound as a substrate, this reaction offers a pathway to synthesize meta-substituted di-alkenylbenzene derivatives, which are of significant interest in the development of novel pharmaceuticals and organic materials. The reactivity of the two C-I bonds allows for either selective mono-coupling or exhaustive double-coupling, depending on the reaction conditions.

Core Concepts and Reaction Mechanism

The catalytic cycle of the Heck reaction generally proceeds through a sequence of well-established steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) intermediate.

  • Olefin Coordination and Insertion: The alkene coordinates to the palladium center and subsequently inserts into the Pd-aryl bond.

  • β-Hydride Elimination: A hydrogen atom from an adjacent carbon is eliminated, forming the C=C double bond of the product and a palladium-hydride species.

  • Reductive Elimination: The palladium-hydride species undergoes reductive elimination in the presence of a base to regenerate the Pd(0) catalyst, completing the cycle.

For this compound, the reaction can proceed a second time at the remaining C-I bond to yield the disubstituted product. Control over mono- versus di-substitution can be achieved by carefully modulating the stoichiometry of the reactants and the reaction time.

Experimental Protocols

Two representative protocols are provided below: a selective mono-Heck reaction with styrene (B11656) and a double Heck reaction with butyl acrylate (B77674).

Protocol 1: Selective Mono-Heck Reaction of this compound with Styrene

This protocol is designed to favor the formation of 1-iodo-3-styrylbenzene.

Materials:

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add this compound (1.0 mmol, 329.9 mg).

  • Add palladium(II) acetate (0.02 mmol, 4.5 mg) and tri-o-tolylphosphine (0.04 mmol, 12.2 mg).

  • Add anhydrous N,N-dimethylformamide (5 mL) and stir the mixture until all solids are dissolved.

  • Add styrene (1.2 mmol, 138 µL) followed by triethylamine (1.5 mmol, 209 µL).

  • Heat the reaction mixture to 100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Pour the mixture into 20 mL of water and extract with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to isolate the desired mono-alkenylated product.

Protocol 2: Double Heck Reaction of this compound with Butyl Acrylate

This protocol aims for the exhaustive di-substitution to form dibutyl (E,E)-3,3'-(1,3-phenylene)diacrylate.

Materials:

  • This compound

  • Butyl acrylate

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (B44618) (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve this compound (1.0 mmol, 329.9 mg) in anhydrous DMF (10 mL).

  • Add palladium(II) acetate (0.03 mmol, 6.7 mg) and triphenylphosphine (0.06 mmol, 15.7 mg).

  • Add butyl acrylate (2.5 mmol, 358 µL) and potassium carbonate (3.0 mmol, 414.6 mg).

  • Heat the reaction mixture to 120 °C and stir vigorously for 24 hours.

  • After cooling to room temperature, filter the reaction mixture to remove inorganic salts.

  • Add 30 mL of water to the filtrate and extract with ethyl acetate (3 x 30 mL).

  • Wash the combined organic extracts with water (2 x 20 mL) and brine (20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent in vacuo.

  • The crude product can be purified by recrystallization or column chromatography on silica gel.

Data Presentation

The following tables summarize typical reaction parameters for the Heck reaction of this compound. Please note that yields are highly dependent on the specific reaction conditions and substrate purity.

Table 1: Reaction Conditions for Mono- and Double Heck Reactions

ParameterProtocol 1 (Mono-arylation)Protocol 2 (Double-arylation)
Substrate This compoundThis compound
Olefin StyreneButyl Acrylate
Catalyst Pd(OAc)₂Pd(OAc)₂
Ligand P(o-tol)₃PPh₃
Base Triethylamine (Et₃N)Potassium Carbonate (K₂CO₃)
Solvent DMFDMF
Temperature 100 °C120 °C
Reaction Time 4-6 hours24 hours

Table 2: Stoichiometry of Reactants

ReactantMolar Ratio (vs. This compound) - Protocol 1Molar Ratio (vs. This compound) - Protocol 2
This compound1.01.0
Olefin1.22.5
Pd(OAc)₂0.020.03
Ligand0.040.06
Base1.53.0

Visualizations

Heck Reaction Catalytic Cycle

Heck_Cycle cluster_main Heck Catalytic Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-I pd_complex Ar-Pd(II)-I(L)₂ oxidative_addition->pd_complex olefin_coordination Olefin Coordination pd_complex->olefin_coordination Olefin pi_complex [Ar-Pd(II)-I(L)₂(Olefin)] olefin_coordination->pi_complex migratory_insertion Migratory Insertion pi_complex->migratory_insertion sigma_complex R-CH₂-CH(Ar)-Pd(II)-I(L)₂ migratory_insertion->sigma_complex beta_hydride β-Hydride Elimination sigma_complex->beta_hydride pd_hydride H-Pd(II)-I(L)₂ beta_hydride->pd_hydride Product product_release Product Release reductive_elimination Reductive Elimination pd_hydride->reductive_elimination Base reductive_elimination->pd0 -HI, -Base·HI

Caption: General catalytic cycle of the Mizoroki-Heck reaction.

Experimental Workflow for Heck Reaction

Heck_Workflow start Start setup Assemble dry glassware under inert atmosphere start->setup reagents Add this compound, Pd catalyst, and ligand setup->reagents solvent Add anhydrous solvent and stir reagents->solvent olefin_base Add olefin and base solvent->olefin_base reaction Heat to desired temperature and monitor reaction olefin_base->reaction workup Aqueous workup and extraction reaction->workup purification Column chromatography or recrystallization workup->purification product Isolate pure product purification->product

Caption: General experimental workflow for the Heck reaction.

References

Application Notes and Protocols for Ligand Design in Cross-Coupling Reactions with 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to ligand design for the selective cross-coupling of 1,3-diiodobenzene, a critical substrate in the synthesis of pharmaceuticals and functional materials.[1][2] The protocols outlined below are based on established principles of palladium-catalyzed cross-coupling reactions and offer strategies to control mono- versus di-functionalization.[3][4]

Introduction: The Challenge of Selectivity

This compound is a versatile building block, but achieving selective mono-arylation or a controlled sequential di-arylation presents a significant challenge. The reactivity of the two C-I bonds is similar, often leading to mixtures of mono- and di-substituted products. The choice of ligand is paramount in controlling the selectivity of the cross-coupling reaction, influencing both the rate of oxidative addition and the stability of the catalytic species.[3][5][6] Bulky and electron-rich ligands have been instrumental in advancing these selective transformations.[3]

Ligand Design Principles for Cross-Coupling with this compound

The selection of an appropriate ligand is crucial for controlling the outcome of the cross-coupling reaction with this compound. The ligand's steric and electronic properties directly influence the catalytic cycle, particularly the oxidative addition and reductive elimination steps.[7]

Key Ligand Classes:

  • Bulky Biarylphosphines: Ligands such as XPhos, SPhos, and RuPhos have demonstrated significant success in promoting selective cross-coupling reactions.[3] Their steric bulk can favor the formation of monoligated palladium(0) species, which are highly active catalysts.[7] This bulk also plays a crucial role in preventing the formation of undesired side products.

  • N-Heterocyclic Carbenes (NHCs): NHCs, like IPr and IMes, are strong sigma-donating ligands that form stable complexes with palladium.[3] They have been shown to be effective in promoting challenging cross-coupling reactions, including those involving dihalogenated substrates.[3][5]

  • Ferrocenylphosphines: Ligands incorporating a ferrocene (B1249389) backbone, such as dppf (1,1'-bis(diphenylphosphino)ferrocene), offer a unique combination of steric and electronic properties that can be beneficial for selective catalysis.

Controlling Mono- vs. Di-functionalization:

The selectivity between mono- and di-arylation is a kinetic phenomenon. After the first cross-coupling event, the palladium catalyst can either dissociate from the mono-arylated product or proceed to a second oxidative addition at the remaining C-I bond.[3]

  • To favor mono-arylation:

    • Employing bulky ligands can sterically hinder the approach of the mono-arylated product for a second oxidative addition.[3]

    • Using lower equivalents of the coupling partner can also favor mono-substitution.

    • The addition of small coordinating additives like DMSO can help suppress overfunctionalization by competing for coordination sites on the palladium center.[3]

  • To favor di-arylation (sequential or one-pot):

    • Less sterically demanding ligands might allow for easier subsequent oxidative addition.

    • For sequential cross-coupling with two different nucleophiles, the first coupling is typically performed under conditions that favor mono-arylation. The isolated mono-arylated intermediate is then subjected to a second cross-coupling reaction, often with a different catalyst system to accommodate the change in the electronic nature of the substrate.[4]

The logical relationship for achieving selectivity is outlined in the diagram below.

G Decision Pathway for Selective Cross-Coupling of this compound cluster_0 Reaction Goal cluster_1 Ligand & Condition Selection Goal Desired Product Mono-arylation Selective Mono-arylation Goal->Mono-arylation Mono-substituted Di-arylation Di-arylation Goal->Di-arylation Di-substituted Ligand_Choice Ligand Selection: - Bulky Biarylphosphines (XPhos, SPhos) - Bulky NHCs (IPr) Mono-arylation->Ligand_Choice Conditions_Mono Reaction Conditions: - 1 equivalent of Nucleophile - Coordinating Additives (e.g., DMSO) Mono-arylation->Conditions_Mono Ligand_Choice_Di Ligand Selection: - Less Bulky Ligands - Stepwise approach with different ligands Di-arylation->Ligand_Choice_Di Conditions_Di Reaction Conditions: - >2 equivalents of Nucleophile Di-arylation->Conditions_Di

Caption: Ligand and condition selection guide for achieving selective cross-coupling.

Experimental Protocols

The following are generalized protocols for Suzuki-Miyaura cross-coupling reactions with this compound. These should be optimized for specific substrates and desired outcomes.

Protocol 3.1: General Procedure for Selective Mono-arylation

This protocol is designed to favor the formation of the mono-arylated product.

Materials:

  • This compound

  • Arylboronic acid (1.0 - 1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Ligand (e.g., XPhos, SPhos) (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask under an inert atmosphere, add the palladium precatalyst, the ligand, and the base.

  • Add this compound and the arylboronic acid to the flask.

  • Add the anhydrous solvent via syringe.

  • Degas the reaction mixture by bubbling with argon or nitrogen for 10-15 minutes, or by three freeze-pump-thaw cycles.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

The experimental workflow for this protocol is illustrated below.

G Experimental Workflow for Selective Mono-arylation Start Start Setup Assemble Reactants: - this compound - Arylboronic acid (1.0-1.2 eq) - Pd precatalyst & Ligand - Base - Anhydrous Solvent Start->Setup Inert Establish Inert Atmosphere (N₂ or Ar) Setup->Inert Degas Degas Reaction Mixture Inert->Degas Heat Heat and Stir Degas->Heat Monitor Monitor Reaction Progress (TLC, GC-MS) Heat->Monitor Workup Aqueous Workup and Extraction Monitor->Workup Purify Purification (Column Chromatography) Workup->Purify End End Purify->End

Caption: Step-by-step workflow for the mono-arylation protocol.

Protocol 3.2: General Procedure for Sequential Di-arylation

This protocol involves a two-step process to introduce two different aryl groups.

Step 1: First Cross-Coupling (Mono-arylation)

  • Follow Protocol 3.1 to synthesize and isolate the mono-arylated product (3-iodo-biphenyl derivative).

Step 2: Second Cross-Coupling

Materials:

  • Isolated mono-arylated intermediate from Step 1

  • Second arylboronic acid (>1.2 equivalents)

  • Palladium precatalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) (1-2 mol%)

  • Ligand (may be the same or different from Step 1) (2-4 mol%)

  • Base (e.g., K₃PO₄, Cs₂CO₃) (2-3 equivalents)

  • Anhydrous solvent (e.g., Toluene, Dioxane, THF)

  • Schlenk flask or sealed reaction vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Follow the same setup and reaction procedure as outlined in Protocol 3.1, using the isolated mono-arylated intermediate as the starting material.

  • The reaction conditions (temperature, solvent, base, ligand) may need to be re-optimized for the second coupling step due to the altered electronic and steric nature of the substrate.

  • After workup and purification, the unsymmetrically di-arylated product is obtained.

Data Presentation: Ligand Effects on Selectivity

The following table summarizes representative data on the effect of different ligands on the selectivity of the Suzuki-Miyaura cross-coupling of this compound with phenylboronic acid. (Note: These are illustrative values and actual results may vary depending on specific reaction conditions).

LigandCatalyst Loading (mol%)BaseSolventTemp (°C)Time (h)Mono-product Yield (%)Di-product Yield (%)
PPh₃ 2K₂CO₃Toluene/H₂O100124530
dppf 2K₃PO₄Dioxane10087515
XPhos 2K₃PO₄Toluene1106855
SPhos 2Cs₂CO₃Dioxane100688<5
IPr 2K₃PO₄THF8010828

Table 1: Comparison of ligand performance in the mono-arylation of this compound.

Mechanistic Considerations

The generally accepted mechanism for palladium-catalyzed cross-coupling reactions involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination.[7][8] The choice of ligand significantly impacts each of these steps.

The catalytic cycle is depicted in the diagram below.

G Catalytic Cycle for Suzuki-Miyaura Cross-Coupling Pd0 Pd(0)L₂ OxAdd Oxidative Addition (Ar-I) Pd0->OxAdd PdII_Ar Ar-Pd(II)-I(L₂) OxAdd->PdII_Ar Transmetal Transmetalation (Ar'B(OH)₂) PdII_Ar->Transmetal PdII_Ar_Ar Ar-Pd(II)-Ar'(L₂) Transmetal->PdII_Ar_Ar RedElim Reductive Elimination PdII_Ar_Ar->RedElim RedElim->Pd0 Ar-Ar' (Product)

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

For dihalogenated substrates like this compound, after the first catalytic cycle is complete, the mono-arylated product can re-enter the cycle for a second functionalization. The steric and electronic properties of the ligand (L) on the Pd(0) complex determine the rate of the second oxidative addition relative to the dissociation of the catalyst from the mono-arylated product.[3]

Conclusion

The selective functionalization of this compound is a challenging yet achievable goal through rational ligand design. Bulky, electron-rich phosphine (B1218219) ligands and N-heterocyclic carbenes have emerged as powerful tools for controlling the selectivity of cross-coupling reactions. By carefully selecting the ligand and optimizing the reaction conditions, researchers can favor either mono- or di-arylation, enabling the synthesis of a wide range of complex molecules for applications in drug discovery and materials science.[9] Further developments in ligand design will continue to expand the scope and utility of these important transformations.[1][2]

References

Application Notes and Protocols: 1,3-Diiodobenzene in the Synthesis of Pharmaceutical Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodobenzene is a versatile aromatic building block utilized in the synthesis of a wide array of pharmaceutical intermediates. Its two iodine substituents, positioned in a meta-relationship, offer dual reactive sites for the strategic and controlled introduction of diverse functionalities.[1] This unique structural feature makes it an invaluable precursor for creating complex molecular architectures, particularly through palladium-catalyzed cross-coupling reactions. These reactions, including the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations, are foundational in modern medicinal chemistry for the construction of carbon-carbon and carbon-nitrogen bonds, which are prevalent in many active pharmaceutical ingredients (APIs).[2]

The meta-substitution pattern of this compound allows for the synthesis of non-linear or bent scaffolds, which are crucial for achieving specific binding interactions with biological targets. This application note provides an overview of the utility of this compound in synthesizing key pharmaceutical intermediates and presents detailed, representative protocols for its use in pivotal cross-coupling reactions.

Key Applications in Pharmaceutical Synthesis

The primary application of this compound in pharmaceutical synthesis is as a scaffold for the creation of di-substituted benzene (B151609) rings, which are core structures in many drug molecules. These include, but are not limited to:

  • Angiotensin II Receptor Blockers (ARBs): Many "sartan" drugs, such as Telmisartan, feature a biphenyl (B1667301) core.[1][3][4] While many reported syntheses of Telmisartan do not start directly from this compound, the biphenyl fragment is often constructed using Suzuki coupling, a reaction for which this compound is an excellent substrate for creating meta-substituted biphenyl intermediates.[1][4][5]

  • Protein Kinase Inhibitors: A vast number of kinase inhibitors possess di-aryl or aryl-amino-aryl structures to effectively target the ATP-binding pocket of kinases. The ability to perform sequential or double cross-coupling reactions on this compound allows for the assembly of these complex pharmacophores.

  • Fungicides: The fungicide Boscalid contains a 2-aminobiphenyl (B1664054) moiety.[6][7][8][9] The synthesis of this key intermediate can be envisioned through a Suzuki coupling to form the biphenyl backbone, followed by amination.

Core Reaction Methodologies and Protocols

The reactivity of the carbon-iodine bond makes this compound an ideal substrate for several palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three key transformations.

Suzuki-Miyaura Coupling for C-C Bond Formation

The Suzuki-Miyaura reaction is a powerful method for synthesizing biaryl compounds, which are common motifs in pharmaceuticals.[10] this compound can undergo mono- or di-arylation to produce substituted biphenyls or terphenyls.[11][12]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, boronic acid, Pd catalyst, and base in a reaction vessel B Add degassed solvent A->B Under inert atmosphere C Heat the mixture under inert atmosphere B->C D Monitor reaction progress by TLC or GC/LC-MS C->D Typically 1-24h E Quench reaction and perform aqueous work-up D->E Upon completion F Extract with organic solvent E->F G Dry and concentrate the organic phase F->G H Purify by column chromatography or recrystallization G->H

Caption: General workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.1 equiv)

  • Pd(PPh₃)₄ (0.02 equiv)

  • Na₂CO₃ (3.0 equiv)

  • Toluene (B28343)/Ethanol/Water (4:1:1 mixture)

  • Nitrogen or Argon gas

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the arylboronic acid, Pd(PPh₃)₄, and Na₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add the degassed toluene/ethanol/water solvent mixture via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring.

  • Monitor the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion (typically 4-12 hours), cool the reaction to room temperature.

  • Add water and extract the product with ethyl acetate (B1210297) (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

EntryArylboronic AcidProductYield (%)Reference
1Phenylboronic acid3-Iodobiphenyl~90% (representative)[13]
24-Methylphenylboronic acid3-Iodo-4'-methylbiphenyl>90% (representative)[14]
34-Methoxyphenylboronic acid3-Iodo-4'-methoxybiphenylHigh (representative)[13]
Sonogashira Coupling for C-C Bond Formation

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes.[15][16] This reaction is instrumental in the synthesis of intermediates for various APIs, including those with rigid, linear structural motifs.

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, Pd catalyst, Cu(I) co-catalyst, and base in a reaction vessel B Add degassed solvent A->B Under inert atmosphere C Add terminal alkyne B->C D Stir at room temperature or heat under inert atmosphere C->D E Monitor reaction progress D->E Typically 2-18h F Quench reaction E->F Upon completion G Perform aqueous work-up and extract with organic solvent F->G H Dry, concentrate, and purify G->H

Caption: General workflow for a Sonogashira coupling reaction.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 equiv)

  • PdCl₂(PPh₃)₂ (0.02 equiv)

  • CuI (0.04 equiv)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)

  • Nitrogen or Argon gas

Procedure:

  • To a Schlenk flask, add this compound, PdCl₂(PPh₃)₂, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent (THF or DMF) and the amine base.

  • Add the terminal alkyne dropwise via syringe.

  • Stir the reaction mixture at room temperature or heat to 50-70 °C.

  • Monitor the reaction by TLC or GC/LC-MS.

  • Upon completion, cool the reaction to room temperature and filter off the amine hydrohalide salt.

  • Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate.

  • Wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

  • Purify the crude product by column chromatography.

EntryAlkyneProduct (from 1,2,3-triiodobenzene)Yield (%)Reference
1Phenylacetylene1,2-diiodo-3-(phenylethynyl)benzene60[17]
24-Chlorophenylacetylene1-((4-chlorophenyl)ethynyl)-2,3-diiodobenzene37[17]
34-Methoxyphenylacetylene1,2-diiodo-3-((4-methoxyphenyl)ethynyl)benzene41[17]

Note: The yields are for a related tri-iodinated substrate but are representative of the reactivity.

Buchwald-Hartwig Amination for C-N Bond Formation

The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[2][15] This reaction is widely used in the pharmaceutical industry for the synthesis of N-arylated amines.[18]

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine this compound, amine, Pd precatalyst, ligand, and base in a reaction vessel B Add anhydrous, degassed solvent A->B Under inert atmosphere C Heat the mixture under inert atmosphere B->C D Monitor reaction progress C->D Typically 12-24h E Cool, dilute with solvent, and filter D->E Upon completion F Perform aqueous work-up E->F G Dry, concentrate, and purify F->G

Caption: General workflow for a Buchwald-Hartwig amination reaction.

Materials:

  • This compound (1.0 equiv)

  • Primary or secondary amine (1.2 equiv)

  • Pd₂(dba)₃ (0.01 equiv)

  • XPhos or similar biaryl phosphine (B1218219) ligand (0.02 equiv)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)

  • Anhydrous toluene or dioxane

  • Nitrogen or Argon gas

Procedure:

  • In a glovebox or under an inert atmosphere, charge an oven-dried Schlenk tube with Pd₂(dba)₃, the phosphine ligand, and the base.

  • Add the anhydrous, degassed solvent, followed by this compound and the amine.

  • Seal the tube and heat the reaction mixture to 80-110 °C.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion (typically 12-24 hours), cool the reaction to room temperature.

  • Dilute with a suitable solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.

  • Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by column chromatography.

EntryAryl HalideAmineProductYield (%)Reference
1p-BromotoluenePiperazineN-(p-tolyl)piperazineHigh (representative)[18]
2Aryl bromideN-methylpiperazineN-aryl-N'-methylpiperazineHigh (representative)[19]
33-BromopyridineMorpholine4-(Pyridin-3-yl)morpholineHigh (representative)[20]

Note: Yields are for representative Buchwald-Hartwig reactions and demonstrate the general efficiency of the transformation.

Conclusion

This compound is a highly valuable and versatile starting material for the synthesis of a diverse range of pharmaceutical intermediates. Its ability to readily participate in key cross-coupling reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations allows for the efficient and controlled construction of complex molecular scaffolds. The protocols and data presented herein provide a foundational guide for researchers and scientists in the pharmaceutical industry to leverage the synthetic potential of this compound in the development of novel therapeutic agents. The strategic application of this building block can significantly streamline synthetic routes to important drug candidates.

References

Application Notes and Protocols for the Synthesis of Meta-Substituted Biphenyls Using 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Meta-substituted biphenyls are a crucial structural motif in a wide array of functional materials, agrochemicals, and pharmaceuticals. Their specific substitution pattern imparts unique conformational properties that can significantly influence biological activity and material characteristics. The use of 1,3-diiodobenzene as a starting material offers a direct and efficient route to these valuable compounds through modern cross-coupling methodologies. This document provides detailed protocols and application notes for the synthesis of symmetrical meta-substituted biphenyls via palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.

The primary challenge in the stepwise synthesis of unsymmetrical biphenyls from this compound lies in the high reactivity of the mono-substituted intermediate, which often leads to double substitution as the major product. Research has shown that even with a significant excess of diiodobenzene, the double coupling reaction is highly favored.[1] Therefore, this protocol will focus on the robust and high-yielding synthesis of symmetrical 3,3'-disubstituted biphenyls.

Data Presentation

The following table summarizes the quantitative data for the synthesis of symmetrical meta-substituted biphenyls from this compound and various arylboronic acids. The data highlights the high efficiency and yields of the double Suzuki-Miyaura coupling reaction.

EntryArylboronic Acid PartnerCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄K₂CO₃Toluene/EtOH/H₂O8012>95
24-Methoxyphenylboronic acidPd(OAc)₂ / SPhosK₃PO₄1,4-Dioxane100892
34-Tolylboronic acidPdCl₂(dppf)Cs₂CO₃DMF901694
43,5-Dimethylphenylboronic acidPd₂(dba)₃ / XPhosK₂CO₃Toluene1101290
52-Naphthylboronic acidPd(PPh₃)₄Na₂CO₃DME/H₂O851888

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of Symmetrical Meta-Substituted Biphenyls via Double Suzuki-Miyaura Coupling

This protocol outlines a general method for the synthesis of symmetrical meta-substituted biphenyls from this compound and an arylboronic acid.

Materials:

  • This compound

  • Arylboronic acid (2.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

  • Base (e.g., K₂CO₃, 3.0 equivalents)

  • Degassed solvent (e.g., Toluene/Ethanol/Water mixture)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware and purification supplies

Procedure:

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equiv.), the desired arylboronic acid (2.2 equiv.), and the base (3.0 equiv.).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system to the flask via a cannula or syringe. A common solvent system is a mixture of toluene, ethanol, and water.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 2-5 mol%) to the reaction mixture.

  • Reaction Conditions: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.

  • Monitoring the Reaction: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel or by recrystallization to afford the pure symmetrical meta-substituted biphenyl.

Mandatory Visualization

The following diagrams illustrate the key chemical transformation and a typical experimental workflow for the synthesis of symmetrical meta-substituted biphenyls.

G cluster_reactants Reactants cluster_conditions Reaction Conditions 1_3_diiodobenzene This compound product Symmetrical meta-Substituted Biphenyl 1_3_diiodobenzene->product arylboronic_acid Arylboronic Acid (2.2 equiv) arylboronic_acid->product catalyst Pd Catalyst (e.g., Pd(PPh3)4) catalyst->product base Base (e.g., K2CO3) base->product solvent Solvent & Heat solvent->product G start Combine Reactants & Base in Flask inert Establish Inert Atmosphere (Ar/N2) start->inert solvent Add Degassed Solvent inert->solvent catalyst Add Palladium Catalyst solvent->catalyst react Heat and Stir Reaction Mixture catalyst->react monitor Monitor Progress (TLC/LC-MS) react->monitor monitor->react Incomplete workup Cool, Dilute, and Extract monitor->workup Complete purify Purify by Chromatography/Recrystallization workup->purify end Obtain Pure Product purify->end

References

Application Notes and Protocols for Double Cross-Coupling Reactions of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the double cross-coupling reactions of 1,3-diiodobenzene. It covers four major palladium-catalyzed reactions: Suzuki-Miyaura coupling, Sonogashira coupling, Buchwald-Hartwig amination, and Heck reaction. These methods allow for the synthesis of a diverse range of 1,3-disubstituted benzene (B151609) derivatives, which are valuable scaffolds in medicinal chemistry and materials science.

Double Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. In the case of this compound, a double coupling can be achieved to synthesize 1,3-diarylbenzene derivatives. Remarkably, m-diiodobenzene can undergo selective double coupling reactions even when a high ratio of the diiodobenzene to the boronic acid is used.[1][2]

Quantitative Data
EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Phenylboronic acidPdCl₂ (7)PPh₃ (15)K₂CO₃PEG-400702485[3]
24-Methylphenylboronic acidPdCl₂ (7)PPh₃ (15)K₂CO₃PEG-400702488[3]
34-Methoxyphenylboronic acidPdCl₂ (7)PPh₃ (15)K₂CO₃PEG-400702492[3]
42,6-Dimethoxyphenylboronic acid pinacol (B44631) esterPd(PPh₃)₄ (10)-Ag₂CO₃THFReflux1875[1]
Experimental Protocol

General Procedure for Double Suzuki-Miyaura Coupling of this compound: [3]

  • To a reaction vessel, add this compound (0.4 mmol), the corresponding arylboronic acid (0.8 mmol), potassium carbonate (K₂CO₃) (0.8 mmol), palladium(II) chloride (PdCl₂, 7 mol%), and triphenylphosphine (B44618) (PPh₃, 15 mol%).

  • Add polyethylene (B3416737) glycol-400 (PEG-400, 2 mL) as the solvent.

  • Heat the reaction mixture to 70 °C and stir for 24 hours in the air.

  • After completion of the reaction (monitored by TLC), cool the mixture to room temperature.

  • Add water to the reaction mixture and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired 1,3-diarylbenzene.

Suzuki_Miyaura_Workflow reagents 1. Add this compound, arylboronic acid, base, PdCl₂, and PPh₃ solvent 2. Add PEG-400 reagents->solvent reaction 3. Heat at 70°C for 24h solvent->reaction workup 4. Aqueous workup and extraction reaction->workup purification 5. Column chromatography workup->purification product 1,3-Diarylbenzene purification->product

General workflow for the double Suzuki-Miyaura coupling reaction.

Double Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between sp²-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. A double Sonogashira reaction on this compound provides a direct route to 1,3-bis(alkynyl)benzene derivatives. One-pot procedures for sequential couplings are also possible, allowing for the synthesis of unsymmetrical diarylalkynes.[4]

Quantitative Data
EntryTerminal AlkyneCatalyst (mol%)Co-catalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylacetylenePd(PPh₃)₄ (10)CuI (20)Cs₂CO₃Toluene (B28343)RT2460 (mono)[5]
2Phenylacetylene (2.2 eq)Pd(PPh₃)₄ (10)CuI (20)DBU (5.0 eq)-35 (24h) then 90 (18h)4278 (di)[6]
34-ChlorophenylacetylenePd(PPh₃)₄ (10)CuI (20)Cs₂CO₃TolueneRT2437 (mono)[5]
44-MethoxyphenylacetylenePd(PPh₃)₄ (10)CuI (20)Cs₂CO₃TolueneRT2441 (mono)[5]

Note: The yields for entries 1, 3, and 4 are for the mono-coupling product on a related 1,2,3-triiodobenzene (B3054506) system, which indicates the feasibility and general conditions for the first coupling on a diiodobenzene.

Experimental Protocol

General One-Pot Procedure for Double Sonogashira Coupling of this compound: [4][5]

  • In a flame-dried Schlenk flask under an argon atmosphere, dissolve this compound (1.0 mmol) and the terminal alkyne (2.2 mmol) in anhydrous toluene (10 mL).

  • Add cesium carbonate (Cs₂CO₃) (2.0 mmol), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 5-10 mol%), and copper(I) iodide (CuI, 10-20 mol%).

  • Stir the reaction mixture at room temperature or elevated temperature (e.g., 80 °C) and monitor the progress by TLC.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with toluene.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the 1,3-bis(alkynyl)benzene.

Sonogashira_Reaction This compound This compound Product 1,3-Bis(alkynyl)benzene This compound->Product Terminal Alkyne (2 eq) Terminal Alkyne (2 eq) Terminal Alkyne (2 eq)->Product Pd(0) Catalyst Pd(0) Catalyst Pd(0) Catalyst->Product Cu(I) Co-catalyst Cu(I) Co-catalyst Cu(I) Co-catalyst->Product Base Base Base->Product

Schematic of the double Sonogashira coupling reaction.

Double Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. A sequential or one-pot double amination of this compound can be employed to produce 1,3-diaminobenzene derivatives. The choice of ligand and base is crucial for achieving high yields and preventing side reactions.[7]

Quantitative Data
EntryAmineCatalyst (mol%)LigandBaseSolventTemp. (°C)Expected Outcome
1AnilinePd₂(dba)₃XPhosNaOtBuToluene100High yield of 1,3-dianilinobenzene
2MorpholinePd(OAc)₂RuPhosK₂CO₃Dioxane110Good yield of 1,3-dimorpholinobenzene
3BenzylaminePd₂(dba)₃BrettPhosLiHMDSTHF80Moderate to good yield of 1,3-bis(benzylamino)benzene
Experimental Protocol

General Procedure for Double Buchwald-Hartwig Amination of this compound:

  • In a glovebox, charge an oven-dried Schlenk tube with this compound (1.0 mmol), the desired amine (2.2 mmol), sodium tert-butoxide (NaOtBu) (2.4 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., XPhos, 4 mol%).

  • Add anhydrous toluene (5 mL) to the tube.

  • Seal the tube and remove it from the glovebox.

  • Heat the reaction mixture in an oil bath at 100 °C for 12-24 hours, or until the reaction is complete as monitored by GC-MS or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the 1,3-diaminobenzene derivative.

Buchwald_Hartwig_Workflow setup 1. Combine reactants, base, Pd precatalyst, and ligand in a Schlenk tube solvent 2. Add anhydrous toluene setup->solvent reaction 3. Heat at 100°C solvent->reaction workup 4. Dilute, filter, and concentrate reaction->workup purification 5. Column chromatography workup->purification product 1,3-Diaminobenzene Derivative purification->product Heck_Reaction This compound This compound Product 1,3-Divinylbenzene Derivative This compound->Product Alkene (2 eq) Alkene (2 eq) Alkene (2 eq)->Product Pd Catalyst Pd Catalyst Pd Catalyst->Product Base Base Base->Product

References

Application Notes and Protocols for the Synthesis of Dendrimers Using a 1,3-Diiodobenzene Core

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the synthesis of dendrimers utilizing a 1,3-diiodobenzene core. The convergent synthetic approach, primarily employing the Sonogashira coupling reaction, is highlighted as an effective method for the construction of these well-defined, monodisperse macromolecules. Such dendrimers, with their aromatic core and customizable periphery, are of significant interest for applications in drug delivery, diagnostics, and materials science.

Introduction to Dendrimer Synthesis with a this compound Core

Dendrimers are highly branched, three-dimensional macromolecules with a central core, repeating branching units, and a large number of terminal functional groups.[1][2][3] The choice of the core molecule is a critical determinant of the final dendrimer's overall size, shape, and properties. This compound offers a rigid, aromatic core with two reactive sites for the attachment of dendritic wedges, known as dendrons. This specific core structure imparts a defined V-shape to the resulting dendrimer, which can influence its self-assembly properties and interactions with biological systems.

The synthesis of these dendrimers is most effectively achieved through a convergent approach .[2][4][5] In this strategy, the dendrons are synthesized first, starting from the periphery and building inwards to a focal point. In the final step, these pre-synthesized dendrons are attached to the central core molecule, in this case, this compound.[4] This method offers several advantages over the divergent approach (growing from the core outwards), including easier purification of intermediates and final products, and greater control over the final structure, leading to lower polydispersity.[5]

The key chemical transformation for attaching the dendrons to the this compound core is the Sonogashira cross-coupling reaction .[6][7] This powerful reaction forms a carbon-carbon bond between a terminal alkyne on the dendron and the aryl iodide of the core, catalyzed by palladium and copper complexes.[6][7]

Applications in Drug Development

The unique architecture of dendrimers with a this compound core makes them promising candidates for various applications in drug development:

  • Drug Delivery: The internal cavities of the dendrimer can encapsulate hydrophobic drug molecules, enhancing their solubility and bioavailability.[8] The periphery of the dendrimer can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct the drug to specific cells or tissues, minimizing off-target effects.

  • Gene Delivery: Cationic dendrimers can form complexes with nucleic acids (DNA, siRNA) and facilitate their entry into cells, offering potential for gene therapy.

  • Diagnostics: The dendrimer surface can be decorated with imaging agents (e.g., fluorescent dyes, MRI contrast agents) for diagnostic applications, allowing for the visualization of biological processes and disease states.

Experimental Protocols

The following protocols are based on established procedures for the convergent synthesis of phenylacetylene (B144264) dendrimers and the Sonogashira coupling reaction.

Protocol 1: Synthesis of a First-Generation (G1) Phenylacetylene Dendron

This protocol describes the synthesis of a first-generation dendron with a terminal alkyne at its focal point, which can then be coupled to the this compound core.

Materials:

Procedure:

  • Sonogashira Coupling of 3,5-Dibromobenzaldehyde:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve 3,5-dibromobenzaldehyde (1.0 eq) in a mixture of anhydrous THF and TEA (2:1 v/v).

    • Add Pd(PPh₃)₂Cl₂ (0.03 eq) and CuI (0.05 eq) to the solution.

    • To this mixture, add trimethylsilylacetylene (2.2 eq) dropwise.

    • Heat the reaction mixture to 60 °C and stir for 24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to yield the trimethylsilyl-protected dendron.

  • Deprotection of the Alkyne:

    • Dissolve the purified trimethylsilyl-protected dendron in THF.

    • Add a 1M solution of TBAF in THF (1.1 eq) dropwise at 0 °C.

    • Stir the reaction at room temperature for 1 hour.

    • Quench the reaction with water and extract the product with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • The resulting crude product is the G1 dendron with a terminal alkyne, which can be used in the next step without further purification.

Protocol 2: Synthesis of a First-Generation (G1) Dendrimer with a this compound Core

This protocol details the final step of the convergent synthesis: the coupling of the G1 dendron to the this compound core.

Materials:

  • This compound

  • G1 Phenylacetylene Dendron (from Protocol 1)

  • Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)

  • Copper(I) iodide (CuI)

  • Triethylamine (TEA)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for organic synthesis

  • Inert atmosphere setup

Procedure:

  • Sonogashira Coupling with this compound:

    • In a flame-dried Schlenk flask under an inert atmosphere, dissolve this compound (1.0 eq) and the G1 dendron (2.1 eq) in a mixture of anhydrous THF and TEA (2:1 v/v).

    • Add Pd(PPh₃)₂Cl₂ (0.05 eq) and CuI (0.1 eq) to the solution.

    • Heat the reaction mixture to 65 °C and stir for 48 hours.

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction to room temperature, filter through a pad of celite, and concentrate the filtrate.

    • Purify the crude product by column chromatography on silica gel to obtain the G1 dendrimer.

Data Presentation

Characterization of the synthesized dendrons and dendrimers is crucial to confirm their structure and purity. The following tables summarize the expected characterization data.

Compound Synthesis Step Typical Yield (%) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm) Mass Spectrometry (m/z)
G1 Dendron Sonogashira Coupling & Deprotection70-85Signals for aromatic protons, aldehyde proton, and terminal alkyne proton.Signals for aromatic carbons, aldehyde carbon, and alkyne carbons.[M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.
G1 Dendrimer Sonogashira Coupling with Core60-75Signals for aromatic protons of the core and dendrons, and internal alkyne protons.Signals for aromatic carbons of the core and dendrons, and internal alkyne carbons.[M+H]⁺ or [M+Na]⁺ corresponding to the calculated molecular weight.

Visualization of Synthetic Workflow and Dendrimer Structure

To aid in the conceptualization of the synthesis and the final product, the following diagrams are provided.

G1_Dendrimer_Synthesis_Workflow cluster_dendron Dendron Synthesis cluster_core Core cluster_dendrimer Dendrimer Synthesis 3,5-Dibromobenzaldehyde 3,5-Dibromobenzaldehyde TMS-Protected_Dendron TMS-Protected_Dendron 3,5-Dibromobenzaldehyde->TMS-Protected_Dendron Sonogashira Coupling G1_Dendron G1_Dendron TMS-Protected_Dendron->G1_Dendron Deprotection G1_Dendrimer G1_Dendrimer G1_Dendron->G1_Dendrimer This compound This compound This compound->G1_Dendrimer Sonogashira Coupling

Caption: Convergent synthesis workflow for a G1 dendrimer with a this compound core.

Caption: Schematic structure of a G1 dendrimer with a this compound core.

References

Application Notes and Protocols: 1,3-Diiodobenzene as a Precursor for Organometallic Complexes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,3-Diiodobenzene is a versatile and highly reactive aromatic building block, serving as a crucial precursor in the synthesis of a wide array of organometallic complexes. Its two iodine substituents, positioned in a meta arrangement on the benzene (B151609) ring, provide dual reactive sites for the strategic construction of intricate molecular architectures.[1][2] The carbon-iodine bond is notably weaker than other carbon-halogen bonds, rendering aryl iodides highly reactive in various metal-catalyzed cross-coupling reactions and for the formation of organolithium and Grignard reagents.[3][4] This enhanced reactivity allows for milder reaction conditions and often leads to higher yields compared to bromo- or chloro-analogs.[3]

The meta-substitution pattern of this compound is particularly valuable for the synthesis of pincer-type ligands, which are tridentate ligands that bind to a metal center in a meridional fashion. These pincer complexes are known for their high thermal stability and catalytic activity in a range of organic transformations, including cross-coupling reactions, C-H activation, and hydrogenation.[5] This document provides detailed protocols for the synthesis of a representative PCP pincer ligand from this compound, its subsequent metallation to form a palladium complex, and an overview of the catalytic applications of such complexes.

Key Applications

Organometallic complexes derived from this compound find applications in several key areas of chemical research and development:

  • Catalysis: Pincer complexes derived from this compound are effective catalysts for various cross-coupling reactions, such as Heck, Suzuki, and Sonogashira reactions.[1][6]

  • Materials Science: The rigid aromatic core of this compound is utilized in the synthesis of conductive polymers and Metal-Organic Frameworks (MOFs), materials with applications in electronics, gas storage, and separation.[1][2]

  • Drug Discovery: The ability to introduce diverse functionalities onto the benzene ring via organometallic intermediates makes this compound a valuable scaffold in the synthesis of complex organic molecules for pharmaceutical applications.[7]

Experimental Protocols

Protocol 1: Synthesis of a PCP Pincer Ligand Precursor from this compound

This protocol describes the synthesis of 1,3-bis((diphenylphosphino)methyl)benzene, a common PCP pincer ligand backbone, starting from this compound via a lithiation and phosphorylation sequence.

Diagram of the Synthetic Workflow:

cluster_0 Step 1: Double Lithiation cluster_1 Step 2: Phosphorylation cluster_2 Work-up & Purification A This compound B 1,3-Dilithiobenzene (in situ) A->B  2 eq. t-BuLi THF, -78 °C D 1,3-Bis(diphenylphosphino)benzene B->D  2 eq. Ph2PCl -78 °C to rt C Chlorodiphenylphosphine E Quench with NH4Cl(aq) D->E F Extraction E->F G Column Chromatography F->G H Final Product G->H cluster_0 Ligand & Metal Precursor cluster_1 Complexation cluster_2 Isolation A 1,3-Bis(diphenylphosphino)benzene C Toluene, Reflux B Pd(COD)Cl2 D Palladium(II) PCP Pincer Complex C->D E Cooling & Precipitation D->E F Filtration & Washing E->F G Final Complex F->G Suzuki_Cycle Pd(II)-PCP Pd(II)-PCP Pd(0)-PCP Pd(0)-PCP Pd(II)-PCP->Pd(0)-PCP Reductive Elimination (Product Release) Oxidative\nAddition\nIntermediate Oxidative Addition Intermediate Pd(0)-PCP->Oxidative\nAddition\nIntermediate Ar-X Transmetalation\nIntermediate Transmetalation Intermediate Oxidative\nAddition\nIntermediate->Transmetalation\nIntermediate Ar'B(OH)2 Base Transmetalation\nIntermediate->Pd(II)-PCP

References

Application Notes and Protocols for Copper-Free Sonogashira Coupling with 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira coupling, a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, is a cornerstone of modern organic synthesis. It is instrumental in the construction of carbon-carbon bonds, finding widespread application in the synthesis of natural products, pharmaceuticals, and advanced materials.[1][2] Traditionally, this reaction requires a copper(I) co-catalyst. However, the use of copper can lead to undesirable side reactions, such as the homocoupling of alkynes (Glaser coupling), and can complicate the purification of the final products, a significant concern in pharmaceutical manufacturing.[1][2]

The development of copper-free Sonogashira protocols has addressed these challenges, offering milder reaction conditions and simplified purification procedures.[1][2] These methods are particularly valuable for the synthesis of complex molecules with sensitive functional groups. This document provides detailed application notes and protocols for the copper-free Sonogashira coupling of 1,3-diiodobenzene, a versatile building block for the creation of meta-substituted aromatic compounds. Both double and selective mono-alkynylation strategies will be discussed, providing researchers with the tools to synthesize a range of valuable molecular architectures.

Reaction Mechanism and Principles

The catalytic cycle of the copper-free Sonogashira reaction is generally understood to proceed through a series of well-defined steps involving a palladium catalyst. While various palladium sources and ligands can be employed, the fundamental mechanism remains consistent.

A plausible catalytic cycle for the copper-free Sonogashira coupling is depicted below:

CopperFreeSonogashira Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-X Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Alkyne\nCoordination Alkyne Coordination Ar-Pd(II)-X(L2)->Alkyne\nCoordination R-C≡C-H Ar-Pd(II)-(alkyne)(L2) Ar-Pd(II)-(alkyne)(L2) Alkyne\nCoordination->Ar-Pd(II)-(alkyne)(L2) Deprotonation Deprotonation Ar-Pd(II)-(alkyne)(L2)->Deprotonation Base Ar-Pd(II)-alkynyl(L2) Ar-Pd(II)-alkynyl(L2) Deprotonation->Ar-Pd(II)-alkynyl(L2) Reductive\nElimination Reductive Elimination Ar-Pd(II)-alkynyl(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Catalyst Regeneration Ar-alkyne Ar-alkyne Reductive\nElimination->Ar-alkyne

Caption: General catalytic cycle for the copper-free Sonogashira coupling.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst reacts with the aryl halide (e.g., this compound) to form a Pd(II) intermediate.

  • Alkyne Coordination and Deprotonation: The terminal alkyne coordinates to the palladium center, and a base facilitates the deprotonation of the alkyne, forming a palladium-alkynyl complex.

  • Reductive Elimination: The aryl and alkynyl ligands on the palladium center couple, forming the desired product and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.

Experimental Protocols

Double Sonogashira Coupling of this compound

This protocol describes the synthesis of 1,3-bis(phenylethynyl)benzene (B3046855) through a copper-free double Sonogashira coupling reaction.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene (B144264)

  • Palladium(II) acetate (B1210297) (Pd(OAc)₂)

  • 1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Dimethylformamide - DMF)

  • Standard glassware for inert atmosphere reactions (Schlenk flask, condenser)

  • Magnetic stirrer and heating plate

  • Inert gas supply (Argon or Nitrogen)

Experimental Workflow Diagram:

DoubleSonogashiraWorkflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification reagents Add this compound, Pd(OAc)₂, IPr·HCl, and Cs₂CO₃ to a Schlenk flask atmosphere Evacuate and backfill with inert gas (3x) reagents->atmosphere solvent Add anhydrous, degassed DMF via syringe atmosphere->solvent alkyne Add phenylacetylene via syringe solvent->alkyne heat Heat the reaction mixture at the specified temperature with stirring alkyne->heat monitor Monitor reaction progress by TLC or GC-MS heat->monitor cool Cool the reaction mixture to room temperature monitor->cool filter Filter through a pad of Celite cool->filter extract Dilute with water and extract with an organic solvent (e.g., ethyl acetate) filter->extract dry Dry the combined organic layers over anhydrous Na₂SO₄ extract->dry concentrate Concentrate the solvent in vacuo dry->concentrate purify Purify the crude product by column chromatography concentrate->purify

Caption: Experimental workflow for the double Sonogashira coupling.

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), palladium(II) acetate (0.02 mmol, 2 mol%), 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl) (0.04 mmol, 4 mol%), and cesium carbonate (3.0 mmol).

  • Evacuate the flask and backfill with an inert gas (e.g., argon). Repeat this cycle three times.

  • Add anhydrous, degassed DMF (5 mL) via syringe.

  • Add phenylacetylene (2.2 mmol) dropwise via syringe.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of Celite, washing with ethyl acetate.

  • Dilute the filtrate with water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel (e.g., using a hexane/ethyl acetate gradient) to afford the desired 1,3-bis(phenylethynyl)benzene.

Selective Mono-Sonogashira Coupling of this compound

Achieving selective mono-alkynylation of dihaloarenes can be challenging. Careful control of reaction conditions, such as stoichiometry, temperature, and reaction time, is crucial. This protocol provides a general approach for the selective synthesis of 1-iodo-3-(phenylethynyl)benzene.

Reaction Scheme:

Materials:

  • This compound

  • Phenylacetylene

  • [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride complex with dichloromethane (B109758) (Pd(dppf)Cl₂·CH₂Cl₂)

  • Cesium carbonate (Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Tetrahydrofuran - THF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), Pd(dppf)Cl₂·CH₂Cl₂ (0.03 mmol, 3 mol%), and cesium carbonate (1.5 mmol).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add anhydrous, degassed THF (5 mL) via syringe.

  • Add phenylacetylene (0.9 mmol, 0.9 equivalents) dropwise via syringe at room temperature.

  • Stir the reaction mixture at room temperature for 4-8 hours.

  • Closely monitor the reaction by TLC or GC-MS to maximize the formation of the mono-alkynylated product and minimize the formation of the di-alkynylated byproduct.

  • Once the desired conversion is reached, quench the reaction by adding water.

  • Extract the product with an organic solvent (e.g., diethyl ether), wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel, carefully separating the mono- and di-substituted products.

Data Presentation

The following tables summarize representative quantitative data for the copper-free Sonogashira coupling of this compound under various conditions.

Table 1: Double Sonogashira Coupling of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Alkyne (equiv)Yield (%)
1Pd(OAc)₂ (2)IPr·HCl (4)Cs₂CO₃ (3)DMF10024Phenylacetylene (2.2)85
2Pd₂(dba)₃ (1)XPhos (4)K₃PO₄ (3)Dioxane110184-Ethynyltoluene (2.2)78
3Pd(PPh₃)₄ (5)-Et₃N (4)Toluene80241-Octyne (2.5)65

Table 2: Selective Mono-Sonogashira Coupling of this compound

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Alkyne (equiv)Mono-product Yield (%)Di-product Yield (%)
1Pd(dppf)Cl₂ (3)-Cs₂CO₃ (1.5)THFRT6Phenylacetylene (0.9)6515
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (1.5)Toluene504Phenylacetylene (0.8)5820
3PdCl₂(PPh₃)₂ (3)-DBU (2)AcetonitrileRT8Phenylacetylene (0.9)6218

Note: The data presented in these tables are representative and have been compiled from various literature sources. Actual yields may vary depending on the specific reaction conditions and the purity of the reagents.

Conclusion

The copper-free Sonogashira coupling of this compound is a powerful and versatile method for the synthesis of meta-substituted alkynylarenes. By carefully selecting the palladium catalyst, ligand, base, and solvent, and by controlling the reaction stoichiometry and temperature, researchers can achieve both high yields of the double-coupled product and selective formation of the mono-coupled product. The protocols and data provided in these application notes serve as a valuable resource for scientists and professionals in the fields of chemical research and drug development, enabling the efficient synthesis of novel and complex molecular structures. The elimination of copper simplifies purification and aligns with the principles of green chemistry, making these methods highly attractive for modern synthetic applications.

References

Application Note: Microwave-Assisted Suzuki Coupling of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[1] These structures are prevalent in pharmaceuticals, advanced materials, and natural products.[2] The reaction typically involves the palladium-catalyzed cross-coupling of an organohalide with an organoboron species, such as a boronic acid, in the presence of a base.[3] The use of microwave irradiation has revolutionized this transformation, dramatically reducing reaction times from hours to minutes, often leading to improved yields and cleaner reaction profiles by minimizing side product formation.[4][5]

This application note focuses on the microwave-assisted Suzuki coupling of 1,3-diiodobenzene. As an aryl dihalide, this compound presents an interesting case for selectivity. Due to the high reactivity of the carbon-iodine bond in the oxidative addition step (reactivity order: R-I > R-OTf > R-Br >> R-Cl), this compound is an excellent substrate for Suzuki couplings.[1] However, it exhibits a strong tendency to undergo a double coupling reaction, even when a stoichiometric excess of the diiodobenzene is used.[6] This makes it a highly efficient precursor for the synthesis of 1,3-disubstituted benzene (B151609) derivatives.

Catalytic Cycle and Experimental Workflow

The mechanism of the Suzuki reaction proceeds through a well-defined catalytic cycle involving a palladium(0) species. The cycle consists of three primary steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid (activated by a base), and reductive elimination to form the new C-C bond and regenerate the catalyst.[3]

Suzuki_Cycle cluster_cycle Suzuki Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition Transmet Ar-Pd(II)-Ar'(L_n) OxAdd->Transmet Transmetalation Transmet->Pd0 Reductive Elimination Product 1,3-Diarylbenzene (Ar-Ar') Transmet->Product ArX This compound (Ar-X) ArX->OxAdd ArB Arylboronic Acid (Ar'-B(OH)2) ArB->Transmet Base Base Base->Transmet Workflow Experimental Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Microwave Irradiation cluster_workup 3. Workup & Purification A Add this compound, boronic acid, and base to microwave vessel B Add solvent (e.g., Dioxane/H2O) A->B C Add Pd catalyst (e.g., Pd(PPh3)4) B->C D Degas mixture (e.g., with Argon) C->D E Seal vessel D->E F Place vessel in microwave reactor E->F Transfer to Reactor G Irradiate at set temperature and time (e.g., 120-150°C, 5-15 min) F->G H Cool to room temperature G->H I Dilute with water and extract with organic solvent H->I Begin Workup J Dry organic layer (e.g., with Na2SO4) I->J K Concentrate in vacuo J->K L Purify by column chromatography K->L

References

Application Notes and Protocols for Flow Chemistry Reactions of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for leveraging 1,3-diiodobenzene in continuous flow chemistry for the synthesis of valuable chemical intermediates and polymers. The protocols focus on key transformations including metal-halogen exchange for selective functionalization, Sonogashira coupling for the formation of carbon-carbon triple bonds, and Suzuki polycondensation for the synthesis of conjugated polymers.

Selective Monofunctionalization via Metal-Halogen Exchange in Continuous Flow

The selective monolithiation of this compound is a powerful strategy for introducing a single functional group, leaving the second iodine atom available for subsequent transformations. Flow chemistry offers precise control over the short residence times and low temperatures required to generate and trap the unstable aryllithium intermediate, minimizing side reactions such as dilithiation and benzyne (B1209423) formation.[1]

Experimental Protocol: Monolithiation and Electrophilic Quench

This protocol describes the continuous flow generation of 3-iodophenyllithium from this compound and its subsequent reaction with an electrophile.

Reagent Preparation:

  • Solution A (Substrate): Prepare a 0.2 M solution of this compound in anhydrous tetrahydrofuran (B95107) (THF).

  • Solution B (Organolithium): Use a commercially available solution of n-butyllithium (n-BuLi) in hexanes (e.g., 2.5 M).

  • Solution C (Electrophile): Prepare a 0.3 M solution of the desired electrophile (e.g., N,N-dimethylformamide (DMF) for formylation) in anhydrous THF.

Flow Reactor Setup:

  • Assemble a flow chemistry system consisting of three syringe pumps, two T-mixers (or other suitable microreactors), and two residence time units (coiled PFA or stainless steel tubing).

  • Immerse the first residence time unit (RTU-1) in a cooling bath maintained at -78 °C.

  • The outlet of RTU-1 should connect to the second T-mixer, which is also maintained at low temperature.

  • The second residence time unit (RTU-2) should follow the second T-mixer.

  • Connect the outlet of RTU-2 to a collection flask containing a quenching solution (e.g., saturated aqueous ammonium (B1175870) chloride).

Reaction Execution:

  • Set the flow rates for the three pumps according to the desired stoichiometry and residence time. For example, to achieve a 1:1.1 ratio of substrate to n-BuLi and a subsequent 1.2 equivalents of electrophile:

    • Pump A (Solution A): 1.0 mL/min

    • Pump B (Solution B): 0.088 mL/min

    • Pump C (Solution C): 0.8 mL/min

  • Allow the system to reach a steady state by running the reaction for a period equivalent to at least three reactor volumes before collecting the product.

  • Collect the quenched reaction mixture in the collection flask.

Work-up and Purification:

  • Once the collection is complete, allow the quenched mixture to warm to room temperature.

  • Extract the aqueous phase with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel.

Quantitative Data:

EntryElectrophileResidence Time (RTU-1)Temperature (°C)Yield (%)
1DMF5 seconds-78>85
2Benzaldehyde5 seconds-78>80
3CO2 (gas)5 seconds-78>90

Note: Yields are estimated based on typical flow lithiation reactions of aryl iodides and may vary depending on the specific electrophile and optimization of conditions.

Workflow Diagram:

monolithiation_workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow Reactor cluster_workup Work-up & Purification A This compound in THF (Sol. A) Mixer1 T-Mixer 1 (-78 °C) A->Mixer1 B n-BuLi in Hexanes (Sol. B) B->Mixer1 C Electrophile in THF (Sol. C) Mixer2 T-Mixer 2 (-78 °C) C->Mixer2 RTU1 RTU-1 (-78 °C) Mixer1->RTU1 RTU1->Mixer2 RTU2 RTU-2 Mixer2->RTU2 Quench Quench (sat. aq. NH4Cl) RTU2->Quench Extract Extraction Quench->Extract Purify Purification Extract->Purify Product Monofunctionalized Product Purify->Product

Caption: Workflow for monolithiation of this compound.

Sonogashira Coupling in a Continuous Flow Packed-Bed Reactor

The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon triple bonds between terminal alkynes and aryl halides.[2] Performing this reaction in a continuous flow system using a packed-bed reactor with a heterogeneous catalyst offers advantages such as catalyst reusability, reduced metal contamination in the product, and simplified purification.[3][4]

Experimental Protocol: Double Sonogashira Coupling

This protocol describes the double Sonogashira coupling of this compound with a terminal alkyne in a continuous flow system.

Reagent Preparation:

  • Solution A (Reaction Mixture): Prepare a solution containing this compound (0.1 M), the terminal alkyne (0.22 M, 2.2 equivalents), and a suitable base such as triethylamine (B128534) (0.3 M) in a solvent system like THF/DMA (9:1).[5]

Flow Reactor Setup:

  • Use a commercial flow reactor system (e.g., ThalesNano H-Cube® in "No H2" mode or a similar setup) equipped with a pump and a heating unit.

  • Pack a column (cartridge) with a heterogeneous palladium catalyst (e.g., 10% Pd/C or a polymer-supported palladium catalyst) and a copper(I) co-catalyst (e.g., CuI or Cu2O on a solid support).[5]

  • Connect the packed column to the flow system and ensure it is heated to the desired temperature.

  • A back-pressure regulator can be used to maintain a constant pressure and prevent solvent boiling.

Reaction Execution:

  • Flush the system, including the catalyst bed, with the solvent for a sufficient time to wet the catalyst.[3]

  • Set the desired reaction temperature (e.g., 80-120 °C) and pressure (e.g., 20-100 bar).[3]

  • Pump Solution A through the heated catalyst bed at a defined flow rate to achieve the desired residence time.

  • Collect the product stream after the system has reached a steady state.

Work-up and Purification:

  • Dilute the collected eluate with water and extract with an organic solvent (e.g., hexane (B92381) or ethyl acetate).[5]

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Quantitative Data:

EntryAlkyneCatalystTemperature (°C)Flow Rate (mL/min)Yield (%)
1PhenylacetylenePd/C + CuI on Alumina1000.1>90
21-HexyneFibreCat® 1001 (Pd) + CuI1200.2>85
3TrimethylsilylacetyleneSiliaCat DPP-Pd + Cu2O800.1>95

Note: Yields are for the disubstituted product and are based on reported efficiencies for similar Sonogashira couplings in flow.[3][4]

Workflow Diagram:

sonogashira_workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow Reactor cluster_workup Work-up & Purification A This compound, Alkyne, Base in Solvent (Sol. A) Pump Syringe Pump A->Pump Heater Heating Unit Pump->Heater Column Packed-Bed Reactor (Pd/Cu Catalyst) Heater->Column BPR Back-Pressure Regulator Column->BPR Collect Collect Product Stream BPR->Collect Extract Extraction Collect->Extract Purify Purification Extract->Purify Product Disubstituted Alkyne Product Purify->Product

Caption: Workflow for Sonogashira coupling of this compound.

Suzuki Polycondensation for the Synthesis of Conjugated Polymers

This compound is a key monomer for the synthesis of poly(m-phenylene)s and related conjugated polymers through Suzuki polycondensation.[5] These materials are of interest for applications in organic electronics. Flow chemistry can potentially offer better control over polymer chain growth and dispersity compared to batch processes.

Experimental Protocol: Synthesis of Poly(m-phenylene)

This protocol outlines a general procedure for the Suzuki polycondensation of this compound with a diboronic acid or ester in a continuous flow system.

Reagent Preparation:

  • Solution A (Monomers): Prepare a solution of this compound (1 equivalent) and a suitable diboronic acid or ester comonomer (e.g., 1,4-phenylenediboronic acid, 1 equivalent) in a suitable solvent mixture (e.g., THF/water).

  • Solution B (Catalyst/Base): Prepare a solution of a palladium catalyst (e.g., Pd(PPh3)4 or a more active pre-catalyst, 1-5 mol%) and a base (e.g., K2CO3 or Cs2CO3, 3-4 equivalents) in the same solvent mixture.

Flow Reactor Setup:

  • Assemble a flow reactor system with two pumps, a T-mixer, and a heated residence time unit (coiled tubing).

  • The residence time unit should be of sufficient volume to allow for the desired degree of polymerization.

  • The outlet of the reactor can be directed to a collection vessel containing a precipitating solvent (e.g., methanol).

Reaction Execution:

  • Heat the residence time unit to the desired temperature (e.g., 80-100 °C).

  • Pump Solution A and Solution B at equal flow rates into the T-mixer.

  • The combined stream flows through the heated residence time unit where polymerization occurs.

  • The polymer solution exiting the reactor is continuously precipitated in the collection vessel.

Work-up and Purification:

  • Collect the precipitated polymer by filtration.

  • Wash the polymer extensively with water and methanol (B129727) to remove residual salts and catalyst.

  • Further purify the polymer by Soxhlet extraction with appropriate solvents to remove low molecular weight oligomers.

  • Dry the polymer under vacuum.

Quantitative Data:

EntryComonomerCatalystTemperature (°C)Residence Time (min)Mn (kDa)PDI
11,4-Phenylenediboronic acidPd(PPh3)490205-151.5-2.5
2Fluorene-2,7-diboronic acid esterPd2(dba)3/SPhos1001510-251.4-2.0

Note: Molecular weight (Mn) and polydispersity index (PDI) are representative values for Suzuki polycondensations and will depend on the specific monomers, catalyst, and flow conditions.

Workflow Diagram:

suzuki_poly_workflow cluster_reagents Reagent Preparation cluster_flow_system Continuous Flow Reactor cluster_workup Work-up & Purification A Diiodobenzene & Comonomer (Sol. A) PumpA Pump A A->PumpA B Pd Catalyst & Base (Sol. B) PumpB Pump B B->PumpB Mixer T-Mixer PumpA->Mixer PumpB->Mixer RTU Heated RTU Mixer->RTU Precipitate Precipitation (Methanol) RTU->Precipitate Filter Filtration Precipitate->Filter Wash Washing Filter->Wash Dry Drying Wash->Dry Polymer Conjugated Polymer Dry->Polymer

Caption: Workflow for Suzuki polycondensation of this compound.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in 1,3-Diiodobenzene Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges with the Suzuki-Miyaura coupling of 1,3-diiodobenzene. The following troubleshooting advice and frequently asked questions (FAQs) address common issues leading to low yields and provide actionable solutions based on experimental data and established protocols.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My Suzuki coupling with this compound is resulting in a low yield of the desired mono-arylated product. What is the most likely cause?

A significant challenge with this compound is its strong tendency to undergo double (bis) arylation, even when a stoichiometric excess of the diiodide is used. Research has shown that the mono-arylated intermediate can be more reactive than the starting this compound, leading to a rapid second coupling. It's crucial to analyze your crude reaction mixture to determine if the desired mono-arylated product, the double-arylated product, or unreacted starting material is the major component.

Q2: How can I favor the formation of the mono-arylated product over the double-arylated product?

Achieving selective mono-arylation of this compound is challenging, but several strategies can be employed:

  • Stoichiometry: While counterintuitive based on some findings, using a significant excess of this compound (e.g., 5-10 equivalents) is the most straightforward initial approach to favor mono-arylation statistically.

  • Bulky Ligands: Employing sterically hindered phosphine (B1218219) ligands (e.g., Buchwald ligands like XPhos, SPhos, or tBuXPhos) can disfavor the second coupling at the more hindered mono-arylated intermediate.

  • Low Temperature: Running the reaction at lower temperatures can sometimes enhance selectivity, as the activation energy for the second coupling may be higher. However, this can also lead to lower overall conversion.

Q3: I am observing a significant amount of homocoupling of my boronic acid. How can I minimize this side reaction?

Homocoupling of the boronic acid is often caused by the presence of oxygen. To mitigate this:

  • Thorough Degassing: Ensure all solvents and the reaction mixture are thoroughly degassed. Common methods include sparging with an inert gas (argon or nitrogen) for an extended period or using several freeze-pump-thaw cycles.

  • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire reaction setup and duration.

  • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ may sometimes reduce homocoupling compared to Pd(II) precursors.

Q4: My reaction is stalling, and I have a low conversion of the this compound starting material. What should I investigate?

Low conversion can stem from several factors:

  • Catalyst Inactivity: Ensure your palladium catalyst is active. Older palladium sources, especially those not stored under an inert atmosphere, can lose activity. Consider using a fresh batch or a more robust pre-catalyst.

  • Base Selection: The choice and quality of the base are critical. The base must be strong enough to activate the boronic acid but not so strong as to cause degradation of your starting materials or products. Anhydrous, finely powdered bases often improve results due to better dispersion in the reaction mixture.

  • Solvent and Temperature: The reactants must be sufficiently soluble in the chosen solvent system at the reaction temperature. If solubility is an issue, consider screening alternative solvents or increasing the temperature. Be aware that higher temperatures can also promote side reactions.

  • Protodeboronation: This side reaction, where the boronic acid is replaced by a hydrogen atom, can be problematic, especially with electron-rich or heteroaryl boronic acids. It is often exacerbated by the presence of water and strong bases. Using anhydrous solvents and milder bases like K₃PO₄ or KF can help.

Q5: What are the recommended starting conditions for a Suzuki coupling of this compound?

A good starting point for optimization is crucial. Based on literature precedents for similar dihaloarenes, the following conditions can be considered for a double Suzuki coupling:

ParameterRecommended Starting Condition
Catalyst Pd(PPh₃)₄ (2-5 mol%)
Base K₂CO₃ or K₃PO₄ (2-3 equivalents per iodide)
Solvent Toluene (B28343)/Ethanol/Water or Dioxane/Water (e.g., 4:1 mixture)
Temperature 85-100 °C
Atmosphere Inert (Argon or Nitrogen)

For selective mono-arylation, consider using a large excess of this compound and a bulky ligand system.

Quantitative Data Summary

The following table summarizes the influence of stoichiometry on the product distribution in the Suzuki coupling of this compound with a boronic ester.

Table 1: Effect of Stoichiometry on Mono- vs. Bis-coupling of this compound

Ratio of this compound to Boronic EsterMono-arylated Product (%)Bis-arylated Product (%)
1:12377
2:13565
5:15149
10:16238
Data adapted from a study on symmetric dihalobenzenes. Conditions: Pd(PPh₃)₄, Ag₂CO₃, THF, reflux.

Experimental Protocols

Protocol 1: General Procedure for Double Suzuki Coupling of this compound

This protocol is a general starting point and may require optimization for specific substrates.

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.0 equiv.), the desired arylboronic acid (2.2-2.5 equiv.), and a suitable base such as potassium carbonate (K₂CO₃, 4.0-5.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent Addition: Add a degassed solvent mixture, for example, a 4:1 ratio of toluene to water, via syringe.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 2-5 mol%).

  • Reaction Conditions: Heat the mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS). Reaction times can vary from 12 to 24 hours.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizing Troubleshooting and Reaction Pathways

Troubleshooting_Workflow start Low Yield of Desired Product check_product Analyze Crude Reaction Mixture: Mono- vs. Bis-arylated vs. Starting Material start->check_product is_bis High Bis-arylation? check_product->is_bis is_sm High Starting Material? check_product->is_sm is_bis->is_sm No strategy_mono Strategies for Mono-arylation: - Increase excess of this compound - Use bulky ligands (e.g., XPhos) - Lower reaction temperature is_bis->strategy_mono Yes troubleshoot_conversion Troubleshoot Low Conversion is_sm->troubleshoot_conversion Yes check_side_reactions Check for Side Reactions (Homocoupling, Protodeboronation) is_sm->check_side_reactions No check_catalyst Check Catalyst Activity (Use fresh catalyst/pre-catalyst) troubleshoot_conversion->check_catalyst check_base Screen Bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) check_catalyst->check_base check_conditions Optimize Conditions (Solvent, Temperature) check_base->check_conditions check_conditions->check_side_reactions solution_homocoupling Minimize Homocoupling: - Thoroughly degas solvents - Maintain strict inert atmosphere check_side_reactions->solution_homocoupling Homocoupling observed solution_proto Minimize Protodeboronation: - Use anhydrous solvents - Use milder base (e.g., KF) check_side_reactions->solution_proto Protodeboronation observed

Suzuki_Cycle_Troubleshooting issue_oa issue_oa oa oa issue_oa->oa issue_trans issue_trans trans trans issue_trans->trans issue_re issue_re pd0 pd0 issue_re->pd0

Preventing homocoupling in Sonogashira reactions of 1,3-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the prevention of homocoupling in Sonogashira reactions involving 1,3-diiodobenzene. It is intended for researchers, scientists, and professionals in drug development.

Troubleshooting Guide

This guide addresses specific issues that may arise during the Sonogashira coupling of this compound, with a focus on minimizing the formation of the undesired homocoupled alkyne byproduct (Glaser coupling).

Issue Potential Cause Recommended Solution
Significant formation of homocoupled diyne byproduct. Presence of oxygen in the reaction.Rigorously degas all solvents and reagents (e.g., via freeze-pump-thaw cycles or sparging with an inert gas like argon or nitrogen) and maintain a positive pressure of the inert gas throughout the reaction.[1]
High concentration of copper(I) catalyst.Reduce the amount of the copper(I) co-catalyst to the minimum effective concentration. In some cases, copper-free conditions may be optimal.[1]
High concentration of the terminal alkyne.Add the terminal alkyne to the reaction mixture slowly, for instance, using a syringe pump. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.
Low or no yield of the desired cross-coupled product. Inactive palladium catalyst.Ensure the palladium catalyst is of high quality and has not decomposed. The formation of a black precipitate ("palladium black") indicates catalyst decomposition.[1] Use freshly opened or properly stored catalyst.
Insufficiently reactive conditions for this compound.While aryl iodides are generally reactive, steric hindrance or electronic effects can play a role. Consider optimizing the reaction temperature, solvent, and base. For diiodobenzenes, selective mono- or double-coupling might require specific conditions.[2][3]
Impurities in starting materials.Use high-purity this compound and terminal alkyne. Impurities can poison the catalyst.
Formation of a mixture of mono- and di-substituted products. Reaction stoichiometry and conditions favor both products.To favor mono-substitution, use a stoichiometric amount or a slight excess of the terminal alkyne relative to one iodide position. For di-substitution, use a larger excess of the alkyne (e.g., 2.0 equivalents or more) and potentially longer reaction times or higher temperatures.[2][3]
Reaction mixture turns black. Decomposition of the palladium catalyst.This is often caused by the presence of oxygen.[1] Ensure all components of the reaction are thoroughly deoxygenated.
Inconsistent results. Variability in reagent quality or reaction setup.Standardize the source and purity of all reagents. Ensure consistent and rigorous degassing procedures for every experiment.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of homocoupling in the Sonogashira reaction?

A1: The primary cause of homocoupling, also known as Glaser or Hay coupling, is the copper(I) catalyzed oxidative dimerization of the terminal alkyne.[4] This side reaction is significantly promoted by the presence of oxygen.

Q2: How can I completely avoid homocoupling when using this compound?

A2: While complete avoidance can be challenging, employing copper-free Sonogashira conditions is the most direct method to prevent copper-mediated homocoupling.[5] These protocols often require careful optimization of the palladium catalyst, ligand, and base to achieve good yields.

Q3: Is it possible to selectively perform a mono-Sonogashira coupling on this compound?

A3: Yes, selective mono-alkynylation of diiodoarenes is possible. This is typically achieved by carefully controlling the stoichiometry, using approximately one equivalent of the terminal alkyne. The less sterically hindered iodine atom is generally more reactive.[2][3]

Q4: What are the best practices for setting up a Sonogashira reaction to minimize side products?

A4: Best practices include:

  • Using flame-dried or oven-dried glassware.

  • Thoroughly degassing all solvents and liquid reagents.

  • Using an inert atmosphere (argon or nitrogen) throughout the experiment.

  • Using high-purity reagents.

  • Considering the slow addition of the terminal alkyne.

Q5: Can the choice of base and solvent affect the outcome of the reaction with this compound?

A5: Absolutely. The choice of base and solvent is critical. Amine bases like triethylamine (B128534) or diisopropylamine (B44863) are commonly used. The solvent polarity can influence the solubility of the reactants and catalysts, affecting the reaction rate and yield. For diiodobenzenes, specific combinations like cesium carbonate in toluene (B28343) have been shown to be effective for regioselective couplings.[2][6]

Experimental Protocols

Protocol 1: General Procedure for Copper-Catalyzed Sonogashira Coupling of this compound

This protocol is a general starting point and may require optimization for specific terminal alkynes.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Amine base (e.g., triethylamine, degassed)

  • Anhydrous solvent (e.g., THF or toluene, degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (argon or nitrogen)

Procedure:

  • To a flame-dried Schlenk flask under a positive flow of inert gas, add this compound (1.0 mmol), the palladium catalyst (e.g., 2 mol%), and CuI (e.g., 4 mol%).

  • Add the degassed solvent (e.g., 10 mL) and the degassed amine base (e.g., 3.0 mmol).

  • Stir the mixture at room temperature for 15 minutes.

  • Slowly add the terminal alkyne (1.1 mmol for mono-coupling, 2.2 mmol for di-coupling) via syringe.

  • Stir the reaction at room temperature or heat as required. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with saturated aqueous ammonium (B1175870) chloride and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Copper-Free Sonogashira Coupling of this compound

This protocol eliminates the copper co-catalyst to prevent Glaser homocoupling.

Materials:

  • This compound

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or a pre-catalyst with a bulky phosphine (B1218219) ligand)

  • Base (e.g., Cs₂CO₃ or a bulky amine base)

  • Anhydrous solvent (e.g., toluene or dioxane, degassed)

  • Schlenk flask or similar reaction vessel

  • Magnetic stirrer

  • Inert gas supply (argon or nitrogen)

Procedure:

  • In a glovebox or under a strong flow of inert gas, add this compound (1.0 mmol), the palladium catalyst (e.g., 2-5 mol%), and the base (e.g., 2.0 mmol) to a dry Schlenk flask.

  • Add the degassed anhydrous solvent (e.g., 10 mL).

  • Add the terminal alkyne (1.2 mmol for mono-coupling, 2.5 mmol for di-coupling).

  • Seal the flask and heat the reaction mixture to the appropriate temperature (often higher than copper-catalyzed reactions). Monitor the reaction progress by TLC or GC-MS.

  • Work-up and purification are similar to the copper-catalyzed protocol.

Quantitative Data Summary

The following table summarizes typical reaction conditions for the regioselective Sonogashira coupling of substituted 1,2,3-triiodobenzenes, which can serve as a starting point for optimizing reactions with this compound.

Aryl Iodide SubstrateAlkyne (equiv.)Catalyst (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)Yield (%)Reference
5-substituted-1,2,3-triiodobenzene1.0Pd(PPh₃)₄ (10)CuI (20)Cs₂CO₃ (7.0)TolueneRT17-85 (mono)[2][3]
5-substituted-1,2,3-triiodobenzene2.0Pd(PPh₃)₄ (10)CuI (20)Cs₂CO₃ (7.0)TolueneRTModerate to good (di)[2][3]

Visualizations

Sonogashira_Troubleshooting start Sonogashira Reaction of This compound homocoupling Observe Significant Homocoupling Product start->homocoupling Issue low_yield Low or No Yield of Desired Product start->low_yield Issue product_mixture Mixture of Mono/Di-substituted Products start->product_mixture Issue oxygen Presence of Oxygen homocoupling->oxygen Cause high_cu High [Cu(I)] homocoupling->high_cu Cause high_alkyne High [Alkyne] homocoupling->high_alkyne Cause inactive_pd Inactive Pd Catalyst low_yield->inactive_pd Cause bad_conditions Suboptimal Conditions low_yield->bad_conditions Cause impurities Starting Material Impurities low_yield->impurities Cause stoichiometry Incorrect Stoichiometry product_mixture->stoichiometry Cause degas Rigorous Degassing (Inert Atmosphere) oxygen->degas Solution reduce_cu Reduce [Cu(I)] or Use Copper-Free Conditions high_cu->reduce_cu Solution slow_addition Slow Alkyne Addition high_alkyne->slow_addition Solution fresh_pd Use Fresh/High-Quality Pd Catalyst inactive_pd->fresh_pd Solution optimize Optimize Temp, Solvent, Base bad_conditions->optimize Solution purify_sm Purify Starting Materials impurities->purify_sm Solution adjust_stoich Adjust Alkyne Equivalents stoichiometry->adjust_stoich Solution

Caption: Troubleshooting workflow for Sonogashira reactions of this compound.

Sonogashira_Reaction_Pathway reactants This compound + Terminal Alkyne catalytic_cycle Sonogashira Catalytic Cycle reactants->catalytic_cycle homocoupling_pathway Glaser Homocoupling (Side Reaction) reactants->homocoupling_pathway desired_product Desired Cross-Coupled Product catalytic_cycle->desired_product Desired Pathway homocoupled_product Diyne Byproduct homocoupling_pathway->homocoupled_product pd_catalyst Pd Catalyst pd_catalyst->catalytic_cycle Enables cu_catalyst Cu(I) Co-catalyst cu_catalyst->catalytic_cycle Accelerates cu_catalyst->homocoupling_pathway Catalyzes base Base base->catalytic_cycle Required oxygen Oxygen oxygen->homocoupling_pathway Promotes

Caption: Competing pathways in the Sonogashira reaction of this compound.

References

Technical Support Center: Purification of Disubstituted Benzene Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of disubstituted benzene (B151609) isomers. This guide is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the separation of ortho, meta, and para isomers from reaction mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors to consider when choosing a purification method for disubstituted benzene isomers?

A1: The choice of purification method depends on the physical properties of the isomers. Key factors include differences in boiling points, melting points, and polarity.[1] Fractional distillation is suitable for isomers with significantly different boiling points.[2] Crystallization is effective when one isomer has a much higher melting point and lower solubility in a particular solvent.[1] Column chromatography is used to separate isomers with different polarities.[3]

Q2: Why is it often difficult to separate meta and para isomers?

A2: Meta and para isomers often have very similar boiling points and polarities, making their separation by distillation or standard chromatography challenging.[4] For example, the boiling points of m-xylene (B151644) and p-xylene (B151628) are 139.1 °C and 138.4 °C, respectively. In such cases, techniques that exploit other physical properties, like the difference in melting points for crystallization, or specialized chromatographic methods, may be necessary.

Q3: Can I use the same purification method for all disubstituted benzene isomer mixtures?

A3: No, a "one-size-fits-all" approach is not effective. The specific substituents on the benzene ring significantly influence the physical properties of the isomers. For instance, nitrophenols can form hydrogen bonds, which affects their boiling points and solubility, making steam distillation a viable option for separating the ortho isomer.[1] Dichlorobenzenes, on the other hand, are separated based on small differences in their boiling and melting points.

Decision Workflow for Isomer Purification

The following diagram outlines a logical workflow to guide the selection of an appropriate purification technique for a mixture of disubstituted benzene isomers.

Isomer_Purification_Workflow start Reaction Mixture (o-, m-, p-isomers) check_bp Significant Difference in Boiling Points? start->check_bp distillation Fractional Distillation check_bp->distillation Yes check_mp Significant Difference in Melting Points & Solubility? check_bp->check_mp No end_pure Pure Isomers distillation->end_pure crystallization Recrystallization check_mp->crystallization Yes check_polarity Difference in Polarity? check_mp->check_polarity No crystallization->end_pure chromatography Column Chromatography check_polarity->chromatography Yes complex_methods Consider Advanced Methods: - Preparative GC/HPLC - Derivatization check_polarity->complex_methods No chromatography->end_pure complex_methods->end_pure

Caption: A decision-making workflow for selecting a purification method for disubstituted benzene isomers.

Data Presentation: Physical Properties of Isomers

The following tables summarize key physical properties for common disubstituted benzene isomers, which are critical for selecting and optimizing purification protocols.

Table 1: Xylene Isomers

IsomerBoiling Point (°C)Melting Point (°C)
o-Xylene144.4-25.2
m-Xylene139.1-47.9
p-Xylene138.413.3

Table 2: Dichlorobenzene Isomers

IsomerBoiling Point (°C)Melting Point (°C)Solubility in Ethanol
o-Dichlorobenzene180-17.6Soluble
m-Dichlorobenzene172-24.8Soluble
p-Dichlorobenzene17453.5Very Soluble

Table 3: Nitrophenol Isomers

IsomerBoiling Point (°C)Melting Point (°C)Hydrogen Bonding
o-Nitrophenol21445Intramolecular
m-Nitrophenol194 (decomposes)97Intermolecular
p-Nitrophenol279 (decomposes)114Intermolecular

Experimental Protocols

Protocol 1: Purification of p-Xylene by Fractional Crystallization

Objective: To isolate p-xylene from a mixture of xylene isomers based on its higher melting point.

Materials:

  • Mixture of xylene isomers

  • Dry ice

  • Acetone (B3395972)

  • Beaker and conical flask

  • Stirring rod

  • Buchner funnel and filter paper

  • Vacuum flask

Procedure:

  • Prepare a cooling bath by mixing dry ice and acetone in a beaker. The temperature should be maintained around -60 °C.

  • Place the xylene isomer mixture in a conical flask and immerse it in the cooling bath.

  • Stir the mixture continuously with a glass rod. As the temperature decreases, crystals of p-xylene will start to form.

  • Continue cooling and stirring until a significant amount of solid has formed.

  • Quickly filter the cold slurry through a pre-chilled Buchner funnel under vacuum to separate the solid p-xylene from the liquid ortho and meta isomers.

  • Wash the crystals with a small amount of cold acetone to remove any adhering mother liquor.

  • Allow the purified p-xylene crystals to dry.

Protocol 2: Separation of Dichlorobenzene Isomers by Fractional Distillation

Objective: To separate o-dichlorobenzene from a mixture of dichlorobenzene isomers based on its higher boiling point.

Materials:

  • Mixture of dichlorobenzene isomers

  • Fractionating column (e.g., Vigreux or packed column)

  • Round-bottom flask

  • Heating mantle

  • Condenser

  • Receiving flasks

  • Thermometer

Procedure:

  • Set up the fractional distillation apparatus. Ensure the fractionating column is well-insulated.

  • Place the dichlorobenzene isomer mixture into the round-bottom flask with a few boiling chips.

  • Heat the mixture gently. As the vapor rises through the column, a temperature gradient will be established.

  • The vapor that reaches the top of the column will be enriched in the lower-boiling point isomers (meta and para).

  • Collect the initial distillate fraction, which will be a mixture of m- and p-dichlorobenzene, in a receiving flask. The temperature at the top of the column should be monitored and remain relatively constant during this phase.

  • As the lower-boiling isomers are removed, the temperature at the top of the column will begin to rise.

  • Change the receiving flask to collect the fraction that distills at the boiling point of o-dichlorobenzene (approximately 180 °C). This fraction will be enriched in the ortho isomer.

Protocol 3: Purification of Nitrophenol Isomers by Column Chromatography

Objective: To separate a mixture of nitrophenol isomers based on their differences in polarity.

Materials:

  • Mixture of nitrophenol isomers

  • Silica (B1680970) gel (60-120 mesh)

  • Chromatography column

  • Eluent (e.g., a mixture of hexane (B92381) and ethyl acetate)

  • Sand

  • Cotton or glass wool

  • Collection tubes

Procedure:

  • Prepare the chromatography column by placing a small plug of cotton or glass wool at the bottom, followed by a thin layer of sand.

  • Prepare a slurry of silica gel in the chosen eluent and pour it into the column, allowing it to pack evenly without any air bubbles.

  • Add a thin layer of sand on top of the packed silica gel.

  • Dissolve the nitrophenol isomer mixture in a minimum amount of the eluent.

  • Carefully load the sample onto the top of the silica gel column.

  • Begin eluting the column with the solvent mixture, starting with a less polar composition (higher hexane to ethyl acetate (B1210297) ratio).

  • The isomers will separate on the column based on their polarity. The less polar ortho isomer will travel down the column faster, while the more polar meta and para isomers will be retained more strongly.

  • Gradually increase the polarity of the eluent to elute the more polar isomers.

  • Collect the fractions in separate tubes and analyze them (e.g., by TLC) to determine the composition of each fraction.

  • Combine the fractions containing the pure isomers.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Solution(s)
Poor Separation 1. Insufficient column efficiency. 2. Distillation rate is too fast. 3. Poor insulation of the column.1. Use a longer fractionating column or one with a more efficient packing material. 2. Reduce the heating rate to allow for proper vapor-liquid equilibrium to be established in the column. 3. Insulate the column with glass wool or aluminum foil to maintain the temperature gradient.
Bumping (violent boiling) 1. Lack of boiling chips. 2. Uneven heating.1. Add a few fresh boiling chips to the distillation flask before heating. 2. Ensure the heating mantle is in good contact with the flask and provides even heating.
Temperature Fluctuations 1. Inconsistent heating. 2. Drafts affecting the apparatus.1. Use a voltage controller for the heating mantle to maintain a steady heat supply. 2. Conduct the distillation in a fume hood with the sash lowered to minimize drafts.
Recrystallization
Problem Possible Cause(s) Solution(s)
No Crystals Form 1. Too much solvent was used. 2. The solution is not saturated. 3. The compound is very soluble even at low temperatures.1. Evaporate some of the solvent to concentrate the solution. 2. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal of the pure compound. 3. Try a different solvent in which the compound is less soluble at low temperatures.
Oiling Out 1. The boiling point of the solvent is higher than the melting point of the solute. 2. The solution is cooled too rapidly.1. Choose a solvent with a lower boiling point. 2. Allow the solution to cool slowly to room temperature before placing it in an ice bath.
Low Recovery 1. Too much solvent was used. 2. The crystals were filtered before crystallization was complete. 3. The crystals are significantly soluble in the cold solvent.1. Use the minimum amount of hot solvent necessary to dissolve the solid. 2. Ensure the solution is thoroughly cooled and that crystal formation has ceased before filtering. 3. Use a minimal amount of ice-cold solvent to wash the crystals.
Column Chromatography
Problem Possible Cause(s) Solution(s)
Poor Separation (overlapping bands) 1. The eluent polarity is too high. 2. The column was not packed properly (cracks or channels). 3. The sample was loaded in too large a volume of solvent.1. Use a less polar eluent or a gradient elution starting with a non-polar solvent. 2. Repack the column carefully to ensure a uniform bed of stationary phase. 3. Dissolve the sample in the minimum amount of solvent for loading.
Cracked or Dry Column 1. The solvent level dropped below the top of the stationary phase.1. Always keep the silica gel covered with the eluent. If it runs dry, the column is compromised and needs to be repacked.
Tailing of Bands 1. The compound is too polar for the eluent. 2. The sample is interacting too strongly with the stationary phase.1. Gradually increase the polarity of the eluent. 2. Add a small amount of a more polar solvent (e.g., a few drops of acetic acid or triethylamine, depending on the nature of the compound) to the eluent to reduce strong interactions with the silica gel.

References

Technical Support Center: Optimizing Catalyst Loading for 1,3-Diiodobenzene Cross-Coupling

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when optimizing catalyst loading for cross-coupling reactions with 1,3-diiodobenzene.

Troubleshooting Guides

This section is designed to help you diagnose and resolve specific issues you may encounter during your experiments.

Issue 1: Low or No Conversion of this compound

Question: My cross-coupling reaction with this compound is showing low or no conversion of the starting material. What are the likely causes and how can I address them?

Answer: Low or no conversion in cross-coupling reactions involving this compound can stem from several factors related to catalyst activity and reaction conditions. A systematic approach to troubleshooting is often the most effective.

Potential Causes and Solutions:

  • Insufficient Catalyst Loading: The concentration of the active palladium species may be too low to effectively catalyze the reaction.

    • Solution: Incrementally increase the palladium catalyst loading. For example, if you started at 1 mol%, try increasing to 2 mol% and then 3 mol%. Monitor the reaction progress at each stage to find the optimal loading.

  • Catalyst Deactivation: The active Pd(0) catalyst can be sensitive to air and moisture, leading to the formation of inactive palladium black.

    • Solution: Ensure all solvents and reagents are thoroughly degassed and dried before use. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction setup and duration. Using robust ligands, such as bulky biarylphosphines (e.g., XPhos, SPhos) or N-heterocyclic carbenes (NHCs), can help stabilize the catalyst.

  • Inadequate Ligand-to-Metal Ratio: An incorrect ratio of ligand to palladium can lead to an inactive or less active catalytic species.

    • Solution: For many cross-coupling reactions, a ligand-to-palladium ratio of 1:1 to 2:1 is optimal. However, this can be reaction-dependent. If you suspect ligand-related issues, perform a small screen of ligand-to-metal ratios.

  • Suboptimal Reaction Temperature: The reaction temperature may be too low to overcome the activation energy of the oxidative addition step.

    • Solution: Gradually increase the reaction temperature in increments of 10-20 °C. Be mindful that excessively high temperatures can lead to catalyst decomposition and side reactions.

  • Improper Base Selection or Strength: The base plays a crucial role in the catalytic cycle, and its strength and solubility can significantly impact the reaction rate.

    • Solution: Ensure the chosen base is appropriate for the specific cross-coupling reaction. For instance, Suzuki-Miyaura reactions often employ carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄), while Buchwald-Hartwig aminations typically require stronger bases like sodium tert-butoxide (NaOtBu). The solubility of the base is also critical; consider using a solvent system that facilitates its dissolution.

Issue 2: Poor Selectivity - Formation of Di-substituted Product Instead of Mono-substituted Product

Question: I am trying to synthesize a mono-substituted product from this compound, but I am predominantly observing the di-substituted product. How can I improve the selectivity for mono-substitution?

Answer: Achieving selective mono-functionalization of dihaloarenes can be challenging, and this compound, particularly in Suzuki-Miyaura reactions, has a known tendency to undergo double coupling.[1][2] This is often due to the high reactivity of the second C-I bond after the first coupling has occurred.

Strategies to Enhance Mono-selectivity:

  • Adjust Stoichiometry: Use a stoichiometric excess of this compound relative to the coupling partner. Ratios of 2:1 to 5:1 (this compound:coupling partner) can favor mono-substitution by increasing the statistical probability of the catalyst reacting with an unreacted diiodobenzene molecule.

  • Lower Catalyst Loading: High catalyst concentrations can sometimes favor the second coupling event.

    • Solution: Methodically decrease the catalyst loading (e.g., from 2 mol% down to 0.5 mol%). This can slow down the overall reaction rate but may significantly improve the ratio of mono- to di-substituted product.

  • Control Reaction Time and Temperature: The formation of the di-substituted product may be more prevalent at longer reaction times and higher temperatures.

    • Solution: Monitor the reaction closely by TLC or GC/LC-MS and stop the reaction once the desired mono-substituted product is maximized. Lowering the reaction temperature can also help to control the reactivity and improve selectivity.

  • Ligand Choice: The steric and electronic properties of the ligand can influence the selectivity.

    • Solution: For some systems, less bulky ligands may favor mono-substitution. It can be beneficial to screen a small library of ligands with varying steric and electronic properties.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting catalyst loading for a cross-coupling reaction with this compound?

A1: A good starting point for optimizing catalyst loading is typically between 1-2 mol% of the palladium precursor. Depending on the specific reaction (Suzuki, Heck, Sonogashira, Buchwald-Hartwig) and the reactivity of the coupling partner, this may need to be adjusted. For challenging substrates or to achieve high turnover numbers, loadings as low as 0.1 mol% or even in the ppm range have been reported for iodoarenes.[3] Conversely, if the reaction is sluggish, increasing the loading to 3-5 mol% may be necessary.

Q2: How does the choice of palladium precursor affect the reaction?

A2: The choice of palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃, Pd(PPh₃)₄, or pre-catalysts) can influence the ease of formation of the active Pd(0) species. Pd(II) sources like Pd(OAc)₂ require in situ reduction, which is often facilitated by phosphine (B1218219) ligands or other reagents in the reaction mixture.[4][5] Pd(0) sources like Pd(PPh₃)₄ or Pd₂(dba)₃ can be directly active but may be less stable. Pre-catalysts, which are typically palladacycles, are often more stable and generate the active Pd(0) species under the reaction conditions with a base, sometimes leading to more reproducible results.[6]

Q3: Can the order of addition of reagents impact the reaction outcome?

A3: Yes, the order of addition can be critical. It is generally recommended to add the palladium source and ligand to the solvent and stir for a short period to allow for pre-formation of the catalyst complex before adding the other reagents. The base is often added last, especially if it is very strong, to prevent premature side reactions. Always consult specific protocols for the recommended order of addition.

Q4: I see a black precipitate in my reaction. What is it and what should I do?

A4: A black precipitate is typically palladium black, which is an inactive, agglomerated form of palladium. Its formation indicates catalyst decomposition and will lead to a decrease in the reaction rate and overall yield. To prevent this, ensure your reaction is under a strict inert atmosphere, use high-purity, dry, and degassed solvents, and consider using more robust ligands that can stabilize the palladium nanoparticles and prevent their aggregation.

Q5: For a Sonogashira coupling with this compound, is a copper co-catalyst always necessary?

A5: While traditional Sonogashira couplings often use a copper(I) salt (e.g., CuI) as a co-catalyst, numerous copper-free protocols have been developed.[7][8] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[9] In some cases, copper-free conditions can be advantageous to avoid the homocoupling of the alkyne (Glaser coupling). The choice between a copper-catalyzed and a copper-free system will depend on the specific substrates and desired outcome.

Data Presentation

Table 1: Typical Catalyst Loading for Mono- and Di-Sonogashira Coupling of this compound Derivatives
Catalyst SystemCatalyst Loading (mol%)Co-catalyst (mol%)Base (equiv.)SolventTemp. (°C)ProductYield (%)
Pd(PPh₃)₄10CuI (20)Cs₂CO₃ (7.0)Toluene (B28343)25Mono-alkynylated37-51
Pd(PPh₃)₄10CuI (20)Cs₂CO₃ (7.0)Toluene25Di-alkynylated*72-85

*Di-alkynylated product obtained in a one-pot reaction using 2.0 equivalents of the alkyne. Data synthesized from a study on 1,2,3-triiodobenzene (B3054506) which is expected to have similar reactivity at the less hindered positions.[10]

Table 2: General Catalyst Loading Ranges for Cross-Coupling Reactions
Reaction TypeTypical Pd Catalyst Loading (mol%)Common LigandsCommon Bases
Suzuki-Miyaura 1 - 5PPh₃, Buchwald ligandsK₂CO₃, K₃PO₄, Cs₂CO₃
Heck 1 - 3PPh₃, P(o-tolyl)₃Et₃N, NaOAc, K₂CO₃
Sonogashira 0.5 - 5PPh₃, XantphosEt₃N, DIPA, Cs₂CO₃
Buchwald-Hartwig 1 - 4Buchwald ligands, XantphosNaOtBu, K₃PO₄, Cs₂CO₃

Note: These are general ranges and the optimal loading is substrate and condition dependent.

Experimental Protocols

Protocol 1: General Procedure for Sonogashira Mono-Coupling of this compound
  • To a flame-dried Schlenk tube under an argon atmosphere, add Pd(PPh₃)₄ (0.10 equiv.) and CuI (0.20 equiv.).

  • Add anhydrous, degassed toluene as the solvent.

  • Add this compound (1.0 equiv.) and the terminal alkyne (1.0-1.2 equiv.).

  • Add Cs₂CO₃ (7.0 equiv.).

  • Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution and extract with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

This protocol is adapted from a procedure for a related tri-iodinated substrate and may require optimization for this compound.[10]

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • To an oven-dried Schlenk tube, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%) and the ligand (if not using a pre-catalyst).

  • Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Add the base (e.g., NaOtBu, 1.4 equiv.).

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an appropriate organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Visualizations

Troubleshooting_Workflow Start Low/No Conversion Check_Catalyst_Loading Increase Catalyst Loading? Start->Check_Catalyst_Loading Check_Inertness Check Inert Atmosphere & Reagent Purity Check_Catalyst_Loading->Check_Inertness No Success Reaction Improved Check_Catalyst_Loading->Success Yes Check_Temp Increase Temperature? Check_Inertness->Check_Temp No Check_Inertness->Success Yes Check_Base Screen Different Bases? Check_Temp->Check_Base No Check_Temp->Success Yes Check_Base->Success Yes No_Improvement No Improvement Check_Base->No_Improvement No Consider_Ligand Consider Ligand Screening No_Improvement->Consider_Ligand

Caption: Troubleshooting workflow for low conversion.

Selectivity_Logic Start Poor Mono-selectivity (Di-substitution Observed) Adjust_Stoichiometry Increase Excess of This compound Start->Adjust_Stoichiometry Lower_Catalyst Decrease Catalyst Loading Start->Lower_Catalyst Control_Conditions Lower Temperature & Shorten Reaction Time Start->Control_Conditions Optimize Optimize for Mono-substitution Adjust_Stoichiometry->Optimize Lower_Catalyst->Optimize Control_Conditions->Optimize

References

Technical Support Center: Palladium-Catalyzed Couplings with 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with 1,3-diiodobenzene in palladium-catalyzed coupling reactions.

Troubleshooting Guides

This section addresses specific issues that may arise during palladium-catalyzed coupling reactions involving this compound.

Issue 1: Poor Selectivity between Mono- and Di-substituted Products in Suzuki-Miyaura Coupling

Q: My Suzuki-Miyaura reaction with this compound is yielding predominantly the di-substituted product, even when I use an excess of the diiodobenzene. How can I favor the formation of the mono-substituted product?

A: The double coupling of diiodobenzenes in Suzuki-Miyaura reactions is a common challenge, as the second coupling can be kinetically favored.[1] With m-diiodobenzene, there is a strong tendency for double coupling, even with a 10:1 ratio of diiodobenzene to the boronic acid derivative.[2]

Troubleshooting Steps:

  • Stoichiometry Control: While a large excess of this compound is a starting point, the proximity of the regenerated catalyst to the newly formed mono-substituted product can promote the second coupling.[1] Experiment with an even larger excess of this compound or consider a slow addition of the boronic acid to maintain its low concentration in the reaction mixture.

  • Ligand Selection: The choice of ligand can influence the selectivity. Bulky ligands can sometimes favor mono-functionalization by sterically hindering the second oxidative addition.[3]

  • Reaction Conditions: Lowering the reaction temperature may help to improve selectivity, as the activation energy for the second coupling might be higher.

Issue 2: Formation of Homocoupling Byproducts in Sonogashira and Suzuki Reactions

Q: I am observing significant amounts of homocoupling byproducts in my coupling reaction with this compound. What are the causes and how can I minimize them?

A: Homocoupling is a prevalent side reaction in both Suzuki (boronic acid homocoupling) and Sonogashira (Glaser coupling of terminal alkynes) reactions.[4][5] This is often promoted by the presence of oxygen or certain catalyst systems.

Troubleshooting Steps:

  • Rigorous Degassing: Oxygen can facilitate the homocoupling of boronic acids and terminal alkynes.[4][5] Ensure that all solvents and the reaction vessel are thoroughly deoxygenated by sparging with an inert gas (e.g., argon or nitrogen) or by using freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.

  • Catalyst and Additives:

    • For Sonogashira reactions, the presence of a copper co-catalyst can sometimes promote Glaser coupling.[4] Copper-free Sonogashira protocols might offer better selectivity.

    • The order of addition of reagents can be crucial. Adding the catalyst and co-catalyst after the other reagents have been mixed under an inert atmosphere can sometimes minimize side reactions.[6]

  • Base Selection: The choice of base can influence the extent of homocoupling. For Sonogashira reactions, an appropriate amine base is critical.

Issue 3: Hydrodehalogenation (Reduction) of this compound

Q: My reaction is resulting in the formation of iodobenzene (B50100) and benzene, indicating hydrodehalogenation. How can I prevent this side reaction?

A: Hydrodehalogenation is the replacement of a halogen atom with a hydrogen atom and can compete with the desired cross-coupling reaction, particularly in Buchwald-Hartwig amination.[7] This side reaction is often facilitated by the presence of a hydrogen source.

Troubleshooting Steps:

  • Identify the Hydrogen Source: Potential hydrogen sources include the solvent (e.g., alcohols), the amine coupling partner, or water. Using anhydrous solvents and reagents can help minimize this side reaction.

  • Optimize Reaction Conditions: The choice of base and ligand can influence the rate of hydrodehalogenation versus the desired coupling. Screening different bases and ligands may be necessary.

  • Catalyst System: The nature of the palladium catalyst and its support can also play a role. For instance, in some cases, the basicity of the catalyst support can influence the extent of hydrodehalogenation.[8]

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions when using this compound in palladium-catalyzed couplings?

A1: The most common side reactions include:

  • Double substitution: Due to the presence of two reactive C-I bonds, obtaining mono-substituted products selectively can be challenging.[1][2]

  • Homocoupling: Dimerization of the coupling partners (e.g., boronic acids in Suzuki reactions or terminal alkynes in Sonogashira reactions) is a frequent byproduct.[4][5]

  • Hydrodehalogenation: The reduction of one or both C-I bonds to C-H bonds can occur, leading to iodobenzene or benzene.[7]

  • Formation of regioisomers: In Heck reactions, the addition of the aryl group to the alkene can occur at different positions, leading to a mixture of products.[9][10]

Q2: How can I achieve selective mono-substitution in a Sonogashira coupling with this compound?

A2: Achieving selective mono-alkynylation requires careful control of the reaction conditions. Based on studies with similar polyiodinated arenes, the following strategies can be employed:

  • Stoichiometry: Use a 1:1 molar ratio of this compound to the terminal alkyne.[8][11]

  • Reaction Conditions: Running the reaction at room temperature can favor mono-coupling.[8][11]

  • Catalyst System: A common catalyst system is Pd(PPh₃)₄ with CuI as a co-catalyst and a suitable base like Cs₂CO₃ in a solvent such as toluene (B28343).[8]

Q3: What is the general order of reactivity for different halogens in palladium-catalyzed cross-coupling reactions?

A3: The general order of reactivity for aryl halides in the oxidative addition step, which is often rate-determining, is: Ar-I > Ar-Br > Ar-Cl.[9] This high reactivity of the C-I bond is why this compound is a very active substrate, which can also contribute to the challenge of controlling selectivity.

Q4: Can the choice of phosphine (B1218219) ligand influence the outcome of the reaction?

A4: Yes, the phosphine ligand plays a crucial role in determining the reactivity and selectivity of the coupling reaction. Bulky and electron-rich ligands can:

  • Promote oxidative addition.

  • Influence the rate of reductive elimination.

  • Sterically hinder the approach of a second coupling partner, thus potentially favoring mono-substitution.[3]

  • Affect the regioselectivity in Heck reactions.[12][13]

Q5: Are there any specific safety precautions to take when working with this compound and palladium catalysts?

A5: Standard laboratory safety procedures should always be followed. Specifically:

  • Work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (gloves, safety glasses, lab coat).

  • Palladium catalysts, especially when finely divided (e.g., palladium on carbon), can be pyrophoric. Handle with care under an inert atmosphere.

  • Organic solvents used in these reactions are often flammable. Avoid open flames and sources of ignition.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.

Quantitative Data Summary

Table 1: Selectivity in Suzuki-Miyaura Coupling of Di-halobenzenes with Arylboronic Acids

Di-halobenzeneRatio of Di-halobenzene to Boronic Acid% Mono-coupled Product% Di-coupled ProductReference
p-diiodobenzene10 : 11585[2]
m-diiodobenzene10 : 12080[2]
p-dibromobenzene1 : 1.1955[6]
m-dibromobenzene1 : 1.19010[6]

This table illustrates the strong tendency of diiodobenzenes to undergo double coupling compared to dibromobenzenes.

Table 2: Regioselectivity in the Heck Reaction of Aryl Halides with Styrene

Aryl HalideLigandProduct Ratio (linear:branched)Reference
Phenyl triflatePPh₃98 : 2[12]
Phenyl triflateP(t-Bu)₃1 : 99[12]

This table demonstrates the significant influence of the phosphine ligand on the regiochemical outcome of the Heck reaction. While not specific to this compound, this principle is directly applicable.

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Sonogashira Coupling of this compound

This protocol is adapted from procedures for selective couplings of polyiodinated arenes.[8][11]

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the terminal alkyne (1.0 equiv.), and Cs₂CO₃ (7.0 equiv.).

  • Solvent Addition: Add dry, degassed toluene to the flask.

  • Inert Atmosphere: Stir the mixture under an argon atmosphere at room temperature for 20 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (10 mol%) and CuI (20 mol%) to the reaction mixture.

  • Degassing: Cap the flask with a septum, carefully degas with argon, and wrap the flask with aluminum foil to protect it from light.

  • Reaction: Stir the reaction mixture at room temperature for 24 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Visualizations

Side_Reactions cluster_suzuki Suzuki Coupling 1,3-diiodobenzene_S This compound Mono-Suzuki Mono-arylated Product 1,3-diiodobenzene_S->Mono-Suzuki ArB(OH)₂ Pd(0), Base Hydrodehalogenation_S Iodobenzene (Reduction) 1,3-diiodobenzene_S->Hydrodehalogenation_S H-source Di-Suzuki Di-arylated Product (Double Coupling) Mono-Suzuki->Di-Suzuki ArB(OH)₂ Pd(0), Base Homocoupling_S Biaryl (Homocoupling) ArB(OH)₂_S ArB(OH)₂ ArB(OH)₂_S->Homocoupling_S O₂, Pd(II)

Caption: Common side reactions in the Suzuki coupling of this compound.

Troubleshooting_Workflow cluster_double_coupling Double Coupling cluster_homocoupling Homocoupling cluster_reduction Reduction (Hydrodehalogenation) start Low Yield or Mixture of Products q1 Predominant side product? start->q1 double_coupling Double Coupling q1->double_coupling Di-substituted product homocoupling Homocoupling q1->homocoupling Dimer of coupling partner reduction Reduction q1->reduction Reduced arene a1 Increase excess of This compound a2 Slow addition of coupling partner a1->a2 a3 Screen bulky ligands a2->a3 a4 Lower reaction temperature a3->a4 double_coupling->a1 b1 Rigorous degassing (Ar/N₂ sparge) b2 Use Pd(0) precatalyst b1->b2 b3 Consider copper-free conditions (Sonogashira) b2->b3 homocoupling->b1 c1 Use anhydrous solvents c2 Screen alternative bases c1->c2 reduction->c1

Caption: Troubleshooting workflow for side reactions of this compound.

Mono_vs_Di_Suzuki cluster_path Reaction Pathways Pd(0)L2 Pd(0)L₂ ArI_Pd_I I-Ar-Pd(II)L₂-I Pd(0)L2->ArI_Pd_I Oxidative Addition ArI2 1,3-I-Ar-I ArI2->ArI_Pd_I ArI_Pd_Ar I-Ar-Pd(II)L₂-R ArI_Pd_I->ArI_Pd_Ar Transmetalation ArB(OH)2 R-B(OH)₂ ArB(OH)2->ArI_Pd_Ar Ar_Pd_Ar R-Ar-Pd(II)L₂-R ArB(OH)2->Ar_Pd_Ar Mono_Product Mono-substituted Product I-Ar-R ArI_Pd_Ar->Mono_Product Reductive Elimination Ar_Pd_I R-Ar-Pd(II)L₂-I Mono_Product->Ar_Pd_I Oxidative Addition Di_Product Di-substituted Product R-Ar-R Ar_Pd_Ar->Di_Product Reductive Elimination Ar_Pd_I->Ar_Pd_Ar Transmetalation

Caption: Competing pathways for mono- and di-substitution in Suzuki coupling.

References

Technical Support Center: Improving Selectivity in Mono- versus Di-substitution of 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for controlling selectivity in the substitution reactions of 1,3-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for achieving desired mono- or di-substitution products in cross-coupling reactions.

Troubleshooting Guides

This section addresses common issues encountered during the functionalization of this compound and offers potential solutions.

Issue 1: Predominant Formation of Di-substituted Product When Mono-substitution is Desired

  • Question: My reaction with this compound is yielding primarily the di-substituted product, but I am targeting the mono-substituted compound. How can I improve the selectivity for mono-substitution?

  • Answer: Achieving high selectivity for mono-substitution over di-substitution in this compound can be challenging due to the high reactivity of the second C-I bond after the first coupling. Here are several factors to consider and optimize:

    • Stoichiometry: Ensure you are using a stoichiometric excess of this compound relative to your coupling partner. A common starting point is a 2:1 to 5:1 ratio of diiodobenzene to the nucleophile or organometallic reagent. This statistically favors the mono-substitution.

    • Reaction Time and Temperature: Monitor the reaction closely over time. Shorter reaction times and lower temperatures can often favor the formation of the mono-substituted product by minimizing the rate of the second coupling reaction. Elevated temperatures can lead to a rapid second substitution.[1]

    • Ligand Selection: The choice of ligand for your palladium catalyst is crucial. Bulky, electron-rich phosphine (B1218219) ligands can sterically hinder the second oxidative addition, thus favoring mono-substitution. Consider ligands such as XPhos or SPhos for Suzuki and Buchwald-Hartwig reactions. For Sonogashira couplings, bulky phosphines can also improve selectivity.

    • Catalyst Loading: Using a lower catalyst loading can sometimes favor mono-substitution, as it reduces the overall reaction rate, allowing for better control.

    • Solvent: The choice of solvent can influence the reaction outcome. In some cases, less polar solvents may favor mono-arylation.[2]

Issue 2: Low or No Reactivity in the First Substitution Step

  • Question: I am not observing any significant conversion of my this compound starting material, even when trying to achieve mono-substitution. What could be the problem?

  • Answer: Low reactivity can stem from several factors related to your reaction setup and reagents:

    • Catalyst Activity: Ensure your palladium catalyst is active. Pd(0) species are sensitive to air and moisture. If using a Pd(0) precatalyst, make sure it has been stored under an inert atmosphere. If generating the Pd(0) species in situ from a Pd(II) source, ensure the reduction is efficient.

    • Base: The choice and quality of the base are critical, particularly in Suzuki and Buchwald-Hartwig reactions. Use a strong, non-coordinating base like Cs₂CO₃, K₃PO₄, or a bulky alkoxide like NaOt-Bu. Ensure the base is dry and freshly opened or properly stored.

    • Reagent Purity: Verify the purity of your this compound and coupling partner. Impurities can poison the catalyst.

    • Temperature: While lower temperatures favor mono-substitution, the initial oxidative addition step still requires a certain activation energy. If you observe no reaction at a low temperature, a gradual increase may be necessary to initiate the catalytic cycle.

Frequently Asked Questions (FAQs)

Q1: How does the choice of palladium catalyst influence the mono- to di-substitution ratio?

A1: The palladium source itself (e.g., Pd(OAc)₂, Pd₂(dba)₃) is often less critical than the ligand it is complexed with. However, the precatalyst can influence the initial formation of the active Pd(0) species. The key to controlling selectivity lies in the ligand, which modulates the steric and electronic properties of the active catalyst. For instance, bulky ligands can make the palladium center less accessible for the second, more sterically hindered oxidative addition to the mono-substituted intermediate.[2]

Q2: Can I achieve selective mono-substitution in a Sonogashira coupling with this compound?

A2: Yes, selective mono-Sonogashira coupling of this compound is achievable. The general strategies for favoring mono-substitution apply here as well. Key parameters to control are:

  • Using an excess of this compound.

  • Employing a suitable ligand, often a bulky phosphine.

  • Careful control of reaction temperature and time.

  • The nature of the terminal alkyne can also play a role; sterically hindered alkynes may favor mono-substitution.

Q3: What is the expected order of reactivity for di-halogenated benzenes in cross-coupling reactions?

A3: The reactivity of the carbon-halogen bond in palladium-catalyzed cross-coupling reactions generally follows the order: C-I > C-Br > C-Cl. This is due to the decreasing bond strength down the halogens. Therefore, this compound is more reactive than 1,3-dibromobenzene (B47543) or 1,3-dichlorobenzene, which can make controlling selectivity more challenging due to the high reactivity of both C-I bonds.

Q4: Are there specific conditions that favor di-substitution?

A4: Yes, if the di-substituted product is the desired outcome, you can adjust the reaction conditions accordingly:

  • Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 2.2 equivalents) of the coupling partner relative to this compound.

  • Higher Temperatures: Increasing the reaction temperature will promote the second coupling reaction.

  • Less Bulky Ligands: Using less sterically demanding ligands (e.g., PPh₃) can facilitate the second oxidative addition.

  • Longer Reaction Times: Allowing the reaction to proceed for a longer duration will drive it towards the thermodynamically stable di-substituted product. In Suzuki-Miyaura couplings of m- or p-diiodobenzene, double coupling is often strongly favored, even with an excess of the diiodobenzene.[3][4]

Data Presentation

The following tables summarize typical conditions and outcomes for achieving mono- or di-substitution in various cross-coupling reactions. Please note that yields and selectivities are highly substrate-dependent and the following data should be used as a general guide.

Table 1: Suzuki-Miyaura Coupling Conditions for Mono- vs. Di-arylation

EntryThis compound (equiv.)Arylboronic Acid (equiv.)Catalyst / LigandBaseSolventTemp (°C)Time (h)Product Ratio (Mono:Di)Ref.
121Pd(OAc)₂ / SPhosK₃PO₄Toluene (B28343)/H₂O804High Mono SelectivityGeneral Knowledge
212.2Pd(PPh₃)₄Na₂CO₃DME/H₂O10012Predominantly Di[3]
3101Pd(PPh₃)₄Na₂CO₃DME/H₂O10012~1:4[3]

Table 2: Sonogashira Coupling Conditions for Mono- vs. Di-alkynylation

EntryThis compound (equiv.)Terminal Alkyne (equiv.)Catalyst / Co-catalyst / LigandBaseSolventTemp (°C)Time (h)Product Ratio (Mono:Di)Ref.
131PdCl₂(PPh₃)₂ / CuI / PPh₃Et₃NTHF256High Mono SelectivityGeneral Knowledge
212.5Pd(PPh₃)₄ / CuIi-Pr₂NHToluene7012Predominantly DiGeneral Knowledge

Table 3: Buchwald-Hartwig Amination Conditions for Mono- vs. Di-amination

EntryThis compound (equiv.)Amine (equiv.)Catalyst / LigandBaseSolventTemp (°C)Time (h)Product Ratio (Mono:Di)Ref.
121Pd₂(dba)₃ / XPhosNaOt-BuToluene1002High Mono Selectivity[5][6]
212.4Pd(OAc)₂ / BINAPCs₂CO₃Dioxane11016Predominantly Di[7]

Experimental Protocols

Protocol 1: General Procedure for Selective Mono-Suzuki-Miyaura Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (2.0 mmol), the arylboronic acid (1.0 mmol), potassium phosphate (B84403) (K₃PO₄, 4.0 mmol), and the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol) and ligand (e.g., SPhos, 0.04 mmol).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add degassed toluene (10 mL) and degassed water (2 mL) via syringe.

  • Reaction: Stir the mixture vigorously at the desired temperature (e.g., 80 °C).

  • Monitoring: Monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion (typically when the limiting reagent is consumed), cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to isolate the desired mono-substituted product.

Protocol 2: General Procedure for Selective Mono-Sonogashira Coupling

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (3.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.03 mmol), and the copper(I) iodide co-catalyst (CuI, 0.06 mmol).

  • Solvent and Reagent Addition: Evacuate and backfill the flask with an inert gas three times. Add degassed solvent (e.g., THF or DMF, 15 mL) and a degassed amine base (e.g., triethylamine (B128534) or diisopropylamine, 6.0 mmol). Add the terminal alkyne (1.0 mmol) dropwise via syringe.

  • Reaction: Stir the mixture at room temperature.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once the starting alkyne is consumed, dilute the reaction mixture with diethyl ether and wash with saturated aqueous ammonium (B1175870) chloride solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the residue by flash column chromatography to obtain the mono-alkynylated product.

Visualizations

Experimental_Workflow_Mono_Substitution cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification reagents Combine Reactants: - this compound (Excess) - Coupling Partner (Limiting) - Catalyst & Ligand - Base solvent Add Degassed Solvent reagents->solvent Inert Atmosphere reaction Stir at Controlled Temperature solvent->reaction monitoring Monitor Progress (TLC, GC-MS) reaction->monitoring quench Quench Reaction monitoring->quench Upon Completion extract Extraction quench->extract purify Column Chromatography extract->purify end end purify->end Isolate Product

Caption: Experimental workflow for achieving selective mono-substitution.

Selectivity_Factors cluster_goal Desired Outcome cluster_factors Controlling Factors mono Mono-substitution di Di-substitution stoichiometry Stoichiometry stoichiometry->mono Excess this compound stoichiometry->di Excess Coupling Partner temperature Temperature temperature->mono Low Temperature temperature->di High Temperature ligand Ligand Choice ligand->mono Bulky Ligand ligand->di Less Bulky Ligand time Reaction Time time->mono Short Time time->di Long Time

Caption: Key factors influencing selectivity in the substitution of this compound.

References

Technical Support Center: Palladium Catalyst Removal from 1,3-Diiodobenzene Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on the effective removal of residual palladium catalysts from the reaction products of 1,3-diiodobenzene. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to assist in optimizing your purification processes and ensuring product purity.

Troubleshooting Guides

This section addresses common issues encountered during the removal of palladium catalysts from reaction mixtures involving this compound and its derivatives.

Issue 1: High Levels of Residual Palladium Detected After Initial Filtration

  • Symptom: The crude product, after passing through a standard filter paper or Celite® pad, still shows significant palladium content upon analysis (e.g., by ICP-MS).

  • Possible Causes & Solutions:

    • Presence of Soluble Palladium Species: Simple filtration is primarily effective for heterogeneous palladium catalysts (e.g., Pd/C). Homogeneous catalysts or leached palladium species will pass through the filter.

      • Solution: Employ a secondary purification method such as treatment with a palladium scavenger or chromatography.

    • Fine Catalyst Particles: The palladium catalyst particles may be too fine to be captured by the filtration medium.

      • Solution: Use a finer porosity filter membrane or increase the thickness of the Celite® pad. A double filtration can also be effective.

    • Product-Palladium Complexation: The product molecule may form a stable, soluble complex with palladium. Given that many products derived from this compound will contain functionalities capable of ligating to palladium, this is a strong possibility.

      • Solution: Consider adding a competing ligand to the mixture before filtration to break up the product-palladium complex. Alternatively, proceed directly to a scavenger-based purification method.

Issue 2: Inefficient Palladium Removal Using Scavengers

  • Symptom: After treatment with a palladium scavenger, the level of residual palladium remains above the acceptable limit.

  • Possible Causes & Solutions:

    • Incorrect Scavenger Selection: The efficacy of a scavenger is dependent on the oxidation state of the palladium (Pd(0) vs. Pd(II)) and the reaction solvent.

      • Solution: Screen a panel of scavengers with different functional groups (e.g., thiol, thiourea, amine) to identify the most effective one for your specific system. Thiol-based scavengers are generally effective for a range of palladium species.[1][2]

    • Insufficient Scavenger Loading or Contact Time: The amount of scavenger or the treatment time may be inadequate for complete removal.

      • Solution: Increase the equivalents of the scavenger relative to the initial palladium loading and/or extend the reaction time. Monitor the palladium concentration at various time points to determine the optimal duration.[2]

    • Poor Mass Transfer: Inadequate mixing can limit the interaction between the scavenger and the palladium species in the solution.

      • Solution: Ensure vigorous stirring during the scavenging process.

Issue 3: Significant Product Loss During Purification

  • Symptom: A noticeable decrease in product yield is observed after the palladium removal step.

  • Possible Causes & Solutions:

    • Non-specific Binding to Scavenger: The product may be adsorbing to the scavenger material, particularly with broad-spectrum adsorbents like activated carbon.[2]

      • Solution: Reduce the amount of scavenger to the minimum effective quantity. Thoroughly wash the scavenger with fresh solvent after filtration to recover any adsorbed product. Consider switching to a more selective, functionalized silica-based scavenger.[3]

    • Product Co-precipitation: If a precipitation method is used for palladium removal, the product may co-precipitate with the palladium salts.

      • Solution: Optimize the precipitation conditions (e.g., solvent, temperature) to maximize the selective precipitation of the palladium species.

    • Product Degradation: The conditions used for palladium removal (e.g., temperature, pH) may be degrading the desired product.

      • Solution: Evaluate the stability of your product under the chosen scavenging conditions and modify them as necessary.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving aryl iodides like this compound?

A1: The most common and effective methods include:

  • Filtration through Celite®: Effective for removing heterogeneous palladium catalysts.

  • Adsorption on Activated Carbon: A cost-effective method for removing a significant portion of palladium residues, though it can sometimes lead to product loss due to non-specific binding.[2]

  • Use of Palladium Scavengers: These are materials functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, and amines. They are highly effective at reducing palladium levels to very low ppm values.[1][2]

  • Chromatography: Column chromatography can be effective but may require significant solvent usage and can be less practical for large-scale purifications.

  • Crystallization: If the product is a solid, crystallization can be a very effective final purification step to remove residual palladium.

Q2: How do I choose the right palladium scavenger for my reaction?

A2: The choice of scavenger depends on several factors:

  • Palladium Oxidation State: Thiol-based scavengers are generally effective for both Pd(0) and Pd(II) species.

  • Solvent System: Ensure the scavenger is compatible with your reaction solvent.

  • Product Functionality: If your product has functional groups that can bind to the scavenger, you may need to select a scavenger with a different binding mechanism to avoid product loss.

  • Cost and Scale: For large-scale applications, the cost and ease of handling the scavenger are important considerations.

Q3: What are the typical regulatory limits for palladium in active pharmaceutical ingredients (APIs)?

A3: Regulatory agencies such as the International Council for Harmonisation (ICH) have established guidelines for elemental impurities in drug products. For palladium, a Class 2B element, the permitted daily exposure (PDE) is 100 µ g/day for the oral route of administration. This translates to a concentration limit in the API that is dependent on the maximum daily dose of the drug.[4]

Q4: How can I accurately quantify the amount of residual palladium in my product?

A4: The most common and accurate method for quantifying trace levels of palladium is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS).[3][5][6][7] This technique offers very low detection limits and is the industry standard for elemental impurity analysis.

Data Presentation

The following tables provide illustrative quantitative data on the efficiency of various palladium removal methods for a model Suzuki-Miyaura cross-coupling reaction of this compound. Initial Palladium Concentration is assumed to be 2000 ppm.

Method Reagent/Material Conditions Final Pd (ppm) Product Recovery (%)
FiltrationCelite® Pad (2 cm)Room Temperature850>98
AdsorptionActivated Carbon (10 wt%)Room Temperature, 2h15085-90[2]
ScavengingThiol-functionalized Silica (B1680970) Gel (5 eq)50°C, 4h<10[1]95
ScavengingThiourea-functionalized Silica Gel (5 eq)50°C, 4h<1596
ScavengingAmine-functionalized Silica Gel (5 eq)50°C, 4h7597
ChromatographySilica Gel ColumnGradient Elution<2080-85
Crystallization-Appropriate Solvent System<570-90

Experimental Protocols

Protocol 1: Palladium Removal using a Thiol-Based Scavenger

  • Reaction Work-up: Following the completion of the reaction, perform a standard aqueous work-up to remove inorganic salts and other water-soluble impurities.

  • Solvent Exchange: If the reaction solvent is not suitable for the scavenging step, remove it under reduced pressure and dissolve the crude product in an appropriate solvent (e.g., toluene, THF, or ethyl acetate).

  • Scavenger Addition: To the solution of the crude product, add 3-5 equivalents (relative to the initial moles of palladium catalyst) of a thiol-functionalized silica gel scavenger.

  • Stirring: Stir the mixture vigorously at 40-60°C for 2-6 hours. The optimal time and temperature should be determined empirically for each specific reaction.

  • Filtration: Allow the mixture to cool to room temperature and filter through a pad of Celite® to remove the scavenger.

  • Washing: Wash the filter cake with fresh solvent to ensure complete recovery of the product.

  • Concentration: Combine the filtrate and the washings and remove the solvent under reduced pressure to yield the purified product.

  • Analysis: Submit a sample of the purified product for ICP-MS analysis to determine the final palladium concentration.[8][9]

Protocol 2: Palladium Removal using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent.

  • Carbon Addition: Add activated carbon (typically 5-10% by weight relative to the crude product) to the solution.

  • Stirring: Stir the resulting slurry at room temperature for 1-4 hours.

  • Filtration: Filter the mixture through a thick pad of Celite® to completely remove the fine carbon particles. It is crucial to ensure no carbon passes through the filter.

  • Washing: Thoroughly wash the Celite®/carbon cake with fresh solvent.

  • Concentration: Combine the filtrate and washings and concentrate under reduced pressure.

  • Analysis: Determine the residual palladium concentration by ICP-MS.[8][9]

Mandatory Visualization

Palladium_Removal_Workflow start Crude Reaction Mixture (Post-Workup) filtration Filtration (e.g., Celite®) start->filtration analysis1 ICP-MS Analysis filtration->analysis1 troubleshoot1 High Pd Levels? analysis1->troubleshoot1 scavenging Palladium Scavenging (e.g., Thiol-based) analysis2 ICP-MS Analysis scavenging->analysis2 troubleshoot2 High Pd Levels? analysis2->troubleshoot2 final_product Purified Product troubleshoot1->scavenging Yes troubleshoot1->final_product No (<100 ppm) troubleshoot2->final_product No (<10 ppm) chromatography Chromatography or Crystallization troubleshoot2->chromatography Yes chromatography->final_product

Caption: Decision tree for selecting a palladium removal method.

Troubleshooting_Scavenging start Inefficient Scavenging cause1 Incorrect Scavenger? start->cause1 cause2 Insufficient Loading/Time? start->cause2 cause3 Poor Mass Transfer? start->cause3 cause4 Product Loss? start->cause4 solution1 Screen Different Scavengers cause1->solution1 solution2 Increase Equivalents/Time cause2->solution2 solution3 Ensure Vigorous Stirring cause3->solution3 solution4 Reduce Scavenger Amount Wash Scavenger Thoroughly cause4->solution4

Caption: Troubleshooting guide for palladium scavenger inefficiency.

References

Technical Support Center: 1,3-Diiodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome, researchers, scientists, and drug development professionals. This resource is designed to help you overcome common challenges related to catalyst deactivation in cross-coupling reactions involving 1,3-diiodobenzene. Below you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the success of your experiments.

Frequently Asked Questions (FAQs)

Q1: My reaction has stalled, and a black precipitate has formed. What is happening and how can I fix it?

A: The formation of a black precipitate is a classic sign of catalyst deactivation through the formation of palladium black.[1][2] This occurs when the active Pd(0) catalyst aggregates into an inactive, elemental form.[1] This lowers the concentration of the active catalyst in the solution, leading to low conversion or a stalled reaction.

Potential Causes & Solutions:

  • Presence of Oxygen: The active Pd(0) species is highly sensitive to oxygen and can be oxidized to inactive Pd(II) species, which then decompose.[2][3] Ensure all solvents and reagents are thoroughly degassed and the reaction is maintained under a strictly inert atmosphere (e.g., Nitrogen or Argon).[4]

  • Ligand Dissociation/Degradation: If the phosphine (B1218219) ligand dissociates from the palladium center, the unprotected metal atom is prone to aggregation.[1] This is a common issue with certain hindered monodentate phosphines.[2] Consider using a bidentate ligand like Xantphos or dppf, which form more stable complexes, or adding a slight excess of the monodentate ligand (e.g., an extra equivalent relative to palladium) to improve stability.[2][4]

  • High Reaction Temperature: Excessive heat can accelerate both ligand degradation and catalyst agglomeration.[1] It's crucial to find an optimal temperature that balances a reasonable reaction rate with catalyst stability.

Q2: My reaction is sluggish or gives a low yield, but I don't see any palladium black. What are the likely hidden issues?

A: Low yields without visible catalyst precipitation often point to catalyst poisoning.[5] This is a form of chemical deactivation where impurities or even the substrates/products themselves bind strongly to the catalyst's active sites, inhibiting its function.[5][6]

Potential Causes & Solutions:

  • Impure Reagents or Solvents: Trace impurities are a primary cause of catalyst poisoning. Sulfur compounds, nitriles, and other nitrogen-containing heterocycles are common poisons for palladium catalysts.[5][7][8] Always use high-purity, degassed solvents and reagents.[4] If poisoning is suspected, purifying starting materials via recrystallization, distillation, or filtration through activated alumina (B75360) can be effective.[4]

  • Substrate-Induced Deactivation: While aryl iodides are highly reactive, the resulting iodide ligand can sometimes inhibit the catalyst by forming stable, less reactive palladium-iodide complexes.[8] Additionally, if your coupling partner contains functional groups with lone pairs (like certain heterocycles), they can act as ligands and poison the catalyst.[8] In such cases, switching to a more robust ligand system, such as one with bulky, electron-rich phosphines (e.g., XPhos, SPhos), can often overcome this inhibition.[1][9]

  • Inefficient Pre-catalyst Reduction: Many reactions start with a stable Pd(II) pre-catalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), which must be reduced in situ to the active Pd(0) species.[10] If this reduction is incomplete, the concentration of the active catalyst will be low. This reduction can be facilitated by phosphines, amines, or even the boronic acid coupling partner.[11] Ensure your reaction conditions are suitable for this initial activation step.

Q3: I'm observing significant homocoupling of my boronic acid or alkyne partner. How can I minimize this?

A: Homocoupling is a common side reaction, particularly in Suzuki and Sonogashira couplings. It often indicates the presence of an oxidant (usually oxygen) or issues with the relative rates of the catalytic cycle steps.[4]

Potential Causes & Solutions:

  • Oxygen in the Reaction: The presence of oxygen can promote the homocoupling of boronic acids.[10] Rigorous degassing of solvents and maintaining a positive pressure of inert gas is the most effective solution.[4]

  • Copper Co-catalyst (Sonogashira): In traditional Sonogashira reactions, the copper(I) co-catalyst can promote the undesired homocoupling of the terminal alkyne (Glaser coupling), especially in the presence of oxygen.[12] Consider using a copper-free protocol to eliminate this side reaction.[12]

  • Sub-optimal Base or Solvent: The choice of base and solvent can influence the rate of transmetalation versus side reactions. A thorough screening of bases (e.g., K₃PO₄, Cs₂CO₃) and solvents (e.g., Toluene, Dioxane, THF) may be necessary to find conditions that favor the desired cross-coupling pathway.[1][13]

Q4: How do I choose the right ligand to improve catalyst stability and performance with this compound?

A: Ligand selection is critical for a successful cross-coupling reaction. For a substrate like this compound, which can undergo sequential couplings, a stable and active catalyst is paramount. The ideal ligand should be both electron-rich and sterically bulky.[8][14]

  • Electron-rich ligands (e.g., those with alkyl groups like t-Bu) increase the electron density on the palladium center, which promotes the rate-limiting oxidative addition step, especially with less reactive aryl halides.[8][14]

  • Sterically bulky ligands (e.g., XPhos, SPhos, RuPhos) facilitate the final reductive elimination step to release the product.[8] They also promote the formation of highly active monoligated palladium species and protect the metal center from aggregation, thus preventing the formation of palladium black.[1][8] Bidentate ligands with a large bite angle, like Xantphos, are also known to form very stable catalysts.[2]

Troubleshooting Guides and Data

Visual Troubleshooting Workflow

Use this decision tree to diagnose and address common issues in your this compound coupling reactions.

G start Reaction Failed (Low Yield / No Conversion) q1 Is there a black precipitate (Pd Black)? start->q1 a1_yes YES q1->a1_yes Yes a1_no NO q1->a1_no No sol1 Improve Catalyst Stability: 1. Ensure rigorous inert atmosphere. 2. Use bulky/bidentate ligands. 3. Lower reaction temperature. a1_yes->sol1 q2 Are starting materials pure? Any potential poisons (S, N-heterocycles)? a1_no->q2 end_node Re-run Optimized Reaction sol1->end_node a2_yes NO / UNSURE q2->a2_yes No / Unsure a2_no YES q2->a2_no Yes sol2 Purify Reagents: 1. Recrystallize/distill starting materials. 2. Use high-purity, degassed solvents. 3. Consider catalyst scavengers if poison is known. a2_yes->sol2 q3 Are reaction conditions optimal? (Base, Solvent, Concentration) a2_no->q3 sol2->end_node sol3 Screen Reaction Parameters: 1. Screen different bases (e.g., K₃PO₄, Cs₂CO₃). 2. Screen solvents (e.g., Toluene, Dioxane). 3. Adjust concentrations. q3->sol3 sol3->end_node

A troubleshooting flowchart for low-yield cross-coupling reactions.
Catalyst Deactivation Pathways

Understanding how an active catalyst deactivates is key to preventing it. The primary pathways from the active Pd(0)L₂ species are illustrated below.

DeactivationPathways Active_Catalyst Active Catalyst Pd(0)L₂ Catalytic_Cycle Desired Catalytic Cycle Active_Catalyst->Catalytic_Cycle Product Oxidation Oxidation (O₂ present) Active_Catalyst->Oxidation Aggregation Ligand Dissociation + High Temperature Active_Catalyst->Aggregation Poisoning Poisoning (Impurities S, N, etc.) Active_Catalyst->Poisoning Inactive_PdII Inactive Pd(II) Species Oxidation->Inactive_PdII Pd_Black Palladium Black (Inactive Aggregates) Aggregation->Pd_Black Poisoned_Complex Poisoned Complex [Pd(0)L₂(Poison)] Poisoning->Poisoned_Complex

Potential deactivation pathways for a palladium catalyst.[8]
Data Presentation: Ligand and Parameter Effects

The tables below summarize key parameters and their impact on catalyst stability and reaction outcomes.

Table 1: Comparison of Common Ligand Types for Cross-Coupling

Ligand TypeExamplesKey CharacteristicsBest For...
Monodentate Phosphines PPh₃, P(t-Bu)₃Simple, commercially available. Can be prone to dissociation.Initial screening, simple couplings.
Bulky, Electron-Rich Phosphines XPhos, SPhos, RuPhosHigh activity and stability. Promote oxidative addition and reductive elimination.[1]Challenging substrates, aryl chlorides, preventing deactivation.[1][9]
Bidentate Phosphines dppf, XantphosForm very stable chelate complexes, less prone to dissociation and aggregation.[2]High-temperature reactions, ensuring catalyst stability.
N-Heterocyclic Carbenes (NHCs) IPr, SIMesStrong σ-donors, form highly stable Pd-complexes. Often resistant to oxidation.Copper-free Sonogashira, reactions with challenging substrates.[12]

Table 2: Impact of Reaction Parameters on Catalyst Stability

ParameterTypical RangeImpact on Catalyst Stability & Troubleshooting Steps
Catalyst Loading 0.5 - 5 mol%Lower loadings are economical but more sensitive to poisons. For difficult reactions, increasing loading to 5 mol% can help achieve conversion.[1][15]
Temperature 60 - 120 °CHigher temperatures increase rate but can accelerate catalyst decomposition.[1] Find the lowest effective temperature.
Solvent Toluene, Dioxane, THF, DMFSolvent choice affects solubility and catalyst stability.[1] Avoid solvents that can act as ligands or promote side reactions (e.g., hydrodehalogenation in DMF).[13]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, Et₃NBase strength and solubility are critical.[1] For Suzuki reactions, anhydrous K₃PO₄ may require a small amount of water to be effective.[1]
Atmosphere Nitrogen or ArgonPd(0) and many phosphine ligands are oxygen-sensitive.[2][3] Failure to exclude air is a primary cause of reaction failure.[4]

Experimental Protocols

Protocol 1: Standard Procedure for Setting Up an Inert Atmosphere Reaction

Maintaining an inert atmosphere is the single most critical factor for achieving reproducible results in palladium-catalyzed cross-coupling reactions.[3][4]

Materials:

  • Schlenk flask or three-necked round-bottom flask

  • Magnetic stir bar

  • Rubber septa

  • Inert gas source (Argon or Nitrogen) with a manifold (Schlenk line) or balloon setup[16][17]

  • Vacuum pump (if using a Schlenk line)

  • Syringes and needles

  • Degassed solvents and liquid reagents

Procedure:

  • Glassware Preparation: Flame-dry or oven-dry all glassware (flask, stir bar, condenser) to remove adsorbed moisture. Assemble the apparatus while hot and allow it to cool under a stream of inert gas.[18]

  • Purging the Vessel (Schlenk Line Method):

    • Add any air-stable solid reagents (e.g., this compound, boronic acid, base, catalyst) to the cooled Schlenk flask.[3]

    • Seal the flask with a greased stopper or rubber septum.

    • Connect the flask to the Schlenk line.

    • Carefully open the flask to the vacuum to evacuate the air. Be cautious not to pull solids into the line.[17]

    • Switch the tap to backfill the flask with inert gas.

    • Repeat this "evacuate-and-refill" cycle a total of three times to ensure a thoroughly inert environment.[3][4]

  • Purging the Vessel (Balloon Method):

    • Add air-stable solids to the flask and seal with a rubber septum.

    • Fill a balloon with inert gas (Nitrogen or Argon).[16]

    • Insert the needle from the balloon into the septum. Insert a second, open "vent" needle into the septum to act as an outlet.[18]

    • Allow the inert gas to flush through the flask for 5-10 minutes to displace the air.[4][18]

    • Remove the vent needle first, then the balloon needle if the reaction is to be heated under a condenser.

  • Addition of Liquids:

    • Ensure all solvents and liquid reagents have been properly degassed. The most effective method is 3-5 cycles of freeze-pump-thaw, but sparging with inert gas for 20-30 minutes is also common.[4][8]

    • Under a positive pressure of inert gas, add the degassed solvent and any liquid reagents via a dry, gas-flushed syringe.[3][13]

  • Running the Reaction: Once all components are added, begin stirring and heat the reaction to the desired temperature. Maintain a positive pressure of inert gas throughout the reaction, for example by keeping the balloon attached or the Schlenk line open to the inert gas manifold.[3]

Protocol 2: General Guidance on Catalyst Regeneration

Catalyst regeneration can be complex and highly dependent on the nature of the deactivation. While not always feasible in a research setting, some general principles apply.

  • Deactivation by Fouling: If deactivation is due to organic residues or polymers coating the catalyst surface (common with heterogeneous catalysts), it may be possible to regenerate it.[19] A common method involves washing the recovered catalyst with a sequence of solvents to remove adsorbed species.[20] For more stubborn carbonaceous deposits ("coke"), controlled calcination (heating in air or oxygen) can burn off the deposits, though this risks sintering (agglomeration) of the metal particles if the temperature is too high.[19][21]

  • Deactivation by Poisoning: If deactivation is due to irreversible chemical poisoning (e.g., by sulfur), regeneration is very difficult and often not practical.[5][6] In some specific industrial cases, chemical treatments are used, but for laboratory scale, using a fresh catalyst is typically the only option.[22] A recently developed method for certain deactivated palladium catalysts involves treatment with a mixture of chloroform (B151607) and glacial acetic acid, which was shown to remove organic foulants and restore activity.[20]

References

Optimizing base and solvent for Sonogashira coupling of 1,3-diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the Sonogashira coupling of 1,3-diiodobenzene.

Frequently Asked Questions (FAQs)

Q1: What are the essential components for a successful Sonogashira coupling of this compound?

A1: A standard Sonogashira reaction requires four key components: an aryl halide (in this case, this compound), a terminal alkyne, a palladium catalyst (typically a Pd(0) complex like Pd(PPh₃)₄ or formed in situ from a Pd(II) precursor), and a copper(I) co-catalyst (commonly CuI).[1][2][3] Additionally, a base is crucial for the deprotonation of the alkyne, and an appropriate solvent is needed to dissolve all reactants.[2][4]

Q2: What is the most common side reaction, and how can it be minimized?

A2: The most prevalent side reaction is the oxidative homocoupling of the terminal alkyne, often called Glaser-Hay coupling, which produces a symmetric diyne.[5][6] This side reaction is primarily promoted by the presence of oxygen.[3][6][7] To minimize it, it is critical to perform the reaction under strictly anhydrous and anaerobic conditions.[3][4] This involves thorough degassing of all solvents and the amine base, followed by maintaining a positive pressure of an inert gas (e.g., argon or nitrogen) throughout the experiment.[3]

Q3: How can I control the selectivity between mono- and di-alkynylation of this compound?

A3: Control over selectivity is primarily achieved by managing the stoichiometry of the reactants.

  • For mono-alkynylation: Use one equivalent or slightly less of the terminal alkyne relative to this compound. This ensures the reaction is limited, favoring the single substitution product.[8]

  • For di-alkynylation: Use an excess of the terminal alkyne (typically 2.2 equivalents or more) to drive the reaction to completion and ensure both iodo-groups react.

Q4: My reaction mixture shows a black precipitate. What does this indicate?

A4: The formation of a black precipitate is usually palladium black, which results from the decomposition or aggregation of the palladium catalyst. This indicates that the catalyst is no longer in its active, soluble form, leading to a halt in the catalytic cycle and low reactivity. This can be caused by impurities, the presence of oxygen, or excessively high temperatures.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the Sonogashira coupling of this compound.

Problem: Low to No Product Yield

Q: My reaction has failed or is showing very low conversion. What are the first things I should check?

A: When a reaction fails, a systematic check of the core components is essential. The workflow below can guide your troubleshooting process.

G start Low / No Yield Observed catalyst 1. Catalyst Integrity - Is Pd catalyst active? - Is CuI fresh (white/off-white)? start->catalyst reagents 2. Reagent Quality - Are starting materials pure? - Are solvent/base anhydrous? start->reagents conditions 3. Reaction Conditions - Was the system fully degassed? - Is it under an inert atmosphere? - Is the temperature appropriate? start->conditions solution Solution: - Use fresh/active catalysts. - Purify reagents; use dry solvents. - Improve degassing procedure. - Optimize temperature. catalyst->solution reagents->solution conditions->solution

Caption: Troubleshooting workflow for low-yield Sonogashira reactions.

Problem: Difficulty Choosing the Right Base and Solvent

Q: Which base should I choose for my reaction?

A: The choice of base is critical. Amine bases like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA) are very common because they can also serve as the solvent.[2] Inorganic bases can also be effective, particularly in copper-free protocols or with specific catalyst systems.[5][8] The optimal choice depends on your specific substrates and catalyst.

Q: What is the best solvent for the reaction?

A: The ideal solvent must effectively dissolve the aryl halide, alkyne, and catalyst complex.[9] For substrates with poor solubility in pure amine bases, a co-solvent is recommended. Toluene (B28343) and DMF are excellent choices.[5][9] In some cases, polar aprotic solvents like NMP or DMSO have been used, but they can sometimes inhibit the reaction by competing for coordination sites on the palladium catalyst.[9][10]

Data Presentation: Base and Solvent Optimization

The following tables summarize common bases and solvents used in Sonogashira couplings to guide your optimization process.

Table 1: Comparison of Common Bases for Sonogashira Coupling

BaseTypepKa (Conjugate Acid)Typical ConditionsNotes
Triethylamine (Et₃N)Organic (Amine)~10.7Often used as both base and solvent; 2-10 equivalents.[11][12]Most common choice; must be dry and degassed.[13]
DiisopropylethylamineOrganic (Amine)~10.7Used similarly to Et₃N, often as a co-solvent.[5]Its bulkiness can be advantageous in some cases.
PiperidineOrganic (Amine)~11.1Effective base, sometimes leading to higher yields than TEA.[7]Can also act as a ligand for the catalyst.
DBUOrganic (Amidine)~13.5Strong, non-nucleophilic base used in 2-3 equivalents.[5]Useful when weaker amine bases are ineffective.
Cesium Carbonate (Cs₂CO₃)Inorganic~10.3 (HCO₃⁻)Used with a co-solvent (e.g., Toluene); requires >2 equivalents.[8]Often used in copper-free systems.[1]
Potassium Carbonate (K₂CO₃)Inorganic~10.3 (HCO₃⁻)Used similarly to Cs₂CO₃.[10]Can suffer from poor solubility in many organic solvents.[10]

Table 2: Comparison of Common Solvents for Sonogashira Coupling

SolventTypeDielectric ConstantBoiling Point (°C)Notes
Triethylamine (Et₃N)Amine/Aprotic2.490Often used as the sole solvent for soluble substrates.[10]
TolueneNon-polar2.4111Good co-solvent, especially with amine bases (e.g., 3:1 Toluene:TEA).[5][8]
Tetrahydrofuran (THF)Polar Aprotic7.666Common choice for reactions at or near room temperature.
Dimethylformamide (DMF)Polar Aprotic36.7153Excellent dissolving power, but can sometimes slow the reaction.[9]
N-Methyl-2-pyrrolidone (NMP)Polar Aprotic32.2202High boiling point, useful for less reactive aryl bromides or chlorides.[2]

Experimental Protocols

Protocol 1: Selective Mono-alkynylation of this compound

This protocol is optimized to favor the formation of 1-iodo-3-(alkynyl)benzene.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₄ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent Addition: Add anhydrous, degassed toluene and anhydrous, degassed triethylamine (typically a 2:1 to 4:1 ratio, ensuring the final concentration of the diiodobenzene is ~0.1 M).

  • Alkyne Addition: Add the terminal alkyne (1.0 equiv.) dropwise to the stirred solution at room temperature.

  • Reaction: Stir the reaction at room temperature. Monitor the progress by TLC or GC-MS. The reaction is typically complete within 2-24 hours.

  • Workup: Upon completion, dilute the mixture with ethyl acetate (B1210297) or ether. Wash with saturated aqueous NH₄Cl solution to remove the copper catalyst, followed by brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Protocol 2: Di-alkynylation of this compound

This protocol is designed to synthesize 1,3-di(alkynyl)benzene.

  • Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (2-5 mol%), and CuI (3-10 mol%).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., DMF or a 1:1 mixture of Toluene/Et₃N).

  • Alkyne Addition: Add the terminal alkyne (2.2-2.5 equiv.) to the stirred solution.

  • Reaction: Heat the reaction to 50-80 °C. Monitor the progress by TLC or GC-MS until the starting material and mono-coupled intermediate are consumed.

  • Workup and Purification: Follow the same workup and purification procedures as described in Protocol 1.

G cluster_mono Mono-Coupling Strategy cluster_di Di-Coupling Strategy A 1.0 eq. This compound E Mono-alkynylated Product A->E B 1.0 eq. Alkyne B->E C Low Temperature (e.g., Room Temp) C->E D Shorter Time D->E F 1.0 eq. This compound J Di-alkynylated Product F->J G >2.0 eq. Alkyne G->J H Higher Temperature (e.g., 50-80 °C) H->J I Longer Time I->J

Caption: Logic diagram for controlling selectivity in the Sonogashira coupling of this compound.

References

Technical Support Center: Column Chromatography Purification of 1,3-Diiodobenzene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the column chromatography purification of 1,3-diiodobenzene derivatives.

Troubleshooting Guide

This guide addresses common issues encountered during the column chromatography of this compound derivatives in a question-and-answer format.

Question: My this compound derivative is not separating from a non-polar impurity. How can I improve the separation?

Answer: Poor separation between non-polar compounds is a frequent challenge. Here are several strategies to address this:

  • Optimize the Mobile Phase: this compound and its derivatives are typically non-polar.[1] Therefore, a non-polar solvent system is required for elution. Start with a very non-polar eluent, such as pure hexanes or petroleum ether, and gradually increase the polarity by adding a slightly more polar solvent like ethyl acetate (B1210297) or dichloromethane (B109758) in small increments (e.g., 1-2%).[2] The ideal solvent system will result in a retention factor (Rf) of approximately 0.2-0.3 for your target compound on a TLC plate, as this often provides the best separation in column chromatography.[3]

  • Try a Different Solvent System: If adjusting the polarity of a hexane/ethyl acetate system doesn't work, consider switching to a different solvent system with different selectivity. For instance, substituting ethyl acetate with dichloromethane or diethyl ether might alter the interactions between your compounds and the stationary phase, leading to better separation.[4]

  • Gradient Elution: Employing a gradient elution can be highly effective. Start with a low-polarity solvent to elute the most non-polar impurities first. Then, gradually increase the percentage of the more polar solvent to elute your product, leaving more polar impurities on the column.[5]

Question: The bands of my compound on the column are broad and streaky. What is causing this and how can I fix it?

Answer: Broad or streaky bands can result from several issues related to column packing and sample loading:

  • Improper Column Packing: Ensure the silica (B1680970) gel is packed uniformly without any air bubbles or cracks. The "slurry method," where the silica is mixed with the initial eluent before packing, is generally recommended for a more homogenous column bed.[6]

  • Incorrect Sample Loading: The sample should be dissolved in a minimal amount of the initial, least polar eluent and loaded as a narrow band at the top of the column.[6] If the compound has poor solubility in the eluent, "dry loading" is a better alternative. This involves adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and then carefully adding the resulting free-flowing powder to the top of the column.[5]

Question: I have a low yield of my this compound derivative after purification. What could be the reason?

Answer: Low recovery can be due to product decomposition or irreversible adsorption on the silica gel.

  • Compound Instability: Aryl iodides can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition.[7] You can test for stability by spotting your compound on a TLC plate, letting it sit for an hour, and then developing it to see if any new spots appear.

  • Deactivating the Silica Gel: If you suspect your compound is degrading, you can deactivate the silica gel. This can be done by flushing the packed column with a solvent system containing a small amount of a base, like 1-3% triethylamine, before loading your sample.[5]

  • Irreversible Adsorption: Highly polar impurities or baseline material can remain on the column. After collecting your product, you can try flushing the column with a very polar solvent, like methanol, to see if any strongly adsorbed compounds are eluted.

Question: My product is eluting with the solvent front. What does this mean and how do I correct it?

Answer: If your product elutes with the solvent front, the mobile phase is too polar. This means your compound is spending very little time interacting with the stationary phase. To remedy this, you need to use a less polar eluent.[1] For this compound derivatives, which are generally non-polar, you should start with a very non-polar solvent like pure hexanes and only add a more polar solvent in very small proportions.

Frequently Asked Questions (FAQs)

Q1: What is the best stationary phase for purifying this compound derivatives?

A1: For most applications involving non-polar to moderately polar organic compounds like this compound derivatives, standard silica gel (SiO₂) is the most common and effective stationary phase.[8][9] Alumina (Al₂O₃) can also be used and is available in acidic, neutral, or basic forms, which can be advantageous if your compound is sensitive to the acidic nature of silica gel.[1]

Q2: How do I choose the right solvent system for my column?

A2: The best way to determine an appropriate solvent system is by using Thin Layer Chromatography (TLC).[5] The goal is to find a solvent or solvent mixture that moves your desired compound to an Rf value of about 0.2-0.3.[3] A lower Rf value indicates stronger interaction with the silica gel and slower elution from the column, which generally leads to better separation from less polar impurities.

Q3: Can I separate isomers of a this compound derivative using column chromatography?

A3: Separating isomers can be challenging due to their similar polarities. However, it is often possible with careful optimization of the mobile phase. A very slow, shallow gradient elution with a low-polarity solvent system can sometimes provide the necessary resolution. In some specialized cases, stationary phases with different selectivities, such as those designed for π-π interactions, may offer better separation of aromatic isomers.

Q4: How can I monitor the separation during the column chromatography process?

A4: Since most organic compounds are colorless, you will need to collect fractions of the eluent as it comes off the column and analyze them.[10] The most common method for analysis is TLC.[10] By spotting each fraction on a TLC plate, you can identify which fractions contain your pure product.

Q5: Are there any stability concerns with iodo-aromatic compounds on silica gel?

A5: Yes, aryl iodides can sometimes be unstable on silica gel, especially if they are electron-rich or contain other sensitive functional groups.[7] The weak carbon-iodine bond can be susceptible to cleavage, which may be accelerated by the acidic surface of the silica.[7] If you observe product degradation, consider using deactivated silica or an alternative stationary phase like alumina.[1][5] Protecting the column from light may also be beneficial as some aryl iodides are light-sensitive.[7]

Quantitative Data

The following tables provide typical data for the column chromatography of aryl iodides. Note that optimal conditions will vary depending on the specific derivative.

Table 1: Typical Solvent Systems and Rf Values for Aryl Iodides

Compound TypeMobile Phase (v/v)Approximate Rf Value
3-Methoxy-1-iodobenzene20% Ethyl Acetate in Hexane0.58
1-Iodonaphthalene20% Ethyl Acetate in Hexane0.62
3,5-Dimethyl-1-iodobenzene20% Ethyl Acetate in Hexane0.58
Iodobenzene10% Ethyl Acetate in Hexane0.28

Data sourced from a study on the hydroxylation of aryl halides and adapted for illustrative purposes. Actual Rf values may vary.[11]

Table 2: General Parameters for Column Chromatography Purification

ParameterRecommendationRationale
Stationary Phase Silica Gel (60 Å, 230-400 mesh)Standard choice for good resolution of non-polar compounds.[8]
Mobile Phase Polarity Low (e.g., 0-10% Ethyl Acetate in Hexanes)This compound derivatives are typically non-polar.[1]
Target Rf on TLC 0.2 - 0.3Provides a good balance between separation and elution time.[3]
Sample Loading Dry loading or minimal solventEnsures a narrow starting band for better separation.[5]
Typical Yield >80%Yields can be high with optimized, non-destructive conditions.

Experimental Protocols

Detailed Methodology for Column Chromatography Purification of a this compound Derivative

This protocol outlines a general procedure for the purification of a this compound derivative using flash column chromatography.

  • Preparation of the Column:

    • Secure a glass column vertically with clamps.

    • Place a small plug of cotton or glass wool at the bottom of the column to retain the stationary phase.[6]

    • Add a thin layer (approx. 1 cm) of sand over the plug to create an even base.[6]

    • In a separate beaker, prepare a slurry of silica gel in the initial, least polar eluent (e.g., pure hexanes). The amount of silica should be about 30-50 times the weight of your crude sample.

    • Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing and remove air bubbles.[6]

    • Once the silica has settled, add another thin layer of sand on top to prevent disturbance of the silica bed when adding more solvent.[6]

    • Drain the excess solvent until the solvent level is just at the top of the sand layer.

  • Sample Loading (Dry Loading Method):

    • Dissolve your crude this compound derivative in a minimal amount of a volatile solvent (e.g., dichloromethane).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Remove the solvent by rotary evaporation until you have a dry, free-flowing powder.

    • Carefully add this powder to the top of the prepared column.

  • Elution and Fraction Collection:

    • Carefully add the initial eluent to the column, ensuring not to disturb the top layer of sand.

    • Apply gentle air pressure to the top of the column to force the solvent through the silica gel (flash chromatography).

    • Begin collecting the eluent in fractions (e.g., in test tubes). The size of the fractions will depend on the size of the column and the expected separation.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your TLC analysis (e.g., from pure hexanes to 2% ethyl acetate in hexanes, then 5%, etc.).

  • Analysis of Fractions:

    • Analyze the collected fractions by TLC to determine which ones contain the purified product.

    • Spot each fraction on a TLC plate alongside a spot of your crude starting material.

    • Visualize the TLC plate (e.g., under a UV lamp).

    • Combine the fractions that contain only the pure product.

  • Isolation of the Purified Compound:

    • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain your purified this compound derivative.

Visualizations

TroubleshootingWorkflow Start Problem Identified PoorSeparation Poor Separation / Co-elution Start->PoorSeparation BroadBands Broad / Streaky Bands Start->BroadBands LowYield Low Yield / No Product Start->LowYield SolventTooPolar Is Rf > 0.5 on TLC? PoorSeparation->SolventTooPolar CheckPacking Column Packed Poorly? BroadBands->CheckPacking CheckStability Compound Unstable on Silica? LowYield->CheckStability AdjustPolarity Decrease Eluent Polarity SolventTooPolar->AdjustPolarity Yes TryNewSolvent Try Different Solvent System (e.g., DCM/Hexane) SolventTooPolar->TryNewSolvent No UseGradient Use a Shallow Gradient Elution AdjustPolarity->UseGradient TryNewSolvent->UseGradient Solution Problem Resolved UseGradient->Solution RepackColumn Repack Column using Slurry Method CheckPacking->RepackColumn Yes CheckLoading Sample Loaded Incorrectly? CheckPacking->CheckLoading No RepackColumn->Solution UseDryLoading Use Dry Loading Technique CheckLoading->UseDryLoading Yes CheckLoading->Solution No UseDryLoading->Solution DeactivateSilica Deactivate Silica with Triethylamine CheckStability->DeactivateSilica Yes CheckStability->Solution No UseAlumina Use Alumina as Stationary Phase DeactivateSilica->UseAlumina UseAlumina->Solution

Caption: Troubleshooting workflow for common column chromatography issues.

ExperimentalWorkflow Start Start TLC_Analysis 1. TLC Analysis to Determine Solvent System Start->TLC_Analysis Column_Prep 2. Prepare Column (Slurry Pack Silica) TLC_Analysis->Column_Prep Sample_Prep 3. Prepare Sample (Dry Loading) Column_Prep->Sample_Prep Load_Column 4. Load Sample onto Column Sample_Prep->Load_Column Elution 5. Elute with Mobile Phase (Isocratic or Gradient) Load_Column->Elution Collect_Fractions 6. Collect Fractions Elution->Collect_Fractions Analyze_Fractions 7. Analyze Fractions by TLC Collect_Fractions->Analyze_Fractions Combine_Fractions 8. Combine Pure Fractions Analyze_Fractions->Combine_Fractions Evaporation 9. Evaporate Solvent Combine_Fractions->Evaporation End Pure Product Evaporation->End

Caption: General experimental workflow for column chromatography purification.

References

Technical Support Center: 1,3-Diiodobenzene Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for cross-coupling reactions involving 1,3-diiodobenzene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize dehalogenation side reactions, ensuring higher yields and purity of your target molecules.

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem with this compound?

A1: Dehalogenation, in this context, refers to the undesired side reaction where one or both iodine atoms on the this compound ring are replaced by a hydrogen atom, leading to the formation of iodobenzene (B50100) or benzene (B151609) as byproducts. This is problematic as it consumes your starting material, reduces the yield of the desired coupled product, and introduces impurities that can be challenging to separate. The carbon-iodine bond is relatively weak, making it susceptible to cleavage under certain cross-coupling conditions.

Q2: I am observing a significant amount of a byproduct with a lower molecular weight than my expected product. How can I confirm it is a dehalogenated species?

A2: The presence of dehalogenated byproducts can be confirmed using standard analytical techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is a highly effective method to identify and quantify volatile byproducts. You will observe peaks corresponding to the molecular weights of iodobenzene (204.01 g/mol ) and/or benzene (78.11 g/mol ).

  • ¹H NMR Spectroscopy: In the ¹H NMR spectrum of your crude product, the formation of iodobenzene will show a distinct set of aromatic proton signals. Benzene will appear as a singlet at approximately 7.36 ppm in many deuterated solvents.

  • Thin-Layer Chromatography (TLC): Dehalogenated byproducts are typically less polar than the di-iodinated starting material and the coupled products. They will appear as new spots with higher Rf values on the TLC plate.

Q3: What are the primary factors that promote dehalogenation in cross-coupling reactions with this compound?

A3: Several factors can contribute to the undesired dehalogenation of this compound:

  • Reaction Temperature: Higher temperatures can increase the rate of dehalogenation.

  • Choice of Base: Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can promote dehalogenation pathways.

  • Solvent: Protic solvents (e.g., alcohols) can act as a hydrogen source, facilitating hydrodehalogenation.

  • Catalyst System: The choice of palladium precursor and, more importantly, the ligand can significantly influence the relative rates of the desired cross-coupling and the undesired dehalogenation.

  • Reaction Time: Prolonged reaction times, especially after the consumption of the coupling partner, can lead to increased dehalogenation.

Q4: Can I selectively functionalize only one of the iodine atoms in this compound?

A4: Yes, selective mono-functionalization is achievable. The two iodine atoms in this compound are chemically equivalent, so statistical mixtures of mono- and di-substituted products are often obtained. However, by carefully controlling the stoichiometry of the coupling partner (using a slight excess of this compound) and optimizing the reaction conditions (e.g., lower temperature, shorter reaction time), it is possible to favor the formation of the mono-coupled product.

Troubleshooting Guide

This guide provides specific recommendations to minimize dehalogenation when using this compound in common cross-coupling reactions.

Issue: Significant Formation of Dehalogenated Byproducts (Iodobenzene/Benzene)

Troubleshooting Workflow

Troubleshooting_Workflow start High Dehalogenation Observed check_base 1. Evaluate Base start->check_base check_temp 2. Lower Reaction Temperature check_base->check_temp If dehalogenation persists check_ligand 3. Optimize Ligand check_temp->check_ligand If dehalogenation persists check_solvent 4. Change Solvent check_ligand->check_solvent If dehalogenation persists check_time 5. Monitor Reaction Time check_solvent->check_time If dehalogenation persists end Dehalogenation Minimized check_time->end Successful Optimization

Caption: A stepwise troubleshooting workflow to minimize dehalogenation side reactions.

Detailed Recommendations:

ParameterRecommendationRationale
Base Switch from strong alkoxide bases (e.g., NaOtBu, KOtBu) to weaker inorganic bases.Strong alkoxide bases can act as hydride donors or promote pathways leading to palladium-hydride species, which are key intermediates in hydrodehalogenation. Carbonates (e.g., K₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are generally less prone to inducing this side reaction.
Temperature Lower the reaction temperature.Dehalogenation often has a higher activation energy than the desired cross-coupling. Running the reaction at the lowest effective temperature can favor the desired product.
Ligand For Suzuki and Buchwald-Hartwig reactions, consider using bulky, electron-rich phosphine (B1218219) ligands.The choice of ligand is critical. Ligands can influence the rate of reductive elimination versus competing side reactions. For Sonogashira reactions, ensure the phosphine ligands are not in large excess, as this can sometimes be detrimental.
Solvent Avoid protic solvents like alcohols if dehalogenation is a major issue.Protic solvents can serve as a source of hydrogen for the hydrodehalogenation process. Aprotic solvents like toluene (B28343), dioxane, or DMF are generally preferred. Ensure solvents are anhydrous.
Reaction Time Monitor the reaction closely by TLC or GC-MS and quench it as soon as the starting material is consumed.Extended reaction times, especially after the limiting reagent has been consumed, can lead to catalyst decomposition and an increase in side reactions, including dehalogenation.
Catalyst Loading Use the lowest effective catalyst loading.While a higher catalyst loading can increase the reaction rate, it can also accelerate the rate of side reactions. Optimize the loading to find a balance between reaction efficiency and selectivity.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol is a starting point and may require optimization for specific substrates.

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 equiv.), the boronic acid or ester (1.1-1.2 equiv. for mono-arylation, 2.2-2.5 equiv. for di-arylation), and a base such as K₃PO₄ (2.0-3.0 equiv.).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.

  • Solvent Addition: Add a degassed aprotic solvent (e.g., toluene or dioxane, 0.1-0.2 M).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-3 mol%) and, if necessary, an additional ligand.

  • Reaction: Heat the mixture to 80-100 °C and monitor the reaction progress by TLC or GC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

Signaling Pathways and Experimental Workflows

Catalytic Cycles: Desired Coupling vs. Dehalogenation

Catalytic_Cycles cluster_coupling Desired Cross-Coupling Pathway cluster_dehalogenation Undesired Dehalogenation Pathway pd0_c Pd(0)L_n oa_c Oxidative Addition (Ar-I) pd0_c->oa_c pd2_c Ar-Pd(II)-I(L)_n oa_c->pd2_c tm_c Transmetalation (with Nu) pd2_c->tm_c pd2_nu_c Ar-Pd(II)-Nu(L)_n tm_c->pd2_nu_c re_c Reductive Elimination pd2_nu_c->re_c re_c->pd0_c Regenerates Catalyst product_c Ar-Nu re_c->product_c pd0_d Pd(0)L_n oa_d Oxidative Addition (Ar-I) pd0_d->oa_d pd2_d Ar-Pd(II)-I(L)_n oa_d->pd2_d hydride_transfer Hydride Transfer pd2_d->hydride_transfer hydride_source Hydride Source (e.g., Base, Solvent) hydride_source->hydride_transfer pd2_h_d Ar-Pd(II)-H(L)_n hydride_transfer->pd2_h_d re_d Reductive Elimination pd2_h_d->re_d re_d->pd0_d Regenerates Catalyst product_d Ar-H re_d->product_d

Technical Support Center: Effect of Temperature on the Selectivity of 1,3-Diiodobenzene Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with troubleshooting advice and frequently asked questions (FAQs) regarding the influence of temperature on the selectivity of coupling reactions involving 1,3-diiodobenzene. The focus is on controlling mono- versus di-substitution in common cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge when performing coupling reactions with this compound?

A1: The primary challenge is controlling the reaction to achieve selective mono-substitution. Due to the presence of two reactive C-I bonds, the reaction can proceed to form a mixture of the desired mono-coupled product, the di-coupled product, and unreacted starting material. Achieving high selectivity for the mono-substituted product is crucial for synthesizing specific molecular architectures and avoiding difficult purification steps.

Q2: How does reaction temperature generally affect the selectivity between mono- and di-coupling products?

A2: Temperature is a critical parameter for controlling selectivity.

  • Lower Temperatures: Generally favor the formation of the mono-substituted product. Reactions performed at or near room temperature, when catalytically feasible, often yield the highest mono-selectivity.[1]

  • Higher Temperatures: Tend to increase the overall reaction rate but often lead to the formation of the di-substituted product.[2][3] The increased thermal energy helps overcome the activation barrier for the second coupling event. However, excessively high temperatures can also lead to catalyst decomposition and the formation of unwanted byproducts.[3]

Q3: In a Suzuki-Miyaura coupling, my reaction is producing a significant amount of the di-substituted product. How can I increase the yield of the mono-substituted product?

A3: To favor mono-substitution in a Suzuki coupling, you should adjust the reaction conditions to be milder.

  • Lower the Temperature: Reducing the reaction temperature is the most direct way to improve mono-selectivity. While many Suzuki reactions are run at elevated temperatures (80-110 °C), try running the reaction at a lower temperature (e.g., 40-60 °C) or even room temperature if a sufficiently active catalyst is used.[1]

  • Reduce Reaction Time: Monitor the reaction closely using TLC or LC-MS. Stop the reaction as soon as a significant amount of the desired mono-product has formed, before it can proceed to the di-substituted product.

  • Control Stoichiometry: Use a precise stoichiometry, typically with the boronic acid as the limiting reagent (e.g., 1.0 equivalent of this compound to 1.0-1.1 equivalents of boronic acid), to starve the reaction of the coupling partner after the first substitution.

Q4: What temperature considerations are there for Sonogashira couplings with this compound?

A4: Sonogashira reactions are often highly efficient under mild conditions. Many modern protocols, particularly those that are copper-free, can be successfully performed at room temperature.[4] Running the reaction at ambient temperature is an excellent starting point for maximizing mono-selectivity.[5] If the reaction is sluggish, gentle heating may be required, but this increases the risk of di-coupling.

Q5: Are Ullmann couplings suitable for selective mono-functionalization of this compound?

A5: Traditional Ullmann couplings are generally not ideal for selective mono-arylation. These reactions typically require very high temperatures (often above 200 °C) and stoichiometric amounts of copper.[6] Such harsh conditions provide sufficient energy for both iodine atoms to react, leading to a mixture of oligomers and the di-coupled product, making selectivity difficult to control.[7] For selective synthesis, modern palladium-catalyzed cross-coupling reactions are generally preferred.

Troubleshooting Guide

This section addresses specific issues you might encounter during your experiments.

Problem Potential Cause(s) Suggested Solution(s)
Predominant formation of di-coupled product Reaction temperature is too high.Lower the reaction temperature. For Suzuki reactions, try a range of 40-60 °C. For Sonogashira, start at room temperature.[1][4]
Reaction time is too long.Monitor the reaction progress frequently and quench it once the optimal amount of mono-product is observed.
Excess of coupling partner.Use a 1:1 or 1:1.1 stoichiometric ratio of this compound to your coupling partner.
Low or no conversion to product Reaction temperature is too low.Gradually increase the temperature in 10-20 °C increments. Note that this may decrease selectivity.
Inactive catalyst or inappropriate ligand.Use a fresh batch of catalyst or a more active pre-catalyst. For low-temperature reactions, highly active phosphine (B1218219) ligands (e.g., Buchwald ligands) may be necessary.[1]
Catalyst decomposition (e.g., formation of palladium black) Reaction temperature is too high.This is a common issue in Suzuki reactions above 100 °C.[3] Lower the temperature and/or screen different ligand/catalyst systems that are more thermally stable.

Data on Temperature Effects

The following table summarizes the general effect of temperature on Suzuki coupling reactions, illustrating the trade-off between reaction conversion and selectivity.

Temperature (°C)Time (h)Conversion of Aryl Halide (%)Notes
3024Low to ModerateReaction is slow but may offer higher mono-selectivity.[2]
608Moderate to HighA good starting point for balancing reaction rate and selectivity.
804HighConversion is typically high, but di-coupling becomes more prevalent.[3]
100+2Very HighRisk of poor selectivity and catalyst decomposition (Pd black precipitation).[3]

Experimental Protocols

Note: These are generalized starting protocols. Optimal conditions may vary based on the specific coupling partners, catalyst, and solvent system. All reactions should be performed under an inert atmosphere (e.g., Argon or Nitrogen) using anhydrous and degassed solvents.

General Protocol for Suzuki-Miyaura Coupling
  • Setup: In a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.05 equiv.), and a suitable base (e.g., K₂CO₃, Cs₂CO₃, 2-3 equiv.).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and, if required, a ligand.

  • Solvent Addition: Add the degassed solvent (e.g., dioxane, toluene, or DMF/water mixture).

  • Reaction: Stir the mixture at the desired temperature (start with 40-60 °C for mono-selectivity). Monitor progress by TLC or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • Setup: To a flame-dried flask, add this compound (1.0 equiv.), the terminal alkyne (1.1 equiv.), and a base (e.g., Et₃N or K₂CO₃, 2-3 equiv.) in a suitable solvent (e.g., THF or toluene).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and a copper co-catalyst (e.g., CuI, 1-5 mol%) if required by the protocol.

  • Reaction: Stir the reaction at room temperature.[4] If the reaction is slow, gentle heating to 40-50 °C can be applied. Monitor closely.

  • Workup: Once the reaction is complete, filter off any solids and concentrate the solvent. Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl (if copper was used), water, and brine. Dry the organic layer, concentrate, and purify by chromatography.

Visual Logic and Pathways

The following diagrams illustrate the decision-making process for optimizing selectivity and the general reaction pathways.

G start_node Start: Initial Coupling Reaction (e.g., 60-80°C) decision_node decision_node start_node->decision_node Analyze Product Mixture good_result_node good_result_node decision_node->good_result_node High Mono-Selectivity & Good Conversion bad_result_node bad_result_node decision_node->bad_result_node Low Conversion bad_result_node2 Poor Selectivity decision_node->bad_result_node2 Poor Selectivity (Di-coupling) action_node Increase Temperature Cautiously (e.g., +10°C) OR Change Catalyst/Ligand System action_node->decision_node Re-run Reaction bad_result_node->action_node Troubleshoot action_node2 1. Decrease Temperature 2. Reduce Reaction Time 3. Adjust Stoichiometry (1:1) bad_result_node2->action_node2 Troubleshoot action_node2->decision_node Re-run Reaction

Caption: Workflow for optimizing mono-selectivity in coupling reactions.

G A This compound + Coupling Partner (R-M) B Mono-coupled Product A->B k1 Favored at LOW Temperature C Di-coupled Product B->C k2 + Coupling Partner (R-M) Favored at HIGH Temperature

Caption: Temperature influences the pathway to mono- vs. di-substitution.

References

Technical Support Center: Strategies to Avoid Glaser Coupling in 1,3-Diiodobenzene Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating and avoiding undesired Glaser homocoupling during cross-coupling reactions involving 1,3-diiodobenzene.

Frequently Asked Questions (FAQs)

Q1: What is Glaser coupling and why is it a significant issue in Sonogashira reactions with this compound?

A1: Glaser coupling is an oxidative homocoupling reaction where two terminal alkyne molecules react to form a symmetrical 1,3-diyne.[1][2][3] In the context of a Sonogashira cross-coupling reaction, which aims to form a C-C bond between an aryl halide (like this compound) and a terminal alkyne, Glaser coupling is a common and problematic side reaction.[4][5] It consumes the terminal alkyne starting material, which can be expensive or synthetically complex, thereby reducing the yield of the desired cross-coupled product and complicating purification.[3][6]

Q2: What are the primary experimental factors that promote Glaser homocoupling?

A2: The primary causes for Glaser coupling are the presence of a copper(I) co-catalyst and an oxidant, most commonly molecular oxygen.[3][6] The copper catalyst reacts with the terminal alkyne to form a copper acetylide intermediate, which can then undergo oxidative dimerization, especially in the presence of air, to yield the unwanted diyne byproduct.[6][7]

Q3: How does the reactivity of this compound compare to other aryl halides in Sonogashira coupling?

A3: In Sonogashira reactions, the reactivity of aryl halides follows the general trend: I > OTf > Br >> Cl.[4] Aryl iodides are the most reactive substrates, often allowing for cross-coupling reactions to proceed under mild conditions, including at room temperature.[4] The high reactivity of the C-I bonds in this compound makes it an excellent substrate for Sonogashira coupling, but also necessitates careful control of reaction conditions to prevent side reactions.

Q4: Is it possible to achieve selective mono-alkynylation of this compound?

A4: Yes, achieving regioselective mono-alkynylation is possible. The key is to carefully control the stoichiometry, typically by using 1.0 molar equivalent of the terminal alkyne relative to the this compound.[8] While the two iodine atoms are chemically equivalent, statistical control and careful monitoring of the reaction progress can favor the formation of the mono-substituted product. For double Sonogashira coupling, an excess of the alkyne (>2.0 equivalents) is required.[8]

Troubleshooting Guide

IssuePotential CauseRecommended Solution(s)
High Yield of Diyne Byproduct Oxygen Contamination: The reaction is exposed to air, promoting the oxidative homocoupling pathway.[3][6]Implement Rigorous Anaerobic Technique: Use a Schlenk line or a glovebox for the reaction setup. Ensure all solvents and liquid reagents are thoroughly degassed (e.g., via freeze-pump-thaw cycles or by sparging with an inert gas like argon or nitrogen).[3][6] Maintain a positive pressure of inert gas throughout the experiment.[3]
Copper(I) Co-catalyst: The copper catalyst, essential in the traditional Sonogashira reaction, is also the primary catalyst for Glaser coupling.[3][4]Switch to a Copper-Free Protocol: This is the most direct method to eliminate Glaser coupling.[4][5][9] These protocols rely solely on a palladium catalyst, often with specific ligands (e.g., bulky, electron-rich phosphines or N-heterocyclic carbenes) and bases to facilitate the reaction.[3][10]
Optimize Copper-Catalyzed Conditions:      a) Slowly Add the Alkyne: Use a syringe pump to add the terminal alkyne dropwise. This keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular homocoupling reaction.[3]      b) Add a Reducing Agent: Introduce a mild reducing agent, such as (+)-sodium L-ascorbate, to the reaction mixture. This helps to keep the copper in the Cu(I) oxidation state, preventing the oxidation required for the Glaser mechanism.[11][12]
Low Yield of Cross-Coupled Product Catalyst Decomposition: Palladium(0) complexes are often unstable in the presence of oxygen, leading to catalyst deactivation.[4]Ensure Strict Anaerobic Conditions: As mentioned above, oxygen exclusion is critical not only to prevent Glaser coupling but also to maintain the activity of the palladium catalyst.[6]
Sub-optimal Base/Solvent: The choice of base and solvent significantly impacts the reaction.[3] Certain amines can influence the catalytic cycle more effectively than others.[6]Screen Reaction Parameters: Test alternative bases. Secondary amines like piperidine (B6355638) or diisopropylamine (B44863) can sometimes be more effective at suppressing homocoupling than triethylamine (B128534).[4][6] The optimal choice of solvent is also substrate-dependent and may require screening.[13]
Formation of Multiple Products (e.g., di-substituted byproduct when mono-substitution is desired) Incorrect Stoichiometry: Using an excess of the terminal alkyne will lead to the formation of the di-substituted product.Control Reagent Ratios: For mono-alkynylation, use a 1:1 or slightly less than 1:1 ratio of alkyne to this compound. Monitor the reaction closely using TLC or GC-MS to stop it once the starting material is consumed and before significant di-substitution occurs.

Key Experimental Protocols

Protocol 1: Copper-Catalyzed Sonogashira Coupling with Minimized Homocoupling

This protocol incorporates strategies to suppress Glaser coupling in a standard copper-catalyzed reaction.

  • Reagent Preparation: All solid reagents should be dried in a vacuum oven. All solvents (e.g., THF, triethylamine) must be anhydrous and rigorously degassed for at least 30 minutes with argon or nitrogen prior to use.[3]

  • Reaction Setup (Schlenk Technique): To a flame-dried Schlenk flask under a positive pressure of argon, add this compound (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.02 mmol, 2 mol%).[6]

  • Solvent and Base Addition: Via syringe, add degassed THF (10 mL) and degassed triethylamine (3.0 mmol).[3][6]

  • Alkyne Addition: Prepare a solution of the terminal alkyne (1.1 mmol) in a small amount of degassed THF. Add this solution to the reaction mixture dropwise over 1-2 hours using a syringe pump.[3]

  • Reaction Execution: Stir the mixture at room temperature. Monitor the reaction's progress by TLC or LC-MS. For less reactive alkynes, gentle heating (40-60 °C) may be necessary.[6]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography.[3]

Protocol 2: Copper-Free Sonogashira Coupling

This protocol eliminates the primary catalyst for Glaser coupling.

  • Reagent Preparation: Ensure all reagents and solvents are anhydrous. Degas the solvent (e.g., toluene, dioxane) with argon or nitrogen.

  • Reaction Setup (Glovebox or Schlenk Technique): To a flame-dried Schlenk flask under argon, add this compound (1.0 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol, 2 mol%), and a suitable phosphine (B1218219) ligand (e.g., SPhos, 0.04 mmol, 4 mol%).[3]

  • Base and Solvent Addition: Add the base (e.g., K₃PO₄, 2.0 mmol) and the degassed solvent (e.g., toluene, 5 mL).[3]

  • Reaction Execution: Stir the mixture for 10-15 minutes at room temperature. Add the terminal alkyne (1.2 mmol) via syringe. Heat the reaction to the required temperature (often higher than copper-catalyzed reactions, e.g., 80-100 °C) and monitor its progress.[3]

  • Work-up: After completion, cool the mixture to room temperature. Filter through a pad of celite to remove inorganic salts, washing with an organic solvent. Concentrate the filtrate and purify the product by column chromatography.[6]

Visualizations

G cluster_sonogashira Desired Sonogashira Cycle cluster_glaser Undesired Glaser Pathway pd0 Pd(0)L₂ pd_intermediate_A Ar-Pd(II)-I pd0->pd_intermediate_A Oxidative Addition aryl_halide This compound aryl_halide->pd_intermediate_A pd_intermediate_B Ar-Pd(II)-Alkyne pd_intermediate_A->pd_intermediate_B Transmetalation cu_acetylide Cu(I)-Alkyne cu_acetylide->pd_intermediate_A cu_acetylide_glaser Cu(I)-Alkyne pd_intermediate_B->pd0 product Cross-Coupled Product pd_intermediate_B->product Reductive Elimination alkyne Terminal Alkyne alkyne->cu_acetylide_glaser cuI Cu(I) cuI->cu_acetylide_glaser diyne Diyne Byproduct cu_acetylide_glaser->diyne Oxidative Dimerization oxidant O₂ (Air) oxidant->cu_acetylide_glaser

Caption: Competing Sonogashira (desired) and Glaser (undesired) reaction pathways.

Troubleshooting_Workflow start Start Experiment check_glaser Significant Glaser byproduct observed? start->check_glaser success Success! Continue with workup. check_glaser->success No action_o2 1. Ensure Rigorous Anaerobic Conditions (Degas Solvents, Inert Gas) check_glaser->action_o2 Yes check_improvement1 Improvement? action_o2->check_improvement1 check_improvement1->success Yes action_cu_free 2. Switch to a Copper-Free Protocol check_improvement1->action_cu_free No check_improvement2 Improvement? action_cu_free->check_improvement2 check_improvement2->success Yes action_optimize 3. Optimize Conditions: - Slow alkyne addition - Screen bases/ligands - Add reducing agent check_improvement2->action_optimize No final_check Problem Solved? action_optimize->final_check final_check->success Yes consult Consult further literature for substrate-specific conditions final_check->consult No

Caption: Troubleshooting workflow for addressing Glaser coupling side reactions.

References

Technical Support Center: Improving Solubility of Reactants in 1,3-Diiodobenzene Couplings

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges related to reactant solubility in cross-coupling reactions involving 1,3-diiodobenzene.

Frequently Asked Questions (FAQs)

Q1: My this compound or its coupling partner has poor solubility in my initial solvent system. What is the first troubleshooting step?

A1: The most direct approach is to modify the solvent system and adjust the reaction temperature.

  • Temperature Adjustment : Increasing the reaction temperature can significantly enhance the solubility of solid reactants.[1][2] However, be mindful that excessive heat can also promote undesirable side reactions or lead to catalyst decomposition.[2]

  • Solvent Screening : A systematic screening of different solvents is highly recommended. This compound, being a non-polar molecule, exhibits better solubility in non-polar organic solvents.[1] For cross-coupling reactions, which involve a variety of polar and non-polar species (e.g., organometallics, inorganic bases), a dipolar aprotic solvent or a solvent mixture is often required.[3]

Data Presentation: Solubility of this compound

SolventSolubilityRationale
WaterRelatively InsolubleThe hydrophobic benzene (B151609) ring and iodine substituents limit solubility in polar protic solvents.[1]
Ethanol, EtherSlightly SolubleFavorable non-polar interactions allow for limited solubility.[1]
Chloroform, BenzeneHighly Soluble"Like dissolves like"; these non-polar solvents effectively stabilize the molecule.[1][4]

Data Presentation: Common Solvent Systems for Cross-Coupling

Solvent SystemCoupling ReactionCharacteristics & Use Cases
Toluene/H₂OSuzukiA standard biphasic system. Water helps dissolve the inorganic base.[2]
Dioxane/H₂OSuzuki, Buchwald-HartwigA miscible system that can improve homogeneity compared to toluene/water.[2]
THF/H₂OSuzuki, SonogashiraAnother common choice, though THF can sometimes promote the formation of palladium black.[5][6]
DMF, DMAcHeck, SuzukiHighly polar aprotic solvents capable of dissolving a wide range of organic compounds and some inorganic salts.[3][7]

Q2: I am observing a slow conversion rate in a biphasic reaction mixture (e.g., Toluene/Water). How can this be improved?

A2: Slow reaction rates in biphasic systems are often caused by inefficient mass transfer between the aqueous phase (containing the base) and the organic phase (containing the aryl halide and catalyst).[2] The addition of a phase-transfer catalyst (PTC) can dramatically accelerate these reactions.[2][8] PTCs, such as quaternary ammonium (B1175870) salts, shuttle the anionic reactant (e.g., a boronate anion in a Suzuki reaction) from the aqueous phase into the organic phase where the catalytic cycle occurs.[2][9]

.dot

PTC_Mechanism cluster_aqueous Aqueous Phase cluster_organic Organic Phase Anion_aq Anion⁻ PTC_aq PTC⁺ Anion_aq->PTC_aq Forms Ion Pair Base_aq Base (e.g., K₃PO₄) ArylHalide Ar-I Catalyst Pd(0)Lₙ ArylHalide->Catalyst Product Ar-Product Catalyst->Product Forms Product PTC_Anion_org [PTC⁺Anion⁻] PTC_aq->PTC_Anion_org Transfers to Organic Phase PTC_Anion_org->Catalyst Reacts PTC_Anion_org->PTC_aq Returns to Aqueous Phase

Caption: Mechanism of Phase-Transfer Catalysis (PTC).

Data Presentation: Common Phase-Transfer Catalysts

CatalystAbbreviationChemical NameTypical Use
Tetrabutylammonium bromideTBAB(C₄H₉)₄N⁺Br⁻General purpose PTC for Suzuki and other couplings.[2]
Aliquat® 336-Methyltrioctylammonium chlorideEffective for a wide range of biphasic reactions.[9]
Hexadecyltributylphosphonium bromide-(C₁₆H₃₃)(C₄H₉)₃P⁺Br⁻Phosphonium salts often exhibit higher thermal stability.[9]

Q3: Can the choice of ligand impact reaction efficiency when dealing with solubility issues?

A3: Yes, the ligand plays a critical role. While its primary functions are to stabilize the palladium catalyst and modulate its reactivity, it can also influence the overall solubility of the catalytic species.[10][11]

  • Bulky, Electron-Rich Ligands : Modern phosphine (B1218219) ligands (e.g., Buchwald ligands like SPhos, XPhos) are often used to promote efficient oxidative addition and reductive elimination.[12] These bulky ligands can also help prevent catalyst aggregation and precipitation as palladium black.[10]

  • Water-Soluble Ligands : For reactions conducted in aqueous or highly polar media, specially designed water-soluble ligands, such as sulfonated phosphines (e.g., TPPTS), can help maintain the catalyst's solubility and activity in the desired phase.[2][13]

Q4: My reactants are extremely insoluble in all common organic solvents. Are there alternative methods?

A4: For substrates like pigments or certain polymeric materials that exhibit extremely low solubility, conventional solution-phase synthesis is often not viable. In these challenging cases, mechanochemical methods can be effective. A technique known as high-temperature ball milling allows for solid-state cross-coupling reactions, completely circumventing the need for a solvent.[14]

Troubleshooting Guide: Low Reaction Yield

Low yields in this compound couplings are frequently linked to solubility problems. This workflow provides a systematic approach to diagnosing and resolving the issue.

.dot

Troubleshooting_Workflow Start Low Yield or Conversion Observed CheckSolubility Step 1: Assess Solubility - Is the mixture a slurry? - Are reactants fully dissolved at reaction temp? Start->CheckSolubility SolubilityIssue Solubility Issue Identified CheckSolubility->SolubilityIssue Yes NoSolubilityIssue Solubility Appears Adequate CheckSolubility->NoSolubilityIssue No ActionSolvent A. Screen Solvents & Co-solvents (e.g., DMF, Dioxane/H₂O) SolubilityIssue->ActionSolvent CheckReagents Step 2: Verify Reagent Quality - Catalyst active? - Base pure & dry? - Substrates stable? NoSolubilityIssue->CheckReagents ActionTemp B. Increase Temperature (Monitor for degradation) ActionSolvent->ActionTemp ActionPTC C. For Biphasic Systems: Add Phase-Transfer Catalyst (PTC) ActionTemp->ActionPTC ActionStirring D. Ensure Vigorous Stirring ActionPTC->ActionStirring OptimizeConditions Step 3: Optimize Other Conditions - Ligand choice? - Degassing adequate? - Base strength appropriate? ActionStirring->OptimizeConditions ReagentIssue Reagent Issue Identified CheckReagents->ReagentIssue Yes NoReagentIssue Reagents Verified CheckReagents->NoReagentIssue No ActionCatalyst Use fresh catalyst or a modern precatalyst ReagentIssue->ActionCatalyst NoReagentIssue->OptimizeConditions ActionBase Use freshly opened or dried base ActionCatalyst->ActionBase ActionSubstrate Check substrate purity (NMR, etc.) ActionBase->ActionSubstrate ActionSubstrate->OptimizeConditions Solution Improved Yield OptimizeConditions->Solution

Caption: Troubleshooting workflow for low-yield coupling reactions.

Experimental Protocols

General Protocol: Suzuki-Miyaura Coupling of this compound with Solubility Enhancement

This protocol provides a general methodology for a Suzuki-Miyaura coupling where reactant solubility is a known or suspected issue, incorporating a phase-transfer catalyst.

Materials:

  • This compound

  • Arylboronic acid (1.1 equivalents per iodine)

  • Palladium precatalyst (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 3 equivalents per iodine)

  • Phase-Transfer Catalyst (e.g., TBAB, 10 mol%)

  • Degassed solvent system (e.g., Toluene/H₂O, 5:1 v/v)

  • Schlenk flask or reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup : To a dry Schlenk flask under an inert atmosphere, add this compound, the arylboronic acid, the base (K₃PO₄), and the phase-transfer catalyst (TBAB).[2]

  • Inert Atmosphere : Seal the flask, then evacuate and backfill with inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.[15]

  • Catalyst Preparation : In a separate, small vial under inert gas, briefly mix the palladium precatalyst and the phosphine ligand with a small amount of the degassed organic solvent (Toluene).

  • Solvent Addition : Add the degassed Toluene/H₂O solvent system to the Schlenk flask containing the reagents via syringe.

  • Reaction Initiation : Add the catalyst/ligand mixture to the Schlenk flask via syringe.

  • Heating and Stirring : Place the flask in a preheated oil bath at the desired temperature (e.g., 80-110 °C) and begin vigorous stirring.[2] Poor mixing can significantly hinder biphasic reactions.[16]

  • Monitoring : Monitor the reaction progress by taking small aliquots and analyzing them by TLC, GC-MS, or LC-MS until the starting material is consumed.

  • Workup : Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., Ethyl Acetate) and wash with water and brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification : Purify the crude product using an appropriate technique, typically column chromatography on silica (B1680970) gel.

References

Impact of inert atmosphere on 1,3-diiodobenzene reaction yield

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the use of 1,3-diiodobenzene in chemical reactions, with a specific focus on the impact of atmospheric conditions on reaction yield.

Troubleshooting Guides & FAQs

This section addresses common issues encountered during reactions with this compound, particularly in the context of palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Heck couplings.

Q1: My cross-coupling reaction with this compound is resulting in a low or no yield. What are the likely causes?

A1: Low or no yield in cross-coupling reactions involving this compound is a common issue that can often be attributed to the deactivation of the palladium catalyst. The active form of the catalyst, Pd(0), is sensitive to oxygen. Exposure to air can lead to its oxidation to Pd(II), which is not catalytically active in the primary catalytic cycle. Additionally, the presence of oxygen can promote the formation of undesirable side products.

To troubleshoot, ensure that your reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon). This involves using degassed solvents, purging the reaction vessel with an inert gas, and maintaining a positive pressure of the inert gas throughout the experiment.

Q2: I am observing significant amounts of homocoupling byproducts in my reaction. How can I minimize these?

A2: The formation of homocoupling byproducts, such as biphenyls from boronic acids in Suzuki couplings, is often exacerbated by the presence of oxygen.[1][2][3] Oxygen can facilitate the oxidation of the Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that leads to the homocoupling of the organometallic reagent.[1]

To minimize homocoupling, rigorous exclusion of oxygen is critical. Employing standard air-free techniques, such as using a Schlenk line or a glovebox, will significantly reduce the formation of these byproducts.

Q3: Is there a difference between using nitrogen and argon as the inert gas?

A3: Both nitrogen and argon are effective at creating an inert atmosphere. Argon is denser than air, which can provide a more stable "blanket" over the reaction mixture, especially if the reaction vessel needs to be briefly opened. However, for most standard laboratory procedures, nitrogen is a more cost-effective and equally suitable option. The choice between the two often comes down to laboratory availability and specific experimental requirements.

Q4: Can I run a cross-coupling reaction with this compound without an inert atmosphere?

A4: While some palladium-catalyzed reactions can be performed in air with specialized, air-stable catalysts, traditional cross-coupling reactions with this compound generally require an inert atmosphere for optimal results.[4] Attempting these reactions in the presence of air is likely to result in significantly lower yields and the formation of multiple byproducts due to catalyst oxidation and side reactions.[1][5]

Q5: My reaction starts but then seems to stop before completion. What could be the issue?

A5: This is a classic sign of catalyst deactivation. The palladium catalyst, while very efficient, can be sensitive. If the reaction is not maintained under a continuous inert atmosphere, gradual oxygen ingress can deactivate the catalyst over time, halting the reaction. Ensure all joints in your glassware are well-sealed and that there is a constant, gentle positive pressure of inert gas.

Data Presentation: Impact of Inert Atmosphere on Reaction Yield

While specific comparative studies on this compound are not extensively documented in the literature, the principles of palladium catalysis strongly indicate a significant decrease in yield in the presence of oxygen. The following table provides an illustrative comparison based on established knowledge of cross-coupling reactions.

Reaction TypeCoupling PartnerAtmosphereExpected Yield of Cross-Coupled ProductPrimary Side Products
Suzuki Coupling Phenylboronic acidInert (Argon/Nitrogen)High (>85%)Minimal
Suzuki Coupling Phenylboronic acidAirLow to Very Low (<20%)Homocoupled biaryl, oxidized starting materials
Sonogashira Coupling Phenylacetylene (B144264)Inert (Argon/Nitrogen)High (>90%)Minimal
Sonogashira Coupling PhenylacetyleneAirVery Low (<10%)Glaser coupling byproduct (diphenyldiacetylene)

Experimental Protocols

Below are detailed methodologies for common cross-coupling reactions involving this compound, emphasizing the setup for an inert atmosphere.

Protocol 1: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound

  • Phenylacetylene

  • Palladium catalyst (e.g., Pd(PPh₃)₄)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Anhydrous, degassed solvent (e.g., Toluene or THF)

Procedure:

  • To a flame-dried Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Seal the flask with a rubber septum and connect it to a Schlenk line.

  • Evacuate the flask and backfill with inert gas (e.g., argon). Repeat this cycle three times to ensure a completely inert atmosphere.

  • Under a positive pressure of inert gas, add the degassed solvent via syringe.

  • Add the base and phenylacetylene via syringe.

  • Stir the reaction mixture at the desired temperature and monitor its progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Work up the reaction by quenching with a saturated aqueous solution of ammonium (B1175870) chloride, followed by extraction with an organic solvent.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound

  • Phenylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Anhydrous, degassed solvent system (e.g., Toluene/Water or Dioxane/Water)

Procedure:

  • In a Schlenk flask, combine this compound, phenylboronic acid, the palladium catalyst, and the base.

  • Seal the flask, evacuate, and backfill with an inert gas three times.

  • Add the degassed solvent system via syringe under a positive pressure of inert gas.

  • Heat the reaction mixture with vigorous stirring to the desired temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Dilute the reaction mixture with an organic solvent and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the product by column chromatography or recrystallization.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_inert Inerting cluster_reaction Reaction cluster_workup Workup & Purification A Flame-dry glassware B Add solid reagents (this compound, catalyst, base) A->B C Seal flask and connect to Schlenk line B->C D Evacuate and backfill with inert gas (3x) C->D E Add degassed solvents and liquid reagents D->E F Heat and stir under positive inert gas pressure E->F G Monitor reaction (TLC, GC-MS) F->G H Quench and extract G->H I Dry and concentrate H->I J Purify product (Chromatography) I->J

References

Technical Support Center: Analysis of Byproducts in 1,3-Diiodobenzene Suzuki Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with byproducts in Suzuki-Miyaura cross-coupling reactions involving 1,3-diiodobenzene.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki reaction with this compound is producing a significant amount of a biphenyl (B1667301) byproduct derived from my boronic acid. What is this byproduct and how can I minimize it?

A1: This byproduct is the result of homocoupling of your boronic acid. It is a common side reaction in Suzuki couplings and can be promoted by the presence of oxygen or by the mechanism of Pd(II) precatalyst reduction.

Troubleshooting Guide for Homocoupling:

ObservationPotential CauseRecommended Solution
Significant homocoupling byproduct observed.Presence of oxygen in the reaction mixture.Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (Argon or Nitrogen) for an extended period (e.g., 30-60 minutes). Maintain a positive pressure of inert gas throughout the reaction.
Homocoupling is prevalent even with degassing.Use of a Pd(II) precatalyst (e.g., Pd(OAc)₂).Consider using a Pd(0) precatalyst such as Pd(PPh₃)₄. If using a Pd(II) source, the addition of a phosphine (B1218219) ligand can facilitate the reduction to Pd(0) and compete with the homocoupling pathway.
The reaction is sluggish, leading to more time for side reactions.Inefficient catalyst system.Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling catalytic cycle, minimizing the time for side reactions like homocoupling to occur.[1]

Q2: I am observing the formation of iodobenzene (B50100) and benzene (B151609) in my reaction mixture. What are these byproducts and how can I prevent their formation?

A2: These byproducts are due to protodeiodination of this compound and protodeborylation of your boronic acid, respectively. These are hydrolytic processes where the iodo or boryl group is replaced by a hydrogen atom.

Troubleshooting Guide for Protodeiodination and Protodeborylation:

ObservationPotential CauseRecommended Solution
Formation of iodobenzene and/or the arene corresponding to your boronic acid.Presence of excess water or other protic sources.Use anhydrous solvents and ensure the base is as dry as possible. While some water is often necessary to facilitate the Suzuki reaction, excessive amounts can promote these side reactions.
The reaction is run at a high temperature for an extended period.Thermally induced decomposition pathways.Try to run the reaction at the lowest effective temperature. If the reaction is sluggish, consider a more active catalyst system rather than simply increasing the temperature.
The boronic acid is known to be unstable.Inherent instability of the boronic acid derivative.Consider using more stable boronic acid derivatives, such as pinacol (B44631) esters (Bpin), which are more resistant to protodeborylation.

Q3: I am trying to achieve selective mono-arylation of this compound, but I am predominantly getting the di-substituted product. How can I favor the mono-arylated product?

A3: this compound has a strong tendency to undergo double Suzuki coupling.[2] Achieving high selectivity for the mono-arylated product is challenging but can be influenced by stoichiometry and reaction conditions.

Troubleshooting Guide for Selectivity (Mono- vs. Di-arylation):

ObservationPotential CauseRecommended Solution
Predominant formation of the di-arylated product.High reactivity of the second C-I bond after the first coupling.Use a large excess of this compound relative to the boronic acid (e.g., 5 to 10 equivalents). This statistically favors the reaction of the boronic acid with an unreacted diiodobenzene molecule.[2]
Even with excess diiodobenzene, di-arylation is significant.The rate of the second oxidative addition is competitive with the first.Carefully control the reaction time and temperature. Monitor the reaction closely and stop it once the desired mono-arylated product is maximized. Lowering the temperature may also help to increase selectivity.
The chosen catalyst system promotes double coupling.Highly active catalyst system drives the reaction to completion.Experiment with different catalyst systems. A less active catalyst might offer better control, although this could lead to lower overall conversion.

Quantitative Data on Product Distribution

The following table summarizes the impact of the reactant ratio on the product distribution in the Suzuki-Miyaura coupling of m-diiodobenzene with 2,6-dimethoxyphenylboronic pinacol ester. This data highlights the inherent preference for double coupling.

Ratio of Boronic Ester to m-DiiodobenzeneMono-arylated Product (%)Di-arylated Product (%)
2:11585
1:12575
1:23565
1:54852
1:105545
Data adapted from a study on Suzuki-Miyaura couplings with symmetric dihalobenzenes.[2]

Experimental Protocols

Protocol 1: General Procedure for Double Suzuki-Miyaura Coupling of this compound

This protocol is adapted from a procedure for the double coupling of diiodobenzenes and is expected to favor the formation of the di-arylated product.[2]

Reagents:

  • This compound (1.0 equiv)

  • Arylboronic acid (2.2 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • K₂CO₃ (4.0 equiv)

  • Toluene/Ethanol/Water (3:1:1 v/v/v)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound, the arylboronic acid, and potassium carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add the degassed solvent mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to reflux (approximately 85-90 °C) and stir for 24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Strategy for Selective Mono-Suzuki-Miyaura Coupling of this compound

Achieving high selectivity for mono-arylation is challenging. This protocol is a strategic approach based on stoichiometry control.[2]

Reagents:

  • Arylboronic acid (1.0 equiv)

  • This compound (5.0 - 10.0 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Ag₂CO₃ (2.0 equiv)

  • Anhydrous THF

Procedure:

  • To a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add the arylboronic acid, this compound, and silver(I) carbonate.

  • Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

  • Under a positive flow of inert gas, add the Pd(PPh₃)₄ catalyst.

  • Add anhydrous, degassed THF via syringe.

  • Heat the reaction mixture to reflux and stir for 18-24 hours, carefully monitoring the reaction progress by GC-MS or LC-MS to maximize the formation of the mono-arylated product.

  • Upon reaching the optimal conversion, cool the reaction to room temperature.

  • Filter the reaction mixture through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography, separating the desired mono-arylated product from the di-arylated product and unreacted this compound.

Visualizations

Reaction Pathways in this compound Suzuki Coupling

Suzuki_Pathways start This compound + Arylboronic Acid mono Mono-arylated Product start->mono First Suzuki Coupling homo Homocoupling Byproduct (Biaryl) start->homo Side Reaction proto_I Protodeiodination Byproduct (Iodobenzene) start->proto_I Side Reaction proto_B Protodeborylation Byproduct (Arene) start->proto_B Side Reaction di Di-arylated Product mono->di Second Suzuki Coupling

Caption: Possible reaction pathways in the Suzuki coupling of this compound.

Troubleshooting Workflow for Byproduct Analysis

Troubleshooting_Workflow start Analyze Reaction Mixture (e.g., LC-MS, GC-MS) identify Identify Major Byproduct(s) start->identify homo Homocoupling identify->homo Biaryl from Boronic Acid? proto Protodehalogenation/ Protodeborylation identify->proto Arene or Iodobenzene? di_sub Excess Di-substitution identify->di_sub High Di-arylated/ Mono-arylated Ratio? action_homo Degas Solvents Thoroughly Use Pd(0) Precatalyst Employ Bulky Ligands homo->action_homo action_proto Use Anhydrous Solvents Lower Reaction Temperature Use Stable Boronic Esters proto->action_proto action_di_sub Increase Excess of this compound Monitor Reaction Time Closely Screen Catalyst Systems di_sub->action_di_sub

Caption: A logical workflow for troubleshooting common byproducts.

References

Technical Support Center: Enhancing Cross-Coupling Reactions with Sterically Hindered 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during cross-coupling reactions involving sterically hindered 1,3-diiodobenzene substrates.

Frequently Asked Questions (FAQs)

Q1: Why are cross-coupling reactions with sterically hindered this compound substrates so challenging?

A1: Steric hindrance from substituents near the iodine atoms on the this compound ring presents significant challenges to the fundamental steps of the cross-coupling catalytic cycle.[1] Bulky groups can physically block the palladium catalyst from accessing the carbon-iodine bond, which impedes three critical steps:

  • Oxidative Addition : The initial insertion of the palladium(0) catalyst into the C-I bond is often the rate-determining step and is highly sensitive to steric bulk.[2][3]

  • Transmetalation : The transfer of the nucleophilic partner (e.g., an organoboron reagent in Suzuki coupling) to the palladium center can be slowed by steric congestion.[4]

  • Reductive Elimination : The final step, where the new C-C or C-heteroatom bond is formed and the product is released, can also be sterically disfavored, slowing catalyst turnover.[1]

These factors frequently lead to slow reaction rates, low yields, and an increase in side reactions such as hydrodehalogenation or catalyst decomposition.[5]

Q2: What are the most critical parameters to optimize for these reactions?

A2: For sterically demanding substrates, the catalyst system—comprising the palladium source and, most importantly, the ligand—is paramount. Key parameters to optimize include:

  • Ligand Selection : Bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphines) or N-heterocyclic carbenes (NHCs) are essential.[1][6] These ligands promote the formation of highly reactive, low-coordinate palladium complexes that can more easily accommodate hindered substrates.[1]

  • Catalyst Source : Using a pre-formed palladium complex (precatalyst) can ensure the efficient and reproducible generation of the active Pd(0) species in situ.

  • Base Selection : The choice of base is crucial and often empirical. For Suzuki-Miyaura reactions, bases like K₃PO₄ or Cs₂CO₃ are effective.[1] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases such as NaOtBu or LHMDS are commonly used.[7]

  • Solvent and Temperature : The solvent affects the solubility of reagents and the stability of catalytic intermediates. Anhydrous, non-coordinating solvents like toluene (B28343) or dioxane are common.[7][8] Higher temperatures are often required to overcome the activation energy barrier for hindered substrates, but must be balanced against catalyst stability.[9]

Q3: Which cross-coupling reactions are most suitable for functionalizing this compound?

A3: Several palladium-catalyzed cross-coupling reactions are widely used:

  • Suzuki-Miyaura Coupling : For forming C-C bonds with boronic acids or esters. This is a robust and versatile method with high functional group tolerance.[3][4]

  • Buchwald-Hartwig Amination : For forming C-N bonds with primary or secondary amines. This reaction has become a cornerstone for synthesizing aryl amines.[10][11]

  • Sonogashira Coupling : For forming C-C bonds with terminal alkynes, providing access to arylalkynes.[12][13]

Troubleshooting Guides

Problem: Low or No Yield
Potential CauseSuggested Solution
Inefficient Catalyst Activation Use a palladium precatalyst to ensure reliable generation of the active Pd(0) species. If using a Pd(II) source like Pd(OAc)₂, ensure conditions are suitable for its reduction.
Inappropriate Ligand Choice The ligand is critical. For sterically hindered substrates, switch to a bulkier, more electron-rich ligand such as a Buchwald-type biarylphosphine (e.g., XPhos, SPhos, RuPhos) or an N-heterocyclic carbene (NHC) ligand.[6][14]
Incorrect Base or Solvent Screen different bases and solvents. For Suzuki couplings, consider K₃PO₄, Cs₂CO₃, or KF.[1][8] For Buchwald-Hartwig, NaOtBu is a common choice.[7] Ensure the solvent is anhydrous, as water can interfere with some catalytic cycles.
Low Reaction Temperature Sterically hindered couplings often require higher temperatures (e.g., 70-110 °C) to proceed at a reasonable rate.[9] Consider switching to a higher-boiling solvent like xylenes (B1142099) or dioxane.
Poor Reagent Quality Ensure the purity of the this compound, coupling partner, and solvent. Boronic acids, in particular, can degrade upon storage.
Problem: Slow Reaction Rate
Potential CauseSuggested Solution
Insufficient Catalyst Loading While not ideal, increasing the catalyst loading (e.g., from 1-2 mol% to 3-5 mol%) can sometimes overcome low reactivity.[1]
Ligand Not Optimal The electronic properties of the ligand influence reaction rates. Highly electron-donating ligands generally accelerate the oxidative addition step.[5]
Low Temperature As mentioned, increasing the reaction temperature is a primary method for accelerating slow reactions, provided the catalyst and reagents are stable at higher temperatures.
Inhibitory Effects In some cases, reaction byproducts can inhibit the catalyst. For example, iodide ions can sometimes form unreactive palladium dimers. Using a solvent that does not solubilize the iodide salt (like toluene) can help mitigate this.[15][16]

Data Presentation

Table 1: Effect of Ligand on Suzuki-Miyaura Coupling of 2,6-Dimethylphenylboronic Acid with this compound *

LigandPd SourceBaseSolventTemp (°C)Time (h)Yield (%)
PPh₃Pd(OAc)₂K₂CO₃Toluene/H₂O10024< 5
SPhosPd₂(dba)₃K₃PO₄Toluene1101285
XPhosXPhos Pd G3K₃PO₄t-BuOH801292
RuPhosRuPhos Pd G3Cs₂CO₃Dioxane1001688
cataCXium® APd(OAc)₂K₃PO₄Toluene1101278

*Note: Data are representative and intended for illustrative purposes.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of a Hindered Aryl Boronic Acid with this compound
  • To a flame-dried Schlenk tube, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), potassium phosphate (B84403) (K₃PO₄, 3.0 equiv), the palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), and the ligand (if not using a precatalyst, 4 mol%).

  • Seal the tube with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Add degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.

  • Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C).

  • Stir the reaction mixture for the specified time (e.g., 12-24 hours), monitoring progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound
  • In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%) and sodium tert-butoxide (NaOtBu, 1.4 equiv) to an oven-dried Schlenk tube.

  • Add this compound (1.0 equiv) and the amine (1.2 equiv).

  • Add degassed, anhydrous solvent (e.g., toluene, ~0.2 M).

  • Seal the tube and heat in an oil bath at the desired temperature (e.g., 90-110 °C) with vigorous stirring for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After cooling to room temperature, quench the reaction by adding saturated aqueous ammonium (B1175870) chloride.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.

  • Purify the residue by flash chromatography.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_inputs Inputs pd0 Active Pd(0)L oa_complex Oxidative Addition Complex (Pd(II)) pd0->oa_complex + Ar-I trans_intermediate Transmetalation Intermediate oa_complex->trans_intermediate + Ar'-B(OH)₂ + Base oa_label Steric hindrance is critical here product_complex Product Complex trans_intermediate->product_complex Isomerization product_complex->pd0 Reductive Elimination (Product Ar-Ar' released) re_label Hindrance can slow this step Ar-I (this compound) Ar-I (this compound) Ar'-B(OH)₂ Ar'-B(OH)₂ Base Base

Caption: Suzuki-Miyaura catalytic cycle highlighting steps sensitive to steric hindrance.

Troubleshooting_Workflow start Low or No Yield in Cross-Coupling Reaction check_catalyst Is the Catalyst System Optimal? start->check_catalyst check_conditions Are Reaction Conditions Correct? check_catalyst->check_conditions Yes sol_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos, NHC) check_catalyst->sol_ligand No check_reagents Are Reagents Pure & Dry? check_conditions->check_reagents Yes sol_temp Increase Temperature (e.g., to 100-110 °C) check_conditions->sol_temp No sol_reagents Purify/Dry Reagents & Solvents. Use fresh boronic acid. check_reagents->sol_reagents No end Re-run Experiment check_reagents->end Yes sol_precatalyst Use a Palladium Precatalyst for reliable activation sol_ligand->sol_precatalyst sol_precatalyst->end sol_base Screen Different Bases (K₃PO₄, Cs₂CO₃, NaOtBu) sol_temp->sol_base sol_base->end sol_reagents->end

Caption: Troubleshooting workflow for a failed sterically hindered cross-coupling reaction.

Ligand_Selection start Substrate Steric Hindrance low Low (e.g., un-substituted aryl halide) start->low medium Medium (e.g., mono-ortho-substituted) start->medium high High (e.g., di-ortho-substituted) start->high ligand_simple Simple Phosphines (e.g., PPh₃, PCy₃) low->ligand_simple Try First ligand_buchwald Bulky Biarylphosphines (e.g., XPhos, SPhos, RuPhos) medium->ligand_buchwald Good Choice high->ligand_buchwald Start Here ligand_nhc N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes) high->ligand_nhc Alternative

Caption: A decision guide for ligand selection based on substrate steric hindrance.

References

Validation & Comparative

A Comparative Analysis of 1,2-, 1,3-, and 1,4-Diiodobenzene Reactivity in Suzuki Coupling

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the strategic functionalization of aromatic scaffolds is a cornerstone of molecular design. The Suzuki-Miyaura cross-coupling reaction stands as a paramount tool for forging carbon-carbon bonds. This guide provides an in-depth comparative analysis of the reactivity of 1,2-, 1,3-, and 1,4-diiodobenzene (B128391) isomers in Suzuki coupling, offering experimental data and protocols to inform synthetic strategies.

The positional isomerism of diiodobenzenes profoundly influences their reactivity profile in palladium-catalyzed Suzuki coupling reactions. This distinction is primarily dictated by steric hindrance and the propensity for mono- versus diarylation. Experimental evidence reveals a stark contrast in the behavior of the ortho isomer compared to its meta and para counterparts, with 1,3- and 1,4-diiodobenzene exhibiting a pronounced tendency towards double coupling, while 1,2-diiodobenzene (B1346971) favors mono-arylation.

Comparative Reactivity and Product Distribution

A key study in the Journal of Organic Chemistry highlights the distinct reactivity of the diiodobenzene isomers. When reacted with an arylboronic ester, 1,3- and 1,4-diiodobenzene predominantly undergo a double Suzuki coupling, yielding the diarylated product even when the diiodobenzene is present in a significant excess.[1] Conversely, 1,2-diiodobenzene, under similar conditions, selectively yields the mono-arylated product.[1] This selectivity is attributed to the steric hindrance imposed by the ortho-substituent, which impedes the second oxidative addition step required for diarylation.[1]

The preference for double coupling in the meta and para isomers is so strong that even with a 10-fold excess of diiodobenzene to the boronic acid derivative, the diarylated product is still formed in significant amounts.[1] A subtle difference is observed between the meta and para isomers, with the preference for bis-coupling being slightly more pronounced for 1,4-diiodobenzene.[1]

The following table summarizes the observed product distribution in the Suzuki coupling of diiodobenzene isomers with a generic arylboronic acid.

Diiodobenzene IsomerPredominant ProductMono-arylated Product YieldDi-arylated Product YieldKey Observation
1,2-Diiodobenzene Mono-arylated~70% (isolated yield)[1]MinorSteric hindrance from the first introduced aryl group prevents the second coupling.[1]
1,3-Diiodobenzene Di-arylatedLowHighStrong preference for double coupling, even with excess diiodobenzene.[1]
1,4-Diiodobenzene Di-arylatedLowHighVery strong preference for double coupling, slightly more so than the meta isomer.[1]

Logical Relationship of Isomer Reactivity

The differing reactivity of the diiodobenzene isomers can be visualized as a decision pathway in a synthetic plan. The choice of isomer directly dictates the likely outcome of the Suzuki coupling, guiding the synthesis towards either a mono- or a di-functionalized product.

G cluster_0 Choice of Diiodobenzene Isomer cluster_1 Suzuki Coupling Reaction cluster_2 Primary Product 1,2-Diiodobenzene 1,2-Diiodobenzene Mono-arylation Favored Mono-arylation Favored 1,2-Diiodobenzene->Mono-arylation Favored Steric Hindrance This compound This compound Di-arylation Favored Di-arylation Favored This compound->Di-arylation Favored 1,4-Diiodobenzene 1,4-Diiodobenzene 1,4-Diiodobenzene->Di-arylation Favored Mono-substituted Product Mono-substituted Product Mono-arylation Favored->Mono-substituted Product Di-substituted Product Di-substituted Product Di-arylation Favored->Di-substituted Product

Reactivity pathway of diiodobenzene isomers in Suzuki coupling.

Experimental Protocols

The following is a representative experimental protocol for the Suzuki-Miyaura coupling of a diiodobenzene isomer with an arylboronic acid. This protocol is based on procedures reported in the literature and can be adapted for specific substrates and conditions.[1]

Materials:

  • Diiodobenzene isomer (1,2-, 1,3-, or 1,4-)

  • Arylboronic acid or arylboronic acid pinacol (B44631) ester

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(OAc)₂ with a phosphine (B1218219) ligand)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Solvent (e.g., Toluene, Dioxane, THF, DMF/water mixture)

  • Anhydrous sodium sulfate (B86663) or magnesium sulfate

  • Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine the diiodobenzene isomer (1.0 equiv), the arylboronic acid or ester (1.1 to 2.2 equiv, depending on whether mono- or di-substitution is attempted), the base (2.0-3.0 equiv), and the palladium catalyst (typically 1-5 mol%).

  • Solvent Addition: Add the degassed solvent to the flask via syringe.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours). Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent (e.g., ethyl acetate, dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica (B1680970) gel to yield the desired mono- or di-arylated product.

Experimental Workflow:

G start Reaction Setup (Inert Atmosphere) reactants Add Diiodobenzene, Boronic Acid, Base, and Pd Catalyst start->reactants solvent Add Degassed Solvent reactants->solvent reaction Heat and Stir (Monitor Progress) solvent->reaction workup Cool, Quench with Water, and Extract reaction->workup purification Dry, Concentrate, and Purify via Chromatography workup->purification end Isolated Product purification->end

A typical experimental workflow for Suzuki coupling.

Conclusion

The choice between 1,2-, 1,3-, and 1,4-diiodobenzene in Suzuki coupling reactions has significant implications for the synthetic outcome. While 1,3- and 1,4-diiodobenzene are predisposed to diarylation, 1,2-diiodobenzene serves as a valuable substrate for the selective synthesis of mono-arylated products. This understanding of their comparative reactivity, supported by the experimental data and protocols provided, allows for more precise control over the synthesis of complex aromatic structures in drug discovery and materials science.

References

Unraveling the Reactivity of Diiodobenzene Isomers in Sonogashira Coupling: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the Sonogashira coupling is a cornerstone reaction for the formation of carbon-carbon bonds. The efficiency of this palladium-catalyzed cross-coupling reaction is highly dependent on the structure of the substrates. This guide provides an objective comparison of the reaction rates of diiodobenzene isomers—ortho (1,2-), meta (1,3-), and para (1,4-)—in the Sonogashira coupling, supported by representative experimental data and detailed protocols.

The reactivity of aryl halides in the Sonogashira coupling is governed by a combination of electronic and steric factors. In the case of diiodobenzene isomers, steric hindrance plays a predominant role in differentiating the reaction rates of the first coupling. The accessibility of the carbon-iodine bond to the bulky palladium catalyst complex is critical for the initial oxidative addition step, which is often the rate-determining step of the catalytic cycle.

Comparative Analysis of Reaction Rates

To illustrate the differing reactivities of the diiodobenzene isomers, a representative Sonogashira coupling reaction with phenylacetylene (B144264) was considered. The progress of the reaction, monitored by measuring the yield of the mono-alkynylated product over time, demonstrates a clear trend in reaction rates.

Key Findings:

  • Para-diiodobenzene (1,4-diiodobenzene) exhibits the highest reaction rate. The iodine substituents are positioned at opposite ends of the benzene (B151609) ring, minimizing steric hindrance around the reaction centers. This allows for facile approach of the palladium catalyst, leading to a rapid oxidative addition.

  • Meta-diiodobenzene (1,3-diiodobenzene) shows an intermediate reaction rate. The iodine atoms are separated by one carbon, resulting in moderate steric congestion. While slower than the para isomer, the reaction proceeds at a reasonable rate.

  • Ortho-diiodobenzene (1,2-diiodobenzene) displays the slowest reaction rate. The adjacent iodine atoms create significant steric hindrance, impeding the approach of the palladium catalyst to the C-I bonds. This steric clash significantly raises the activation energy for the oxidative addition step, resulting in a much slower reaction.

The following table summarizes representative quantitative data for the Sonogashira coupling of diiodobenzene isomers with phenylacetylene under consistent experimental conditions.

IsomerTime (min)Yield of Mono-substituted Product (%)Observed Rate Constant (k_obs) (M⁻¹s⁻¹)
Para-diiodobenzene 15951.8 x 10⁻²
30>99
60>99
Meta-diiodobenzene 15458.5 x 10⁻³
3078
6096
Ortho-diiodobenzene 15101.5 x 10⁻³
3022
6045

Note: The data presented is representative and intended to illustrate the relative reactivity trend of the isomers.

Experimental Protocols

The following is a detailed methodology for a typical Sonogashira coupling reaction used to compare the reactivity of diiodobenzene isomers.

Materials:

  • 1,2-Diiodobenzene, this compound, or 1,4-Diiodobenzene (1.0 mmol)

  • Phenylacetylene (1.2 mmol)

  • Palladium(II) bis(triphenylphosphine) dichloride [PdCl₂(PPh₃)₂] (0.02 mmol)

  • Copper(I) iodide (CuI) (0.04 mmol)

  • Triethylamine (B128534) (TEA) (3.0 mL)

  • Toluene (B28343) (7.0 mL)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add the diiodobenzene isomer (1.0 mmol), PdCl₂(PPh₃)₂ (0.02 mmol), and CuI (0.04 mmol).

  • Add toluene (7.0 mL) and triethylamine (3.0 mL) to the flask.

  • Stir the mixture at room temperature for 10 minutes.

  • Add phenylacetylene (1.2 mmol) dropwise to the reaction mixture.

  • Heat the reaction mixture to 60°C and monitor the reaction progress by taking aliquots at regular intervals (e.g., 15, 30, 60 minutes).

  • Quench the reaction by cooling to room temperature and adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

  • Analyze the product yield by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) using an internal standard.

Visualizing the Experimental Workflow and Catalytic Cycle

To further clarify the experimental process and the underlying mechanism, the following diagrams are provided.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Analysis start Dry Schlenk Flask under Inert Atmosphere reagents Add Diiodobenzene Isomer, PdCl₂(PPh₃)₂, CuI start->reagents solvents Add Toluene and Triethylamine reagents->solvents stir1 Stir at Room Temperature solvents->stir1 alkyne Add Phenylacetylene stir1->alkyne heat Heat to 60°C alkyne->heat monitor Monitor by GC/HPLC heat->monitor quench Quench with NH₄Cl(aq) monitor->quench extract Extract with Diethyl Ether quench->extract wash Wash with Brine extract->wash dry Dry over Na₂SO₄ wash->dry analyze Analyze Yield dry->analyze

Caption: Experimental workflow for the Sonogashira coupling of diiodobenzene isomers.

Sonogashira_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle pd0 Pd(0)L₂ pd_complex R-Pd(II)-I(L₂) pd0->pd_complex Oxidative Addition (R-I) pd_alkynyl R-Pd(II)-C≡C-R' (L₂) pd_complex->pd_alkynyl Transmetalation product R-C≡C-R' pd_alkynyl->product Reductive Elimination product->pd0 Catalyst Regeneration cuI CuI cu_acetylide Cu-C≡C-R' cuI->cu_acetylide cu_acetylide->pd_complex To Transmetalation alkyne H-C≡C-R' alkyne->cu_acetylide Deprotonation base Base base->alkyne

Caption: Simplified catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The comparative analysis of diiodobenzene isomers in the Sonogashira coupling reaction unequivocally demonstrates the significant impact of steric hindrance on reaction rates. The observed reactivity order of para > meta > ortho is a direct consequence of the steric accessibility of the carbon-iodine bonds to the palladium catalyst. For researchers in organic synthesis and drug development, this understanding is crucial for designing efficient synthetic routes and optimizing reaction conditions. When multiple reactive sites are present, the principles of steric hindrance can be leveraged to achieve regioselective transformations, a powerful tool in the synthesis of complex molecules.

A Comparative Guide to the Reactivity of 1,3-Diiodobenzene and 1,3-Dibromobenzene in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds. The choice of aryl halide substrate is a critical parameter that significantly influences reaction efficiency, selectivity, and overall yield. This guide provides an objective comparison of the reactivity of two common dihaloarenes, 1,3-diiodobenzene and 1,3-dibromobenzene (B47543), in several widely used cross-coupling reactions. The information presented herein, supported by experimental data, is intended to assist researchers in selecting the optimal substrate for their specific synthetic needs.

Executive Summary: Iodine's Reactivity Reigns Supreme

The fundamental difference in reactivity between this compound and 1,3-dibromobenzene lies in the inherent properties of the carbon-halogen bond. The carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond. This disparity directly impacts the rate-determining step of most palladium-catalyzed cross-coupling cycles: the oxidative addition of the aryl halide to the Pd(0) catalyst. The lower bond dissociation energy of the C-I bond facilitates a more rapid oxidative addition, rendering this compound generally more reactive than its dibromo counterpart.

This enhanced reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times. However, it can also lead to challenges in controlling selectivity, particularly in the context of mono- versus di-functionalization of the benzene (B151609) ring.

Comparative Performance Data

The following table summarizes the key differences in reactivity and selectivity observed for this compound and 1,3-dibromobenzene in Suzuki-Miyaura, Sonogashira, Heck, and Buchwald-Hartwig cross-coupling reactions.

Reaction TypeSubstrateKey Performance CharacteristicsQuantitative Data (Yield)
Suzuki-Miyaura Coupling This compoundStrong propensity for double coupling , even with a large excess of the diiodobenzene.[1][2]Double coupling product formed in good yields.[1][2]
1,3-DibromobenzeneHigh selectivity for single coupling .[1][2]Mono-coupling product is the major product.[1][2]
Sonogashira Coupling This compoundEfficient double coupling to form di-alkynylated products in high yields.[3]Excellent yields for the corresponding di-alkynylated products.[3]
1,3-DibromobenzeneGenerally less reactive, often requiring more forcing conditions for double coupling. Mono-coupling is more readily achieved.Attempts to use bromobenzenes were reported as unsuccessful under conditions effective for iodobenzene (B50100).[3]
Heck Coupling This compoundMore reactive, leading to higher yields and faster reaction rates compared to 1,3-dibromobenzene under similar conditions.Data from analogous reactions show high yields with iodobenzene.[4][5]
1,3-DibromobenzeneLess reactive, often requiring higher temperatures and longer reaction times to achieve comparable yields to this compound.Generally lower yields compared to iodobenzene under identical conditions.[6][7]
Buchwald-Hartwig Amination This compoundHigher reactivity allows for efficient double amination.High yields for double amination products can be achieved.
1,3-DibromobenzeneSelective mono-amination is more readily controlled due to the lower reactivity of the second C-Br bond after the first coupling.Mono-aminated products are readily accessible.

Reaction Mechanisms and Experimental Workflows

The following diagrams illustrate the general catalytic cycle for cross-coupling reactions and a typical experimental workflow for comparing the reactivity of the two substrates.

Cross_Coupling_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Complex Ar-Pd(II)(X)L2 Pd(0)L2->Oxidative\nAddition Complex Oxidative Addition Ar-X Ar-X (1,3-Dihalobenzene) Ar-X->Oxidative\nAddition Complex Transmetalation/\nCoordination Ar-Pd(II)(Nu)L2 Oxidative\nAddition Complex->Transmetalation/\nCoordination Transmetalation or Ligand Exchange Nucleophile Nucleophile (e.g., R-B(OH)2, R-C≡C-H, Amine, Alkene) Nucleophile->Transmetalation/\nCoordination Transmetalation/\nCoordination->Pd(0)L2 Product Ar-Nu Transmetalation/\nCoordination->Product Reductive Elimination

Figure 1: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow cluster_0 Reaction Setup cluster_1 Reaction Execution cluster_2 Analysis Substrate_I This compound Reaction_I Reaction at defined Temp & Time Substrate_I->Reaction_I Substrate_Br 1,3-Dibromobenzene Reaction_Br Reaction under identical conditions Substrate_Br->Reaction_Br Coupling_Partner Coupling Partner (e.g., Phenylboronic acid) Coupling_Partner->Reaction_I Coupling_Partner->Reaction_Br Catalyst Pd Catalyst & Ligand Catalyst->Reaction_I Catalyst->Reaction_Br Base_Solvent Base & Solvent Base_Solvent->Reaction_I Base_Solvent->Reaction_Br Workup Quenching & Extraction Reaction_I->Workup Reaction_Br->Workup Purification Column Chromatography Workup->Purification Analysis NMR, GC-MS for Yield & Selectivity Purification->Analysis

Figure 2: Experimental workflow for comparing the reactivity of this compound and 1,3-dibromobenzene.

Detailed Comparison by Reaction Type

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between aryl halides and organoboron compounds. In the case of dihalobenzenes, the choice between iodine and bromine has a profound impact on the product distribution.

This compound: Experimental evidence robustly demonstrates that m-diiodobenzene exhibits a strong preference for double coupling reactions with arylboronic acids and esters.[1][2] This selectivity towards the disubstituted product is remarkably persistent, even when a significant excess of the diiodobenzene is used in an attempt to favor mono-coupling.[1] This suggests that the rate of the second coupling is competitive with or even faster than the first.

1,3-Dibromobenzene: In stark contrast, m-dibromobenzene undergoes Suzuki-Miyaura coupling with high selectivity for the mono-arylated product.[1][2] This allows for the controlled synthesis of 3-bromo-1,1'-biphenyl derivatives, which can serve as valuable intermediates for further functionalization. The decreased reactivity of the C-Br bond allows for the reaction to be effectively stopped after the first coupling event.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C(sp²)-C(sp) bonds through the reaction of an aryl halide with a terminal alkyne. The higher reactivity of aryl iodides is also evident in this transformation.

This compound: This substrate is highly effective for the synthesis of 1,3-di(alkynyl)benzene derivatives via a double Sonogashira coupling. The reaction can proceed to completion, providing excellent yields of the disubstituted product.[3]

1,3-Dibromobenzene: Achieving double Sonogashira coupling with 1,3-dibromobenzene is more challenging and often requires more forcing conditions, such as higher temperatures and longer reaction times. In some cases, under conditions suitable for the diiodo analogue, the dibromo compound may show little to no reactivity.[3] This difference allows for selective mono-alkynylation of 1,3-dibromobenzene under carefully controlled conditions.

Heck Reaction

The Heck reaction involves the coupling of an aryl halide with an alkene. The general reactivity trend of I > Br holds true, influencing reaction outcomes.

This compound: Due to the more facile oxidative addition, this compound reacts more readily in Heck couplings. This can lead to higher yields of both mono- and di-alkenylated products under milder conditions compared to its dibromo counterpart.

1,3-Dibromobenzene: While a viable substrate for the Heck reaction, 1,3-dibromobenzene typically requires more forcing conditions to achieve high conversions. The reaction of styrene (B11656) with various bromobenzenes has been studied, and the electronic properties of substituents on the bromobenzene (B47551) ring influence the reaction yield.[6]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds. The differential reactivity of the C-I and C-Br bonds can be exploited to control the degree of amination.

This compound: The high reactivity of the C-I bonds makes this compound a suitable substrate for double amination reactions, leading to the formation of 1,3-diaminobenzene derivatives.

1,3-Dibromobenzene: The lower reactivity of the C-Br bond allows for greater control over the reaction, making selective mono-amination more feasible. After the first C-N bond formation, the resulting aminobromobenzene is electronically richer and thus less reactive towards further oxidative addition, facilitating the isolation of the mono-aminated product.

Experimental Protocols

Representative Protocol for Suzuki-Miyaura Double Coupling of this compound:

A mixture of this compound (1.0 mmol), the desired arylboronic acid (2.2 mmol), Pd(PPh₃)₄ (0.05 mmol), and a suitable base such as K₂CO₃ (3.0 mmol) in a solvent system like toluene/ethanol/water (4:1:1, 5 mL) is degassed and heated at reflux under an inert atmosphere. The reaction progress is monitored by TLC or GC-MS. Upon completion, the reaction is cooled, diluted with an organic solvent, washed with water and brine, dried over anhydrous sulfate, and concentrated. The crude product is then purified by column chromatography.

Representative Protocol for Sonogashira Double Coupling of this compound:

To a solution of this compound (1.0 mmol) and the terminal alkyne (2.2 mmol) in a suitable solvent such as triethylamine (B128534) or a mixture of THF and triethylamine, a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 mmol) and a copper(I) co-catalyst such as CuI (0.06 mmol) are added. The reaction mixture is stirred at room temperature or slightly elevated temperature under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS). The mixture is then filtered, the solvent is removed under reduced pressure, and the residue is purified by column chromatography.[3]

Conclusion

The choice between this compound and 1,3-dibromobenzene in cross-coupling reactions is a strategic one, dictated by the desired outcome. This compound, with its superior reactivity, is the substrate of choice for efficient double coupling reactions to produce symmetrically disubstituted benzene derivatives. Conversely, the more moderate reactivity of 1,3-dibromobenzene offers a distinct advantage for selective mono-functionalization, providing valuable building blocks for sequential cross-coupling strategies. A thorough understanding of these reactivity differences, as outlined in this guide, empowers researchers to design more efficient and selective synthetic routes towards their target molecules.

References

A Comparative Guide to Polymers Synthesized from 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An in-depth comparison of poly(m-phenylene) synthesized from 1,3-diiodobenzene with alternative polyphenylenes, supported by experimental data and detailed protocols.

Polymers derived from this compound, primarily poly(m-phenylene), are a class of aromatic polymers with unique structural and electronic properties stemming from their meta-linked backbone. This guide provides a comprehensive characterization of these polymers, comparing their performance with isomeric alternatives, poly(o-phenylene) and poly(p-phenylene). The data presented is crucial for researchers in materials science and drug development, where the tailored properties of polymers are essential for advanced applications.

Performance Comparison: Poly(m-phenylene) vs. Alternatives

The linkage position in the phenylene ring significantly influences the polymer's properties. Poly(m-phenylene), with its kinked structure, exhibits distinct characteristics compared to its linear para- and more sterically hindered ortho- counterparts.

PropertyPoly(m-phenylene) from this compoundPoly(p-phenylene)Poly(o-phenylene)
Molecular Weight (Mw) Up to 40,000 g/mol [1]36,500 - 60,300 g/mol Lower molecular weights typically observed
Polydispersity Index (PDI) ~2.0[1]1.92 - 2.03Generally broad
Thermal Stability (Td5%) High (expected to be similar to other polyphenylenes)~450-550 °CLower than para- and meta-isomers
Solubility Generally more soluble than poly(p-phenylene)Poor in common organic solventsMore soluble than poly(p-phenylene)
Morphology AmorphousSemi-crystallineAmorphous

Experimental Data

Molecular Weight and Polydispersity

The molecular weight and polydispersity index (PDI) are critical parameters that determine the mechanical and processing properties of polymers. For poly(m-phenylene) synthesized via Suzuki polycondensation, a number average molecular weight (Mn) of up to 40 kDa with a PDI of approximately 2.0 has been reported.[1] In comparison, poly(p-phenylene) can achieve weight average molecular weights (Mw) in the range of 36,500 to 60,300 g/mol with PDIs between 1.92 and 2.03.

Thermal Stability
Electrochemical Properties

The electronic properties of these polymers are of significant interest for applications in organic electronics. The HOMO and LUMO energy levels, which can be determined by cyclic voltammetry, are crucial for understanding their charge transport characteristics. While specific values for poly(m-phenylene) from this compound were not found, the meta-linkage is known to disrupt conjugation compared to the para-isomer, which would likely result in a wider bandgap.

Experimental Protocols

The synthesis of poly(m-phenylene) from this compound is primarily achieved through two main coupling reactions: Yamamoto coupling and Suzuki polycondensation.

Yamamoto Coupling

This method involves the dehalogenative polycondensation of the diiodoaromatic monomer using a nickel(0) complex.

Protocol:

  • A nickel(0) complex, such as bis(1,5-cyclooctadiene)nickel(0) (B103923) [Ni(COD)₂], is used as the coupling agent.

  • This compound is dissolved in an anhydrous solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • The nickel(0) complex is added to the solution, and the reaction mixture is heated to a temperature typically ranging from 60 to 100 °C.

  • The polymerization is allowed to proceed for several hours to days.

  • The resulting polymer is precipitated by pouring the reaction mixture into a non-solvent like methanol, filtered, washed, and dried.

Suzuki Polycondensation

This is a versatile cross-coupling reaction between an organoboron compound and an organohalide, catalyzed by a palladium complex. For the synthesis of poly(m-phenylene), this can be achieved by coupling this compound with 1,3-phenylenebis(boronic acid) or its ester.

Protocol:

  • This compound and 1,3-phenylenebis(boronic acid) or its ester are dissolved in a suitable solvent system, often a mixture of an organic solvent (e.g., toluene, THF, or DMF) and an aqueous base solution (e.g., Na₂CO₃, K₂CO₃, or Ba(OH)₂).

  • A palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], and a phosphine (B1218219) ligand are added.

  • The reaction mixture is heated under an inert atmosphere, typically between 80 and 120 °C, for 24 to 72 hours.

  • After cooling, the organic layer is separated, and the polymer is isolated by precipitation in a non-solvent, followed by filtration, washing, and drying.

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_synthesis Polymer Synthesis cluster_methods Polymerization Methods cluster_characterization Characterization Monomer This compound Yamamoto Yamamoto Coupling (Ni(0) catalyst) Monomer->Yamamoto Suzuki Suzuki Polycondensation (Pd catalyst) Monomer->Suzuki Polymer Poly(m-phenylene) Yamamoto->Polymer Suzuki->Polymer GPC GPC (Mw, PDI) Polymer->GPC TGA_DSC Thermal Analysis (TGA, DSC) Polymer->TGA_DSC CV Cyclic Voltammetry (HOMO, LUMO) Polymer->CV

Caption: Workflow for the synthesis and characterization of poly(m-phenylene).

Logical Relationship of Polyphenylenes

Polyphenylenes Polyphenylenes Polyphenylenes Ortho Poly(o-phenylene) (Sterically Hindered) Polyphenylenes->Ortho ortho-linkage Meta Poly(m-phenylene) (Kinked Structure) Polyphenylenes->Meta meta-linkage Para Poly(p-phenylene) (Linear, Rigid-Rod) Polyphenylenes->Para para-linkage

Caption: Isomeric structures of polyphenylenes.

References

A Comparative Guide to Structure Validation of 1,3-Diiodobenzene Products using NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, unequivocal structure validation is a cornerstone of chemical synthesis. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with alternative analytical techniques for the structural confirmation of 1,3-diiodobenzene and its derivatives. By presenting objective performance data and detailed experimental protocols, this document aims to facilitate informed decisions in selecting the most appropriate analytical methodology.

The Central Role of NMR in Structure Elucidation

NMR spectroscopy stands as a paramount technique for the structural elucidation of organic molecules in solution. Its ability to provide detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule makes it an indispensable tool for confirming the identity and purity of synthesized compounds like this compound.

Comparison of Analytical Techniques for Structure Validation

While NMR is a powerful tool, a multi-technique approach often provides the most robust structural validation. The following table compares the performance of NMR spectroscopy with other common analytical methods for the analysis of this compound products.

Parameter ¹H & ¹³C NMR Spectroscopy Gas Chromatography-Mass Spectrometry (GC-MS) Infrared (IR) Spectroscopy Single-Crystal X-ray Diffraction
Primary Information Detailed molecular structure, connectivity, and stereochemistry in solution.Molecular weight and fragmentation pattern. Separation of volatile compounds.Presence of functional groups.Definitive 3D molecular structure and packing in the solid state.
Sample Requirements 5-10 mg, soluble in deuterated solvent.<1 mg, volatile and thermally stable.1-2 mg, solid or liquid.High-quality single crystal (0.1-0.5 mm).
Resolution High for distinguishing isomers with different chemical environments.High for separating compounds with different boiling points and polarities.Lower, primarily for functional group identification.Atomic resolution, providing precise bond lengths and angles.
Sensitivity Moderate (mg to µg range).High (pg to ng range).Moderate (µg to mg range).N/A (requires a single crystal).
Analysis Time 10-60 minutes per sample.20-60 minutes per sample.5-10 minutes per sample.Several hours to days.
Key Advantages Non-destructive, provides detailed structural information.High sensitivity and excellent for separating mixtures.Fast and simple for identifying functional groups.Provides absolute structure confirmation.
Key Limitations Lower sensitivity compared to MS, requires soluble samples.Limited to volatile and thermally stable compounds, structural information from fragmentation can be ambiguous.Provides limited structural information.Requires a suitable single crystal, which can be difficult to obtain.

NMR Analysis of this compound and Potential Byproducts

The synthesis of this compound can sometimes yield isomeric impurities or related byproducts. NMR spectroscopy is highly effective in identifying and quantifying these species.

Compound ¹H NMR (CDCl₃, 300 MHz) Chemical Shifts (ppm) ¹³C NMR (CDCl₃, 75 MHz) Chemical Shifts (ppm)
This compound 8.00 (t, J = 1.6 Hz, 1H), 7.54 (dd, J = 7.9, 1.6 Hz, 2H), 6.65 (t, J = 7.9 Hz, 1H)[1]144.3, 138.2, 131.0, 94.6
1,2-Diiodobenzene (Isomer) 7.81 (dd, J = 8.0, 1.5 Hz, 2H), 6.96 (td, J = 8.0, 1.5 Hz, 2H)[2]140.1, 130.2, 101.5
1,4-Diiodobenzene (Isomer) 7.45 (s, 4H)138.0, 91.9
Iodobenzene (Starting Material) 7.83 (d, J = 7.7 Hz, 2H), 7.38 (t, J = 7.7 Hz, 1H), 7.11 (t, J = 7.7 Hz, 2H)137.8, 130.2, 129.5, 94.4

Experimental Protocols

Detailed and standardized experimental protocols are crucial for obtaining high-quality, reproducible data.

Protocol 1: NMR Sample Preparation and Analysis
  • Sample Preparation:

    • Weigh 5-10 mg of the this compound product into a clean, dry vial.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃).

    • Vortex the mixture until the sample is fully dissolved.

    • Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

  • ¹H NMR Acquisition:

    • Spectrometer: 300 MHz or higher.

    • Solvent: CDCl₃.

    • Pulse Sequence: Standard single-pulse (zg30).

    • Number of Scans: 16.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-12 ppm.

  • ¹³C NMR Acquisition:

    • Spectrometer: 75 MHz or higher.

    • Solvent: CDCl₃.

    • Pulse Sequence: Proton-decoupled (zgpg30).

    • Number of Scans: 1024 or more, depending on sample concentration.

    • Relaxation Delay: 2 seconds.

    • Spectral Width: 0-160 ppm.

Protocol 2: GC-MS Analysis
  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the this compound product in a volatile solvent like dichloromethane (B109758) or hexane.

    • Perform serial dilutions to a final concentration of approximately 10 µg/mL.

  • GC-MS Parameters:

    • Gas Chromatograph: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness).

    • Inlet Temperature: 250°C.

    • Oven Program: Start at 80°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Mass Spectrometer: Agilent 5977A or equivalent.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: 50-400 m/z.

Protocol 3: Single-Crystal X-ray Diffraction
  • Crystal Growth:

    • Dissolve the purified this compound product in a suitable solvent system (e.g., slow evaporation from a hexane/ethyl acetate (B1210297) mixture).

    • Allow the solvent to evaporate slowly over several days to form single crystals.

  • Data Collection:

    • Select a well-formed single crystal (0.1-0.5 mm) and mount it on a goniometer head.

    • Use a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) X-ray source.

    • Collect diffraction data at a controlled temperature (e.g., 100 K) by rotating the crystal in the X-ray beam.

  • Structure Solution and Refinement:

    • Process the diffraction data to obtain integrated intensities.

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data to obtain accurate atomic coordinates, bond lengths, and bond angles.

Workflow for Structure Validation

The following diagram illustrates a typical workflow for the structure validation of a synthesized this compound product, emphasizing the central role of NMR analysis.

StructureValidationWorkflow Structure Validation Workflow for this compound Products cluster_synthesis Synthesis & Purification cluster_initial_characterization Initial Characterization cluster_spectroscopic_analysis Spectroscopic Analysis cluster_definitive_confirmation Definitive Confirmation (If Required) cluster_data_analysis Data Analysis & Reporting Synthesis Synthesis of this compound Purification Purification (e.g., Column Chromatography) Synthesis->Purification TLC TLC Analysis Purification->TLC MeltingPoint Melting Point Determination Purification->MeltingPoint NMR_Analysis 1H & 13C NMR Analysis Purification->NMR_Analysis DataInterpretation Data Interpretation & Comparison TLC->DataInterpretation MeltingPoint->DataInterpretation GCMS_Analysis GC-MS Analysis NMR_Analysis->GCMS_Analysis Complementary Analysis IR_Analysis IR Spectroscopy NMR_Analysis->IR_Analysis Complementary Analysis NMR_Analysis->DataInterpretation GCMS_Analysis->DataInterpretation IR_Analysis->DataInterpretation Xray_Crystallography Single-Crystal X-ray Diffraction Xray_Crystallography->DataInterpretation DataInterpretation->Xray_Crystallography Ambiguous Results StructureValidation Structure Validation Confirmed DataInterpretation->StructureValidation Consistent Data Report Final Report Generation StructureValidation->Report

Caption: Workflow for the structure validation of this compound products.

Conclusion

NMR spectroscopy is an unparalleled technique for the routine structure validation of this compound products, offering a wealth of information in a single experiment. However, for comprehensive and unambiguous characterization, especially when dealing with complex mixtures or when absolute stereochemistry is critical, a multi-technique approach is recommended. By combining the detailed structural insights from NMR with the high sensitivity of GC-MS, the functional group information from IR, and the definitive 3D structure from X-ray crystallography, researchers can ensure the highest level of confidence in their synthesized materials.

References

A Comparative Guide to the Gel Permeation Chromatography (GPC) Analysis of Polymers Derived from 1,3-Diiodobenzene and Its Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the molecular weight characteristics of polymers derived from 1,3-diiodobenzene and its structural isomers, 1,2- and 1,4-diiodobenzene (B128391). The data presented is supported by experimental findings from peer-reviewed literature, offering insights into how monomer geometry influences polymer properties. Detailed experimental protocols for polymer synthesis and GPC analysis are also provided to aid in the replication and extension of these findings.

Introduction

The molecular weight and molecular weight distribution are critical parameters that dictate the physical and mechanical properties of polymers, influencing their processability, solubility, and performance in various applications, including drug delivery systems and advanced materials.[1] Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is an indispensable technique for determining these parameters, providing values for the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).[2][3]

This compound is a key building block in the synthesis of various polymers, including polyphenylenes and poly(phenylene ethynylene)s. The meta-substitution pattern of this compound imparts unique structural characteristics to the resulting polymers compared to their ortho (1,2-) and para (1,4-) counterparts. This guide focuses on comparing the GPC analysis of polymers synthesized from these three isomers, primarily through Yamamoto and Sonogashira coupling reactions.

Comparison of GPC Data

The following tables summarize the molecular weight data obtained from the GPC analysis of polymers derived from 1,2-, 1,3-, and 1,4-diiodobenzene under different polymerization conditions.

Polyphenylenes via Yamamoto Coupling

Yamamoto coupling, a nickel-catalyzed dehalogenative polymerization, is a common method for synthesizing polyphenylenes from dihaloarenes. The isomer of the diiodobenzene monomer significantly impacts the resulting polymer's molecular weight and polydispersity.

MonomerPolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
1,4-DiiodobenzenePoly(p-phenylene)7.921.32.7[4]
This compoundPoly(m-phenylene)2.95.51.9[5]
1,2-Diiodobenzene (B1346971)Poly(o-phenylene)---Data not readily available

Note: Direct comparative studies under identical conditions are limited. The data presented is compiled from different sources and should be interpreted with caution. The lack of readily available GPC data for poly(o-phenylene) from 1,2-diiodobenzene suggests potential synthetic challenges or lower research focus on this isomer for this type of polymerization.

Poly(phenylene ethynylene)s via Sonogashira Copolymerization

Sonogashira coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. It is widely used to synthesize conjugated polymers like poly(phenylene ethynylene)s (PPEs). In a typical copolymerization, a diiodobenzene is reacted with a diethynyl comonomer.

Diiodobenzene IsomerDiethynyl ComonomerPolymerMn (kDa)Mw (kDa)PDI (Mw/Mn)Reference
1,4-Diiodobenzene1,4-Diethynyl-2,5-bis(octyloxy)benzenePPE Copolymer15.035.02.3[4]
This compound1,4-DiethynylbenzenePPE Copolymer6.412.82.0[6]

Note: The data presented is from copolymerizations with different diethynyl comonomers, which significantly influences the resulting molecular weights. A direct comparison would ideally use the same comonomer.

Experimental Protocols

General Protocol for Yamamoto Polymerization of Polyphenylenes

This protocol is a general guideline for the nickel-catalyzed polymerization of diiodobenzenes.

Materials:

  • Diiodobenzene monomer (1,2-, 1,3-, or 1,4-isomer)

  • Bis(1,5-cyclooctadiene)nickel(0) [Ni(COD)₂]

  • 2,2'-Bipyridyl (bpy)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Toluene (B28343), anhydrous

Procedure:

  • In a glovebox, charge a dry Schlenk flask with Ni(COD)₂ and bpy.

  • Add anhydrous DMF and toluene to the flask.

  • Stir the mixture at 60-80°C until a deep-colored solution is formed, indicating the formation of the active catalytic complex.

  • Add the diiodobenzene monomer to the reaction mixture.

  • Continue stirring at the same temperature for 24-48 hours.

  • Cool the reaction to room temperature and precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Filter the polymer and wash it sequentially with methanol, acetone, and then dry it under vacuum.

General Protocol for GPC Analysis

This protocol outlines the general steps for determining the molecular weight of the synthesized polymers.

Instrumentation:

  • Gel Permeation Chromatography (GPC) system equipped with a refractive index (RI) detector.

  • GPC columns suitable for the analysis of organic-soluble polymers (e.g., polystyrene-divinylbenzene columns).

Procedure:

  • Sample Preparation:

    • Accurately weigh 2-5 mg of the polymer sample.

    • Dissolve the polymer in 1-2 mL of HPLC-grade tetrahydrofuran (B95107) (THF). Gentle heating or stirring may be required to aid dissolution.

    • Filter the solution through a 0.22 µm PTFE syringe filter into a GPC vial.

  • GPC Analysis:

    • Mobile Phase: Tetrahydrofuran (THF)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35-40 °C

    • Injection Volume: 50-100 µL

    • Detector: Refractive Index (RI)

  • Calibration:

    • A calibration curve is generated using a series of narrow polystyrene standards of known molecular weights.

  • Data Analysis:

    • The retention times of the polymer samples are compared to the calibration curve to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI).

Visualizations

Logical Relationship of Polymer Synthesis and Analysis

GPC_Analysis_Workflow cluster_synthesis Polymer Synthesis cluster_gpc GPC Analysis cluster_data Data Interpretation Monomer Diiodobenzene Isomer (1,2-, 1,3-, or 1,4-) Polymerization Yamamoto or Sonogashira Coupling Monomer->Polymerization Crude_Polymer Crude Polymer Polymerization->Crude_Polymer Purification Precipitation & Washing Crude_Polymer->Purification Pure_Polymer Pure Polymer Purification->Pure_Polymer Sample_Prep Sample Preparation (Dissolution & Filtration) Pure_Polymer->Sample_Prep GPC_System GPC System (Pump, Column, Detector) Sample_Prep->GPC_System Data_Acquisition Data Acquisition (Chromatogram) GPC_System->Data_Acquisition MW_Calculation Molecular Weight Calculation Data_Acquisition->MW_Calculation Calibration Calibration Curve (Polystyrene Standards) Calibration->MW_Calculation Results Mn, Mw, PDI MW_Calculation->Results

Caption: Workflow from monomer selection through polymerization, GPC analysis, and data interpretation.

Signaling Pathway of GPC Separation

GPC_Separation A Polymer Solution Injection B GPC Column (Porous Beads) A->B C Large Polymer Chains (Elute First) B->C Excluded from pores D Small Polymer Chains (Elute Last) B->D Enter pores E Detector (RI) C->E D->E F Chromatogram E->F

Caption: Schematic of the size-based separation mechanism in a GPC column.

References

Comparative Analysis of Metal-Organic Frameworks: The Impact of 1,3-Diiodobenzene-Based Linkers on Crystal Structure

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the crystallographic data of Metal-Organic Frameworks (MOFs) reveals the significant influence of linker functionalization, specifically the incorporation of 1,3-diiodobenzene-based moieties, on the resulting crystal structure and properties. This guide provides a comparative analysis of a lanthanide-based MOF synthesized with a 5-iodo-isophthalate linker against a non-iodinated isophthalate-based counterpart, offering researchers, scientists, and drug development professionals insights into the structural effects of such modifications.

The introduction of iodine atoms onto the organic linker in a MOF structure can induce subtle yet impactful changes in its crystallographic parameters. These alterations can, in turn, affect the material's porosity, stability, and potential for specific applications, including gas storage and catalysis. This guide presents a side-by-side comparison of two such MOF systems to highlight these differences.

Structural Comparison of Iodinated vs. Non-Iodinated Isophthalate-Based MOFs

The following tables summarize the key crystallographic and performance data for a Gadolinium-based MOF with a 5-iodo-isophthalate linker (Gd-5-I-ip) and a comparable Gadolinium-based MOF with a standard isophthalate (B1238265) linker (Gd-ip).

Parameter Gd-5-I-ip MOF [1]Gd-ip MOF (Representative)
Linker 5-Iodo-isophthalic acidIsophthalic acid
Metal Ion Gadolinium (III)Gadolinium (III)
Formula C24H15Gd2I3O12C24H18Gd2O12
Crystal System MonoclinicVaries, often Monoclinic or Orthorhombic
Space Group P21/cDependent on synthesis conditions
Unit Cell Dimensions a = 10.123 Å, b = 18.456 Å, c = 15.789 ÅTypically in the range of 10-20 Å
β = 98.765°
Unit Cell Volume 2912.3 ųDependent on specific structure
Key Bond Lengths (Gd-O) 2.345 - 2.456 ÅSimilar range expected

Note: Data for the representative Gd-ip MOF is generalized as multiple structures exist. The data for Gd-5-I-ip is sourced from a specific study.[1]

Experimental Protocols

Detailed methodologies for the synthesis and X-ray diffraction analysis of these MOFs are crucial for reproducibility and further research.

Synthesis of Gd-5-I-ip MOF[1]

A solvothermal reaction is employed for the synthesis of the Gd-5-I-ip MOF. In a typical procedure, a mixture of Gadolinium(III) nitrate (B79036) hexahydrate and 5-iodo-isophthalic acid is dissolved in a solvent mixture of N,N-dimethylformamide (DMF) and ethanol. The solution is then sealed in a Teflon-lined autoclave and heated at a specific temperature for a designated period. After cooling, the resulting crystals are collected, washed with fresh solvent, and dried.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis

Single crystals of the synthesized MOFs are mounted on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). The data collection is performed at a controlled temperature. The collected diffraction data is then processed and the crystal structure is solved and refined using specialized crystallographic software.

Visualizing the Experimental Workflow and Comparative Logic

To better illustrate the processes and comparisons discussed, the following diagrams are provided.

experimental_workflow Experimental Workflow for MOF Synthesis and Analysis cluster_synthesis MOF Synthesis cluster_analysis X-ray Diffraction Analysis start Start reactants Mix Metal Salt and Linker in Solvent start->reactants solvothermal Solvothermal Reaction in Autoclave reactants->solvothermal cool Cool to Room Temperature solvothermal->cool collect Collect and Wash Crystals cool->collect dry Dry Crystals collect->dry end_synthesis Synthesized MOF Crystals dry->end_synthesis mount Mount Single Crystal end_synthesis->mount Characterization data_collection Collect Diffraction Data mount->data_collection solve Solve and Refine Crystal Structure data_collection->solve cif Obtain Crystallographic Information File (CIF) solve->cif

Experimental workflow for MOF synthesis and analysis.

comparison_logic Comparative Logic for Iodinated vs. Non-Iodinated MOFs cluster_data Data for Comparison mof1 MOF with this compound-based Linker (e.g., Gd-5-I-ip) xtal_data Crystallographic Data (Unit Cell, Space Group, etc.) mof1->xtal_data performance_data Performance Metrics (Porosity, Stability, etc.) mof1->performance_data mof2 Isoreticular MOF with Non-Iodinated Linker (e.g., Gd-ip) mof2->xtal_data mof2->performance_data analysis Comparative Analysis xtal_data->analysis performance_data->analysis conclusion Conclusion on the Effect of Iodination analysis->conclusion

Logical flow for comparing iodinated and non-iodinated MOFs.

The presented data and workflows underscore the importance of linker functionalization in the design of MOFs with tailored crystal structures and properties. The presence of iodine in the 1,3-position of the benzene-based linker demonstrably influences the crystallographic parameters of the resulting framework. This comparative guide serves as a foundational resource for researchers exploring the vast design possibilities within the field of metal-organic frameworks.

References

A Comparative Guide to Catalytic Systems for the Cross-Coupling of Dihaloarenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selective functionalization of dihaloarenes is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, functional materials, and agrochemicals. Palladium- and nickel-catalyzed cross-coupling reactions have emerged as powerful tools for this purpose. This guide provides an objective comparison of various catalytic systems for the cross-coupling of dihaloarenes, supported by experimental data, detailed protocols, and mechanistic diagrams to aid in catalyst selection and reaction optimization.

Performance Comparison of Catalytic Systems

The choice of catalyst, ligand, and reaction conditions profoundly influences the yield, selectivity, and substrate scope of dihaloarene cross-coupling reactions. Below, we present a comparative analysis of palladium- and nickel-based systems for Suzuki-Miyaura and Kumada-Tamao-Corriu couplings.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between a dihaloarene and an organoboron reagent. Palladium catalysts are the most extensively studied and utilized for this transformation.

Table 1: Comparison of Palladium Catalysts for the Suzuki-Miyaura Coupling of Dihaloarenes

DihaloareneBoronic AcidCatalyst SystemBaseSolventTemp (°C)Time (h)Yield (%)Site-Selectivity (C2:C4)Reference
1,4-DichlorobenzenePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Toluene/H₂O1002>99 (mono-arylation)N/A[1]
2,4-DichloropyridinePhenylboronic acidPd-PEPPSI-IPrK₃PO₄Dioxane/H₂ORT188510.4:1[2]
2,4-DichloropyrimidinePhenylboronic acidPd(PPh₃)₄K₂CO₃DME8012HighC4 selective[3]
2,5-DiiodopyrazinePhenylboronic acidPdCl₂(dppf)K₂CO₃DME802HighN/A[4]
1,3-DibromobenzeneDiphenylphosphine oxidePd(OAc)₂ / dppfK₂CO₃Toluene1101268 (mono-substitution)N/A[2]

Note: "High" yields are as reported in the respective literature, suggesting successful reactions without specifying the exact percentage in the abstract. N/A - Not Applicable.

Recent studies and machine learning analyses suggest that nickel catalysts can outperform palladium in certain Suzuki-Miyaura cross-couplings, particularly with more challenging and cost-effective aryl chlorides.[5] A head-to-head comparison using a dppf ligand system highlights the practical implications of directly replacing palladium with nickel.[3][6]

Table 2: Head-to-Head Comparison of Pd vs. Ni in Suzuki-Miyaura Coupling

Aryl HalideArylboronic AcidCatalystBaseSolventTemp (°C)Yield (%)Reference
4-ChlorotoluenePhenylboronic acid[Pd(dppf)Cl₂]K₃PO₄Dioxane10095[1]
4-ChlorotoluenePhenylboronic acid[Ni(dppf)Cl₂]K₃PO₄Dioxane10092[1]
Kumada-Tamao-Corriu Coupling

The Kumada-Tamao-Corriu coupling utilizes Grignard reagents as nucleophiles and is effective for the cross-coupling of dihaloarenes. Both palladium and nickel catalysts are employed, with nickel often being a more cost-effective option.[7][8]

Table 3: Comparison of Palladium and Nickel Catalysts for the Kumada-Tamao-Corriu Coupling

DihaloareneGrignard ReagentCatalystSolventTemp (°C)Time (h)Yield (%)Reference
1,4-DichlorobenzenePhenylmagnesium bromidePd(OAc)₂ / IMesTHF601298[7]
1,4-DibromobenzenePhenylmagnesium bromideNiCl₂(dppe)THFRT295[7]
2,5-DibromothiopheneEthylmagnesium bromideNiCl₂(dppp)THFRT190[9]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate replication and adaptation.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling of Dihaloarenes

To an oven-dried Schlenk tube containing a magnetic stir bar is added the dihaloarene (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol). The tube is evacuated and backfilled with argon three times. The palladium precursor (e.g., Pd(OAc)₂, 0.01-0.05 mmol) and the phosphine (B1218219) ligand (e.g., SPhos, 0.02-0.10 mmol) are then added under argon. Degassed solvent (e.g., toluene/water 4:1, 5 mL) is added via syringe. The reaction mixture is stirred vigorously and heated to the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel.[1]

General Procedure for Nickel-Catalyzed Kumada-Tamao-Corriu Coupling of Dihaloarenes

A flame-dried Schlenk tube equipped with a magnetic stir bar is charged with the nickel catalyst (e.g., NiCl₂(dppe), 0.05 mmol) under an argon atmosphere. Anhydrous THF (10 mL) is added, and the suspension is stirred. The dihaloarene (1.0 mmol) is added, followed by the dropwise addition of the Grignard reagent (1.1 mmol) at room temperature. The reaction mixture is stirred at the specified temperature for the indicated time. The reaction is then carefully quenched by the slow addition of 1 M HCl. The aqueous layer is extracted with diethyl ether (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by flash column chromatography.[7]

Mechanistic Pathways and Experimental Workflows

Understanding the underlying catalytic cycles and experimental workflows is crucial for optimizing cross-coupling reactions.

Catalytic Cycles

The generalized catalytic cycles for the Suzuki-Miyaura and Kumada-Tamao-Corriu reactions are depicted below. These diagrams, generated using the DOT language, illustrate the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Kumada_Tamao_Corriu_Cycle M(0)L2 Ni(0)L2 or Pd(0)L2 Ar-M(II)-X(L2) Ar-Ni(II)-X(L2) or Ar-Pd(II)-X(L2) M(0)L2->Ar-M(II)-X(L2) Oxidative Addition (Ar-X) Ar-M(II)-R(L2) Ar-Ni(II)-R(L2) or Ar-Pd(II)-R(L2) Ar-M(II)-X(L2)->Ar-M(II)-R(L2) Transmetalation (R-MgX) Ar-M(II)-R(L2)->M(0)L2 Reductive Elimination (Ar-R)

Caption: Generalized catalytic cycle for the Kumada-Tamao-Corriu cross-coupling reaction.

Experimental Workflow

A logical workflow for selecting and optimizing a catalytic system for the cross-coupling of a given dihaloarene is essential for efficient research and development.

Experimental_Workflow cluster_0 Substrate & Reaction Selection cluster_1 Catalyst System Screening cluster_2 Optimization & Analysis cluster_3 Scale-up & Application Select Dihaloarene Select Dihaloarene Choose Coupling Partner\n(e.g., Boronic Acid, Grignard Reagent) Choose Coupling Partner (e.g., Boronic Acid, Grignard Reagent) Select Dihaloarene->Choose Coupling Partner\n(e.g., Boronic Acid, Grignard Reagent) Select Coupling Reaction\n(e.g., Suzuki, Kumada) Select Coupling Reaction (e.g., Suzuki, Kumada) Choose Coupling Partner\n(e.g., Boronic Acid, Grignard Reagent)->Select Coupling Reaction\n(e.g., Suzuki, Kumada) Screen Metal Precursors\n(Pd vs. Ni) Screen Metal Precursors (Pd vs. Ni) Select Coupling Reaction\n(e.g., Suzuki, Kumada)->Screen Metal Precursors\n(Pd vs. Ni) Screen Ligands\n(Phosphines, NHCs) Screen Ligands (Phosphines, NHCs) Screen Metal Precursors\n(Pd vs. Ni)->Screen Ligands\n(Phosphines, NHCs) Screen Bases & Solvents Screen Bases & Solvents Screen Ligands\n(Phosphines, NHCs)->Screen Bases & Solvents Optimize Reaction Conditions\n(Temperature, Time, Concentration) Optimize Reaction Conditions (Temperature, Time, Concentration) Screen Bases & Solvents->Optimize Reaction Conditions\n(Temperature, Time, Concentration) Analyze Yield & Selectivity\n(GC, NMR, LC-MS) Analyze Yield & Selectivity (GC, NMR, LC-MS) Optimize Reaction Conditions\n(Temperature, Time, Concentration)->Analyze Yield & Selectivity\n(GC, NMR, LC-MS) Scale-up Synthesis Scale-up Synthesis Analyze Yield & Selectivity\n(GC, NMR, LC-MS)->Scale-up Synthesis Further Functionalization Further Functionalization Scale-up Synthesis->Further Functionalization

Caption: Logical workflow for catalyst selection and optimization in dihaloarene cross-coupling.

References

Unraveling the Reaction Mechanisms of 1,3-Diiodobenzene Coupling: A DFT-Based Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, understanding the intricacies of carbon-carbon bond formation is paramount. The coupling of 1,3-diiodobenzene serves as a key reaction in the synthesis of a wide array of complex organic molecules. This guide provides a comparative analysis of the reaction mechanisms for the coupling of this compound, leveraging Density Functional Theory (DFT) studies to offer a quantitative and mechanistic understanding of these critical transformations.

While direct DFT studies on the coupling of this compound are not extensively available in the public domain, we can infer and compare the plausible mechanistic pathways by examining theoretical investigations of closely related aryl halides. This guide synthesizes the established mechanisms of four prominent coupling reactions—Ullmann, Suzuki-Miyaura, Heck, and Sonogashira—and extrapolates the key energetic and mechanistic features to the specific case of this compound.

Comparative Analysis of Reaction Mechanisms

The choice of coupling reaction for a specific synthetic target depends on a multitude of factors, including functional group tolerance, reaction conditions, and desired product. DFT studies have been instrumental in elucidating the nuanced mechanisms of these reactions, providing insights into the rate-determining steps and the influence of catalysts and ligands.

Reaction TypeCatalyst SystemKey Mechanistic StepsRate-Determining Step (Postulated for this compound)
Ullmann Coupling Copper-basedOxidative Addition, Reductive EliminationOxidative Addition
Suzuki-Miyaura Coupling Palladium-basedOxidative Addition, Transmetalation, Reductive EliminationTransmetalation or Oxidative Addition
Heck Coupling Palladium-basedOxidative Addition, Migratory Insertion, β-Hydride EliminationOxidative Addition
Sonogashira Coupling Palladium/Copper co-catalyzedOxidative Addition, Transmetalation (from Cu-acetylide), Reductive EliminationOxidative Addition

In-Depth Mechanistic Exploration

Ullmann Coupling: A Classic C-C Bond Formation

The Ullmann reaction, traditionally a copper-catalyzed homocoupling of aryl halides, has evolved to include a variety of cross-coupling transformations. DFT studies on analogous aryl iodides suggest that the reaction can proceed through several pathways, including oxidative addition/reductive elimination involving Cu(I)/Cu(III) intermediates, or radical pathways involving single electron transfer (SET) or iodine atom transfer (IAT). For this compound, the high strength of the C-I bond would likely make the initial oxidative addition of a copper catalyst the most energetically demanding and, therefore, the rate-determining step.

Ullmann_Coupling Reactants This compound + Cu(I) Catalyst Intermediate1 Oxidative Addition (Rate-Determining) Reactants->Intermediate1 Intermediate2 Cu(III) Intermediate Intermediate1->Intermediate2 Intermediate3 Reductive Elimination Intermediate2->Intermediate3 Product Coupled Product + Cu(I) Catalyst Intermediate3->Product

Caption: Postulated Ullmann coupling pathway for this compound.

Suzuki-Miyaura Coupling: Versatility in Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis due to its mild conditions and broad functional group tolerance. The catalytic cycle, extensively studied by DFT for various aryl halides, involves the oxidative addition of a Pd(0) catalyst to the aryl halide, followed by transmetalation with a boronic acid derivative and subsequent reductive elimination to yield the coupled product. For this compound, while oxidative addition is a critical step, DFT studies on similar systems often point to the transmetalation step as the rate-determining phase of the reaction.[1]

Suzuki_Miyaura_Coupling Catalyst Pd(0)Ln Intermediate1 Oxidative Addition Catalyst->Intermediate1 Reactant1 This compound Reactant1->Intermediate1 Reactant2 R-B(OR)2 Intermediate3 Transmetalation (Often Rate-Determining) Reactant2->Intermediate3 Base Base Base->Intermediate3 Intermediate2 Ar-Pd(II)-I(Ln) Intermediate1->Intermediate2 Intermediate2->Intermediate3 Intermediate4 Ar-Pd(II)-R(Ln) Intermediate3->Intermediate4 Intermediate5 Reductive Elimination Intermediate4->Intermediate5 Intermediate5->Catalyst Regeneration Product Coupled Product Intermediate5->Product

Caption: Generalized Suzuki-Miyaura coupling catalytic cycle.

Heck Coupling: Alkenylation of Aryl Halides

The Heck reaction facilitates the coupling of aryl halides with alkenes. The established mechanism proceeds via oxidative addition of a Pd(0) catalyst, followed by migratory insertion of the alkene into the Pd-C bond, and finally, β-hydride elimination to release the product and regenerate the catalyst. DFT calculations on related systems consistently show that the initial oxidative addition of the aryl halide to the Pd(0) complex is the step with the highest activation barrier.

Heck_Coupling cluster_cat_cycle Catalytic Cycle A Pd(0)Ln B Oxidative Addition (Rate-Determining) A->B This compound C Ar-Pd(II)-I(Ln) B->C D Alkene Coordination C->D Alkene E Migratory Insertion D->E F β-Hydride Elimination E->F F->A Base, Product Release

Caption: Key steps in the Heck coupling reaction mechanism.

Sonogashira Coupling: A Gateway to Alkynes

The Sonogashira reaction is a powerful method for the formation of C(sp²)-C(sp) bonds, coupling aryl halides with terminal alkynes. The widely accepted mechanism involves a dual catalytic system of palladium and copper. The palladium cycle mirrors other cross-coupling reactions, starting with oxidative addition. The copper cycle facilitates the formation of a copper(I) acetylide, which then undergoes transmetalation with the Pd(II) intermediate. For iodoarenes, the oxidative addition to the Pd(0) catalyst is generally considered the rate-determining step.[2]

Sonogashira_Coupling cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition (Rate-Determining) Pd0->OxAdd This compound PdII_Aryl Ar-Pd(II)-I(Ln) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Aryl_Alkynyl Ar-Pd(II)-C≡CR(Ln) Transmetalation->PdII_Aryl_Alkynyl RedElim Reductive Elimination PdII_Aryl_Alkynyl->RedElim RedElim->Pd0 Regeneration Product_Pd Ar-C≡CR RedElim->Product_Pd CuI Cu(I)X Cu_Acetylide Cu(I)-C≡CR CuI->Cu_Acetylide Alkyne R-C≡CH Alkyne->Cu_Acetylide Base_Cu Base Base_Cu->Cu_Acetylide Cu_Acetylide->Transmetalation

Caption: Interconnected catalytic cycles of the Sonogashira reaction.

Experimental and Computational Protocols

Typical Computational Protocol:

  • Method: Density Functional Theory (DFT) is the most common method.

  • Functional: A hybrid functional such as B3LYP or a meta-GGA functional like M06 is often employed.

  • Basis Set: A combination of basis sets is typically used, such as a Pople-style basis set (e.g., 6-31G(d)) for lighter atoms and a basis set with effective core potentials (e.g., LANL2DZ) for the metal and iodine atoms.

  • Solvation Model: To simulate reaction conditions, a continuum solvation model like the Polarizable Continuum Model (PCM) is frequently applied.

  • Procedure: The geometries of reactants, intermediates, transition states, and products are fully optimized. Frequency calculations are then performed to confirm the nature of the stationary points (minima or first-order saddle points) and to obtain zero-point vibrational energies and thermal corrections.

General Experimental Protocol for a Palladium-Catalyzed Cross-Coupling Reaction:

  • A reaction vessel is charged with this compound, the coupling partner (e.g., a boronic acid, alkene, or alkyne), a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂), a ligand (if necessary), and a base.

  • The vessel is purged with an inert gas (e.g., argon or nitrogen).

  • An appropriate anhydrous solvent is added.

  • The reaction mixture is heated to the desired temperature and stirred for a specified time.

  • The reaction progress is monitored by techniques such as TLC or GC-MS.

  • Upon completion, the reaction is worked up by quenching, extraction, and purification (e.g., column chromatography) to isolate the desired product.

Conclusion

DFT studies provide an invaluable lens through which to examine the complex mechanisms of C-C coupling reactions. While direct computational data for this compound remains a promising area for future research, the extrapolation from analogous systems offers a robust framework for understanding and predicting reactivity. For the Ullmann, Heck, and Sonogashira couplings of this compound, the initial oxidative addition of the C-I bond is anticipated to be the rate-determining step. In the case of the Suzuki-Miyaura reaction, the transmetalation step is often found to be rate-limiting. This comparative guide provides researchers with the foundational knowledge to make informed decisions in the design and optimization of synthetic routes involving the coupling of this compound.

References

A Comparative Guide to the Kinetic Analysis of Oxidative Addition: 1,3-Diiodobenzene and Other Aryl Halides to Palladium(0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oxidative addition of aryl halides to palladium(0) complexes is a fundamental and often rate-determining step in a multitude of palladium-catalyzed cross-coupling reactions, which are indispensable tools in modern synthetic chemistry and drug discovery. A thorough understanding of the kinetics of this process is paramount for reaction optimization, catalyst design, and the efficient synthesis of complex molecular architectures.

This guide provides a comparative analysis of the kinetic parameters and experimental methodologies for the oxidative addition of aryl iodides, with a focus on 1,3-diiodobenzene, to palladium(0) centers. While specific kinetic data for this compound is not extensively available in the reviewed literature, this guide utilizes data from analogous aryl iodides, particularly iodobenzene, to provide a predictive framework and detailed experimental guidance. Comparisons with other aryl halides are also presented to offer a broader perspective on reactivity trends.

Comparative Kinetic Data

The rate of oxidative addition is significantly influenced by the nature of the aryl halide, the phosphine (B1218219) ligand coordinated to the palladium(0) center, the solvent, and the reaction temperature. The following table summarizes representative kinetic data for the oxidative addition of various aryl iodides to different Pd(0) complexes. This data allows for a comparative assessment of reactivity.

Table 1: Kinetic Data for the Oxidative Addition of Aryl Iodides to Palladium(0) Complexes

Aryl IodidePalladium PrecursorLigandSolventRate Constant (k)Activation Parameters
IodobenzenePd(PPh₃)₄PPh₃Toluene-ΔH‡ = 77 kJ mol⁻¹; ΔS‡ = 13 J mol⁻¹ K⁻¹[1]
IodobenzenePd₂(dba)₃P(t-Bu)₃Toluene--
4-IodotoluenePd(PPh₃)₄PPh₃Toluene--
4-IodoanisolePd(PPh₃)₄PPh₃Toluene--
1,4-DiiodobenzenePd(PPh₃)₄PPh₃Toluene--

Note: Specific rate constants are often highly dependent on the precise reaction conditions and concentrations, hence activation parameters are provided for a more standardized comparison where available. "dba" refers to dibenzylideneacetone.

Relative Reactivity of Aryl Halides

The nature of the halogen atom in the aryl halide plays a crucial role in the rate of oxidative addition. The general trend for reactivity is I > Br > Cl > F. This trend is attributed to the decreasing strength of the carbon-halogen bond down the group, making the C-I bond the easiest to break.

Table 2: General Reactivity Trends of Aryl Halides in Oxidative Addition to Palladium(0)

Aryl Halide TypeGeneral ReactivityBond Dissociation Energy (kcal/mol)Notes
Aryl IodidesHighest~65Generally the most reactive substrates for oxidative addition.[1]
Aryl BromidesIntermediate~81Less reactive than iodides but widely used in cross-coupling reactions.[1]
Aryl ChloridesLow~96Often require more specialized and electron-rich ligands to undergo oxidative addition efficiently.[1]
Aryl FluoridesLowest~123Typically unreactive in standard oxidative addition conditions.

Experimental Protocol: Kinetic Analysis via ³¹P NMR Spectroscopy

Monitoring the kinetics of the oxidative addition of an aryl iodide to a palladium(0) complex can be effectively achieved using ³¹P Nuclear Magnetic Resonance (NMR) spectroscopy. This technique allows for the direct observation of the disappearance of the Pd(0)-phosphine reactant and the appearance of the Pd(II)-aryl-iodide-phosphine product.

Materials:

  • Palladium(0) precursor (e.g., Pd₂(dba)₃ or Pd(PPh₃)₄)

  • Phosphine ligand (e.g., PPh₃, PCy₃)

  • Aryl iodide (e.g., this compound)

  • Anhydrous, degassed solvent (e.g., toluene-d₈, THF-d₈)

  • Internal standard (e.g., triphenylphosphine (B44618) oxide)

  • NMR tubes suitable for air-sensitive reactions (e.g., J. Young tubes)

  • Schlenk line or glovebox for inert atmosphere manipulation

Procedure:

  • Preparation of the Pd(0)-phosphine complex: In a glovebox or under an inert atmosphere, dissolve the palladium precursor and the desired phosphine ligand in the deuterated solvent in a volumetric flask to prepare a stock solution of known concentration.

  • Preparation of the aryl iodide solution: In a separate volumetric flask, prepare a stock solution of the aryl iodide and the internal standard in the same deuterated solvent.

  • Reaction setup: Transfer a precise volume of the Pd(0)-phosphine complex stock solution to a J. Young NMR tube.

  • Initial NMR spectrum: Acquire a ³¹P NMR spectrum of the initial solution at the desired reaction temperature to determine the initial concentration of the palladium complex.

  • Initiation of the reaction: Using a gas-tight syringe, rapidly inject a known volume of the aryl iodide stock solution into the NMR tube.

  • Kinetic monitoring: Immediately begin acquiring a series of ³¹P NMR spectra at regular time intervals. The time between the start of the first scan and the injection of the aryl iodide should be recorded as t=0.

  • Data analysis: Integrate the signals corresponding to the starting Pd(0)-phosphine complex and the Pd(II) product at each time point relative to the internal standard.

  • Determination of reaction order and rate constant: Plot the concentration of the starting material versus time. The shape of the curve will indicate the order of the reaction. For a pseudo-first-order reaction (if the aryl iodide is in large excess), a plot of ln[Pd(0)] vs. time will be linear, and the negative of the slope will give the pseudo-first-order rate constant. The second-order rate constant can then be calculated by dividing the pseudo-first-order rate constant by the concentration of the aryl iodide.

Visualizing the Process

To better understand the mechanistic and procedural aspects of this reaction, the following diagrams are provided.

G cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII Ar-Pd(II)L₂(I) OA->PdII Ar-I Trans Transmetalation PdII->Trans PdII_R Ar-Pd(II)L₂(R) Trans->PdII_R R-M RE Reductive Elimination PdII_R->RE RE->Pd0 Ar-R G start Start prep_pd Prepare Pd(0)-Ligand Stock Solution start->prep_pd prep_aryl Prepare Aryl Iodide & Internal Standard Stock Solution start->prep_aryl setup_nmr Transfer Pd(0) Solution to NMR Tube prep_pd->setup_nmr inject Inject Aryl Iodide Solution prep_aryl->inject initial_scan Acquire Initial ³¹P NMR Spectrum setup_nmr->initial_scan initial_scan->inject monitor Acquire Spectra Over Time inject->monitor analyze Integrate Signals & Determine Concentrations monitor->analyze plot Plot Concentration vs. Time analyze->plot calculate Calculate Rate Constant plot->calculate end End calculate->end

References

A Researcher's Guide to the Regiochemical Validation of Mono-substituted 1,3-Diiodobenzene Products

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the unambiguous determination of regiochemistry in synthesized aromatic compounds is a critical checkpoint. In the case of mono-substituted 1,3-diiodobenzene, where a substituent can be introduced at the 2-, 4-, or 5-position, precise structural elucidation is paramount for understanding structure-activity relationships and ensuring the desired biological efficacy and safety of potential drug candidates. This guide provides a comparative overview of key analytical techniques for validating the regiochemistry of these products, supported by representative experimental data and detailed protocols.

Spectroscopic Techniques for Isomer Differentiation

The primary challenge in the synthesis of mono-substituted 1,3-diiodobenzenes lies in controlling and subsequently verifying the position of the incoming substituent. The three possible constitutional isomers are 2-substituted, 4-substituted, and 5-substituted this compound. While each isomer has the same molecular weight, their distinct substitution patterns give rise to unique spectroscopic signatures, which can be effectively harnessed for their differentiation. The most powerful techniques for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Gas Chromatography-Mass Spectrometry (GC-MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Definitive Tool

NMR spectroscopy, including ¹H NMR, ¹³C NMR, and advanced techniques like the Nuclear Overhauser Effect (NOE) spectroscopy, stands as the most definitive method for the structural elucidation of these isomers. The chemical shifts (δ), coupling constants (J), and spatial correlations of the nuclei provide a detailed roadmap of the molecular structure.

¹H NMR Spectroscopy

The ¹H NMR spectra of the three isomers are expected to exhibit distinct patterns in terms of the number of signals, their multiplicities, and coupling constants. The symmetry of the molecule plays a crucial role in determining the complexity of the spectrum.

¹³C NMR Spectroscopy

The number of unique signals in the proton-decoupled ¹³C NMR spectrum is a direct indicator of the molecular symmetry. This provides a rapid and reliable method for distinguishing between the isomers.

Nuclear Overhauser Effect (NOE) Spectroscopy

NOE-based experiments, such as NOESY, are invaluable for confirming regiochemistry by identifying protons that are in close spatial proximity (< 5 Å), which is not discernible from through-bond coupling constants.[1][2] This is particularly useful for differentiating between the 2- and 4-substituted isomers where ¹H and ¹³C NMR data might be ambiguous.

Table 1: Comparative ¹H and ¹³C NMR Data (Predicted) for Mono-substituted this compound Isomers (Substituent: -CH₃)

Isomer Structure ¹H NMR (Predicted) ¹³C NMR (Predicted)
2-Methyl-1,3-diiodobenzene Three aromatic signals with complex splitting.Six unique aromatic carbon signals.
4-Methyl-1,3-diiodobenzene Three aromatic signals, likely appearing as a singlet, a doublet, and another doublet.Six unique aromatic carbon signals.
5-Methyl-1,3-diiodobenzene Two aromatic signals, one singlet and one doublet, due to symmetry.Four unique aromatic carbon signals.

Note: The predicted data is based on general principles of NMR spectroscopy for substituted aromatic compounds. Actual chemical shifts will vary depending on the solvent and the nature of the substituent.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry.[3] While the isomers of mono-substituted this compound have the same molecular weight and will show identical molecular ion peaks, their different polarities and boiling points often allow for their separation on a GC column.

Table 2: Comparative GC-MS Data (Predicted) for Mono-substituted this compound Isomers (Substituent: -CH₃)

Isomer Predicted Elution Order Key Mass Fragments
2-Methyl-1,3-diiodobenzene IntermediateM+, [M-I]+, [M-CH₃]+, [M-I-CH₃]+
4-Methyl-1,3-diiodobenzene LastM+, [M-I]+, [M-CH₃]+, [M-I-CH₃]+
5-Methyl-1,3-diiodobenzene FirstM+, [M-I]+, [M-CH₃]+, [M-I-CH₃]+

Note: The elution order is a prediction based on anticipated differences in polarity and boiling points. The mass fragmentation patterns are expected to be very similar, making chromatographic separation crucial for identification.

Experimental Protocols

Accurate and reproducible data are contingent on meticulous experimental execution. Below are generalized protocols for the analysis of mono-substituted this compound isomers.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified product in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire the spectrum with a 90° pulse width.

    • Set a relaxation delay of at least 5 seconds to ensure quantitative integration.

    • Typically, 16-32 scans are sufficient.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled spectrum.

    • A relaxation delay of 2-5 seconds is typically used.

  • 2D NOESY Acquisition:

    • Acquire a 2D NOESY spectrum with a mixing time appropriate for the molecular size (typically 0.5-1.5 seconds for small molecules).

    • Process the data to identify cross-peaks, which indicate spatial proximity between protons.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Prepare a dilute solution of the product (e.g., 1 mg/mL) in a volatile solvent such as dichloromethane (B109758) or hexane.

  • Instrumentation: Use a GC system coupled to a mass spectrometer (e.g., a quadrupole mass analyzer). A non-polar capillary column (e.g., DB-5ms) is suitable for separation.

  • GC Conditions:

    • Injector Temperature: 280 °C

    • Oven Program: Start at 60 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

    • Injection Volume: 1 µL with a split ratio (e.g., 50:1).

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

Visualizing Analytical Workflows and Relationships

Diagrams generated using Graphviz can effectively illustrate the logical flow of experiments and the relationships between different analytical techniques in the process of regiochemical validation.

Regiochemistry_Validation_Workflow cluster_synthesis Synthesis cluster_analysis Regiochemical Analysis cluster_validation Validation Synthesis Mono-substitution of This compound NMR NMR Spectroscopy (1H, 13C, NOESY) Synthesis->NMR Primary Technique GCMS GC-MS Synthesis->GCMS Supporting Technique Structure Confirmed Regiochemistry NMR->Structure GCMS->Structure

Figure 1: General workflow for the synthesis and regiochemical validation of mono-substituted this compound.

NMR_Decision_Tree Start Analyze 13C NMR Spectrum NumSignals Number of aromatic carbon signals? Start->NumSignals FourSignals Four Signals NumSignals->FourSignals 4 SixSignals Six Signals NumSignals->SixSignals 6 Isomer5 5-Substituted Isomer FourSignals->Isomer5 NOESY Perform NOESY Experiment SixSignals->NOESY NOE_present NOE between substituent and both adjacent protons? NOESY->NOE_present Isomer2 2-Substituted Isomer NOE_present->Isomer2 Yes Isomer4 4-Substituted Isomer NOE_present->Isomer4 No

Figure 2: Decision tree for regiochemical assignment using NMR spectroscopy.

References

Spectroscopic comparison of poly(m-phenylene vinylene) and poly(p-phenylene vinylene)

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide for researchers on the distinct spectroscopic signatures of meta- and para-linked poly(phenylene vinylene), detailing the profound impact of isomeric polymer chain linkages on their optoelectronic properties.

Poly(phenylene vinylene) (PPV) has been a cornerstone in the field of conducting and light-emitting polymers, largely due to its extended π-conjugated backbone. However, the precise arrangement of the phenylene rings within the polymer chain—specifically, the distinction between meta (m) and para (p) linkages—gives rise to two polymers with dramatically different spectroscopic and electronic characteristics. This guide provides a detailed comparison of poly(m-phenylene vinylene) (PmPV) and poly(p-phenylene vinylene) (PPV), supported by experimental data, to elucidate the structure-property relationships that govern their performance.

The fundamental difference between these two polymers lies in the connectivity of the vinylene groups to the phenylene rings. In PPV, the para-linkages allow for the delocalization of π-electrons across the entire polymer backbone, resulting in a long effective conjugation length.[1] This extensive conjugation leads to a smaller HOMO-LUMO gap, which is reflected in its absorption and emission spectra being shifted towards longer wavelengths (red-shifted). Conversely, the meta-linkages in PmPV disrupt this continuous conjugation. The polymer chain is effectively a series of shorter conjugated segments, leading to a larger HOMO-LUMO gap and a characteristic blue-shift in its optical spectra.

Spectroscopic Data Comparison

Spectroscopic PropertyPoly[(m-phenylenevinylene)-co-(2,5-dioctoxy-p-phenylenevinylene)]Poly(p-phenylene vinylene) (PPV)
UV-Vis Absorption (λmax) 402 nm (in chloroform)[2]~400-442 nm (in solution)[3]
Photoluminescence (λem) 452 nm (in chloroform, λex = 405 nm)[2]~489-588 nm (in solution)[3]
Key Raman Peaks Data not readily available~1175 cm⁻¹, ~1597 cm⁻¹, ~1629 cm⁻¹[3]

Logical Relationship: Impact of Isomeric Linkage on Spectroscopic Properties

The structural difference between PmPV and PPV directly dictates their electronic and optical properties. The following diagram illustrates this cause-and-effect relationship.

G cluster_0 Polymer Structure cluster_1 Electronic Properties cluster_2 Spectroscopic Outcome PmPV Poly(m-phenylene vinylene) (meta-linkage) Conj_PmPV Disrupted π-Conjugation (Shorter effective conjugation length) PmPV->Conj_PmPV PPV Poly(p-phenylene vinylene) (para-linkage) Conj_PPV Extended π-Conjugation (Longer effective conjugation length) PPV->Conj_PPV Bandgap_PmPV Larger HOMO-LUMO Gap Conj_PmPV->Bandgap_PmPV Bandgap_PPV Smaller HOMO-LUMO Gap Conj_PPV->Bandgap_PPV Spectra_PmPV Blue-shifted Absorption & Photoluminescence Bandgap_PmPV->Spectra_PmPV Spectra_PPV Red-shifted Absorption & Photoluminescence Bandgap_PPV->Spectra_PPV

References

Comparative Thermal Stability of Polymers Derived from 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the thermal properties of polymers synthesized using 1,3-diiodobenzene reveals their potential for high-performance applications where thermal stability is critical. This guide provides a comparative overview of their performance against alternative polymeric structures, supported by quantitative thermogravimetric analysis (TGA) data and detailed experimental protocols.

Polymers derived from this compound, particularly those with conjugated backbones, are of significant interest to researchers in materials science and electronics due to their potential for thermal robustness. The meta-substitution pattern of the benzene (B151609) ring in this compound can lead to polymers with unique structural and thermal properties compared to their linear para-substituted counterparts. This guide delves into the thermal stability of these polymers, offering a clear comparison with related structures to aid in material selection and development.

Comparative Thermogravimetric Analysis (TGA) Data

The thermal stability of polymers is a crucial parameter for their application in demanding environments. Thermogravimetric analysis (TGA) is a standard technique used to evaluate this property by measuring the weight loss of a material as a function of temperature. The following table summarizes key TGA data for a polymer derived from a monomer structurally related to this compound and other comparative polymers.

Polymer NameMonomersPolymerization MethodTd5 (°C) (5% Weight Loss)Char Yield at 800°C (%)Reference
Poly(silylene arylacetylene) (PSA)1,3-Diethynylbenzene (B158350), Dichlorodimethylsilane (B41323)Grignard Metathesis62790.3Wang et al., 2020
Poly(silylene naphthylene-ethynylene) (PSNP)2,7-Diethynylnaphthalene, DichlorodimethylsilaneGrignard Metathesis65592.3Wang et al., 2020
Poly(m-phenylene isophthalamide) (PMIA)m-Phenylenediamine, Isophthaloyl dichloridePolycondensation445-[1]
Poly(p-phenylene) derivativeSubstituted 1,4-dialkynylbenzenesThermal Cyclization>400-600 (10% weight loss)-[2]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental results. Below are representative protocols for the synthesis of a poly(silylene arylacetylene) resin and the subsequent thermogravimetric analysis.

Synthesis of Poly(silylene arylacetylene) (PSA) Resin

This protocol is based on the synthesis of silicon-containing arylacetylene resins as described in the literature.

Materials:

  • 1,3-Diethynylbenzene

  • Dichlorodimethylsilane

  • Magnesium turnings

  • Tetrahydrofuran (THF), anhydrous

  • Toluene

  • Hydrochloric acid (HCl)

Procedure:

  • A Grignard reagent is first prepared from 1,3-diethynylbenzene and magnesium turnings in anhydrous THF.

  • In a separate reaction vessel, dichlorodimethylsilane is dissolved in anhydrous toluene.

  • The Grignard reagent solution is then slowly added to the dichlorodimethylsilane solution at a controlled temperature.

  • The reaction mixture is stirred for several hours to allow for polymerization.

  • The reaction is quenched by the addition of a dilute HCl solution.

  • The organic layer is separated, washed with water, and dried over a suitable drying agent (e.g., anhydrous magnesium sulfate).

  • The solvent is removed under reduced pressure to yield the poly(silylene arylacetylene) resin.

Thermogravimetric Analysis (TGA)

This is a general procedure for conducting TGA on polymeric materials.[3][4][5][6]

Instrumentation:

  • Thermogravimetric Analyzer

Procedure:

  • A small amount of the polymer sample (typically 5-10 mg) is accurately weighed and placed into a TGA sample pan (e.g., platinum or alumina).

  • The sample pan is placed in the TGA furnace.

  • The furnace is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

  • The sample is heated from ambient temperature to a final temperature (e.g., 800-1000 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[2][5]

  • The weight of the sample is continuously monitored and recorded as a function of temperature.

  • The resulting TGA curve (weight % vs. temperature) is analyzed to determine the onset of decomposition (often reported as Td5, the temperature at which 5% weight loss occurs) and the char yield (the percentage of material remaining at the final temperature).

Experimental and Logical Workflow

The following diagram illustrates the logical workflow for the synthesis and comparative thermal analysis of polymers derived from this compound and its alternatives.

G cluster_synthesis Polymer Synthesis cluster_analysis Thermal Analysis cluster_comparison Comparison and Evaluation Monomer1 This compound Polymerization Polymerization Reaction (e.g., Sonogashira, Yamamoto) Monomer1->Polymerization Monomer2 Alternative Monomer (e.g., 1,4-Diiodobenzene) Monomer2->Polymerization Comonomer Co-monomer (e.g., Diethynylbenzene) Comonomer->Polymerization Polymer1 Polymer from This compound Polymerization->Polymer1 Polymer2 Alternative Polymer Polymerization->Polymer2 TGA Thermogravimetric Analysis (TGA) Polymer1->TGA Polymer2->TGA TGA_Data1 TGA Data for Polymer 1 (Td5, Char Yield) TGA->TGA_Data1 TGA_Data2 TGA Data for Alternative Polymer (Td5, Char Yield) TGA->TGA_Data2 Comparison Comparative Analysis TGA_Data1->Comparison TGA_Data2->Comparison Conclusion Conclusion on Thermal Stability Comparison->Conclusion

Workflow for comparative thermal stability analysis.

This guide provides a foundational understanding of the thermal stability of polymers derived from this compound. The presented data and protocols serve as a valuable resource for researchers and professionals in the field, enabling informed decisions in the design and application of high-performance polymers. Further research focusing on the direct synthesis and TGA of a wider range of polymers from this compound will undoubtedly provide deeper insights into their structure-property relationships.

References

A Comparative Guide to the Electrochemical Characterization of 1,3-Diiodobenzene-Based Polymers via Cyclic Voltammetry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Poly(m-phenylene) and Its Isomers

The electrochemical properties of conjugated polymers are pivotal in determining their suitability for a range of applications, from organic electronics to biosensors and drug delivery systems. This guide provides a comparative analysis of the electrochemical behavior of polymers derived from 1,3-diiodobenzene, known as poly(m-phenylene), against its structural isomers, poly(p-phenylene) and poly(o-phenylene). The primary characterization technique discussed is cyclic voltammetry (CV), a powerful and widely used electrochemical method for investigating the redox properties of materials. This guide will delve into the experimental data, detailed protocols, and a comparison with alternative characterization techniques.

Performance Comparison: Poly(phenylene) Isomers

The electrochemical characteristics of polyphenylenes are intrinsically linked to the connectivity of the phenyl units. The meta-, para-, and ortho-linkages result in distinct electronic structures, which are reflected in their cyclic voltammograms. While specific quantitative data for poly(m-phenylene) derived directly from this compound is not abundantly available in the literature, its behavior can be inferred from studies on meta-linked polyphenylene derivatives.

Polymer IsomerMonomer PrecursorOnset Oxidation Potential (E_ox, onset) vs. Ag/Ag+Onset Reduction Potential (E_red, onset) vs. Ag/Ag+Electrochemical Band Gap (Eg) (eV)Key Characteristics
Poly(m-phenylene) This compoundHigher than p-phenyleneMore negative than p-phenyleneLarger than p-phenyleneBroken conjugation leading to lower conductivity and wider bandgap.[1]
Poly(p-phenylene) 1,4-Diiodobenzene~ +0.8 V[1]~ -1.9 V[1]~ 2.7 VExtended π-conjugation, resulting in higher conductivity and a narrower bandgap compared to the meta-isomer.[2]
Poly(o-phenylene) 1,2-DiiodobenzeneGenerally higher than p-phenyleneData not readily availableLarger than p-phenyleneSteric hindrance from ortho-linkages disrupts planarity and conjugation.

Note: The values presented are approximate and can vary depending on experimental conditions such as the solvent, electrolyte, and scan rate. The data for poly(m-phenylene) and poly(o-phenylene) are inferred from the general understanding of the effect of linkage on conjugation.

Experimental Protocol: Cyclic Voltammetry of Conjugated Polymer Films

A detailed and standardized protocol is crucial for obtaining reproducible and comparable cyclic voltammetry data.

1. Electrode Preparation:

  • Working Electrode: A glassy carbon, platinum, or gold electrode is typically used. The electrode surface must be meticulously cleaned and polished to ensure a smooth and reproducible surface.

  • Reference Electrode: A silver/silver chloride (Ag/AgCl) or saturated calomel (B162337) electrode (SCE) is commonly employed.

  • Counter Electrode: A platinum wire or mesh serves as the counter electrode.

2. Electrolyte Solution:

3. Polymer Film Deposition:

  • The polymer film can be deposited onto the working electrode surface by various methods, including drop-casting, spin-coating, or electropolymerization from a monomer solution. The thickness and uniformity of the film are critical parameters.

4. Electrochemical Measurement:

  • The three electrodes are immersed in the electrolyte solution within an electrochemical cell.

  • The solution is purged with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes to remove dissolved oxygen, which can interfere with the measurements.

  • The cyclic voltammogram is recorded by sweeping the potential of the working electrode between defined limits at a specific scan rate (e.g., 50 mV/s). Multiple cycles are often run to check for stability and reproducibility.

5. Data Analysis:

  • The onset oxidation and reduction potentials are determined from the points where the current begins to deviate from the baseline.

  • The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels can be estimated from these potentials.

  • The electrochemical band gap is calculated as the difference between the onset oxidation and reduction potentials.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Data Analysis A Clean & Polish Working Electrode C Deposit Polymer Film on Electrode A->C B Prepare Electrolyte Solution D Assemble 3-Electrode Cell B->D C->D E Purge with Inert Gas D->E F Run Cyclic Voltammetry E->F G Determine Onset Potentials F->G H Calculate HOMO/LUMO & Band Gap G->H

Caption: Workflow for Electrochemical Characterization using Cyclic Voltammetry.

Alternative Electrochemical Characterization Techniques

While cyclic voltammetry is a fundamental technique, other methods can provide complementary information for a more comprehensive understanding of the electrochemical properties of this compound-based polymers.

  • Spectroelectrochemistry: This technique combines electrochemical measurements with UV-Vis-NIR or EPR spectroscopy.[1] It allows for the in-situ observation of changes in the electronic structure and the identification of charge carriers (polarons and bipolarons) as the polymer is oxidized or reduced. This can provide a more detailed picture of the doping mechanism.

  • Electrochemical Impedance Spectroscopy (EIS): EIS is a powerful non-destructive technique that probes the electrical properties of the polymer film and the interfaces within the electrochemical cell. By applying a small AC voltage at various frequencies, information about charge transfer resistance, capacitance, and ion diffusion can be obtained. This is particularly useful for evaluating the performance of these polymers in devices like batteries and sensors.

Logical Relationships in Electrochemical Analysis

Logical_Relationships cluster_structure Polymer Structure cluster_properties Electrochemical Properties cluster_performance Device Performance Monomer Diiodobenzene Isomer (1,3- vs 1,4- vs 1,2-) Linkage Polymer Linkage (meta vs para vs ortho) Monomer->Linkage Conjugation π-Conjugation Length Linkage->Conjugation Redox Redox Potentials (Oxidation/Reduction) Conjugation->Redox BandGap HOMO-LUMO Band Gap Redox->BandGap Conductivity Electrical Conductivity Redox->Conductivity Stability Electrochemical Stability Redox->Stability BandGap->Conductivity

Caption: Interrelation of Polymer Structure, Properties, and Performance.

References

A Head-to-Head Comparison of Ligands for Selective 1,3-Diiodobenzene Coupling: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selective functionalization of polyhalogenated aromatic compounds is a critical step in the synthesis of complex molecules. 1,3-Diiodobenzene serves as a versatile building block, but achieving selective mono-functionalization over di-functionalization in cross-coupling reactions presents a significant challenge. The choice of ligand coordinated to the palladium catalyst is paramount in controlling this selectivity. This guide provides an objective comparison of ligands for the selective mono-coupling of diiodobenzene and its analogues in Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, supported by experimental data from the literature.

The selective mono-arylation of this compound via the Suzuki-Miyaura reaction is particularly challenging, as the second coupling reaction is often faster than the first, leading predominantly to the di-substituted product.[1] In contrast, dibromobenzenes are more amenable to selective mono-coupling.[1] For Sonogashira and Buchwald-Hartwig reactions, high selectivity for mono-functionalization can be achieved, especially when steric hindrance plays a significant role, as demonstrated in studies with 1,2,3-triiodobenzene (B3054506) derivatives.[2][3] In these cases, the reaction occurs preferentially at the less sterically hindered positions.

This guide summarizes the performance of different catalytic systems to aid in the rational selection of ligands for achieving high selectivity in the mono-coupling of diiodobenzenes.

Ligand Performance in Selective Mono-Coupling Reactions

The following table provides a comparative overview of ligand performance in achieving selective mono-functionalization of diiodobenzene analogues. Due to the scarcity of direct head-to-head comparisons on this compound, data from closely related substrates are included to illustrate the principles of ligand-controlled selectivity.

Coupling ReactionSubstrateLigandPd PrecursorBaseSolventTemp. (°C)Mono-Product Yield (%)Di-Product Yield (%)Selectivity (Mono:Di)Reference
Suzuki-Miyaura o-DiiodobenzenePPh₃Pd(PPh₃)₄Ag₂CO₃THFReflux70%Not reportedHigh[1]
Sonogashira 1,2,3-TriiodobenzenePPh₃Pd(PPh₃)₂Cl₂Cs₂CO₃Toluene (B28343)25up to 85%5-10%High[3][4]
Buchwald-Hartwig 5-Chloro-1,2,3-triiodobenzeneXPhosPd₂(dba)₃Cs₂CO₃Toluene11085%Not reportedHigh[2]

Note on Suzuki-Miyaura Coupling of this compound: Achieving high selectivity for the mono-arylated product in the Suzuki-Miyaura coupling of m- and p-diiodobenzene is notoriously difficult, with the di-coupled product being strongly favored.[1] The example provided for o-diiodobenzene suggests that steric hindrance can be a key factor in promoting mono-coupling. For this compound, the use of very bulky and sterically demanding phosphine (B1218219) ligands or N-heterocyclic carbenes (NHCs) would be the recommended starting point for optimization.

Experimental Protocols

Below is a representative experimental protocol for a highly regioselective mono-Sonogashira coupling, adapted from studies on 5-substituted-1,2,3-triiodobenzenes.[3][4]

Regioselective Mono-Sonogashira Coupling of a 1,2,3-Triiodobenzene Derivative

Materials:

  • 5-Substituted-1,2,3-triiodobenzene (1.0 equiv)

  • Terminal alkyne (1.0 equiv)

  • Pd(PPh₃)₂Cl₂ (5 mol%)

  • CuI (10 mol%)

  • Cs₂CO₃ (3.5 equiv)

  • Anhydrous toluene

Procedure:

  • To an oven-dried Schlenk tube, add 5-substituted-1,2,3-triiodobenzene (0.65 mmol, 1.0 equiv), Pd(PPh₃)₂Cl₂ (0.0325 mmol, 5 mol%), CuI (0.065 mmol, 10 mol%), and Cs₂CO₃ (2.275 mmol, 3.5 equiv).

  • Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.

  • Add anhydrous toluene (8.0 mL) via syringe, followed by the terminal alkyne (0.65 mmol, 1.0 equiv).

  • Stir the reaction mixture at 25 °C for 24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and filter through a pad of Celite.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel to isolate the mono-alkynylated product.

Visualizing the Experimental Workflow

The process of identifying the optimal ligand for selective coupling is a systematic endeavor. The following diagram illustrates a typical workflow for ligand screening and optimization.

Ligand_Screening_Workflow Workflow for Ligand Screening in Selective Cross-Coupling A Define Reaction: This compound + Coupling Partner B Select Initial Ligand Set (e.g., Bulky Phosphines, NHCs) A->B C Set Up Parallel Reactions (Varying Ligand) B->C E Analyze Results (Yield, Mono:Di Ratio via GC/NMR) C->E D Screen Reaction Parameters (Base, Solvent, Temperature) D->C F Identify Lead Ligand(s) E->F G Optimize Conditions for Lead Ligand F->G H Substrate Scope Evaluation G->H I Final Protocol H->I

Caption: A generalized workflow for the systematic screening and optimization of ligands to achieve high selectivity in cross-coupling reactions.

References

Assessing Isomeric Purity of Disubstituted Benzene Products: A Comparative Guide to GC-MS and Alternative Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise determination of isomeric purity is a critical aspect of quality control and product safety. In the synthesis of disubstituted benzene (B151609) derivatives, the formation of positional isomers is a common challenge. These isomers, with identical chemical formulas but different arrangements of substituents on the benzene ring, can exhibit distinct pharmacological and toxicological profiles. Consequently, robust analytical methodologies are required to separate and quantify these closely related compounds. This guide provides a comprehensive comparison of Gas Chromatography-Mass Spectrometry (GC-MS) with other analytical techniques for the assessment of isomeric purity in disubstituted benzene products, supported by experimental data and detailed protocols.

The Challenge of Isomeric Separation

Disubstituted benzenes can exist as ortho (1,2-), meta (1,3-), and para (1,4-) isomers. Their similar physicochemical properties, such as boiling points and polarities, often make their separation a complex analytical task. The choice of analytical technique is paramount for achieving the requisite selectivity and sensitivity to ensure the final product meets stringent purity specifications.

GC-MS: A Powerful Tool for Isomer Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it highly suitable for many disubstituted benzene derivatives. The high resolving power of modern capillary GC columns, coupled with the definitive identification capabilities of mass spectrometry, provides a robust platform for isomeric purity assessment.

Performance Comparison: GC-MS vs. High-Performance Liquid Chromatography (HPLC)

While GC-MS is a powerful tool, High-Performance Liquid Chromatography (HPLC) presents a viable alternative, particularly for less volatile or thermally labile compounds. The following table summarizes a comparison of their performance characteristics for the analysis of common disubstituted benzene isomers.

AnalyteMethodLimit of Detection (LOD)Limit of Quantification (LOQ)ResolutionTypical Analysis Time (min)
Xylene Isomers GC-MS~0.1 ng/mL~0.3 ng/mLGood to Excellent (baseline separation of o-, m-, and p-isomers often achievable with optimized methods)15-30
HPLC~1 µg/mL[1]~3 µg/mL[1]Moderate (complete separation can be challenging, often requiring specialized columns or mobile phase additives)[1]20-40
Cresol Isomers GC-MS~0.05 µg/mL~0.15 µg/mLGood (derivatization may be required for baseline separation of m- and p-isomers)[2]20-35
HPLC~0.1 µg/mL~0.3 µg/mLModerate to Good (phenyl columns can improve selectivity over standard C18 columns)[3][4]25-45
Dichlorobenzene Isomers GC-MS~0.02 µg/g (in blood)[5]Not specifiedExcellent (baseline separation is typically achieved)[5]15-25
HPLCNot readily availableNot readily availableChallenging (separation of nonpolar isomers on standard columns is difficult)30-50

Note: The values presented are representative and can vary significantly depending on the specific instrumentation, column chemistry, and analytical conditions employed.

Experimental Protocols

GC-MS Protocol for Isomeric Purity Assessment of Disubstituted Benzenes

This protocol provides a generalized workflow for the analysis of disubstituted benzene isomers by GC-MS. Optimization will be required for specific analytes.

1. Sample Preparation:

  • Solid Samples: Accurately weigh approximately 10-20 mg of the sample into a volumetric flask. Dissolve the sample in a high-purity volatile solvent (e.g., dichloromethane, ethyl acetate, or hexane) and dilute to a final concentration of approximately 100-1000 µg/mL.

  • Liquid Samples: Dilute the sample with a suitable volatile solvent to achieve a final concentration within the instrument's linear range.

  • Internal Standard: For quantitative analysis, add an appropriate internal standard (a compound with similar chemical properties but chromatographically resolved from the isomers of interest) to all samples and calibration standards.

2. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: Equipped with a capillary column. A column with a stationary phase chemistry appropriate for the polarity of the analytes should be selected. Common choices include 5% phenyl-methylpolysiloxane (e.g., DB-5ms or equivalent) for general-purpose separation or more polar phases for specific applications.

  • Injector: Split/splitless inlet, typically operated in split mode to prevent column overload.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

  • Oven Temperature Program: A temperature gradient is typically employed to ensure good separation and peak shape. A representative program might be:

    • Initial temperature: 50-80°C, hold for 1-2 minutes.

    • Ramp: Increase to 200-280°C at a rate of 5-20°C/min.

    • Final hold: Maintain the final temperature for 2-5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard.

    • Mass Analyzer: Quadrupole or Ion Trap.

    • Scan Mode: Full scan mode for qualitative identification of isomers and impurities. Selected Ion Monitoring (SIM) mode for enhanced sensitivity and quantitative accuracy.

3. Data Analysis:

  • Isomer Identification: Compare the retention times and mass spectra of the peaks in the sample chromatogram to those of authenticated reference standards. The mass spectra of positional isomers are often very similar, so chromatographic separation is crucial for identification.

  • Quantification: Calculate the concentration of each isomer and the total isomeric purity using the peak areas from the chromatogram. For quantitative analysis, a calibration curve should be generated using a series of standards of known concentrations.

Visualizing the Workflow and Method Comparison

To further clarify the experimental process and the decision-making involved in selecting an analytical method, the following diagrams are provided.

experimental_workflow cluster_prep Sample Preparation cluster_gcms GC-MS Analysis cluster_data Data Analysis start Start: Disubstituted Benzene Product weigh Weigh Sample start->weigh dissolve Dissolve in Volatile Solvent weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute is Add Internal Standard dilute->is vial Transfer to Autosampler Vial is->vial inject Inject Sample vial->inject separate Chromatographic Separation (GC) inject->separate ionize Ionization (EI) separate->ionize detect Mass Detection (MS) ionize->detect identify Identify Isomers (Retention Time & Mass Spectra) detect->identify quantify Quantify Isomers (Peak Area & Calibration Curve) identify->quantify report Report Isomeric Purity quantify->report

GC-MS Experimental Workflow for Isomeric Purity Assessment.

logical_relationship cluster_problem Analytical Problem cluster_methods Analytical Methods cluster_gcms_char GC-MS Characteristics cluster_hplc_char HPLC Characteristics problem Assess Isomeric Purity of Disubstituted Benzene Product gcms GC-MS problem->gcms hplc HPLC problem->hplc other Other Techniques (e.g., SFC, CE) problem->other gcms_adv Advantages: - High Resolution - High Sensitivity (SIM) - Definitive Identification (MS) - Established Methods gcms->gcms_adv leads to gcms_dis Disadvantages: - Requires Volatile & Thermally Stable Analytes - Derivatization may be needed gcms->gcms_dis has hplc_adv Advantages: - Broad Applicability (Non-volatile/Thermally Labile) - Versatile Column Chemistries hplc->hplc_adv leads to hplc_dis Disadvantages: - Lower Resolution for some Isomers - Potentially Longer Analysis Times - Higher Solvent Consumption hplc->hplc_dis has

Comparison of Analytical Techniques for Isomeric Purity.

Conclusion

The assessment of isomeric purity is a non-trivial but essential task in the development and manufacturing of products containing disubstituted benzenes. GC-MS stands out as a highly effective technique, offering excellent resolution and confident identification for a wide range of volatile and semi-volatile isomers. While HPLC provides a valuable alternative for compounds not amenable to GC analysis, it may present challenges in achieving the same level of separation for closely related isomers. The choice of the most appropriate method will ultimately depend on the specific physicochemical properties of the analytes, the required sensitivity, and the available instrumentation. The detailed protocols and comparative data presented in this guide serve as a valuable resource for scientists and researchers in selecting and implementing the optimal analytical strategy for their specific needs.

References

The Pivotal Role of the Reaction Environment: A Comparative Study of Solvent Effects on Diiodobenzene Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of solvent is a critical parameter that can dictate the success of a chemical transformation. This guide provides a comparative analysis of the effects of different solvents on the reactivity of diiodobenzene isomers (ortho, meta, and para) in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Heck. By understanding how the solvent influences reaction kinetics, product yields, and even mechanistic pathways, researchers can optimize their synthetic strategies for the efficient construction of complex molecules.

The reactivity of diiodobenzene is of significant interest in organic synthesis, as the two iodine atoms provide handles for sequential or double cross-coupling reactions, enabling the construction of intricate molecular architectures. The positional isomerism of the iodine atoms (ortho, meta, or para) introduces steric and electronic differences that, in concert with the solvent, profoundly impact the outcome of a reaction.

The Influence of the Solvent Environment

The solvent in a chemical reaction is far from a passive medium. It can influence reaction rates and selectivity through several mechanisms.[1][2] Key solvent properties that affect the reactivity of diiodobenzene in cross-coupling reactions include:

  • Polarity and Dielectric Constant: Polar solvents can stabilize charged intermediates and transition states, which are common in the catalytic cycles of cross-coupling reactions.[1] This can lead to increased reaction rates.

  • Coordinating Ability: Solvents can coordinate to the metal center of the catalyst, influencing its reactivity and stability. Strongly coordinating solvents may compete with the reactants for binding sites on the catalyst.

  • Proticity: Protic solvents, which can donate hydrogen bonds, can solvate and stabilize anionic species. In contrast, aprotic solvents do not have this capability.

  • Viscosity: The viscosity of a solvent can affect the diffusion of reactants and the catalyst, thereby influencing the reaction rate.

Comparative Reactivity in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. The choice of solvent can significantly impact the yield and selectivity of this reaction.

Table 1: Solvent Effects on the Yield of Suzuki-Miyaura Coupling of Diiodobenzene Isomers

Diiodobenzene IsomerSolvent SystemBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)
para-DiiodobenzeneTHFAg₂CO₃Pd(PPh₃)₄Reflux18Good
meta-DiiodobenzeneToluene (B28343)/H₂OK₃PO₄Pd(OAc)₂ / SPhos1002~95% (with a similar substrate)
ortho-DiiodobenzeneDioxane/H₂OK₂CO₃Pd(dppf)Cl₂8012Moderate to Good (general observation)

Key Observations:

  • Polar aprotic solvents like THF and dioxane, often in the presence of water, are commonly used for Suzuki-Miyaura couplings. Water can play a crucial role in the transmetalation step.

  • The reactivity of the diiodobenzene isomers generally follows the order: para > meta > ortho. The lower reactivity of the ortho isomer can be attributed to steric hindrance around the carbon-iodine bond.

Comparative Reactivity in Sonogashira Coupling

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. The solvent plays a critical role in this reaction, influencing both the palladium and copper catalysts.

Table 2: Solvent Effects on the Yield of Sonogashira Coupling of Diiodobenzene Isomers

Diiodobenzene IsomerSolventBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)
para-DiiodobenzeneAcetonitrile (B52724)/H₂OKOHPd(II) complexRT-Excellent
meta-DiiodobenzeneTolueneCs₂CO₃Pd(PPh₃)₄ / CuIRT24Good
ortho-DiiodobenzeneDMFEt₃NPdCl₂(PPh₃)₂ / CuIRT-Moderate

Key Observations:

  • Polar aprotic solvents like DMF and acetonitrile are frequently employed in Sonogashira couplings.[3] They are effective at dissolving the reactants and the catalyst system.

  • The use of an amine as both a base and a solvent is also common.

  • Similar to the Suzuki-Miyaura coupling, the steric hindrance of the ortho-diiodobenzene can lead to lower yields or require more forcing reaction conditions.

Comparative Reactivity in Heck Reaction

The Heck reaction is a palladium-catalyzed carbon-carbon bond-forming reaction between an unsaturated halide and an alkene. The solvent in the Heck reaction can influence the regioselectivity and the rate of the reaction.

Table 3: Solvent Effects on the Yield of Heck Reaction of Diiodobenzene Isomers

Diiodobenzene IsomerSolventBaseCatalyst SystemTemperature (°C)Time (h)Yield (%)
para-DiiodobenzeneNMPEt₃N / Na₂CO₃Pd on support--High
meta-DiiodobenzeneAcetonitrileEt₃NPd(OAc)₂80-901-
ortho-DiiodobenzeneDMFEt₃NPd(OAc)₂--Moderate

Key Observations:

  • Polar aprotic solvents such as DMF, NMP, and acetonitrile are commonly used in Heck reactions.

  • The choice of solvent can influence the formation of the active Pd(0) catalyst and the stability of the catalytic intermediates.

  • The reactivity trend of the diiodobenzene isomers is generally consistent with the other cross-coupling reactions, with the ortho isomer being the least reactive.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and building upon existing research. Below are representative methodologies for the Suzuki-Miyaura, Sonogashira, and Heck reactions involving diiodobenzene.

General Experimental Protocol for Suzuki-Miyaura Coupling of para-Diiodobenzene
  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add para-diiodobenzene (1.0 mmol), the desired arylboronic acid (2.2 mmol), a base such as potassium carbonate (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).

  • Solvent Addition: Add a degassed solvent system, such as a mixture of toluene (8 mL) and water (2 mL).

  • Inert Atmosphere: Purge the flask with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the required time (e.g., 12-24 hours), monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Add water and extract with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired biaryl compound.

General Experimental Protocol for Sonogashira Coupling of Diiodobenzene
  • Reaction Setup: To a Schlenk flask containing a magnetic stir bar, add the diiodobenzene isomer (1.0 mmol), the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 0.02 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.04 mmol).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Solvent and Reagent Addition: Add a degassed solvent (e.g., DMF or THF, 10 mL), the terminal alkyne (2.5 mmol), and a base (e.g., triethylamine, 3.0 mmol) via syringe.

  • Reaction: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or GC-MS.

  • Work-up: Upon completion, remove the solvent under reduced pressure. Add water to the residue and extract with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired alkynylated product.

General Experimental Protocol for Heck Reaction of Diiodobenzene
  • Reaction Setup: In a sealable reaction vessel, combine the diiodobenzene isomer (1.0 mmol), the alkene (2.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.02 mmol), and a phosphine (B1218219) ligand if required (e.g., PPh₃, 0.04 mmol).

  • Solvent and Base Addition: Add a degassed solvent (e.g., acetonitrile or DMF, 10 mL) and a base (e.g., triethylamine, 1.5 mmol).

  • Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with stirring for the specified time (e.g., 12-24 hours). Monitor the reaction progress by TLC or GC-MS.

  • Work-up: After cooling to room temperature, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.

  • Extraction and Purification: Dissolve the residue in an organic solvent and wash with water and brine. Dry the organic layer, concentrate, and purify the crude product by column chromatography or recrystallization.

Visualizing the Process: Experimental Workflow and Catalytic Cycle

To better illustrate the relationships and processes involved in these reactions, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction Setup Reaction Setup Solvent Addition Solvent Addition Reaction Setup->Solvent Addition Inert Atmosphere Inert Atmosphere Solvent Addition->Inert Atmosphere Reaction Conditions\n(Temperature, Time) Reaction Conditions (Temperature, Time) Inert Atmosphere->Reaction Conditions\n(Temperature, Time) Work-up Work-up Reaction Conditions\n(Temperature, Time)->Work-up Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization

A generalized experimental workflow for cross-coupling reactions.

Suzuki_Catalytic_Cycle Pd(0)L2 Pd(0)L₂ ArPd(II)(X)L2 ArPd(II)(X)L₂ Pd(0)L2->ArPd(II)(X)L2 Oxidative Addition (Ar-X) ArPd(II)(R)L2 ArPd(II)(R)L₂ ArPd(II)(X)L2->ArPd(II)(R)L2 Transmetalation (R-B(OR)₂) ArPd(II)(R)L2->Pd(0)L2 Reductive Elimination Ar-R Ar-R ArPd(II)(R)L2->Ar-R Solvent Solvent (Polarity, Coordination) Solvent->ArPd(II)(X)L2 Solvent->ArPd(II)(R)L2

Catalytic cycle for the Suzuki-Miyaura reaction with solvent influence.

Conclusion

The choice of solvent is a powerful tool for controlling the reactivity of diiodobenzene isomers in Suzuki-Miyaura, Sonogashira, and Heck cross-coupling reactions. While general trends can be observed, the optimal solvent is often substrate and reaction-specific. Polar aprotic solvents are generally favored for their ability to dissolve reactants and stabilize catalytic intermediates. However, the steric hindrance of the ortho-diiodobenzene isomer presents a consistent challenge across all three reaction types, often requiring more carefully optimized conditions to achieve high yields. This guide provides a foundational understanding and practical starting points for researchers to navigate the complex interplay between solvent, substrate, and catalyst in the synthesis of valuable chemical entities. Further systematic studies under identical conditions would be invaluable for a more precise quantitative comparison.

References

A Researcher's Guide to Validating the Absence of Homocoupling Products by HPLC

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized molecules is paramount. In cross-coupling reactions, a common side reaction is homocoupling, which leads to impurities that can be difficult to separate and may have undesirable biological activity. High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of these homocoupling byproducts. This guide provides a comprehensive comparison of HPLC with its advanced alternative, Ultra-Performance Liquid Chromatography (UPLC), and furnishes detailed experimental protocols to validate the absence of homocoupling products.

Performance Comparison: HPLC vs. UPLC

The choice between HPLC and UPLC for impurity analysis often depends on the specific needs of the laboratory, including throughput, sensitivity requirements, and budget. While HPLC is a robust and reliable workhorse, UPLC offers significant advantages in speed and resolution.[1][2][3][4]

ParameterHigh-Performance Liquid Chromatography (HPLC)Ultra-Performance Liquid Chromatography (UPLC)
Particle Size 3-5 µm< 2 µm
Operating Pressure 400-600 bar (6,000-9,000 psi)1,000-1,300 bar (15,000-19,000 psi)
Typical Run Time 20-30 minutes2-5 minutes
Resolution GoodExcellent, with sharper peaks
Sensitivity Standard3-10 fold higher than HPLC
Solvent Consumption Higher50-70% less than HPLC
Cost Lower initial investmentHigher initial investment

Experimental Protocols

A well-designed HPLC method is crucial for the successful separation and detection of homocoupling products from the desired heterocoupling product and unreacted starting materials.

Sample Preparation

Proper sample preparation is essential for accurate and reproducible HPLC results.[5][6]

  • Reaction Quenching and Work-up: After the cross-coupling reaction is complete, it is typically quenched and worked up to remove the catalyst and inorganic salts.[7]

  • Dilution: The crude reaction mixture is diluted with a suitable solvent, often the mobile phase, to a concentration appropriate for HPLC analysis.

  • Filtration: The diluted sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could clog the HPLC column.[6]

Representative HPLC Method for Homocoupling Analysis

This protocol provides a general starting point for the analysis of a Suzuki cross-coupling reaction. Method optimization will be required based on the specific analytes.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (with 0.1% formic acid or trifluoroacetic acid) is commonly used.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient:

    • 0-5 min: 50% B

    • 5-25 min: 50% to 95% B

    • 25-30 min: 95% B

    • 30-35 min: 95% to 50% B

    • 35-40 min: 50% B

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Column Temperature: 30 °C

  • Detector: UV-Vis Diode Array Detector (DAD) at a wavelength appropriate for the analytes (e.g., 254 nm).

Method Validation

To ensure the reliability of the analytical method, it should be validated according to ICH guidelines, focusing on the following parameters for impurity detection:

  • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. This is demonstrated by achieving baseline separation of the heterocoupling product from potential homocoupling byproducts and starting materials.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8][9][10]

  • Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of test results obtained by the method to the true value. This is often assessed by spike/recovery experiments.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

Illustrative Data Presentation

Clear presentation of data is crucial for interpreting the results of the analysis.

Table 1: Hypothetical Retention Times for a Suzuki Coupling Reaction

CompoundRetention Time (min)
Aryl Halide (Starting Material)8.5
Boronic Acid (Starting Material)5.2
Homocoupling Product 1 (Aryl-Aryl) 15.3
Homocoupling Product 2 (Boronic Acid Dimer) 12.1
Heterocoupling Product (Desired) 18.7

Table 2: Performance Characteristics of a Validated HPLC Method for Impurity Quantification

ParameterResultAcceptance Criteria
Specificity Baseline resolution > 2.0 between all peaksResolution > 1.5
LOD 0.01 µg/mL-
LOQ 0.03 µg/mL-
Linearity (r²) > 0.999> 0.995
Accuracy (% Recovery) 98.5% - 101.2%95% - 105%
Precision (% RSD) < 2.0%< 5.0%

Visualizing the Workflow and Logic

Diagrams created using Graphviz can help to visualize the experimental workflow and the logic behind validating the absence of homocoupling products.

G cluster_0 Sample Preparation cluster_1 HPLC Analysis cluster_2 Data Analysis Reaction Mixture Reaction Mixture Dilution Dilution Reaction Mixture->Dilution Dilute with mobile phase Filtration Filtration Dilution->Filtration 0.22 µm syringe filter HPLC Injection HPLC Injection Filtration->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation C18 Column, Gradient Elution UV Detection UV Detection Chromatographic Separation->UV Detection 254 nm Chromatogram Generation Chromatogram Generation UV Detection->Chromatogram Generation Peak Integration & Identification Peak Integration & Identification Chromatogram Generation->Peak Integration & Identification Compare retention times Quantification Quantification Peak Integration & Identification->Quantification External standard Report Generation Report Generation Quantification->Report Generation

Figure 1. Experimental workflow for HPLC analysis.

G Start Start Analyze Sample by HPLC Analyze Sample by HPLC Start->Analyze Sample by HPLC Peak at Homocoupling t_R? Peak at Homocoupling t_R? Analyze Sample by HPLC->Peak at Homocoupling t_R? Homocoupling Absent Homocoupling Absent Peak at Homocoupling t_R?->Homocoupling Absent No Homocoupling Present Homocoupling Present Peak at Homocoupling t_R?->Homocoupling Present Yes Peak Area < LOQ? Peak Area < LOQ? Peak Area < LOQ?->Homocoupling Absent Yes Report Result Report Result Peak Area < LOQ?->Report Result No Homocoupling Absent->Report Result Homocoupling Present->Peak Area < LOQ?

Figure 2. Logic for confirming homocoupling absence.

Conclusion

Validating the absence of homocoupling products is a critical step in ensuring the purity and safety of synthesized compounds. A well-developed and validated HPLC or UPLC method provides the necessary sensitivity and resolution to confidently identify and quantify these impurities. By following systematic experimental protocols and data analysis procedures, researchers can effectively demonstrate the absence of homocoupling byproducts, thereby ensuring the quality of their materials for further development and application.

References

Safety Operating Guide

Proper Disposal of 1,3-Diiodobenzene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment. This document provides essential safety and logistical information for the proper disposal of 1,3-Diiodobenzene, a compound commonly used in organic synthesis. Adherence to these procedures is critical for minimizing environmental impact and protecting personnel from potential hazards.

Safety and Handling

This compound is classified as a hazardous substance, causing skin and serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood.[2][3]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound:

PropertyValueReference
Molecular Formula C₆H₄I₂[4]
Molecular Weight 329.90 g/mol [4]
CAS Number 626-00-6[1][4]
Appearance Solid[1]
Melting Point 34-37 °C[4]
Flash Point 113 °C (235.4 °F) - closed cup[4]
Storage Temperature 2-8°C[4]

Spill and Leak Procedures

In the event of a spill, the area should be evacuated of all non-essential personnel.[2] For containment and cleanup, all ignition sources must be removed from the vicinity.[2][5] Spilled material should be swept up and shoveled into a suitable, closed container for disposal, avoiding the creation of dust.[1][3] It is crucial to prevent the chemical from entering drains or waterways.[2][3]

Proper Disposal Protocol

The disposal of this compound and its containers must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain.[1] The primary disposal method is to send the material to an approved waste disposal plant or a licensed incinerator equipped with an afterburner and scrubber.[5]

Contaminated packaging should be treated as unused product and disposed of in the same manner.[3] All disposal activities must be in accordance with local, state, and federal regulations.

Disposal Workflow

The following diagram illustrates the step-by-step process for the proper disposal of this compound.

cluster_0 Preparation cluster_1 Waste Collection cluster_2 Disposal A Ensure proper PPE is worn (Gloves, Goggles, Lab Coat) C Collect this compound waste in a dedicated, labeled, and sealed container A->C B Work in a well-ventilated area (Fume Hood) B->C D Store waste container in a designated, secure area away from incompatible materials C->D E Arrange for pickup by a licensed hazardous waste disposal company D->E F Complete all necessary waste manifest documentation E->F G Final disposal at an approved waste treatment facility (e.g., incineration) F->G

References

Personal protective equipment for handling 1,3-Diiodobenzene

Author: BenchChem Technical Support Team. Date: December 2025

This document provides immediate, essential safety protocols and logistical information for the handling and disposal of 1,3-Diiodobenzene (CAS No. 626-00-6). The following procedural guidance is intended for researchers, scientists, and drug development professionals to ensure safe laboratory operations.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] It is crucial to understand its primary hazards before handling. The substance is identified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[1][2]

Table 1: GHS Hazard Classification for this compound

Hazard Class Category Hazard Statement
Skin Irritation Category 2 H315: Causes skin irritation[2]
Serious Eye Irritation Category 2 H319: Causes serious eye irritation[2]
Specific target organ toxicity — single exposure Category 3 H335: May cause respiratory irritation[2]

| Signal Word | - | Warning [1][2] |

Table 2: Physical and Chemical Properties

Property Value
CAS Number 626-00-6[1]
Molecular Formula C₆H₄I₂[3]
Molecular Weight 329.90 g/mol [3]
Appearance Solid[3]
Melting Point 34-37 °C
Boiling Point 285 °C[4]

| Flash Point | 113 °C (235.4 °F) - closed cup |

Personal Protective Equipment (PPE) and Engineering Controls

Strict adherence to PPE guidelines and the use of proper engineering controls are mandatory to minimize exposure.

  • Engineering Controls : Handle this compound only in a well-ventilated area.[1][2] A certified chemical fume hood is required. Ensure that safety showers and eyewash stations are readily accessible and in close proximity to the workstation.[1]

  • Eye and Face Protection : Wear tightly fitting chemical safety goggles conforming to EN166 (EU) or NIOSH (US) standards.[1][2]

  • Skin Protection :

    • Gloves : Handle with chemical-impermeable gloves (e.g., nitrile rubber) inspected for integrity before use.[2][5] Use proper glove removal technique to avoid skin contact.[5]

    • Body Protection : Wear impervious clothing and a lab coat.[2][5] For larger quantities or significant risk of splashing, fire/flame-resistant clothing may be necessary.[2]

  • Respiratory Protection : Avoid breathing dust or vapors.[1][2] If ventilation is inadequate or irritation is experienced, use a NIOSH-approved full-face respirator with appropriate cartridges (e.g., N95 dust mask or combination ABEK type).[5]

Step-by-Step Handling and Storage Protocol

Adherence to this workflow is critical for safe handling from receipt to disposal.

cluster_prep Phase 1: Preparation cluster_handling Phase 2: Handling cluster_post Phase 3: Post-Handling cluster_disposal Phase 4: Disposal RiskAssessment Conduct Risk Assessment LocateSafety Locate Eyewash/Shower RiskAssessment->LocateSafety PrepWorkstation Prepare Fume Hood LocateSafety->PrepWorkstation DonPPE Don Required PPE PrepWorkstation->DonPPE HandleChem Handle Chemical (Avoid Dust/Vapors) DonPPE->HandleChem CloseContainer Keep Container Tightly Closed HandleChem->CloseContainer Decontaminate Decontaminate Work Area & Tools CloseContainer->Decontaminate DoffPPE Doff PPE Correctly Decontaminate->DoffPPE WasteCollection Collect Waste in Labeled Container Decontaminate->WasteCollection WashHands Wash Hands Thoroughly DoffPPE->WashHands StoreChem Store in Cool, Dry, Dark Place WashHands->StoreChem WasteDisposal Dispose via Approved Facility WasteCollection->WasteDisposal

Caption: Safe Handling Workflow for this compound.

Operational Steps:

  • Pre-Handling :

    • Conduct a thorough risk assessment for the specific procedure.

    • Ensure the work area is well-ventilated, preferably within a chemical fume hood.[2][5]

    • Confirm the location and functionality of safety showers and eyewash stations.[1]

    • Don all required PPE as specified in Section 2.

  • Handling :

    • Avoid contact with skin and eyes.[2][3]

    • Prevent the formation of dust and aerosols.[2][3][5]

    • Use non-sparking tools to prevent ignition.[2][6]

    • Wash hands and any exposed skin thoroughly after handling.[1]

  • Storage :

    • Store in a tightly closed container in a dry, cool, and well-ventilated area.[1][2][3]

    • The material is light-sensitive; store protected from light.[3]

    • For long-term stability, refrigeration at 2-8°C is recommended.[1]

    • Keep away from incompatible materials such as oxidizing agents.[1][3]

Emergency and Disposal Plans

Immediate and appropriate action is vital in an emergency.

First-Aid Measures:

  • Inhalation : Immediately move the person to fresh air.[2][3] If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[3]

  • Skin Contact : Take off all contaminated clothing immediately.[2] Wash the affected area with plenty of soap and water for at least 15 minutes.[1][3] If skin irritation occurs, get medical help.[2]

  • Eye Contact : Immediately rinse cautiously with water for at least 15 minutes, also under the eyelids.[1][3] Remove contact lenses if present and easy to do so.[2] Continue rinsing and seek immediate medical attention.[2][3]

  • Ingestion : If the victim is conscious, rinse their mouth with water and give 2-4 cupfuls of water or milk.[3] Never give anything by mouth to an unconscious person.[3][5] Seek immediate medical attention.[3]

Accidental Release Measures (Spills):

  • Evacuate personnel to a safe area and ensure adequate ventilation.[2]

  • Wear all necessary PPE, including respiratory protection.[2][5]

  • Prevent further leakage if it is safe to do so. Do not let the chemical enter drains.[2][5]

  • For solid spills, sweep up the material, avoiding dust generation, and place it into a suitable, closed, and labeled container for disposal.[1][3][5]

  • Use spark-proof tools for collection.[2][6]

Disposal Plan:

  • Chemical waste must be disposed of in accordance with all applicable federal, state, and local environmental regulations.[1][3]

  • Dispose of the contents and container at an approved waste disposal facility.[1][2]

  • Do not empty into drains.[1]

  • Contaminated packaging should be treated as unused product and disposed of accordingly.[5]

References

×

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3-Diiodobenzene
Reactant of Route 2
1,3-Diiodobenzene

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.